molecular formula C40H56 B1204651 ALPHA-CAROTENE

ALPHA-CAROTENE

Cat. No.: B1204651
M. Wt: 536.9 g/mol
InChI Key: ANVAOWXLWRTKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene is a natural product found in Corbicula japonica and Corbicula sandai with data available.

Properties

IUPAC Name

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAOWXLWRTKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864072
Record name 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Structure and Properties of Alpha-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-carotene (B108777), a prominent member of the carotenoid family, is a lipophilic pigment abundant in various fruits and vegetables. As a provitamin A carotenoid, it serves as a precursor to retinol, essential for vision, immune function, and cellular differentiation. Beyond its role as a vitamin A source, this compound exhibits potent antioxidant properties, contributing to the mitigation of oxidative stress implicated in numerous chronic diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, quantification, and in vitro evaluation are presented, alongside an exploration of its modulation of key cellular signaling pathways, including PI3K/Akt, MAPK, and Nrf2. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a tetraterpenoid hydrocarbon characterized by a polyene chain of conjugated double bonds, which is responsible for its characteristic color and antioxidant activity. Its structure consists of a β-ionone ring at one end and an α-ionone ring at the other.

alpha_carotene_structure c1 c2 c1->c2 c3 c2->c3 c2_m CH₃ c2->c2_m c4 c3->c4 c5 c4->c5 c6 c5->c6 c7 c6->c7 c6_m CH₃ c6->c6_m c8 c7->c8 c9 c8->c9 c10 c9->c10 c11 c10->c11 c10_m CH₃ c10->c10_m c12 c11->c12 c13 c12->c13 c14 c13->c14 c15 c14->c15 c14_m CH₃ c14->c14_m c16 c15->c16 c17 c16->c17 c18 c17->c18 a_c6 c18->a_c6 b_c1 b_c2 b_c1->b_c2 b_m1 CH₃ b_c1->b_m1 b_m2 CH₃ b_c1->b_m2 b_c3 b_c2->b_c3 b_c4 b_c3->b_c4 b_c5 b_c4->b_c5 b_c6 b_c5->b_c6 b_m3 CH₃ b_c5->b_m3 b_c6->c1 b_c6->b_c1 a_c1 a_c2 a_c1->a_c2 a_m1 CH₃ a_c1->a_m1 a_m2 CH₃ a_c1->a_m2 a_c3 a_c2->a_c3 a_c4 a_c3->a_c4 a_c5 a_c4->a_c5 a_c5->a_c6 a_m3 CH₃ a_c5->a_m3 a_c6->a_c1 a_h H a_c6->a_h

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄₀H₅₆[1]
Molar Mass 536.87 g/mol [1]
Appearance Deep purple prisms or polyhedra[2]
Melting Point 187.5 °C[1]
Solubility Practically insoluble in water; Freely soluble in carbon disulfide and chloroform; Soluble in ether and benzene; Slightly soluble in petroleum ether and alcohol.[2]
Absorption Maxima (in Chloroform) 454 nm, 485 nm[2]
Absorption Maxima (in Hexane) 422 nm, 444 nm, 473 nmN/A
Optical Rotation [α]D +385° (in benzene)[2]

Biological Properties and Activities

This compound exhibits a range of biological activities that are beneficial to human health.

Provitamin A Activity

This compound is a precursor to vitamin A (retinol).[3] In the body, it can be cleaved by the enzyme β-carotene 15,15'-monooxygenase 1 (BCO1) to yield one molecule of retinol.[3] Retinol is crucial for vision, immune function, cell growth, and differentiation.[3] The vitamin A activity of this compound is considered to be about half that of beta-carotene (B85742).[4]

Antioxidant Activity

The conjugated double bond system in the polyene chain of this compound allows it to effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[5] This antioxidant activity helps protect cells from oxidative damage to lipids, proteins, and DNA, which is implicated in the pathogenesis of various chronic diseases.[5]

Anti-Cancer Potential

Epidemiological studies have suggested an inverse association between the consumption of carotenoid-rich foods and the risk of certain cancers.[6] While research on this compound is less extensive than on other carotenoids, some studies indicate its potential to inhibit the growth of cancer cells.[6] This effect may be attributed to its antioxidant properties and its ability to modulate cell signaling pathways involved in cell proliferation and apoptosis.[7]

Cardiovascular Health

Higher dietary intake and circulating levels of this compound have been associated with a reduced risk of cardiovascular disease (CVD).[8] Its antioxidant and anti-inflammatory properties are thought to contribute to this protective effect by inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Carrots

This protocol describes a standard solvent extraction method for obtaining this compound from carrots.

Materials:

  • Fresh carrots

  • Acetone (B3395972)

  • Petroleum ether (or hexane)

  • Anhydrous sodium sulfate (B86663)

  • Mortar and pestle or blender

  • Separatory funnel

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Sample Preparation: Wash and peel fresh carrots. Grate or chop them into small pieces.

  • Homogenization: Homogenize 10 g of the carrot sample with 50 mL of acetone using a mortar and pestle or a blender until a uniform slurry is obtained.

  • Extraction: Filter the slurry through Whatman No. 1 filter paper into a flask. Repeat the extraction of the residue with 25 mL of acetone twice to ensure complete extraction of the pigments.

  • Partitioning: Combine the acetone extracts and transfer them to a separatory funnel. Add 50 mL of petroleum ether and 50 mL of distilled water. Shake the funnel gently to partition the carotenoids into the petroleum ether layer.

  • Washing: Discard the lower aqueous layer. Wash the upper petroleum ether layer with 50 mL of distilled water two to three times to remove residual acetone.

  • Drying: Pass the petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.

  • Concentration: Evaporate the solvent from the extract using a rotary evaporator at a temperature below 40°C.

  • Storage: Dissolve the resulting carotenoid extract in a known volume of a suitable solvent (e.g., hexane) and store it at -20°C in the dark to prevent degradation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727), methyl-tert-butyl ether (MTBE), and water. A typical starting condition is Methanol:MTBE:Water (81:15:4, v/v/v) changing to a higher concentration of MTBE over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 450 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the extracted sample (from section 3.1) with the mobile phase to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of this compound.

Materials:

  • This compound standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

In Vitro Cell Viability: MTT Assay

This protocol is used to assess the effect of this compound on the viability of cancer cells in culture.

Materials:

  • Cancer cell line (e.g., human prostate cancer cells, PC-3)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in the cell culture medium (with a final DMSO concentration not exceeding 0.1%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the cell viability as a percentage of the vehicle control.

Modulation of Cellular Signaling Pathways

Carotenoids, including this compound, have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and antioxidant defense. While much of the research has focused on beta-carotene or carotenoids as a group, the structural similarity of this compound suggests it likely shares similar mechanisms of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Some studies suggest that carotenoids can inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells.[9][10]

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation alpha_carotene This compound alpha_carotene->PI3K inhibits

Figure 2: Potential Inhibition of the PI3K/Akt Pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Depending on the specific MAPK cascade (e.g., ERK, JNK, p38), its activation can lead to either cell survival or apoptosis. Evidence suggests that carotenoids can modulate MAPK signaling, although the effects can be cell-type and context-dependent.[11]

MAPK_pathway Stimulus External Stimuli (e.g., Oxidative Stress) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse alpha_carotene This compound alpha_carotene->Raf modulates

Figure 3: Potential Modulation of the MAPK/ERK Pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxifying enzymes. Carotenoids have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to combat oxidative stress.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of alpha_carotene This compound alpha_carotene->Keap1 inactivates

Figure 4: Potential Activation of the Nrf2 Antioxidant Pathway by this compound.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

experimental_workflow start Start: Isolate this compound from Natural Source hplc Purity & Quantification by HPLC start->hplc cell_culture Cell Culture: Seed Cancer Cells hplc->cell_culture treatment Treat Cells with This compound cell_culture->treatment viability_assay Assess Cell Viability (MTT Assay) treatment->viability_assay antioxidant_assay Assess Antioxidant Activity (DPPH Assay) treatment->antioxidant_assay western_blot Analyze Protein Expression (Western Blot for PI3K/Akt, MAPK, Nrf2 pathways) treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis antioxidant_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

References

An In-Depth Technical Guide to the α-Carotene Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core α-carotene biosynthesis pathway in plants. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in understanding and manipulating this critical metabolic route for applications in agriculture, nutrition, and medicine. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Introduction to α-Carotene Biosynthesis

Carotenoids are a diverse group of isoprenoid pigments synthesized by all photosynthetic organisms, as well as some non-photosynthetic bacteria and fungi. In plants, they play essential roles in photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid and strigolactones. For human health, carotenoids are important as dietary sources of provitamin A and as antioxidants. The biosynthesis of carotenoids occurs within plastids and begins with the formation of the C40 backbone, phytoene (B131915), from two molecules of geranylgeranyl pyrophosphate (GGPP).

The α-carotene biosynthesis pathway is a crucial branch of the general carotenoid pathway, leading to the production of α-carotene and its derivative, lutein (B1675518), one of the most abundant carotenoids in photosynthetic tissues. The pathway diverges from the β-carotene branch at the cyclization of lycopene (B16060). The coordinated action of two different lycopene cyclases determines the flux towards α-carotene.

The Core Biosynthesis Pathway

The synthesis of α-carotene from the central isoprenoid precursor, isopentenyl pyrophosphate (IPP), involves a series of enzymatic reactions catalyzed by nuclear-encoded enzymes that are localized in the plastids. The pathway can be broadly divided into three stages: formation of the C40 precursor phytoene, desaturation and isomerization to form lycopene, and the subsequent cyclization to form α-carotene.

Formation of 15-cis-Phytoene (B30313)

The initial steps of carotenoid biosynthesis are shared with other isoprenoid-derived molecules and culminate in the formation of the first C40 carotenoid, 15-cis-phytoene.

  • Geranylgeranyl Pyrophosphate Synthase (GGPS): This enzyme catalyzes the condensation of three molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP), to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1] GGPPS is a key enzyme that provides the substrate for the synthesis of various isoprenoids, including carotenoids, chlorophylls, and gibberellins.[2][3]

  • Phytoene Synthase (PSY): PSY is the first committed and major rate-limiting enzyme in the carotenoid biosynthesis pathway.[4][5][6][7] It catalyzes the head-to-head condensation of two molecules of GGPP to form 15-cis-phytoene.[5][6] The activity of PSY is highly regulated and is a key control point for the overall flux through the carotenoid pathway.[4][5][6] The enzyme's activity is dependent on the presence of a Mn2+ cofactor.[5][6]

Desaturation and Isomerization to all-trans-Lycopene

The colorless 15-cis-phytoene undergoes a series of desaturation and isomerization reactions to form the red-colored, linear carotenoid, all-trans-lycopene. In plants, this process requires four distinct enzymes.

  • Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9'-tri-cis-ζ-carotene.[8] This reaction involves the transfer of electrons to plastoquinone.

  • ζ-Carotene Desaturase (ZDS): ZDS is a key enzyme that introduces two further double bonds into its substrate.[9] It acts on 9,9'-di-cis-ζ-carotene to produce 7,9,7',9'-tetra-cis-lycopene (prolycopene).[10]

  • Carotenoid Isomerase (CRTISO): This enzyme is essential for the conversion of poly-cis-carotenoids to the all-trans form. Specifically, CRTISO catalyzes the isomerization of 7,9,7',9'-tetra-cis-lycopene to all-trans-lycopene, which is the substrate for the subsequent cyclization reactions.

Cyclization of Lycopene to α-Carotene

The cyclization of the linear all-trans-lycopene is the critical branch point in the carotenoid pathway, leading to the formation of either α-carotene or β-carotene. The synthesis of α-carotene requires the sequential action of two different cyclases.

  • Lycopene ε-cyclase (LCYE): LCYE introduces an ε-ring at one end of the lycopene molecule, forming δ-carotene.[11][12] In most plants, LCYE is a monofunctional enzyme and only adds a single ε-ring.[11][12]

  • Lycopene β-cyclase (LCYB): Following the action of LCYE, LCYB introduces a β-ring at the other end of the δ-carotene molecule, resulting in the formation of α-carotene (β,ε-carotene).[11][12] LCYB can also act on lycopene directly to produce γ-carotene (one β-ring) and subsequently β-carotene (two β-rings).

The relative activities of LCYE and LCYB are a key determinant of the ratio of α-carotene to β-carotene in a particular plant tissue.

Quantitative Data

Quantitative understanding of the α-carotene biosynthesis pathway is crucial for metabolic engineering and drug development. This section summarizes available quantitative data on enzyme kinetics and the concentration of key intermediates.

Enzyme Kinetic Parameters

The following table summarizes the Michaelis-Menten constant (Km) for some of the key enzymes in the pathway. Vmax values are often highly dependent on the specific experimental conditions and are therefore not included.

EnzymeOrganism/SourceSubstrateKm (µM)Reference(s)
ζ-Carotene Desaturase (ZDS)Anabaena PCC 7120ζ-Carotene10[13]
ζ-Carotene Desaturase (ZDS)Anabaena PCC 7120Neurosporene10[13]

Note: Data on the kinetic parameters of many plant carotenoid biosynthesis enzymes are limited due to their membrane-bound nature and the difficulty in their purification and in vitro characterization.

Concentration of Pathway Intermediates

The concentration of carotenoids and their precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table provides examples of carotenoid concentrations in tomato fruit at different ripening stages.

CompoundTomato Ripening StageConcentration (mg/100g fresh weight)Reference(s)
LycopeneImmature Green0.01[14]
LycopeneBreaker0.37[14]
LycopeneFirm Red4.6[14]
LycopeneOverripe7.05[14]
β-CaroteneGreen0.58 ± 0.09[15]
β-CaroteneRed3.08 ± 0.18[15]
LycopeneGreen0.58 ± 0.09[15]
LycopeneRed27.11 ± 1.05[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the α-carotene biosynthesis pathway.

Carotenoid Extraction and Quantification by HPLC

Objective: To extract and quantify carotenoids, including α-carotene and its precursors, from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, fruit)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: Acetone or a mixture of hexane (B92381)/acetone/ethanol (e.g., 50/25/25 v/v)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream

  • HPLC system with a C30 reverse-phase column

  • Mobile phase solvents (e.g., methanol (B129727), methyl-tert-butyl ether, water)

  • Carotenoid standards (α-carotene, β-carotene, lutein, lycopene, etc.)

Protocol:

  • Sample Preparation: Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a centrifuge tube.

    • Add the extraction solvent (e.g., 5 mL of acetone) and vortex vigorously for 1-2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process with the pellet until the tissue is colorless.

    • Pool all the supernatants.

  • Phase Separation:

    • Add an equal volume of saturated NaCl solution to the pooled extract in a separatory funnel.

    • Add a known volume of a non-polar solvent like hexane or diethyl ether and shake gently to partition the carotenoids into the organic phase.

    • Allow the phases to separate and collect the upper organic phase.

    • Repeat the partitioning step twice more to ensure complete extraction.

  • Drying and Concentration:

    • Dry the pooled organic phase by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at low temperature (<40°C) or under a gentle stream of nitrogen.

  • HPLC Analysis:

    • Re-dissolve the dried carotenoid extract in a known volume of HPLC mobile phase (e.g., 1 mL of methanol/MTBE).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into an HPLC system equipped with a C30 column and a photodiode array (PDA) detector.

    • Use a gradient elution program with solvents such as methanol, methyl-tert-butyl ether, and water to separate the different carotenoids.

    • Identify and quantify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

In Vitro Enzyme Assay for Phytoene Synthase (PSY)

Objective: To measure the enzymatic activity of phytoene synthase in a cell-free system.

Materials:

  • Plant tissue or recombinant PSY enzyme

  • Extraction buffer (e.g., Tris-HCl pH 8.0, with DTT and protease inhibitors)

  • Substrate: Geranylgeranyl pyrophosphate (GGPP)

  • Cofactor: MnCl2

  • Reaction buffer (e.g., Tris-HCl pH 8.0, with DTT and MnCl2)

  • Quenching solution (e.g., methanol/chloroform)

  • Scintillation cocktail and counter (if using radiolabeled substrate) or HPLC system for product analysis

Protocol:

  • Enzyme Preparation:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the membranes containing PSY.

    • Resuspend the membrane pellet in a minimal volume of reaction buffer. Alternatively, use a purified recombinant PSY enzyme.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, MnCl2, and the enzyme preparation.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the substrate, GGPP. If using a radioactive assay, [14C]-GGPP can be used.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a quenching solution such as a mixture of methanol and chloroform.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the product, phytoene.

  • Product Quantification:

    • Radiometric Assay: If [14C]-GGPP was used, quantify the amount of [14C]-phytoene formed by liquid scintillation counting.

    • HPLC Analysis: Dry the organic extract under nitrogen, re-dissolve it in a suitable solvent, and analyze it by HPLC to separate and quantify the phytoene produced.

Regulatory Pathways

The biosynthesis of α-carotene is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms. Light is a major environmental signal that controls the expression of carotenoid biosynthesis genes.

Light-Mediated Regulation

Light perception by photoreceptors, such as phytochromes (phy) and cryptochromes (cry), initiates a signaling cascade that modulates the expression of key genes in the α-carotene pathway.

  • Phytochromes and Cryptochromes: These photoreceptors perceive red/far-red and blue light, respectively. Upon light activation, they undergo conformational changes and can translocate to the nucleus to regulate gene expression.

  • Key Transcription Factors:

    • PHYTOCHROME-INTERACTING FACTORS (PIFs): In the dark, PIFs act as repressors of photomorphogenesis, including the suppression of carotenoid biosynthesis genes like PSY.

    • ELONGATED HYPOCOTYL 5 (HY5): In the light, HY5 is stabilized and acts as a positive regulator, promoting the expression of PSY and other genes involved in carotenoid synthesis.

The interplay between PIFs and HY5 provides a key mechanism for the light-dependent regulation of the carotenoid pathway.

Visualizations

α-Carotene Biosynthesis Pathway

alpha_carotene_biosynthesis cluster_start Isoprenoid Precursors cluster_c40 C40 Carotenoid Backbone Formation cluster_desaturation Desaturation and Isomerization cluster_cyclization Cyclization to α-Carotene IPP Isopentenyl Pyrophosphate (IPP) GGPS GGPS IPP->GGPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPS GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPS->GGPP 3x IPP PSY PSY GGPP->PSY 2x Phytoene 15-cis-Phytoene PSY->Phytoene PDS PDS Phytoene->PDS Zeta_carotene 9,15,9'-tri-cis-ζ-Carotene PDS->Zeta_carotene ZDS ZDS Zeta_carotene->ZDS Prolycopene 7,9,7',9'-tetra-cis-Lycopene ZDS->Prolycopene CRTISO CRTISO Prolycopene->CRTISO Lycopene all-trans-Lycopene CRTISO->Lycopene LCYE LCYE Lycopene->LCYE Delta_carotene δ-Carotene LCYE->Delta_carotene LCYB LCYB Delta_carotene->LCYB Alpha_carotene α-Carotene LCYB->Alpha_carotene

Caption: The enzymatic pathway of α-carotene biosynthesis in plants.

Light-Mediated Regulation of Phytoene Synthase (PSY)

light_regulation_psy cluster_light Light Signaling cluster_tf Transcription Factors cluster_gene Target Gene Light Light Phytochrome Phytochrome (phy) Light->Phytochrome Red/Far-red Cryptochrome Cryptochrome (cry) Light->Cryptochrome Blue PIF1 PIF1 Phytochrome->PIF1 degrades HY5 HY5 Phytochrome->HY5 stabilizes Cryptochrome->HY5 stabilizes PSY_gene PSY Gene PIF1->PSY_gene represses HY5->PSY_gene activates PSY_protein PSY Protein PSY_gene->PSY_protein expression

Caption: Simplified model of light regulation of the PSY gene.

Conclusion

The α-carotene biosynthesis pathway is a fundamental metabolic process in plants with significant implications for plant health and human nutrition. This technical guide has provided a detailed overview of the core pathway, including the enzymes, intermediates, and regulatory networks involved. The presented quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals seeking to further investigate and manipulate this pathway for various applications. Future research focused on elucidating the kinetic properties of all the pathway enzymes and a more comprehensive quantification of intermediates in different plant species and under various conditions will be crucial for advancing our ability to engineer plants with enhanced nutritional value and stress resilience.

References

A Technical Guide to Alpha-Carotene in Fruits and Vegetables: From Natural Sources to Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-carotene (B108777), a vital provitamin A carotenoid, with a focus on its natural dietary sources, analytical quantification, and metabolic conversion. The information presented herein is intended to support research and development endeavors in nutrition, pharmacology, and related scientific fields.

Introduction

This compound is a member of the carotenoid family of pigments, which are synthesized by plants and other photosynthetic organisms. As a provitamin A carotenoid, it can be converted by the human body into retinol (B82714), an active form of vitamin A essential for vision, immune function, and cellular health.[1] This document details the primary fruit and vegetable sources of this compound, the methodologies for its quantification, and the biochemical pathways governing its metabolism.

Natural Sources of this compound

This compound is predominantly found in orange and yellow vegetables. The concentration of this carotenoid can vary significantly depending on the specific cultivar, maturity at harvest, and storage conditions.[2] Carrots, pumpkins, and various types of squash are among the most potent dietary sources of this compound.[3][4]

Data Presentation: Quantitative this compound Content

The following table summarizes the quantitative this compound content in a selection of fruits and vegetables. The data is compiled from various scientific studies and databases, including the USDA National Nutrient Database.[5][6] Values are presented in micrograms (µg) per 100 grams of the edible portion.

Fruit/VegetableThis compound (µ g/100g )References
Carrots, raw3427[7]
Carrots, cooked3776[3]
Pumpkin, canned2715[3]
Squash, winter, all varieties, raw1130[8]
Squash, butternut, raw1130[8]
Squash, Hubbard, raw820[8]
Plantain, yellow, raw11800 (per plantain)[9]
Tangerines (Mandarin oranges), raw101[3]
Tomatoes, red, ripe, raw112[8]
Sweet potato, raw9.3[10]
Collard greens, raw238[8]
Cabbage, napa, cooked49[3]
Avocado, raw28[6]
Banana, raw5[6]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in food matrices is crucial for nutritional assessment and research. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized method for the separation and quantification of carotenoids.[2][11][12][13][14]

Sample Preparation and Extraction

A generalized protocol for the extraction of carotenoids from plant tissues is outlined below. This procedure may require optimization based on the specific fruit or vegetable matrix.

  • Homogenization: A representative sample of the fruit or vegetable is homogenized to a fine pulp or powder. For dried samples, grinding is appropriate.

  • Solvent Extraction: The homogenized sample is repeatedly extracted with an organic solvent or a solvent mixture. Common solvents include acetone, ethanol, hexane, and dichloromethane.[11][15] The extraction is typically performed under subdued light to prevent isomerization and degradation of the light-sensitive carotenoids.

  • Saponification (Optional): For samples with high lipid content, a saponification step using potassium hydroxide (B78521) is often employed to remove interfering fats and chlorophylls.[8]

  • Phase Separation: The carotenoid-containing organic layer is separated from the aqueous layer.

  • Drying and Concentration: The organic extract is dried using an anhydrous salt (e.g., sodium sulfate) and then concentrated under a stream of nitrogen gas.

  • Reconstitution: The dried residue is redissolved in a suitable solvent for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The separation and quantification of this compound are typically achieved using a reverse-phase HPLC system with a C18 or C30 column.[11]

  • Mobile Phase: A gradient or isocratic mobile phase is used to elute the carotenoids. Common mobile phase components include acetonitrile, methanol, and dichloromethane.[16]

  • Detection: A photodiode array (PDA) detector is commonly used, allowing for the identification and quantification of this compound based on its specific absorption spectrum, with a maximum absorption around 445 nm.[17]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample chromatogram to that of a known concentration of an this compound standard.

Metabolic Pathway of this compound

This compound serves as a precursor to vitamin A in the human body. The conversion process primarily occurs in the intestines and liver.

Conversion to Retinal

The central step in the metabolism of this compound is its cleavage to form retinal, a form of vitamin A. This reaction is catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCO1).[18][19][20] Another enzyme, β-carotene 9',10'-oxygenase (BCO2), can also cleave carotenoids at different positions.[21]

The diagram below illustrates the enzymatic conversion of this compound to retinal.

AlphaCarotene_Metabolism Alpha_Carotene This compound Retinal Retinal (Vitamin A) Alpha_Carotene->Retinal Cleavage BCO1 β-carotene 15,15'-monooxygenase (BCO1) BCO1->Retinal

Enzymatic conversion of this compound to Retinal.
Subsequent Metabolic Steps

Once formed, retinal can be either reversibly reduced to retinol or irreversibly oxidized to retinoic acid, both of which are active forms of vitamin A with distinct physiological functions.

The following diagram outlines the experimental workflow for the quantification of this compound in a fruit or vegetable sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Sample Fruit/Vegetable Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Saponification Saponification (optional) Extraction->Saponification Concentration Concentration Saponification->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 or C30 column) Injection->Separation Detection PDA Detection (445 nm) Separation->Detection Quantification Quantification vs. Standard Detection->Quantification

Workflow for this compound Quantification.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its natural sources, analytical determination, and metabolic significance. The presented data and methodologies offer a valuable resource for researchers and professionals in the fields of nutrition, food science, and drug development. Further research into the bioavailability of this compound from different food matrices and the regulatory mechanisms of its metabolic pathways will continue to enhance our understanding of this important nutrient.

References

A Technical Guide to the Provitamin A Activity of Alpha-Carotene and its Conversion to Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the provitamin A activity of alpha-carotene (B108777), its enzymatic conversion to retinol (B82714), and the methodologies used to study these processes. The information is intended for researchers, scientists, and professionals in drug development who are engaged in the study of carotenoid metabolism and vitamin A physiology.

Provitamin A Activity and Conversion Efficiency

This compound is a provitamin A carotenoid, meaning it can be enzymatically converted in the body to retinol, the active form of vitamin A. However, its conversion efficiency is lower than that of beta-carotene (B85742). The internationally accepted measure of vitamin A activity is the Retinol Activity Equivalent (RAE), which accounts for the differing bioactivities of various provitamin A carotenoids.

The conversion of dietary this compound to retinol is influenced by a multitude of factors, including the food matrix, food preparation methods, and the amount of fat consumed with the meal. Genetic variations in the population also play a significant role in the efficiency of this conversion.

Table 1: Quantitative Data on this compound Provitamin A Activity

ParameterValueReference
Retinol Activity Equivalent (RAE) 24 µg of dietary this compound is equivalent to 1 µg of retinol.[1]
Comparison with Beta-Carotene (RAE) 12 µg of dietary beta-carotene is equivalent to 1 µg of retinol.[2]
Enzymatic Cleavage Product One molecule of this compound yields one molecule of retinal.[3]
Observed Conversion Efficiency in Humans (from raw carrots) This compound contributed 12-35% of newly converted vitamin A after a meal.[3]
Genetic Influence on Conversion Common single nucleotide polymorphisms (SNPs) in the BCMO1 gene (e.g., rs6564851, rs7501331, rs12934922) are associated with reduced conversion efficiency.[4]

Biochemical Conversion Pathway

The conversion of this compound to retinol is a multi-step enzymatic process that primarily occurs in the enterocytes of the small intestine, with some activity also found in the liver and other tissues.[2] The key enzyme in this pathway is Beta-carotene 15,15'-oxygenase 1 (BCO1).

The process can be summarized as follows:

  • Uptake: Dietary this compound is incorporated into mixed micelles in the gut lumen and absorbed by enterocytes, a process facilitated by scavenger receptor class B type I (SR-BI).

  • Cleavage: Inside the enterocyte, BCO1 cleaves the this compound molecule at the 15,15' double bond. Due to its asymmetrical structure (one beta-ionone (B89335) ring and one alpha-ionone (B122830) ring), this cleavage yields one molecule of retinal and one molecule of alpha-retinal. Alpha-retinal has negligible vitamin A activity.

  • Reduction: The retinal molecule is then reduced to retinol by retinaldehyde reductases.

  • Esterification and Transport: Retinol is esterified to form retinyl esters, which are then incorporated into chylomicrons and transported via the lymphatic system to the liver and other tissues.

Alpha_Carotene_Conversion cluster_lumen Intestinal Lumen cluster_enterocyte Inside Enterocyte Dietary this compound Dietary this compound Mixed Micelles Mixed Micelles Dietary this compound->Mixed Micelles This compound This compound Mixed Micelles->this compound Absorption (SR-BI) Enterocyte Enterocyte Retinal Retinal This compound->Retinal BCO1 Alpha-Retinal α-Retinal (negligible vitamin A activity) This compound->Alpha-Retinal BCO1 Retinol Retinol Retinal->Retinol Retinaldehyde Reductase Retinyl Esters Retinyl Esters Retinol->Retinyl Esters Chylomicrons Chylomicrons Retinyl Esters->Chylomicrons Lymph Lymph & Bloodstream Chylomicrons->Lymph

Biochemical pathway of this compound conversion to retinol.

Regulation of BCO1 Expression and Activity

The expression and activity of the BCO1 enzyme are tightly regulated to maintain vitamin A homeostasis. This regulation occurs at the transcriptional level and is influenced by dietary factors and genetic makeup.

A key regulator is the intestine-specific homeobox (ISX) transcription factor, which acts as a transcriptional repressor of BCO1. The expression of ISX itself is induced by retinoic acid, a metabolite of vitamin A. This creates a negative feedback loop where high levels of vitamin A lead to the suppression of further provitamin A conversion. Additionally, peroxisome proliferator-activated receptors (PPARs) have been implicated in the regulation of BCO1 expression.

BCO1_Regulation Retinoic Acid Retinoic Acid ISX ISX Transcription Factor Retinoic Acid->ISX induces expression BCO1_gene BCO1 Gene ISX->BCO1_gene represses transcription BCO1_protein BCO1 Enzyme BCO1_gene->BCO1_protein transcription & translation PPARs PPARs PPARs->BCO1_gene regulates transcription

Simplified signaling pathway for the regulation of BCO1 expression.

Experimental Protocols

In Vitro Digestion and Caco-2 Cell Uptake Model

This model simulates the digestion and absorption of carotenoids in the human small intestine.

Objective: To assess the bioaccessibility of this compound from a food matrix and its subsequent uptake by intestinal cells.

Materials:

  • Homogenized food sample containing this compound

  • Simulated salivary, gastric, and intestinal juices (containing enzymes like pepsin and pancreatin, and bile salts)

  • Caco-2 human intestinal cells (cultured on permeable supports)

  • Cell culture medium

  • HPLC system for carotenoid analysis

Protocol:

  • In Vitro Digestion: a. The food sample is subjected to a sequential digestion process mimicking the oral, gastric, and intestinal phases.[5] b. This involves incubation with simulated digestive juices at physiological pH and temperature. c. After digestion, the mixture is centrifuged to separate the micellar fraction, which contains the bioaccessible carotenoids.

  • Caco-2 Cell Culture: a. Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation into a monolayer with enterocyte-like characteristics.[6]

  • Carotenoid Uptake: a. The micellar fraction obtained from the in vitro digestion is applied to the apical side of the differentiated Caco-2 cell monolayer.[7] b. The cells are incubated for a defined period (e.g., 4-6 hours) to allow for carotenoid uptake.

  • Analysis: a. After incubation, the cells are washed, and the carotenoids and their metabolites are extracted. b. The amount of this compound and retinol in the cell extract is quantified using HPLC.[8]

In Vivo Stable Isotope Tracer Studies in Humans

This method allows for the quantitative measurement of the conversion of dietary this compound to retinol in the human body.

Objective: To determine the in vivo conversion factor of this compound to retinol.

Materials:

  • Stable isotope-labeled this compound (e.g., ¹³C-alpha-carotene)

  • Stable isotope-labeled retinyl acetate (B1210297) (e.g., ¹³C-retinyl acetate) as a reference

  • Test meal

  • Blood collection supplies

  • LC-MS/MS system for isotopic analysis

Protocol:

  • Dosing: a. Fasting subjects consume a test meal containing a known amount of stable isotope-labeled this compound.[9] b. A known amount of stable isotope-labeled retinyl acetate is co-administered as a reference to account for individual differences in absorption and metabolism.[10]

  • Blood Sampling: a. Serial blood samples are collected over a period of several days to weeks.[11]

  • Sample Processing and Analysis: a. Plasma is separated from the blood samples. b. Lipids, including carotenoids and retinoids, are extracted from the plasma. c. The concentrations of labeled and unlabeled this compound and retinol are determined using a highly sensitive technique like LC-MS/MS.[10]

  • Data Analysis: a. The area under the curve (AUC) for the plasma concentrations of labeled retinol derived from both the this compound and the retinyl acetate is calculated. b. The conversion factor is determined by comparing the ratio of the AUCs, taking into account the initial doses of the labeled compounds.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general workflow for studying this compound to retinol conversion, combining both in vitro and in vivo approaches.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Food Sample Preparation Food Sample Preparation In Vitro Digestion In Vitro Digestion Food Sample Preparation->In Vitro Digestion Micelle Isolation Micelle Isolation In Vitro Digestion->Micelle Isolation Caco-2 Cell Uptake Caco-2 Cell Uptake Micelle Isolation->Caco-2 Cell Uptake HPLC Analysis (Bioaccessibility & Uptake) HPLC Analysis (Bioaccessibility & Uptake) Caco-2 Cell Uptake->HPLC Analysis (Bioaccessibility & Uptake) Data Interpretation Data Interpretation HPLC Analysis (Bioaccessibility & Uptake)->Data Interpretation Stable Isotope Dosing Stable Isotope Dosing Blood Sampling Blood Sampling Stable Isotope Dosing->Blood Sampling Plasma Extraction Plasma Extraction Blood Sampling->Plasma Extraction LC-MS/MS Analysis (Conversion Factor) LC-MS/MS Analysis (Conversion Factor) Plasma Extraction->LC-MS/MS Analysis (Conversion Factor) LC-MS/MS Analysis (Conversion Factor)->Data Interpretation

References

In Vitro Antioxidant Mechanisms of Alpha-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-carotene (α-carotene), a prominent member of the carotenoid family, is a lipophilic micronutrient recognized for its provitamin A and antioxidant activities. This technical guide provides a comprehensive overview of the in vitro antioxidant mechanisms of α-carotene, focusing on its core functionalities in mitigating oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways. The information presented herein is synthesized from peer-reviewed scientific literature to ensure accuracy and depth, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound is a C40 tetraterpenoid hydrocarbon, structurally similar to beta-carotene, but with a different positioning of a double bond in one of its two β-ionone rings. This subtle structural difference influences its biological activity, including its potency as an antioxidant. In vitro studies are fundamental to elucidating the direct chemical and cellular mechanisms by which α-carotene neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and tissues from oxidative damage. This guide will delve into the primary in vitro antioxidant mechanisms of α-carotene, including radical scavenging, metal chelation, and potential modulation of cellular antioxidant defense pathways.

Core Antioxidant Mechanisms and In Vitro Assays

The antioxidant activity of α-carotene has been evaluated using a variety of in vitro assay systems. These assays can be broadly categorized based on their mechanism of action, primarily focusing on hydrogen atom transfer (HAT) and single electron transfer (SET).

Radical Scavenging Activity

This compound demonstrates the ability to directly neutralize free radicals, a key aspect of its antioxidant function. This is often assessed through its interaction with stable radical compounds or by its ability to inhibit the oxidation of a substrate.

The DPPH assay is a widely used SET-based method to evaluate the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. Studies have shown that α-carotene exhibits DPPH radical scavenging activity, particularly at lower concentrations.[1][2] At higher concentrations, pro-oxidant effects and color interference may be observed.[1]

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (% w/v)Scavenging Activity (%)Reference
0.001High[1][2]
0.005Moderate[1][2]
0.01Moderate-Low[1][2]
0.05Low[1][2]
0.1Low[1][2]

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. In the case of α- and β-carotene isolated from crude palm oil, ABTS scavenging activity was notably observed only at a specific higher concentration.[1][2]

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (% w/v)Scavenging ActivityReference
0.001Not significant[1]
0.005Not significant[1]
0.01Not significant[1]
0.05Pro-oxidant effect observed[1]
0.1Commencement of radical-scavenging activity[1][2]

Superoxide (B77818) anion (O₂⁻•) is a precursor to more potent ROS. The ability of α-carotene to scavenge this radical is a crucial aspect of its cellular protection mechanism. In vitro studies have demonstrated that α-carotene can efficiently scavenge superoxide anions, with the highest efficacy observed at very low concentrations.[1]

Table 3: Superoxide Anion Scavenging Activity of this compound

Concentration (% w/v)Scavenging EfficacyReference
0.001Utmost efficiency[1]

Singlet oxygen (¹O₂) is a high-energy, non-radical form of oxygen that is highly reactive and can cause significant cellular damage. Carotenoids, including α-carotene, are exceptionally efficient quenchers of singlet oxygen, primarily through a physical quenching mechanism involving energy transfer. The rate constants for singlet oxygen quenching by carotenoids are significantly higher than those of other biological antioxidants like α-tocopherol.[3]

Table 4: Singlet Oxygen Quenching Rate Constants (kQ)

CompoundSolvent/SystemkQ (M⁻¹s⁻¹)Reference
Beta-Carotene (structurally similar to this compound)Ethanol (B145695)~10¹⁰[3]
Alpha-TocopherolEthanol3 x 10⁸[3]
Metal Chelating Activity

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By chelating these metal ions, antioxidants can prevent this radical formation. This compound has been shown to chelate Fe²⁺ ions, with the scavenging efficacy increasing with concentration.[1]

Table 5: Metal Chelating Activity of this compound

Concentration (% w/v)Fe²⁺ Chelating EfficacyReference
0.001High[1]
Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction that leads to the degradation of lipids in cell membranes, resulting in cellular damage. This compound, being lipophilic, can incorporate into lipid bilayers and protect them from peroxidation initiated by free radicals. Studies have shown that α-carotene can inhibit lipid peroxidation, with higher concentrations demonstrating greater inhibitory effects over time.[1]

Table 6: Inhibition of Lipid Peroxidation by this compound in a Linoleic Acid Emulsion System

Concentration (% w/v)Inhibition of Peroxidation (after 24 hours)Reference
0.1~0.97%[1]

Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, antioxidants can also exert their protective effects by upregulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

While there is substantial evidence for the activation of the Nrf2-ARE pathway by other carotenoids such as lutein (B1675518) and lycopene, direct in vitro evidence for α-carotene is currently limited.[4][5] One study found that β-carotene, which is structurally very similar to α-carotene, had a much smaller effect on ARE activation compared to lycopene.[6] This suggests that α-carotene may be a weak activator of the Nrf2 pathway. However, given its structural similarities to other activating carotenoids, the potential for α-carotene to modulate this pathway, perhaps under specific conditions or in synergy with other compounds, cannot be entirely ruled out and warrants further investigation.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Dissociates & Translocates Cul3->Nrf2 Ubiquitinates Oxidative_Stress Oxidative Stress (ROS/RNS) Oxidative_Stress->Keap1 modifies Alpha_Carotene α-Carotene (Potential Weak Inducer) Alpha_Carotene->Keap1 may interact with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: The Nrf2-ARE signaling pathway and the potential, though likely weak, role of α-carotene.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (spectrophotometric grade)

  • This compound standards and test samples

  • UV-Vis spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

  • Prepare various concentrations of α-carotene in a suitable solvent.

  • In a microplate well or cuvette, add a specific volume of the α-carotene solution.

  • Add a defined volume of the DPPH working solution to the sample.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A blank containing the solvent instead of the sample is also measured.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

DPPH_Assay_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution in methanol/ethanol start->prepare_dpph prepare_samples Prepare α-carotene samples at various concentrations start->prepare_samples mix Mix α-carotene sample with DPPH solution prepare_dpph->mix prepare_samples->mix incubate Incubate in dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the reduction of the pre-formed ABTS radical cation by an antioxidant.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • This compound standards and test samples

  • UV-Vis spectrophotometer

Procedure:

  • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM) in water.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the α-carotene sample to a defined volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using a similar formula as for the DPPH assay.

Ferric Ion (Fe²⁺) Chelating Activity Assay

Principle: This assay measures the ability of an antioxidant to chelate ferrous ions, preventing them from forming a colored complex with an indicator like ferrozine.

Reagents and Equipment:

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • This compound standards and test samples

  • UV-Vis spectrophotometer

Procedure:

  • Mix the α-carotene sample with a solution of FeCl₂.

  • Initiate the reaction by adding ferrozine.

  • After incubation at room temperature, measure the absorbance of the Fe²⁺-ferrozine complex at approximately 562 nm.

  • A lower absorbance indicates a higher metal chelating activity.

  • The percentage of chelation is calculated as: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the sample.

Conclusion

This compound is a potent in vitro antioxidant that operates through multiple mechanisms. Its primary mode of action is direct radical scavenging, effectively neutralizing DPPH, ABTS (at specific concentrations), and superoxide radicals. Its lipophilic nature also allows it to protect against lipid peroxidation within membrane models. Furthermore, α-carotene exhibits metal chelating properties, which can prevent the initiation of oxidative chain reactions. While direct evidence for its strong activation of the Nrf2-ARE pathway is lacking, and it is likely a weaker inducer than other carotenoids, its multifaceted antioxidant capabilities make it a significant compound in the defense against oxidative stress. This technical guide provides a foundational understanding of these mechanisms and the experimental approaches to their study, serving as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further in vitro studies, particularly those investigating its effects on cellular signaling pathways in various cell types, will continue to refine our understanding of the full spectrum of this compound's biological activities.

References

alpha-carotene vs beta-carotene structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Functional Differences Between Alpha-Carotene (B108777) and Beta-Carotene (B85742)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and beta-carotene are prominent isomeric carotenoids found in a variety of fruits and vegetables, serving as crucial dietary precursors to vitamin A. Despite sharing the same chemical formula, C40H56, their distinct structural arrangements lead to significant differences in their biological activities, particularly in their efficacy as a source of retinol (B82714). This technical guide provides a detailed examination of the core structural distinctions between these two molecules, summarizes their key quantitative differences, and outlines the primary experimental protocols for their differentiation and analysis.

Core Structural Differences

This compound and beta-carotene are tetraterpenoids, synthesized from eight isoprene (B109036) units.[1] The fundamental difference between them lies in the structure of their terminal rings, known as ionone (B8125255) rings.

  • Beta-Carotene (β,β-carotene) : This is a symmetric molecule characterized by the presence of two beta-ionone rings (β-rings) at both ends of its polyene chain.[1]

  • This compound (β,ε-carotene) : This molecule is asymmetric. It possesses one β-ring at one end and one epsilon-ionone ring (ε-ring) at the opposite end.[1][2] The ε-ring differs from the β-ring in the position of one carbon-carbon double bond, which is shifted out of conjugation with the main polyene chain. This subtle shift is the root of their differing biological properties.

Carotene_Structures cluster_beta Beta-Carotene (β,β-carotene) cluster_alpha This compound (β,ε-carotene) beta_structure beta_structure alpha_structure alpha_structure beta_label Symmetrical structure with two β-rings. alpha_label Asymmetrical structure with one β-ring and one ε-ring.

Figure 1: Comparative molecular structures of beta-carotene and this compound.

Comparative Quantitative Data

The structural isomerism directly impacts the physicochemical and biological properties of alpha- and beta-carotene. Key quantitative differences are summarized below.

PropertyBeta-CaroteneThis compoundReference(s)
Molecular Formula C40H56C40H56[1]
Molar Mass ~536.87 g/mol ~536.87 g/mol [3]
Provitamin A Activity High (yields 2 retinol molecules)Moderate (yields 1 retinol molecule)[4][5]
Retinol Activity Equivalent (RAE) 1 µg RAE = 12 µg dietary β-carotene1 µg RAE = 24 µg dietary α-carotene[3][5]
Antioxidant Capacity Varies by assay; high ROO● scavengingVaries by assay; generally comparable[6][7]
UV-Vis λmax (in Hexane) ~453 nm, ~482 nm~444 nm, ~473 nm[6][8]

Metabolic Pathway: Conversion to Retinol (Vitamin A)

The most significant functional difference between the two carotenes is their potential to form vitamin A. This conversion is primarily mediated by the enzyme β-carotene 15,15'-monooxygenase (BCO1) in the intestinal mucosa.[3][5]

The presence of a β-ring is a prerequisite for enzymatic cleavage to yield retinal. Since beta-carotene has two β-rings, symmetrical cleavage at the central C15-C15' double bond produces two molecules of retinal, which are subsequently reduced to retinol (Vitamin A).[4] In contrast, this compound, with only one β-ring, can only be cleaved to produce a single molecule of retinal.[4]

Retinol_Conversion_Pathway b_carotene Beta-Carotene (2 β-rings) b_cleavage BCO1 Enzyme Cleavage b_carotene->b_cleavage b_retinal 2x Retinal b_cleavage->b_retinal b_retinol 2x Retinol (Vitamin A) b_retinal->b_retinol a_carotene This compound (1 β-ring, 1 ε-ring) a_cleavage BCO1 Enzyme Cleavage a_carotene->a_cleavage a_retinal 1x Retinal a_cleavage->a_retinal inactive_fragment Inactive Fragment a_cleavage->inactive_fragment a_retinol 1x Retinol (Vitamin A) a_retinal->a_retinol

Caption: Metabolic conversion of carotenes to retinol by the BCO1 enzyme.

Experimental Protocols for Differentiation

Accurate differentiation and quantification of alpha- and beta-carotene are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for separating these isomers based on their slight differences in polarity.

Detailed Methodology:

  • Sample Preparation (Saponification & Extraction):

    • Weigh approximately 1-5 g of homogenized sample into a flask.

    • Add 50 mL of ethanol (B145695) containing 0.1% ascorbic acid (as an antioxidant).

    • Add 10 mL of 50% (w/v) potassium hydroxide.

    • Blanket the flask with nitrogen, seal, and saponify in a shaking water bath at 60°C for 45-60 minutes to hydrolyze carotenoid esters.

    • Cool the sample and transfer to a separatory funnel.

    • Extract the carotenoids by partitioning three times with 50 mL of n-hexane.

    • Pool the hexane (B92381) fractions, wash with deionized water until neutral pH is achieved, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen at <40°C.

    • Reconstitute the residue in a known volume (e.g., 1-2 mL) of the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). C30 columns offer excellent shape selectivity for long-chain isomers.

    • Mobile Phase: Isocratic elution with a mixture of Methanol:Acetonitrile:Dichloromethane (e.g., 50:40:10 v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25°C.

    • Detection Wavelength: 450 nm.[10]

    • Injection Volume: 20 µL.

    • Identification & Quantification: Isomers are identified by comparing retention times with certified standards. Quantification is performed using an external calibration curve generated from the standards.

HPLC_Workflow start Sample Homogenization saponification Saponification (Ethanol, KOH, 60°C) start->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction wash_dry Wash & Dry (DI Water, Na2SO4) extraction->wash_dry evaporation Solvent Evaporation (Nitrogen Stream) wash_dry->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution injection HPLC Injection (C30 Column) reconstitution->injection detection Detection (UV-Vis @ 450 nm) injection->detection analysis Data Analysis (Quantification) detection->analysis

Caption: General experimental workflow for HPLC analysis of carotenoids.
Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides definitive structural confirmation. Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization source for these nonpolar molecules.

The key to differentiation lies in the fragmentation patterns of the ionone rings. During positive ion APCI-MS/MS, a characteristic fragment ion is observed for this compound that is absent in the beta-carotene spectrum.

  • This compound: Produces an abundant fragment ion at m/z 123 . This corresponds to the α-ionone moiety and its formation is stabilized by the endocyclic double bond position.[11][12]

  • Beta-Carotene: Does not produce a significant ion at m/z 123. Its fragmentation pattern is characterized by other ions, such as those resulting from losses from the polyene chain.[11][12]

This distinct fragmentation provides an unambiguous method for distinguishing the two isomers, even when they co-elute chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute structural elucidation and stereochemical assignment, 1H and 13C NMR spectroscopy are indispensable, though they require larger quantities of purified material.[13] The complex spectra are analyzed to confirm the specific arrangement of protons and carbons, definitively identifying the ε-ring in this compound versus the two symmetric β-rings in beta-carotene.[13][14]

Conclusion

While alpha- and beta-carotene are closely related isomers, the positional difference of a single double bond in one terminal ring fundamentally alters their molecular symmetry and biological function. Beta-carotene's symmetrical structure with two β-rings makes it a more potent precursor to vitamin A. Understanding these structural nuances is essential for accurate nutritional assessment, the development of functional foods, and drug discovery programs targeting pathways involving retinoids. The analytical methodologies outlined herein, particularly HPLC and MS/MS, provide the necessary tools for researchers to reliably differentiate and quantify these vital micronutrients.

References

Beyond Vitamin A: A Technical Guide to the Diverse Biological Functions of Alpha-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-carotene (B108777), a prominent member of the carotenoid family, has long been recognized for its role as a precursor to vitamin A. However, a growing body of scientific evidence reveals a spectrum of biological activities that extend far beyond this classical function. This technical guide provides an in-depth exploration of the non-pro-vitamin A roles of this compound, with a focus on its antioxidant, anti-cancer, cardioprotective, and immunomodulatory functions. By delving into the underlying molecular mechanisms, summarizing key quantitative data, and detailing relevant experimental protocols, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Antioxidant Properties of this compound

This compound's potent antioxidant activity is a cornerstone of its health-promoting effects, contributing to the mitigation of oxidative stress implicated in numerous chronic diseases.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several mechanisms:

  • Scavenging of Reactive Oxygen Species (ROS): The conjugated double bond system in the this compound molecule enables it to effectively quench singlet oxygen and scavenge other reactive oxygen species, thereby preventing cellular damage.

  • Modulation of the Nrf2-ARE Pathway: this compound has been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_p Nrf2 Nrf2_n Nrf2 Nrf2_p->Nrf2_n Translocation Ub Ubiquitination & Proteasomal Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to sMaf sMaf sMaf->ARE Dimerizes with Nrf2 Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Figure 1: this compound's modulation of the Nrf2-ARE pathway.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The data below summarizes typical findings, though values can vary based on experimental conditions.

AssayMethodResultReference
DPPH Radical ScavengingMeasures the ability to donate a hydrogen atom or electron to the stable DPPH radical.This compound demonstrates significant scavenging activity, which can be concentration-dependent.[1][2]
ABTS Radical Cation ScavengingMeasures the ability to scavenge the ABTS radical cation.This compound shows scavenging activity, particularly at higher concentrations.[1]

Anti-Cancer Effects of this compound

This compound has demonstrated promising anti-cancer properties in numerous preclinical studies, acting through multiple mechanisms to inhibit tumor growth and progression.

Inhibition of Cancer Cell Proliferation and Induction of Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of various cancer cell lines. A notable example is its effect on human neuroblastoma GOTO cells, where it was found to be approximately 10 times more inhibitory than beta-carotene. This inhibition is associated with the suppression of N-myc messenger RNA levels and an arrest of the cells in the G0-G1 phase of the cell cycle.

Enhancement of Gap Junctional Intercellular Communication (GJIC)

A key mechanism underlying the anti-cancer effects of this compound is its ability to enhance gap junctional intercellular communication (GJIC). GJIC is crucial for maintaining tissue homeostasis and is often downregulated in cancer cells. This compound can upregulate the expression of connexin proteins, such as Connexin 43 (Cx43), which form the channels for intercellular communication.[3] This restoration of communication can help to control cell growth and inhibit the proliferation of malignant cells.[3][4]

GJIC_Mechanism cluster_cell1 Cell 1 cluster_cell2 Cell 2 Alpha_Carotene1 This compound Cx43_Expression1 Increased Connexin 43 (Cx43) Expression Alpha_Carotene1->Cx43_Expression1 GJIC1 Gap Junction Channel Cx43_Expression1->GJIC1 Forms GJIC2 Gap Junction Channel GJIC1->GJIC2 Intercellular Communication Alpha_Carotene2 This compound Cx43_Expression2 Increased Connexin 43 (Cx43) Expression Alpha_Carotene2->Cx43_Expression2 Cx43_Expression2->GJIC2 Forms Growth_Control Controlled Cell Growth & Proliferation GJIC2->Growth_Control Leads to

Figure 2: this compound enhances gap junctional intercellular communication.

Modulation of Inflammatory Pathways

Chronic inflammation is a well-established driver of cancer. Carotenoids, including this compound, have been shown to modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, this compound can potentially reduce the expression of pro-inflammatory genes that contribute to tumorigenesis.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alpha_Carotene Alpha_Carotene IKK IKK Complex Alpha_Carotene->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation of IκBα releases NF-κB NFkB_IkB NF-κB-IκBα Complex NFkB_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Gene_Expression Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Gene_Expression

Figure 3: Potential inhibition of the NF-κB pathway by this compound.

Quantitative Data on Anti-Cancer Effects

While extensive quantitative data specifically for this compound is still emerging, the following table summarizes key findings from in vitro studies.

Cell LineEffectConcentration/DoseReference
Human neuroblastoma GOTOInhibition of proliferation, G0-G1 cell cycle arrestDose-dependentNot specified
Various cancer cell linesCytotoxic effects (IC50 values for some carotenoids available, but specific data for this compound is limited)Varies by cell line and carotenoid[1][5]

Cardiovascular Health Benefits

Epidemiological studies have consistently linked higher circulating levels of this compound with a reduced risk of cardiovascular disease (CVD) and all-cause mortality.

Mechanisms of Cardioprotection

The cardioprotective effects of this compound are likely multifactorial and include:

  • Reduction of Oxidative Stress: By neutralizing ROS, this compound can help prevent the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.

  • Anti-inflammatory Action: As mentioned previously, the modulation of inflammatory pathways like NF-κB can reduce the chronic inflammation that contributes to cardiovascular disease.

  • Improvement of Endothelial Function: While more research is needed, carotenoids may help improve the function of the endothelium, the inner lining of blood vessels.

Quantitative Data on Cardiovascular Risk Reduction

The following table summarizes findings from observational studies on the association between this compound levels and cardiovascular outcomes.

Study PopulationOutcomeFindingReference
Middle-aged and older womenCardiovascular diseaseHigher plasma levels of α-carotene were associated with a lower risk of CVD.[6]
General adult populationCardiovascular diseaseIncreased blood levels of α-carotene were associated with beneficial changes in heart rate variability.[7]
Middle-aged and older adults with metabolic syndromeCVD mortalityA significant association was observed between the second quartile of α-carotene and reduced CVD mortality compared to the first quartile.[8]

Immunomodulatory and Neuroprotective Effects

Emerging research suggests that this compound also plays a role in modulating the immune system and protecting against age-related cognitive decline.

Immune System Modulation

Carotenoids, including this compound, have been shown to enhance various aspects of immune function.[9] These effects may be independent of their pro-vitamin A activity and are thought to involve the modulation of lymphocyte proliferation and cytokine production.[10][11] However, more research is needed to specifically delineate the immunomodulatory roles of this compound.

Cognitive Function

Higher circulating levels of this compound have been associated with better cognitive function in older adults. This neuroprotective effect is likely linked to its antioxidant and anti-inflammatory properties, which can help protect the brain from oxidative damage and inflammation that contribute to cognitive decline.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of this compound.

Quantification of this compound in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

Principle: This method separates this compound from other carotenoids and compounds in a sample based on their differential partitioning between a stationary phase (e.g., a C18 or C30 column) and a mobile phase. The concentration of this compound is then quantified by measuring its absorbance at a specific wavelength (typically around 445-450 nm).

General Protocol Outline:

  • Sample Preparation: Plasma or serum samples are deproteinized (e.g., with ethanol) and the carotenoids are extracted using an organic solvent (e.g., hexane (B92381) or a mixture of solvents).

  • Chromatographic Separation: The extracted sample is injected into the HPLC system. A gradient or isocratic mobile phase (e.g., a mixture of methanol (B129727), methyl-tert-butyl ether, and water) is used to elute the carotenoids from the column.

  • Detection and Quantification: The eluting compounds pass through a UV/Vis detector, and the absorbance is measured at the characteristic wavelength for this compound. The concentration is determined by comparing the peak area to that of a known standard.

HPLC_Workflow Sample Plasma/Serum Sample Extraction Deproteinization & Solvent Extraction Sample->Extraction HPLC_System HPLC System (Pump, Injector, Column) Extraction->HPLC_System Inject Extract Detection UV/Vis Detector (445-450 nm) HPLC_System->Detection Data_Analysis Chromatogram & Quantification Detection->Data_Analysis

Figure 4: General workflow for HPLC analysis of this compound.

Assessment of In Vitro Antioxidant Activity

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the antioxidant activity.

General Protocol Outline:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction: A known concentration of this compound is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control.

Evaluation of Anti-proliferative Effects

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined.[12][13][14]

Conclusion and Future Directions

This compound exhibits a range of biological functions that extend well beyond its established role as a vitamin A precursor. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key cellular processes such as cell proliferation and intercellular communication, underscore its potential as a valuable compound in the prevention and management of chronic diseases.

For drug development professionals, the multifaceted activities of this compound present intriguing opportunities. Further research is warranted to:

  • Elucidate the precise molecular targets of this compound and its metabolites.

  • Conduct robust clinical trials to establish optimal dosages for specific health outcomes.

  • Investigate the synergistic effects of this compound with other phytochemicals and therapeutic agents.

  • Develop novel delivery systems to enhance the bioavailability of this compound.

A deeper understanding of the non-pro-vitamin A functions of this compound will be instrumental in harnessing its full therapeutic potential for human health.

References

An In-depth Technical Guide on the Absorption and Metabolism of Alpha-Carotene in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of alpha-carotene (B108777) absorption and metabolism in humans. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and nutritional science. This document synthesizes data on bioavailability, metabolic pathways, and the key factors influencing these processes, presenting quantitative information in structured tables and visualizing complex processes through detailed diagrams.

Introduction to this compound

This compound is a major provitamin A carotenoid found in various fruits and vegetables, serving as a significant source of vitamin A in human diets.[1] Like its well-known isomer, beta-carotene (B85742), this compound possesses an ionone (B8125255) ring that allows it to be converted into retinol (B82714), the active form of vitamin A.[2] However, its asymmetric structure results in a different metabolic fate and vitamin A activity compared to beta-carotene.[3] Understanding the nuances of its absorption and metabolism is critical for accurately assessing its nutritional value and its role in human health.

Absorption of this compound

The intestinal absorption of this compound is a complex process influenced by various dietary and physiological factors. For dietary carotenoids to be absorbed, they must first be released from the food matrix and incorporated into mixed micelles, which are aggregates of bile salts and various lipids.[1]

The process begins with the mechanical and enzymatic digestion of carotenoid-containing foods, which liberates the carotenoids from the plant matrix.[4] The presence of dietary fat is crucial for this process, with as little as 3 to 5 grams of fat in a meal being sufficient to ensure carotenoid absorption.[1][5] Food processing techniques such as chopping, homogenizing, and cooking can disrupt the plant matrix and significantly increase the bioavailability of carotenoids.[1][5]

Once released, this compound is incorporated into mixed micelles in the duodenum.[6] These micelles transport the carotenoid to the surface of the enterocytes, the absorptive cells of the small intestine. The uptake of this compound into enterocytes is facilitated by membrane transporters, including Scavenger Receptor-class B type I (SR-BI), Cluster Determinant 36 (CD36), and Niemann-Pick C1 like intracellular transporter 1 (NPC1L1).[1][6] While passive diffusion was once thought to be the primary mechanism, it is now understood that these protein-mediated pathways play a significant role, especially at dietary concentrations.[7][8]

Intracellular Metabolism and Transport

Following uptake into the enterocyte, this compound has two primary fates: it can be cleaved to produce vitamin A or it can be absorbed intact.

The key enzyme responsible for the conversion of provitamin A carotenoids to retinal is beta-carotene oxygenase 1 (BCO1), also known as beta-carotene 15,15'-monooxygenase.[9][10][11] BCO1 centrally cleaves beta-carotene to yield two molecules of retinal. However, due to its asymmetrical structure, the cleavage of this compound yields one molecule of retinal and one molecule of alpha-retinal. Alpha-retinol has negligible vitamin A activity.[3] The retinal produced from this compound can then be reduced to retinol by retinaldehyde reductases.[2]

Uncleaved this compound, along with retinyl esters formed from the newly generated retinol, is incorporated into chylomicrons.[1] These lipoprotein particles are secreted from the enterocytes into the lymphatic system and subsequently enter the bloodstream.[1][7] Chylomicron remnants are eventually taken up by the liver, where the carotenoids and retinyl esters can be stored, further metabolized, or incorporated into other lipoproteins for transport to peripheral tissues.[1][2]

The efficiency of this compound conversion to vitamin A is influenced by an individual's vitamin A status. High vitamin A stores can lead to the downregulation of BCO1 activity, thus reducing the conversion of provitamin A carotenoids.[1][9]

Bioavailability and Conversion Efficiency

The bioavailability of this compound is highly variable and depends on a multitude of factors. Studies have shown that the apparent bioavailability of this compound can be greater than that of beta-carotene. One study reported that for comparable dietary intakes, serum concentrations of this compound were 55% higher than those of beta-carotene.[12][13]

The conversion of provitamin A carotenoids to vitamin A is quantified using Retinol Activity Equivalents (RAE). According to the U.S. Institute of Medicine, the RAE ratios are as follows:

CompoundAmount Equivalent to 1 µg of Retinol
Dietary Beta-Carotene12 µg
Dietary this compound 24 µg
Dietary Beta-Cryptoxanthin24 µg
Supplemental Beta-Carotene (in oil)2 µg

Source:[10][14]

This indicates that twice the amount of dietary this compound is required to produce the same amount of active vitamin A as dietary beta-carotene. However, there is significant interindividual variability in conversion efficiency, with one study observing that this compound contributed 12-35% of newly converted vitamin A after a meal of raw carrots.[3]

Factors Influencing Absorption and Metabolism

A variety of factors can influence the absorption and metabolism of this compound in humans:

  • Food Matrix: The physical form of the food and the location of the carotenoid within the plant cell can significantly impact its release and subsequent absorption.[1][5]

  • Dietary Fat: The presence of fat in a meal is essential for stimulating the release of bile acids and the formation of mixed micelles necessary for carotenoid absorption.[1][15]

  • Dietary Fiber: Certain types of soluble fiber, such as pectin, can inhibit carotenoid absorption.[15]

  • Genetic Factors: Polymorphisms in genes encoding for transporters (e.g., SR-BI, CD36) and metabolic enzymes (e.g., BCO1) can lead to significant interindividual differences in carotenoid absorption and conversion to vitamin A.[1][9][16][17][18][19][20]

  • Nutrient Status: An individual's vitamin A status can regulate the expression of BCO1, thereby affecting the conversion of this compound to retinol.[1]

  • Interactions with other Carotenoids: The presence of other carotenoids can competitively inhibit the absorption of this compound.[5]

Experimental Protocols for Studying this compound Absorption and Metabolism

The study of this compound absorption and metabolism in humans typically involves controlled dietary interventions and the analysis of biological samples.

Study Design: Postprandial Absorption Study

A common approach is a postprandial, crossover study design.

  • Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria often include smoking, use of supplements containing carotenoids, and certain medical conditions.

  • Dietary Control: Participants are instructed to follow a low-carotenoid diet for a period (e.g., 3 days) prior to the study day to reduce baseline plasma carotenoid levels.[21]

  • Test Meal Administration: Following an overnight fast, subjects consume a standardized test meal containing a known amount of this compound.[3][21] The meal also contains a standardized amount of fat to ensure adequate absorption.

  • Blood Sampling: Blood samples are collected at baseline (time 0) and at various time points post-consumption (e.g., 1, 2, 4, 6, 8, and 12 hours) to measure the appearance of this compound and its metabolites in the plasma.[3][21]

  • Lipoprotein Fraction Isolation: The triglyceride-rich lipoprotein (TRL) fraction of the plasma is often isolated by ultracentrifugation, as this fraction is responsible for transporting newly absorbed dietary lipids and carotenoids.[3]

  • Washout Period: A washout period of sufficient duration (e.g., 14-16 days) is implemented before the subjects cross over to the next intervention arm.[21]

Analytical Methodology: Quantification of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of carotenoids in human plasma.[22][23][24][25][26][27]

Sample Preparation:

  • Plasma Extraction: Plasma samples are typically extracted using a liquid-liquid extraction procedure with an organic solvent mixture (e.g., ethanol/hexane) to separate the lipophilic carotenoids from the aqueous plasma components.[24] An internal standard is added to correct for extraction losses.[23]

  • Deproteinization: Methanol is often used to precipitate proteins, which are then removed by centrifugation.[22]

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the chromatography system.[27]

Chromatographic Separation and Detection:

  • HPLC: A reverse-phase C30 column is commonly used for the separation of carotenoid isomers.[22] The mobile phase typically consists of a gradient of solvents like methanol, acetonitrile, and tetrahydrofuran.[23] Detection is often performed using a UV/Visible detector.

  • LC-MS/MS: This technique offers higher sensitivity and specificity. After chromatographic separation, the analytes are ionized and detected by a mass spectrometer, allowing for precise quantification and identification.[22]

Visualization of Key Pathways and Workflows

Signaling Pathways

Alpha_Carotene_Metabolism cluster_enterocyte Intracellular Fate Diet Dietary this compound (in Food Matrix) Lumen Intestinal Lumen Diet->Lumen Digestion Micelles Mixed Micelles Lumen->Micelles Incorporation Enterocyte Enterocyte Micelles->Enterocyte Uptake via SR_BI SR-BI Micelles->SR_BI CD36 CD36 Micelles->CD36 BCO1 BCO1 Enterocyte->BCO1 Cleavage by Chylomicrons Chylomicrons Enterocyte->Chylomicrons Incorporation of - Intact this compound - Retinyl Esters SR_BI->Enterocyte CD36->Enterocyte Retinal Retinal BCO1->Retinal Alpha_Retinal Alpha-Retinal BCO1->Alpha_Retinal Retinol Retinol Retinal->Retinol Reduction Lymph Lymphatic System Chylomicrons->Lymph Secretion Blood Bloodstream Lymph->Blood Liver Liver Blood->Liver Uptake of Chylomicron Remnants

Caption: Metabolic pathway of this compound from ingestion to liver uptake.

Experimental Workflow

Experimental_Workflow Recruitment Subject Recruitment (Healthy Volunteers) Diet_Control Low-Carotenoid Diet (3 days prior) Recruitment->Diet_Control Fasting Overnight Fast (12 hours) Diet_Control->Fasting Baseline_Sample Baseline Blood Sample (Time 0) Fasting->Baseline_Sample Test_Meal Consumption of Standardized Test Meal Baseline_Sample->Test_Meal Postprandial_Samples Postprandial Blood Sampling (e.g., 1, 2, 4, 6, 8, 12h) Test_Meal->Postprandial_Samples Plasma_Isolation Plasma Isolation (Centrifugation) Postprandial_Samples->Plasma_Isolation TRL_Isolation TRL Fraction Isolation (Optional - Ultracentrifugation) Plasma_Isolation->TRL_Isolation Extraction Liquid-Liquid Extraction (with Internal Standard) Plasma_Isolation->Extraction TRL_Isolation->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Pharmacokinetic Modeling) Analysis->Data_Analysis

Caption: Workflow for a human postprandial this compound absorption study.

Conclusion

The absorption and metabolism of this compound are multifaceted processes that are critical to its function as a provitamin A carotenoid. While significant progress has been made in elucidating the transporters, enzymes, and factors that govern its bioavailability and conversion to vitamin A, substantial interindividual variability remains a key area of ongoing research. For professionals in research and drug development, a thorough understanding of these mechanisms is essential for designing effective nutritional interventions and for the accurate assessment of dietary intake and its impact on human health. Future research focusing on the interplay of genetic and dietary factors will further refine our understanding of this compound's role in human nutrition.

References

An In-depth Technical Guide on the Factors Affecting Alpha-Carotene Bioavailability from Foods

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-carotene (B108777) is a prominent provitamin A carotenoid found in various fruits and vegetables, recognized for its antioxidant properties and potential role in reducing the risk of chronic diseases. Its efficacy, however, is critically dependent on its bioavailability—the fraction of an ingested dose that is absorbed and made available for physiological functions. This technical guide provides a comprehensive analysis of the multifaceted factors that govern the bioavailability of this compound from dietary sources. It delves into the intricate interplay of the food matrix, the impact of processing and preparation techniques, essential dietary components like fats, and host-related physiological and genetic determinants. This document synthesizes quantitative data from key studies, details prevalent experimental methodologies for bioavailability assessment, and visualizes the core molecular pathways and experimental workflows, offering a critical resource for professionals in nutrition science, food technology, and pharmacology.

Introduction to this compound

This compound (α-carotene) is a lipophilic pigment and a structural isomer of beta-carotene (B85742), differing in the position of a double bond in one of its terminal β-ionone rings.[1] This subtle structural difference influences its biological activity, including its provitamin A potential, which is approximately half that of beta-carotene. Found abundantly in yellow-orange vegetables like carrots and pumpkins, this compound contributes to the pool of dietary carotenoids that are associated with significant health benefits. Understanding the determinants of its bioavailability is paramount for accurately assessing dietary intake recommendations, developing functional foods with enhanced nutritional value, and designing effective carotenoid-based therapeutic or supplementary products.

Core Factors Influencing this compound Bioavailability

The journey of this compound from a food source to the systemic circulation is complex and influenced by a series of factors that can be broadly categorized as food-related and host-related.

Food Matrix Effects

The physical and chemical composition of the food in which this compound is embedded is a primary determinant of its release and subsequent absorption.[2][3] In plant tissues, carotenoids are located within chloroplasts or chromoplasts, often complexed with proteins.[4] The rigid cell walls of plants act as a significant barrier, limiting the release of these lipophilic compounds.[5]

  • Physical State: The crystalline form of carotenes in foods like raw carrots can limit their solubilization in the gut.[6]

  • Cellular Structure: The entrapment of this compound within the fibrous matrix of raw vegetables significantly hinders its bioaccessibility.[4]

Impact of Food Processing and Preparation

Mechanical and thermal processing methods can disrupt the plant cell wall and disaggregate carotenoid-protein complexes, thereby enhancing the bioaccessibility of this compound.[2][7]

  • Mechanical Processing: Actions such as chopping, pureeing, or juicing increase the surface area and break down cell walls, facilitating the release of carotenoids.[8] Studies have shown that the bioavailability of carotenes from carrot puree is significantly higher than from boiled-mashed or raw carrots.[9]

  • Thermal Treatment: Cooking methods like boiling, steaming, and stir-frying soften the food matrix, denature proteins bound to carotenoids, and improve the release of this compound.[10][11] Stir-frying carrots, which combines heat with oil, has been shown to dramatically increase the bioavailability of carotenes compared to raw carrots.[10][12]

Dietary Factors

Co-ingestion of certain dietary components, particularly lipids, is crucial for the effective absorption of this compound.

  • Dietary Fat: As a lipophilic molecule, this compound requires the presence of dietary fat for its absorption. Fat stimulates the secretion of bile acids, which are essential for the formation of mixed micelles in the small intestine.[6][13] These micelles solubilize the carotenoids, allowing them to traverse the aqueous environment of the gut and be taken up by enterocytes.[14]

    • Amount of Fat: While essential, the amount of fat required for optimal absorption appears to be relatively low, with studies suggesting that 3-5 grams of fat per meal is sufficient for carotene absorption from cooked vegetables.[2][7][15]

    • Type of Fat: The composition of fatty acids also plays a role. Dietary fats rich in unsaturated fatty acids, such as olive oil, have been shown to promote higher micellarization of carotenoids compared to those rich in saturated fatty acids.[16][17]

  • Dietary Fiber: Certain types of dietary fiber, particularly soluble fibers like pectin, can interfere with carotenoid absorption by trapping them within the viscous gel formed in the intestine, thereby reducing their incorporation into micelles.[5]

  • Carotenoid Interactions: When multiple carotenoids are consumed together in high concentrations, they can compete for absorption and incorporation into chylomicrons.[18] This competitive inhibition has been observed between beta-carotene and other carotenoids and may also apply to this compound.[19][20][21]

Host-Related Factors

Individual physiological and genetic characteristics contribute to the significant inter-individual variability observed in carotenoid absorption.[3]

  • Genetic Variations: Polymorphisms in genes that encode proteins involved in carotenoid transport and metabolism can significantly impact bioavailability.[22][23][24] Key genes include:

    • Scavenger Receptor Class B Type I (SR-BI): A membrane transporter involved in the uptake of carotenoids into intestinal cells.[25][26]

    • Beta-carotene 15,15'-monooxygenase 1 (BCMO1): The enzyme responsible for the cleavage of provitamin A carotenoids into retinal.[25][27] Genetic variations in BCMO1 can lead to "low converter" phenotypes.[22]

  • Nutritional Status: The existing vitamin A status of an individual can regulate the absorption and conversion of provitamin A carotenoids through feedback mechanisms.[1]

  • Gastrointestinal Health: The integrity and function of the gastrointestinal tract, including enzyme secretion and mucosal health, are essential for efficient digestion and absorption.

Quantitative Data on this compound Bioavailability

The following tables summarize quantitative findings from various studies, illustrating the impact of different factors on this compound bioavailability.

Table 1: Effect of Food Matrix and Processing on Carotenoid Bioavailability

Food Source & PreparationBioavailability EstimateKey FindingsReference
Raw Carrots~11% (relative to pure β-carotene)The crystalline structure and intact cell walls severely limit carotene release.[10][12]
Stir-fried Carrots~75% (relative to pure β-carotene)Heat and oil disrupt the matrix, leading to a ~6.5-fold increase in retinol (B82714) yield.[10][12]
Commercial Carrot Puree~2-fold higher than boiled-mashed carrotsFiner particle size and thermal processing significantly enhance absorption.[9]
Fresh Carrot Juice~2.09 times higher AUC vs. raw carrotsMechanical disruption of the fibrous matrix improves the release and absorption of β-carotene.[8]

AUC: Area Under the Curve

Table 2: Influence of Dietary Fat on Carotenoid Absorption

Study ConditionCarotenoidOutcome MeasureResultReference
Salad with varied fat dressingβ-carotenePlasma responseAbsorption was significantly greater with 28g fat dressing vs. 6g fat dressing.[6]
Meal with 3-5g of fatα- and β-carotenePlasma responseSufficient to ensure uptake from cooked vegetables.[15]
Salad with Olive Oil vs. Coconut OilTotal Carotenoids, α-caroteneIncremental AUC (iAUC)iAUC for α-carotene was 110.8% higher with olive oil (unsaturated) vs. coconut oil (saturated).[17]
Emulsified vs. Non-emulsified FatTotal CarotenoidsIncremental AUC (iAUC)Emulsified fat led to a 40.0% greater iAUC.[17]

Molecular Mechanisms of Absorption

The absorption of this compound is a multi-step process that occurs primarily in the duodenum.

  • Release: Mastication and gastric digestion initiate the release of carotenoids from the food matrix.

  • Micellarization: In the small intestine, the released this compound, along with dietary fats, is emulsified by bile salts and incorporated into mixed micelles.[14]

  • Uptake: Micelles transport the carotenoids to the surface of the enterocytes. Uptake into the intestinal cell is facilitated by membrane transporters, primarily the Scavenger Receptor Class B Type I (SR-BI).[24][25] Niemann-Pick C1-like 1 (NPC1L1) may also be involved.[14]

  • Intracellular Metabolism: Once inside the enterocyte, this compound can either be cleaved by the enzyme BCMO1 to form retinal (which is then converted to retinol) or remain intact.[25]

  • Chylomicron Assembly: Intact this compound and retinyl esters (formed from retinol) are packaged into chylomicrons, which are large lipoprotein particles.

  • Secretion: Chylomicrons are secreted from the enterocyte's basolateral membrane into the lymphatic system, eventually entering the bloodstream for transport to the liver and other tissues.[25]

Alpha_Carotene_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Food Food Matrix (e.g., Carrots) AC_Released Released α-Carotene Food->AC_Released Digestion Micelle Mixed Micelle AC_Released->Micelle SRB1 SR-BI Transporter Micelle->SRB1 Uptake Fat Dietary Fat Fat->Micelle Bile Bile Acids Bile->Micelle AC_Intra Intracellular α-Carotene SRB1->AC_Intra BCMO1 BCMO1 Enzyme AC_Intra->BCMO1 Chylomicron Chylomicron AC_Intra->Chylomicron Packaging Retinal Retinal BCMO1->Retinal Cleavage Retinal->Chylomicron Packaging Lymph Lymphatic System Chylomicron->Lymph Secretion Blood Bloodstream Lymph->Blood

Fig. 1: Molecular pathway of this compound absorption.

Experimental Protocols for Bioavailability Assessment

Evaluating the bioavailability of this compound requires robust experimental designs. The primary methods employed in research are in vivo human studies and in vitro digestion models.

Protocol: In Vivo Human Bioavailability Study

This method directly measures the appearance of this compound in the bloodstream following the consumption of a test meal.

  • Objective: To determine the plasma response to ingested this compound over time.

  • Study Design: A randomized, controlled, crossover design is typically used to minimize inter-individual variability.

  • Participants: Healthy, non-smoking subjects with normal lipid profiles.

  • Methodology:

    • Baseline: Subjects undergo an overnight fast. A baseline (t=0) blood sample is collected.

    • Test Meal: Subjects consume a standardized meal containing a known amount of this compound (e.g., from cooked carrots or pumpkin). The meal also contains a standardized amount of fat (e.g., 10g of oil) to facilitate absorption.

    • Blood Sampling: Blood samples are collected at regular intervals post-consumption (e.g., 2, 4, 6, 8, 10, 12, and 24 hours).

    • Sample Processing: Plasma is separated from blood samples by centrifugation.

    • Analysis: Plasma this compound concentrations are quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection.[28][29][30]

    • Data Analysis: The change in plasma concentration from baseline is plotted against time. The bioavailability is often expressed as the incremental Area Under the Curve (iAUC), which represents the total absorption over the measurement period.[17]

  • Use of Stable Isotopes: To provide more precise quantification and distinguish between newly absorbed and endogenous carotenoids, stable isotope-labeled this compound (e.g., ¹³C-labeled) can be used as a tracer.[10][12]

Human_Bioavailability_Workflow start Subject Recruitment (Controlled Diet) fast Overnight Fast start->fast baseline Baseline Blood Sample (t=0) fast->baseline meal Consume Test Meal (Known α-Carotene + Fat) baseline->meal sampling Serial Blood Sampling (t = 2, 4, 6... 24h) meal->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge hplc HPLC-MS/MS Analysis centrifuge->hplc auc Data Analysis (Calculate iAUC) hplc->auc end Bioavailability Assessment auc->end

Fig. 2: Workflow for a human bioavailability study.
Protocol: In Vitro Digestion Model with Caco-2 Cells

This model simulates the physiological conditions of the human gastrointestinal tract to estimate bioaccessibility (the amount released and available for absorption).[31][32][33]

  • Objective: To measure the micellarization of this compound from a food sample and its subsequent uptake by intestinal cells.

  • Methodology:

    • Sample Preparation: A food sample (e.g., 5g of carrot puree) is homogenized.

    • Gastric Phase: The sample is incubated with pepsin at pH 2.0-3.0 and 37°C with shaking to simulate stomach digestion.[34]

    • Intestinal Phase: The pH is adjusted to ~7.0. A mixture of bile salts and pancreatic enzymes (pancreatin, lipase) is added. The sample is incubated at 37°C with shaking to simulate small intestine digestion.[34]

    • Micelle Isolation: The resulting digestate is centrifuged at high speed to separate the clear, aqueous micellar fraction from the undigested food pellet.

    • Bioaccessibility Measurement: The this compound content in the micellar fraction is quantified by HPLC. Bioaccessibility is calculated as the percentage of carotenoid in the micellar fraction relative to the initial amount in the food.

    • Caco-2 Cell Uptake (Optional): The isolated micellar fraction is applied to a monolayer of differentiated Caco-2 human intestinal cells.[33][35] After incubation (e.g., 4-6 hours), the cells are washed and the amount of this compound taken up is quantified to estimate cellular absorption.[32]

In_Vitro_Digestion_Workflow cluster_caco2 Optional Cellular Uptake sample Homogenized Food Sample gastric Gastric Simulation (Pepsin, low pH) sample->gastric intestinal Intestinal Simulation (Bile, Pancreatin, neutral pH) gastric->intestinal centrifuge Centrifugation intestinal->centrifuge micelle Isolate Micellar Fraction centrifuge->micelle hplc HPLC Analysis micelle->hplc caco2 Incubate with Caco-2 Cells micelle->caco2 result1 Determine Bioaccessibility (%) hplc->result1 hplc2 HPLC Analysis of Cell Lysate caco2->hplc2 result2 Estimate Cellular Absorption hplc2->result2

Fig. 3: Workflow for an in vitro digestion model.

Implications for Research and Development

A thorough understanding of the factors governing this compound bioavailability is critical for several fields:

  • Nutrition and Public Health: To refine dietary recommendations and develop effective strategies to combat vitamin A deficiency.

  • Food Science and Technology: To design food processing techniques and formulations (e.g., nanoemulsions) that maximize carotenoid bioavailability and create functional foods with enhanced health benefits.[5]

  • Pharmacology and Drug Development: To inform the design of carotenoid-based supplements and pharmaceuticals with predictable and optimized absorption profiles. The competitive nature of carotenoid absorption also has implications for the formulation of multi-component supplements.[18]

Conclusion

The bioavailability of this compound is not an intrinsic property of the nutrient itself but is the result of a complex interplay between the food source, dietary habits, and individual host factors. The food matrix and processing methods are dominant factors, with thermal and mechanical treatments significantly enhancing bioaccessibility. The presence of dietary fat is a non-negotiable prerequisite for absorption. Furthermore, host genetics play a crucial role in the observed inter-individual variations in carotenoid status. For researchers and developers, leveraging this knowledge is key to unlocking the full health potential of this compound, whether through dietary guidance, food innovation, or pharmaceutical formulation. Future research should continue to elucidate the precise mechanisms of transport and the quantitative impact of genetic polymorphisms to pave the way for personalized nutrition strategies.

References

Stability of Alpha-Carotene Under Light and Heat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of alpha-carotene (B108777) when exposed to light and heat. This compound, a prominent member of the carotenoid family and a precursor to vitamin A, is susceptible to degradation, which can impact its biological activity and the quality of products it is incorporated into.[1][2][3] Understanding the kinetics and mechanisms of its degradation is crucial for the development of stable formulations in the pharmaceutical, nutraceutical, and food industries.

Factors Influencing this compound Stability

The stability of this compound is primarily influenced by its exposure to heat, light, and oxygen.[1][3] The highly unsaturated structure of this compound makes it prone to oxidation and isomerization.[1][3][4] The degradation process often involves both isomerization from the all-trans form to various cis-isomers and irreversible oxidative cleavage, leading to a loss of color and biological activity.[5][6][7]

Heat: Thermal stress accelerates the degradation of this compound, following first-order kinetics in many cases.[8] This degradation is characterized by an increase in isomerization and oxidation reactions.[5][9] The rate of thermal degradation is temperature-dependent, with higher temperatures leading to faster degradation.[10][11]

Light: Exposure to light, particularly in the presence of photosensitizers, can significantly promote the degradation of this compound through photo-oxidation and photo-isomerization.[12][13] The light-induced degradation can proceed through a triplet-excited state, and the presence of catalysts like iodine can enhance this process.[9][12]

Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of this compound.[1][3] Autoxidation, a free-radical mediated process, leads to the formation of a variety of oxidation products, including epoxides, apocarotenals, and other volatile compounds.[7]

Food Matrix: The surrounding matrix plays a significant role in the stability of this compound. Encapsulation in matrices like gum arabic and maltodextrin (B1146171) has been shown to improve its stability by providing a protective barrier against environmental factors.[1][8] Conversely, the presence of pro-oxidants or certain enzymes in a food system can accelerate its degradation.[14]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various conditions as reported in the scientific literature.

Table 1: Kinetic Parameters for Thermal Degradation of this compound

MatrixTemperature (°C)Rate Constant (k)Half-life (t½)Activation Energy (Ea) (kJ/mol)Degradation ModelReference
Oil Solution20-4 (storage)--58.7First-order[1][8]
Encapsulated Carrot Waste Extract (Freeze-dried)21.3-> 3 months66.6 - 79.5Zero-order[11][15]
Encapsulated Carrot Waste Extract (Spray-dried)21.3-~3 months-Zero-order[15]
Encapsulated Carrot Waste Extract (Freeze-dried)30-3-4 months66.6 - 79.5Zero-order[11][15]
Encapsulated Carrot Waste Extract (Spray-dried)30-3-4 months-Zero-order[15]
Encapsulated Carrot Waste Extract (Freeze-dried)37-1.5-2 months66.6 - 79.5Zero-order[11][15]
Encapsulated Carrot Waste Extract (Spray-dried)37-1.5-2 months-Zero-order[15]

Table 2: Isomerization of this compound under Heat and Light

ConditionMajor Isomers FormedObservationsReference
Heating9-cis, 13-cisFormation is dependent on the extent of heat treatment.[9]
Iodine-catalyzed photoisomerization13-cisFormed in greater amounts compared to 9-cis isomer.[9]
Thermal treatment of carrot juice13-cisSignificant isomerization occurs at sterilization temperatures.[5]

Experimental Protocols

Sample Preparation and Storage for Stability Studies

A common protocol for studying the stability of this compound involves its isolation from a natural source, such as carrots, followed by dissolution in a suitable solvent or incorporation into a model system.

  • Extraction: Carotenes are extracted from the source material using organic solvents like hexane. The extract is then concentrated, often under a stream of nitrogen to prevent oxidation.[8]

  • Storage Conditions: To assess stability, samples are stored under controlled conditions of temperature and light. For example, samples may be stored at refrigerated (4±2 °C) and ambient temperatures (20±2 °C), with and without exposure to daylight.[1]

  • Encapsulation: For studies involving protective matrices, an oil solution of carotenes is often microencapsulated using techniques like spray-drying with wall materials such as a mixture of gum arabic and maltodextrin.[1][8]

Analytical Methodology for Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its isomers.

  • Chromatographic System: A typical HPLC system consists of a liquid chromatograph coupled with a Diode Array Detector (DAD) for spectral analysis.[16][17][18]

  • Column: C18 or C30 reversed-phase columns are commonly employed for the separation of carotenoid isomers.[19][20]

  • Mobile Phase: The mobile phase is often a gradient or isocratic mixture of solvents such as acetonitrile, methanol, and tetrahydrofuran.[20]

  • Detection: Detection is typically performed by monitoring the absorbance at the maximum wavelength of this compound, which is around 446 nm.[21]

  • Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard of known concentration.

UV-Vis spectrophotometry can also be used for the estimation of total carotenoid content, but it does not separate individual isomers.[21][22] The total carotenoid content is calculated based on the absorbance at the maximum absorption wavelength.[21]

Degradation Pathways and Mechanisms

The degradation of this compound under the influence of light and heat proceeds through two main pathways: isomerization and oxidation.

Isomerization

Isomerization involves the conversion of the stable all-trans-alpha-carotene to its various cis-isomers. This process is often reversible and can be induced by both heat and light.[5][12][23] The formation of cis-isomers can lead to a decrease in the vitamin A activity of this compound.[5]

Isomerization_Pathway all-trans-α-carotene all-trans-α-carotene 9-cis-α-carotene 9-cis-α-carotene all-trans-α-carotene->9-cis-α-carotene Heat/Light 13-cis-α-carotene 13-cis-α-carotene all-trans-α-carotene->13-cis-α-carotene Heat/Light 9-cis-α-carotene->all-trans-α-carotene Reversion 13-cis-α-carotene->all-trans-α-carotene Reversion

Isomerization of all-trans-alpha-carotene.
Oxidative Degradation

Oxidative degradation is an irreversible process that leads to the cleavage of the polyene chain of this compound. This can be initiated by heat, light, and the presence of oxygen or radical species. The degradation results in a variety of smaller molecules, including epoxides, apocarotenals, and volatile compounds that can contribute to off-flavors.[6][7]

Oxidation_Pathway cluster_initiators Initiators Heat Heat α-carotene α-carotene Heat->α-carotene Light Light Light->α-carotene Oxygen Oxygen Oxygen->α-carotene Epoxides Epoxides α-carotene->Epoxides Oxidation Apocarotenals Apocarotenals α-carotene->Apocarotenals Oxidation Other_Cleavage_Products Other Cleavage Products α-carotene->Other_Cleavage_Products Oxidation

Oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound is outlined below.

Experimental_Workflow Start Start Sample_Preparation Sample Preparation (e.g., extraction, encapsulation) Start->Sample_Preparation Exposure Exposure to Stress Conditions (Heat, Light) Sample_Preparation->Exposure Sampling Periodic Sampling Exposure->Sampling Sampling->Exposure Continue Exposure Analysis Analytical Quantification (HPLC, UV-Vis) Sampling->Analysis Data_Analysis Data Analysis (Kinetics, Isomer Formation) Analysis->Data_Analysis End End Data_Analysis->End

Workflow for this compound stability testing.

Conclusion

The stability of this compound is a critical consideration in the development of products where its biological activity and color are desired attributes. Exposure to heat, light, and oxygen are the primary drivers of its degradation, which proceeds through isomerization and oxidative cleavage. Understanding the kinetics of these degradation pathways and the factors that influence them is essential for designing effective strategies, such as encapsulation, to enhance the stability of this compound in various formulations. The use of robust analytical methods like HPLC is crucial for accurately monitoring its stability and the formation of degradation products. This guide provides a foundational understanding for researchers and professionals working to harness the benefits of this compound while ensuring its stability and efficacy.

References

The Pivotal Role of Alpha-Carotene in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-carotene (α-carotene), a prominent member of the carotenoid family, plays a multifaceted and critical role in plant physiology. As a precursor to the essential xanthophyll lutein (B1675518), it is integral to the structural and functional integrity of the photosynthetic machinery. Beyond its role in light harvesting, α-carotene contributes significantly to photoprotection by quenching excited chlorophyll (B73375) states and scavenging reactive oxygen species, thereby mitigating photo-oxidative damage. Its biosynthesis is tightly regulated within the broader carotenoid pathway, representing a key branch point from the synthesis of its isomer, beta-carotene. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory mechanisms of α-carotene in plants. It presents quantitative data on its distribution, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by all photosynthetic organisms, where they perform indispensable functions.[1] Among these, α-carotene is a C40 tetraterpenoid hydrocarbon characterized by the presence of one β-ring and one ε-ring at its termini.[2] This structural feature distinguishes it from its more widely known isomer, β-carotene, which possesses two β-rings. While often found in lower concentrations than β-carotene and lutein in photosynthetic tissues, the physiological significance of α-carotene is profound.[3] It serves as the direct precursor for the biosynthesis of lutein, the most abundant carotenoid in the light-harvesting complexes of photosystem II, highlighting its essentiality for efficient photosynthesis.[4][5] Furthermore, α-carotene contributes to the plant's antioxidant defense system, protecting cellular components from oxidative stress. This guide delves into the core aspects of α-carotene's role in plant life, providing a technical overview for researchers engaged in plant biology, biochemistry, and the development of plant-derived therapeutics.

Biosynthesis of this compound

The biosynthesis of α-carotene is an integral part of the highly conserved carotenoid pathway in plants, which occurs within plastids.[6] The pathway begins with the formation of the C40 backbone, phytoene (B131915), from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by phytoene synthase (PSY).[7][8]

The crucial branching point for α-carotene synthesis occurs at the cyclization of lycopene (B16060). The formation of α-carotene requires the sequential action of two distinct lycopene cyclases:

  • Lycopene ε-cyclase (LCYE): This enzyme introduces an ε-ring at one end of the linear lycopene molecule, forming δ-carotene.[2]

  • Lycopene β-cyclase (LCYB): Subsequently, LCYB adds a β-ring to the other end of δ-carotene to produce α-carotene.[2]

The relative activities of LCYE and LCYB are critical in determining the flux of lycopene towards the α-carotene and β-carotene branches of the pathway. The regulation of the genes encoding these enzymes is a key determinant of the α-carotene to β-carotene ratio in different plant tissues and developmental stages.

dot

Caption: Biosynthesis pathway of α-carotene from GGPP.

Physiological Functions of this compound

The physiological roles of α-carotene in plants are primarily linked to photosynthesis and photoprotection, both directly and as a precursor to lutein.

Role in Photosynthesis

This compound, like other carotenoids, can function as an accessory light-harvesting pigment, absorbing light in the blue-green region of the spectrum and transferring the excitation energy to chlorophylls (B1240455).[9][10] This broadens the range of light wavelengths that can be used for photosynthesis. However, its most critical role in photosynthesis is as the obligate precursor to lutein. Lutein is a crucial structural component of the light-harvesting complexes (LHCs), particularly Lhcb proteins of Photosystem II (PSII), where it is involved in stabilizing the protein structure, enhancing light-harvesting efficiency, and playing a role in the dissipation of excess energy.[4][11]

Photoprotection

Under conditions of high light, the photosynthetic apparatus can become over-excited, leading to the formation of reactive oxygen species (ROS) that can cause significant damage to cellular components. Carotenoids, including α-carotene, play a vital role in photoprotection through several mechanisms:

  • Quenching of Triplet Chlorophyll: this compound can quench the energy from triplet chlorophyll (³Chl*), a highly reactive species formed under excess light, preventing the formation of damaging singlet oxygen (¹O₂).[9]

  • Scavenging of Reactive Oxygen Species (ROS): Due to its conjugated double bond system, α-carotene can directly scavenge ROS, acting as an antioxidant and protecting membranes and other cellular components from oxidative damage.[12]

Precursor to Lutein and Other Xanthophylls

The primary metabolic fate of α-carotene in photosynthetic tissues is its conversion to lutein. This process involves the hydroxylation of both the β- and ε-rings of α-carotene, catalyzed by specific carotenoid hydroxylases.[5][7] The pathway is as follows:

  • Hydroxylation of the β-ring: α-carotene is first hydroxylated on its β-ring by a β-ring hydroxylase (e.g., CYP97A3 in Arabidopsis) to form zeinoxanthin.[4]

  • Hydroxylation of the ε-ring: Zeinoxanthin is then hydroxylated on its ε-ring by an ε-ring hydroxylase (e.g., CYP97C1 in Arabidopsis) to produce lutein.[4][5]

dot

Caption: The signaling pathway of lutein synthesis from α-carotene.

Precursor for Phytohormones

While the β-carotene branch of the carotenoid pathway is the primary source of precursors for the phytohormones abscisic acid (ABA) and strigolactones, the overall flux through the carotenoid pathway, including the α-carotene branch, can influence the availability of these precursors.[6][11] The regulation of the branch point at lycopene cyclization is therefore crucial for balancing the production of photosynthetic pigments and hormone precursors.[11]

Quantitative Data on this compound Distribution

The concentration of α-carotene varies significantly among different plant species and tissues, and is influenced by environmental conditions. Generally, its levels are lower than those of β-carotene and lutein in green tissues.

Plant SpeciesTissueα-Carotene Content (µg/g Fresh Weight)Reference(s)
Daucus carota (Carrot)Taproot1.5 - 5.0[10]
Brassica rapa subsp. pekinensis (Chinese Cabbage)Young LeavesTrace[13]
Brassica rapa subsp. pekinensis (Chinese Cabbage)Old LeavesTrace[13]
Capsicum annuum (Pepper)Fruit (Red)Not typically reported as a major carotenoid[14]
Osmanthus fragrans (Sweet Osmanthus)Petals (Orange-red)Major carotenoid component[15]

Table 1: this compound Content in Various Plant Tissues.

Environmental stress can also modulate the levels of α-carotene in plants, although the responses can be species- and stress-dependent.

Plant SpeciesStress ConditionChange in α-Carotene ContentReference(s)
Daucus carota (Carrot)Nitrogen SupplementationDecrease[2]
Gossypium hirsutum (Cotton)Nitrogen DeficiencyHigher levels than spurred anoda regardless of N stress[16]
Daucus carota (Carrot)Drought (PEG treatment)Decrease in 'Qitouhuang' and 'Kurodagosun' cultivars[10]
Daucus carota (Carrot)Salt Stress (300 mM NaCl)Significant increase in 'KRD' and 'BHJS' cultivars[3]
Triticum durum (Durum Wheat)Short Heat WaveVery low levels, not significantly affected[17]

Table 2: Influence of Abiotic Stress on this compound Content.

Experimental Protocols

Accurate quantification of α-carotene in plant tissues requires robust extraction and analytical methods. The following protocols provide detailed methodologies for the analysis of α-carotene.

Extraction of this compound from Plant Tissues

This protocol describes a general method for the extraction of carotenoids, including α-carotene, from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%, HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 1-2 g of fresh plant tissue or 0.1-0.2 g of freeze-dried tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of acetone and vortex vigorously for 1-2 minutes to extract the pigments. The tissue should become pale or white.

  • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a separatory funnel.

  • Repeat the extraction of the pellet with another 10 mL of acetone until the pellet is colorless. Pool the supernatants.

  • To the pooled acetone extract in the separatory funnel, add 10 mL of hexane (or a hexane:DCM 8:2 v/v mixture) and 10 mL of saturated NaCl solution.

  • Shake the funnel gently to partition the carotenoids into the upper organic phase. Allow the layers to separate.

  • Collect the upper organic phase containing the carotenoids.

  • Wash the organic phase with distilled water two to three times to remove residual acetone.

  • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or the initial mobile phase for HPLC) for analysis.

dot

Caption: A generalized workflow for the extraction of α-carotene.

Saponification (Optional)

For tissues rich in chlorophylls and carotenoid esters, a saponification step can be included to remove these interfering compounds.

Materials:

  • Carotenoid extract (in a suitable solvent)

  • Methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)

  • Petroleum ether or hexane

  • Saturated NaCl solution

Procedure:

  • To the carotenoid extract, add an equal volume of methanolic KOH.

  • Incubate the mixture in the dark at room temperature for 2-12 hours, or at a slightly elevated temperature (e.g., 35-40°C) for a shorter period (e.g., 1-2 hours), with gentle shaking.[2][18]

  • After saponification, add an equal volume of petroleum ether or hexane and saturated NaCl solution to the mixture.

  • Shake gently to partition the carotenoids into the organic phase.

  • Collect the upper organic phase and wash it several times with distilled water until the washings are neutral.

  • Proceed with the drying and evaporation steps as described in the extraction protocol.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a photodiode array (PDA) or UV-Vis detector is the preferred method for the separation and quantification of α-carotene.

Instrumentation and Conditions:

  • HPLC System: With a quaternary or binary pump, autosampler, and PDA or UV-Vis detector.

  • Column: A C30 reverse-phase column is highly recommended for optimal separation of carotenoid isomers (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient of methanol (B129727) (MeOH), methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might be:

    • Solvent A: Methanol/Water/Ammonium Acetate

    • Solvent B: MTBE

    • Gradient: A linear gradient from a high percentage of A to a high percentage of B over 20-30 minutes.[19]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 444-450 nm for α-carotene.

  • Injection Volume: 10-20 µL.

Quantification:

Quantification is achieved by comparing the peak area of α-carotene in the sample chromatogram to a standard curve generated from authentic α-carotene standards of known concentrations.

Spectrophotometric Quantification

While less specific than HPLC, spectrophotometry can be used for a rapid estimation of total carotenes. Specific equations have been developed for the simultaneous determination of α-carotene, β-carotene, and lycopene in acetone extracts.

Procedure:

  • Measure the absorbance of the acetone extract at 443, 475, 492, and 505 nm.

  • Calculate the concentration of α-carotene using the following equation: α-carotene (mg/L) = 0.847 * A₄₄₃ + 3.218 * A₄₇₅ - 1.499 * A₄₉₂ - 3.519 * A₅₀₅ - 0.119

Regulation of this compound Biosynthesis

The accumulation of α-carotene is tightly regulated at multiple levels to meet the physiological needs of the plant.

Transcriptional Regulation

The expression of genes encoding the enzymes of the carotenoid biosynthesis pathway is a primary control point. Light is a major environmental factor that upregulates the expression of many carotenoid biosynthesis genes, including PSY and LCYE.[5][16] Several transcription factors are involved in this light-mediated regulation, including:

  • Phytochrome (B1172217) Interacting Factors (PIFs): These are negative regulators of photomorphogenesis and carotenoid biosynthesis in the dark. Light-activated phytochromes lead to the degradation of PIFs, thereby de-repressing the expression of genes like PSY.[4][5]

  • ELONGATED HYPOCOTYL 5 (HY5): This is a positive regulator of photomorphogenesis that is stabilized in the light and promotes the expression of carotenoid biosynthesis genes.[4]

dot

Transcriptional Regulation of Carotenoid Biosynthesis by Light cluster_light Light cluster_dark Dark Phytochrome Phytochrome (Active) HY5 HY5 (Stable) Phytochrome->HY5 Stabilizes PIF1 PIF1 (Stable) Phytochrome->PIF1 Promotes Degradation Carotenoid_Genes Carotenoid Biosynthesis Genes (e.g., PSY, LCYE) HY5->Carotenoid_Genes Activates Transcription Phytochrome_inactive Phytochrome (Inactive) PIF1->Carotenoid_Genes Represses Transcription HY5_degraded HY5 (Degraded) Carotenoids α-Carotene & other Carotenoids Carotenoid_Genes->Carotenoids Leads to

Caption: A simplified model of light-mediated transcriptional regulation.

Post-Transcriptional and Metabolic Regulation

The activity of carotenoid biosynthesis enzymes can also be regulated at the post-transcriptional level. Furthermore, the flux through the pathway is influenced by the availability of precursors from the methylerythritol 4-phosphate (MEP) pathway and by feedback mechanisms from downstream products.[8] The formation of multi-enzyme complexes is also thought to facilitate substrate channeling and increase the efficiency of the pathway.

Conclusion

This compound is a vital component of the plant's physiological machinery. Its roles as a precursor to lutein, a participant in light harvesting, and a protective antioxidant underscore its importance for plant growth and survival. A thorough understanding of its biosynthesis, function, and regulation is crucial for efforts aimed at improving crop resilience, nutritional value, and for the exploration of plant-derived compounds for pharmaceutical and nutraceutical applications. The methodologies and data presented in this guide offer a comprehensive resource to support further research in this exciting field.

References

An In-Depth Technical Guide to the Identification of α-Carotene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and differentiation of α-carotene and its various isomers. The following sections detail experimental protocols for chromatographic and spectroscopic techniques, present quantitative data for isomer comparison, and illustrate relevant biological pathways.

Introduction to α-Carotene and its Isomers

α-Carotene is a prominent member of the carotenoid family, recognized for its provitamin A activity and antioxidant properties. Its molecular structure features a polyene chain with a β-ionone ring at one end and an ε-ionone ring at the other. This structure gives rise to two main forms of isomerism:

  • Geometric (cis/trans) Isomerism: The presence of multiple carbon-carbon double bonds in the polyene chain allows for the formation of various cis and trans isomers. The all-trans isomer is typically the most abundant in nature, but exposure to heat, light, or certain chemical conditions can lead to the formation of cis isomers, such as 9-cis, 13-cis, 9'-cis, and 13'-cis α-carotene.[1]

  • Chiral (Enantiomeric) Isomerism: The asymmetric carbon at the 6'-position of the ε-ionone ring results in the existence of two enantiomers: (6'R)-α-carotene and (6'S)-α-carotene.

The accurate identification and quantification of these isomers are crucial in research and drug development, as different isomers can exhibit distinct biological activities and metabolic fates.

Chromatographic Separation of α-Carotene Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating α-carotene isomers. The use of a C30 stationary phase is particularly effective for resolving the geometric isomers due to its enhanced shape selectivity for long, rigid molecules like carotenoids.

Experimental Protocol: Reversed-Phase HPLC for Geometric Isomer Separation

This protocol outlines a general method for the separation of α-carotene's geometric isomers using a C30 column.

a) Sample Preparation (from Human Plasma):

  • To 200 µL of human plasma, add a suitable internal standard (e.g., β-apo-8'-carotenal).

  • Precipitate proteins by adding an equal volume of cold ethanol (B145695) containing an antioxidant like butylated hydroxytoluene (BHT). Vortex thoroughly.

  • Extract the carotenoids by adding a water-immiscible organic solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate. Vortex vigorously for 1-2 minutes.

  • Centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the phases.

  • Carefully transfer the upper organic layer containing the carotenoids to a clean tube.

  • Repeat the extraction step on the aqueous layer to ensure complete recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC injection.

b) HPLC Conditions:

  • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (e.g., 81:15:4, v/v/v).

  • Mobile Phase B: MTBE/Methanol (e.g., 90:10, v/v).

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A to retain the nonpolar carotenes.

    • Gradually increase the percentage of Mobile Phase B to elute the isomers based on their polarity and shape.

    • A typical gradient might run from 100% A to 50% A over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintain at a controlled temperature, typically between 18-25°C, as temperature can affect selectivity.

  • Detection: UV-Vis detector set at the wavelength of maximum absorption for α-carotene, approximately 445-450 nm. A photodiode array (PDA) detector is highly recommended to acquire full UV-Vis spectra for peak identification.

c) Elution Order:

On a C30 column, the typical elution order for the predominant geometric isomers of α-carotene is: 13-cis, 13'-cis, all-trans, 9-cis, and 9'-cis.[1]

Experimental Protocol: Chiral HPLC for Enantiomer Separation

The separation of α-carotene's enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose.

a) Sample Preparation:

Follow the same sample preparation protocol as for geometric isomer analysis. It is crucial to ensure the complete removal of any interfering compounds.

b) Chiral HPLC Conditions:

  • Column: A chiral column, for example, a cellulose-based column like Chiralcel OD-H or an amylose-based column like Chiralpak AD-H.

  • Mobile Phase: Typically a non-polar mobile phase is used, such as a mixture of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in varying ratios (e.g., 99:1 to 90:10, v/v). The exact ratio will need to be optimized for the specific column and isomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled temperature.

  • Detection: UV-Vis detector at 445-450 nm.

Spectroscopic Identification of α-Carotene Isomers

Spectroscopic techniques are essential for the definitive identification of separated isomers.

UV-Visible Spectroscopy

Each carotenoid isomer exhibits a characteristic UV-Vis absorption spectrum. Key features for identification include the wavelengths of maximum absorption (λmax) and the spectral fine structure. Cis isomers generally show a hypsochromic (blue) shift in their λmax and a less defined fine structure compared to the all-trans isomer. A characteristic "cis-peak" is often observed in the UV region (around 330-360 nm) for mono-cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of the configuration of each isomer. 1H NMR is particularly useful for determining the location of the cis double bond. The chemical shifts and coupling constants of the olefinic protons are highly sensitive to the geometry of the polyene chain. For instance, the protons around a cis bond will show distinct chemical shifts compared to their counterparts in the all-trans isomer. 13C NMR can provide complementary information about the carbon skeleton.

a) Experimental Protocol: 1H NMR Analysis

  • Isolation: Isolate sufficient quantities of each isomer using semi-preparative HPLC.

  • Purity Check: Verify the purity of each isolated isomer using analytical HPLC.

  • Sample Preparation: Dissolve the purified isomer in a deuterated solvent (e.g., CDCl3). The concentration should be optimized for the specific NMR instrument.

  • Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure. Comparison with published data for known isomers is crucial for confirmation.

Quantitative Data Summary

The following tables summarize key quantitative data for the identification of α-carotene isomers.

Table 1: HPLC Retention Times and UV-Vis Absorption Maxima of α-Carotene Geometric Isomers

IsomerTypical Elution Order on C30λmax 1 (nm)λmax 2 (nm)λmax 3 (nm)"cis" Peak (nm)
13-cis-α-Carotene1~438~466~496~331
13'-cis-α-Carotene2~440~468~498~332
all-trans-α-Carotene3~446~474~505-
9-cis-α-Carotene4~444~472~503~335
9'-cis-α-Carotene5~442~470~501~334

Note: Absolute retention times will vary depending on the specific HPLC system and conditions. The λmax values are approximate and can vary slightly with the solvent used.

Signaling Pathways and Experimental Workflows

Metabolism of α-Carotene to Retinoids and Signaling Pathway

α-Carotene, as a provitamin A carotenoid, is metabolized in the body to form retinoids, which are biologically active molecules involved in various signaling pathways. The central enzyme in this conversion is β-carotene 15,15'-monooxygenase 1 (BCO1), which cleaves the α-carotene molecule to yield retinal and α-retinal. Retinal can then be reversibly converted to retinol (B82714) or irreversibly oxidized to retinoic acid. Retinoic acid acts as a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on DNA, thereby regulating the transcription of target genes involved in cellular growth, differentiation, and apoptosis.

alpha_carotene_metabolism alpha_carotene α-Carotene BCO1 BCO1 alpha_carotene->BCO1 retinal Retinal BCO1->retinal retinol Retinol (Vitamin A) retinal->retinol retinoic_acid Retinoic Acid retinal->retinoic_acid Irreversible RAR_RXR RAR/RXR Heterodimer retinoic_acid->RAR_RXR Binds to RARE RARE (on DNA) RAR_RXR->RARE Binds to gene_transcription Gene Transcription RARE->gene_transcription Regulates cellular_response Cellular Responses (Growth, Differentiation) gene_transcription->cellular_response

Metabolism of α-carotene and subsequent signaling cascade.
General Experimental Workflow for Isomer Identification

The following diagram illustrates a typical workflow for the comprehensive identification of α-carotene isomers from a biological sample.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Solvent Extraction & Saponification (optional) sample->extraction hplc HPLC Separation extraction->hplc geometric_hplc C30 Reversed-Phase HPLC (Geometric Isomers) hplc->geometric_hplc chiral_hplc Chiral HPLC (Enantiomers) hplc->chiral_hplc uv_vis UV-Vis Spectroscopy (λmax, cis-peak) geometric_hplc->uv_vis nmr NMR Spectroscopy (1H, 13C) (Structural Confirmation) geometric_hplc->nmr For definitive structure ms Mass Spectrometry (Molecular Weight) geometric_hplc->ms chiral_hplc->uv_vis chiral_hplc->nmr For definitive structure chiral_hplc->ms identification Isomer Identification & Quantification uv_vis->identification nmr->identification ms->identification

Workflow for α-carotene isomer identification.

References

The Foundational Health Benefits of Alpha-Carotene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Alpha-carotene (B108777), a provitamin A carotenoid abundant in various fruits and vegetables, is emerging as a significant phytochemical with a spectrum of health-promoting properties. While often overshadowed by its well-known isomer, beta-carotene, a growing body of evidence from epidemiological, in vitro, and in vivo studies highlights the unique and potent biological activities of this compound. This technical guide provides an in-depth overview of the foundational research on the health benefits of this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising natural compound.

Quantitative Data from Epidemiological and Observational Studies

The association between this compound and various health outcomes has been quantified in several large-scale observational studies. The following tables summarize key findings from the Third National Health and Nutrition Examination Survey (NHANES) Follow-up Study and other significant research, providing a quantitative perspective on the protective effects of this compound.

Table 1: Serum this compound Concentrations and Risk of All-Cause and Cause-Specific Mortality (NHANES III Follow-up Study)

Serum this compound Concentration (µg/dL)Relative Risk of All-Cause Mortality (95% CI)Relative Risk of Cardiovascular Disease Mortality (P-value for trend)Relative Risk of Cancer Mortality (P-value for trend)
0-1 (Reference)1.00
2-30.77 (0.68-0.87)
4-50.73 (0.65-0.83)
6-80.66 (0.55-0.79)
≥90.61 (0.51-0.73)P = .007P = .02

Source: Third National Health and Nutrition Examination Survey (NHANES) Follow-up Study.[1][2][3]

Table 2: Association of this compound with Other Health Outcomes

Health OutcomeStudy Population/DesignKey Finding
Cognitive Function Mediterranean-DASH Intervention for Neurodegenerative Delay (MIND) trial participantsHigher plasma α-carotene was associated with better global cognition. Participants in the highest tertile of plasma α-carotene had a higher global cognition z-score of 0.17 compared to the lowest tertile.[4][5][6][7]
Cognitive Performance in Older Adults National Health and Nutrition Examination Survey (NHANES)For males, dietary α-carotene intake was associated with a decreased risk of decline in the Animal Fluency Test (AFT) (OR = 0.42). For females, dietary α-carotene intake was associated with a decreased risk of decline in the Consortium to Establish a Registry for Alzheimer's Disease Word Learning subset (CERAD W-L) (OR = 0.55).[8][9][10]
Cardiovascular Disease Prevalence National Health and Nutrition Examination Survey (NHANES)In comparison with the first quartile, the fourth quartile of serum α-carotene was associated with a lower prevalence of cardiovascular disease (OR = 0.61).
Respiratory Disease Mortality National Health and Nutrition Examination Survey (NHANES) IIIHigher serum α-carotene levels were associated with lower mortality from respiratory disease.[11]

Experimental Protocols

Understanding the methodologies behind the foundational research is critical for interpretation and future study design. This section details the experimental protocols for key studies cited in this guide.

In Vitro Inhibition of Neuroblastoma Cell Proliferation

A pivotal study by Murakoshi et al. (1989) demonstrated the potent anti-proliferative effects of this compound on the human neuroblastoma cell line GOTO.[12][13]

  • Cell Line and Culture: The human neuroblastoma cell line GOTO was used. Cells were cultured in a standard growth medium supplemented with fetal bovine serum.

  • Treatment: this compound, dissolved in an appropriate solvent, was added to the cell culture medium at various concentrations. Control cells received the solvent alone.

  • Proliferation Assay: Cell proliferation was measured over time using a standard cell counting method (e.g., trypan blue exclusion assay) to determine the dose- and time-dependent effects of this compound.

  • Cell Cycle Analysis: Flow cytometry was employed to analyze the cell cycle distribution of GOTO cells treated with this compound. This technique allowed for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Gene Expression Analysis: Northern blot analysis was used to measure the messenger RNA (mRNA) levels of the N-myc proto-oncogene in treated and control cells. This provided insight into the molecular mechanism of this compound-induced growth inhibition.

Third National Health and Nutrition Examination Survey (NHANES) III and Follow-up Study

The NHANES III is a cross-sectional, nationally representative survey that provides crucial data on the health and nutritional status of the U.S. population. The follow-up study tracked participants over time to assess the relationship between various factors, including serum carotenoid levels, and mortality.[1][2][3][11][14]

  • Study Population: A large, nationally representative sample of U.S. adults aged 20 years and older was enrolled between 1988 and 1994.

  • Data Collection: Participants underwent a medical examination and provided blood samples. Detailed information on demographic characteristics, lifestyle habits, and health risk factors was also collected.

  • Serum Carotenoid Analysis: Serum concentrations of this compound and other carotenoids were measured using high-performance liquid chromatography (HPLC).[14] This method allows for the separation and quantification of individual carotenoids.

  • Mortality Follow-up: Participants were followed through 2006, and mortality data were obtained through the National Death Index. The cause of death was also recorded.

  • Statistical Analysis: Cox proportional hazard regression analyses were used to estimate the relative risk for death from all causes and specific causes (e.g., cardiovascular disease, cancer) associated with different serum this compound concentrations, after adjusting for potential confounding variables.

Mediterranean-DASH Intervention for Neurodegenerative Delay (MIND) Trial

The MIND trial is a randomized controlled intervention that examined the effects of a specific dietary pattern on cognitive decline. Cross-sectional analyses of baseline data from this trial have provided insights into the association between plasma nutrients and cognitive function.[4][5][6][7]

  • Study Population: The study included American adults between the ages of 65 and 84 who were at risk for Alzheimer's disease and had a suboptimal diet.

  • Cognitive Function Assessment: A comprehensive battery of cognitive tests was administered to assess global cognition and specific cognitive domains, such as episodic and semantic memory.

  • Plasma Nutrient Analysis: Plasma concentrations of this compound and other nutrients were measured to provide an objective marker of dietary intake.

  • Statistical Analysis: A multivariate linear model was used to investigate the association between plasma nutrient levels and cognitive function scores. The model was adjusted for various potential confounders, including age, sex, education, study site, smoking status, and engagement in cognitive and physical activities.

Signaling Pathways and Mechanisms of Action

This compound exerts its health benefits through a variety of molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of cancer cells, particularly neuroblastoma cells, by suppressing the expression of the N-myc oncogene and inducing cell cycle arrest at the G0/G1 phase.[12][13]

G1 AlphaCarotene This compound Nmyc N-myc mRNA Expression AlphaCarotene->Nmyc down G0_G1_Arrest G0/G1 Arrest AlphaCarotene->G0_G1_Arrest up CyclinD_CDK46 Cyclin D / CDK4/6 Complex Nmyc->CyclinD_CDK46 up Rb Rb Phosphorylation CyclinD_CDK46->Rb up E2F E2F Release Rb->E2F down G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition up CellProliferation Cell Proliferation G1_S_Transition->CellProliferation up G0_G1_Arrest->CellProliferation down

Inhibition of Cell Proliferation by this compound.
Induction of Apoptosis

Carotenoids, including this compound, can promote programmed cell death (apoptosis) in cancer cells by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating the caspase cascade.

G2 AlphaCarotene This compound Bcl2 Bcl-2 (Anti-apoptotic) AlphaCarotene->Bcl2 down Bax Bax (Pro-apoptotic) AlphaCarotene->Bax up Mitochondria Mitochondrial Permeability Bcl2->Mitochondria down Bax->Mitochondria up CytochromeC Cytochrome c Release Mitochondria->CytochromeC up Caspase9 Caspase-9 Activation CytochromeC->Caspase9 up Caspase3 Caspase-3 Activation Caspase9->Caspase3 up Apoptosis Apoptosis Caspase3->Apoptosis up

Induction of Apoptosis by this compound.
Antioxidant and Anti-inflammatory Mechanisms

This compound contributes to the cellular antioxidant defense system through the activation of the Nrf2 pathway. It also exerts anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.

G3 cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway AlphaCarotene1 This compound Keap1 Keap1 AlphaCarotene1->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to AlphaCarotene2 This compound IKK IKK Complex AlphaCarotene2->IKK inhibits IkB IκB Phosphorylation & Degradation IKK->IkB up NFkB NF-κB Translocation IkB->NFkB up InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes up Inflammation Inflammation InflammatoryGenes->Inflammation up

Antioxidant and Anti-inflammatory Pathways of this compound.

Conclusion

The foundational research on this compound strongly supports its role as a potent, health-promoting phytochemical. The quantitative data from large-scale observational studies consistently demonstrate an inverse association between higher serum this compound levels and the risk of all-cause mortality, as well as mortality from cardiovascular disease and cancer. Furthermore, emerging evidence suggests a protective role against cognitive decline.

The mechanisms underlying these benefits are multifaceted and include the inhibition of cancer cell proliferation through the suppression of key oncogenes like N-myc and the induction of cell cycle arrest, the promotion of apoptosis in cancerous cells, and the modulation of cellular signaling pathways involved in antioxidant defense and inflammation.

For researchers and drug development professionals, this compound represents a promising lead compound for the development of novel preventive and therapeutic strategies against a range of chronic diseases. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic potential and to establish optimal intake levels for various health outcomes. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations in this exciting area of nutritional science and pharmacology.

References

Methodological & Application

Application Notes & Protocols: Quantification of α-Carotene in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-carotene (α-carotene) is a major carotenoid found in human plasma, primarily derived from dietary sources rich in yellow and orange vegetables. As a potent antioxidant and a precursor to vitamin A, the accurate quantification of α-carotene in plasma is crucial for nutritional assessment, clinical diagnostics, and in the evaluation of dietary interventions and drug development studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of individual carotenoids due to its high resolution and sensitivity. This document provides detailed application notes and experimental protocols for the quantification of α-carotene in human plasma using reversed-phase HPLC with UV-Vis and tandem mass spectrometry (MS/MS) detection.

I. Principles of α-Carotene Quantification by HPLC

The quantification of α-carotene in a complex biological matrix like plasma involves three key steps:

  • Sample Preparation: This step aims to isolate the lipid-soluble carotenoids from the aqueous plasma matrix and remove interfering substances like proteins. This is typically achieved through protein precipitation followed by liquid-liquid extraction.

  • Chromatographic Separation: The extracted analytes are injected into an HPLC system. A reversed-phase C18 or C30 column is commonly used to separate α-carotene from other carotenoids and fat-soluble vitamins based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase.

  • Detection and Quantification: As the separated compounds elute from the column, they are detected by a UV-Vis detector (at the maximum absorbance wavelength for carotenoids, around 450 nm) or a more sensitive and specific mass spectrometer. Quantification is achieved by comparing the peak area of α-carotene in the sample to that of a known concentration of an α-carotene standard. An internal standard is often used to correct for variations in extraction efficiency and injection volume.

II. Experimental Protocols

A. Protocol 1: Reversed-Phase HPLC with UV-Vis Detection

This protocol outlines a common method for the simultaneous determination of α-carotene along with other major plasma carotenoids and fat-soluble vitamins using HPLC with UV-Vis detection.

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • α-Carotene standard

  • Internal Standard (e.g., Retinyl acetate (B1210297) or Echinenone)

  • Ethanol (B145695) (absolute, HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Chloroform (HPLC grade)

  • Ammonium (B1175870) Acetate

  • Butylated hydroxytoluene (BHT)

  • Deionized water

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma in a centrifuge tube, add 200 µL of ethanol to precipitate the proteins.[1]

  • Add a known amount of internal standard.

  • Add 0.5 mL of n-hexane containing 100 mg/L BHT (to prevent oxidation).[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at approximately 2000 x g for 5 minutes at 4°C to separate the layers.[1]

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the extraction step on the remaining aqueous layer with another 0.5 mL of n-hexane/BHT.[1]

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100-200 µL) of the mobile phase or a suitable solvent like a methanol/methylene chloride mixture.[2]

  • The sample is now ready for HPLC injection.

3. HPLC Conditions

  • Column: Spherisorb ODS1 (C18), 250 x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: 100 mmol/L ammonium acetate in methanol:acetonitrile (80:20, v/v).[3]

  • Mobile Phase B: 100 mmol/L ammonium acetate in water.[3]

  • Gradient Elution: Start with 90% A and 10% B, followed by a linear gradient to 100% A over 12 minutes. Hold at 100% A for 10 minutes.[3]

  • Flow Rate: 2 mL/min.[3]

  • Injection Volume: 50 µL.[3]

  • Detection: UV-Vis detector at 450 nm. A multi-solvent system of methanol followed by a mixture of methanol:acetonitrile:chloroform (47:42:11) has also been shown to provide clear separation.[4]

  • Run Time: Approximately 16-22 minutes.[3][4]

4. Quantification

Prepare a calibration curve by injecting known concentrations of α-carotene standards. The concentration of α-carotene in the plasma sample is determined by comparing its peak area (normalized to the internal standard peak area) to the calibration curve.

B. Protocol 2: Advanced HPLC-MS/MS Method

For higher sensitivity and specificity, an HPLC system coupled with a tandem mass spectrometer (HPLC-MS/MS) can be employed.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • HPLC-MS/MS system

2. Sample Preparation

The sample preparation procedure is similar to the one described in Protocol 1, utilizing protein precipitation with ethanol and liquid-liquid extraction with n-hexane.[1]

3. HPLC-MS/MS Conditions

  • Column: A C18 or C30 column is suitable.

  • Mobile Phase: Different combinations can be tested, for example:

    • A = 80:20 Methanol/Water (v/v), B = 78:20:2 MTBE/Methanol/Water (v/v/v).[1]

    • A = Methanol, B = MTBE.[1]

  • Gradient Elution: A gradient program is developed to optimize the separation of multiple analytes.

  • Detection: Tandem mass spectrometer operating in a specific reaction monitoring (SRM) mode for α-carotene.

4. Quantification

Quantification is performed using an internal calibration curve prepared by spiking plasma with known concentrations of α-carotene standards.[1]

III. Data Presentation

The following tables summarize key quantitative data from various published HPLC methods for α-carotene quantification in plasma.

Table 1: Sample Preparation and Extraction Parameters

ParameterMethod 1Method 2Method 3
Plasma Volume 100-200 µL[4]200 µL[1]200 µL[2]
Protein Precipitation Ethanol[3]Ethanol[1]Ethanol with Ascorbic Acid[2]
Extraction Solvent n-Hexane[1][3]n-Hexane with BHT[1]Hexane[2]
Number of Extractions 2[1][3]2[1]1[2]
Internal Standard Retinyl Acetate[4] or Tocopherol Acetate[5]Not specified for α-caroteneNone specified[2]

Table 2: HPLC-UV Method Parameters and Performance

ParameterMethod AMethod B
Column Spherisorb ODS1 (C18), 250 x 4.6 mm, 5 µm[3]C18 column[2]
Mobile Phase Gradient of Methanol/Acetonitrile/Water with Ammonium Acetate[3]Isocratic Methanol/Methylene Chloride (95:5, v/v)[2]
Flow Rate 2 mL/min[3]0.8 mL/min[2]
Detection Wavelength Not specified for α-carotene476 nm[2]
Run Time ~22 min[3]~20 min[2]
Intra-batch CV (%) 2.3 - 3.6% for various carotenoids[3]Not specified

Table 3: HPLC-MS/MS Method Performance

ParameterValue
Limit of Detection (LOD) 0.001 - 0.422 µg/mL (for various carotenoids)[1]
Limit of Quantification (LOQ) 0.003 - 1.406 µg/mL (for various carotenoids)[1]
Advantage over HPLC-DAD LOD and LOQ can be over 100-fold lower[1]

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of α-carotene in plasma using HPLC.

workflow plasma Plasma Sample Collection (EDTA or Heparin Tube) centrifuge1 Centrifugation to Separate Plasma plasma->centrifuge1 storage Plasma Storage at -80°C centrifuge1->storage prep Sample Preparation storage->prep precip Protein Precipitation (e.g., with Ethanol) prep->precip extract Liquid-Liquid Extraction (e.g., with n-Hexane) precip->extract evap Evaporation of Solvent extract->evap recon Reconstitution in Mobile Phase evap->recon hplc HPLC Analysis recon->hplc separation Chromatographic Separation (Reversed-Phase C18/C30 Column) hplc->separation detection Detection (UV-Vis or MS/MS) separation->detection data Data Acquisition and Analysis detection->data quant Quantification (Comparison to Standards) data->quant

References

Application Note: Extraction of Alpha-Carotene from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-carotene (B108777) (α-carotene) is a form of carotene with a provitamin A structure. Like beta-carotene, it can be converted into vitamin A in the body. It is an important lipophilic antioxidant pigment found in many yellow and orange fruits and vegetables. Research into its biological activities, including potential anti-cancer and cardiovascular protective effects, has made its efficient extraction and quantification from plant matrices a critical area of study. This document provides detailed protocols for the extraction of this compound for research and development purposes.

Principle of Extraction

The extraction of α-carotene from plant matrices is based on its lipophilic nature, making it soluble in nonpolar organic solvents.[1] The primary challenge is to efficiently separate it from the complex plant matrix, which includes cell walls, proteins, lipids, and other pigments like chlorophylls. The choice of extraction method depends on the matrix, desired purity, yield, and the intended application of the extract. Key considerations include preventing the degradation of the target molecule, as carotenoids are sensitive to light, heat, and oxidation.

Several methods have been developed, ranging from traditional solvent-based techniques to more advanced, environmentally friendly "green" technologies.[2]

  • Conventional Solvent Extraction (CSE): This is the most common method, utilizing organic solvents like hexane (B92381), acetone (B3395972), ethanol (B145695), or mixtures thereof to solubilize carotenoids.[3][4][5] Its effectiveness is dictated by solvent polarity, temperature, and extraction time.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (SC-CO2), as the extraction solvent.[6][7] SC-CO2 is non-toxic, non-flammable, and easily removed from the final product, making it a green alternative.[6][8] By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.[6]

  • Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles in the solvent.[9] The collapse of these bubbles near the plant cell walls disrupts the matrix, enhancing solvent penetration and improving extraction efficiency at lower temperatures and shorter times.[10][11]

The Role of Saponification

For many plant matrices, especially green vegetables, a saponification step is crucial. This process involves alkaline hydrolysis using a reagent like potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol.[12][13] Saponification serves two main purposes:

  • It removes interfering lipids (triglycerides) and chlorophylls, which can complicate subsequent chromatographic analysis.[13]

  • It hydrolyzes carotenoid esters, which are common in many fruits and vegetables, to their free carotenol form, allowing for accurate quantification.[12][14]

However, this step must be performed carefully under an inert atmosphere (e.g., nitrogen) and in dim light to prevent the degradation of carotenoids in the alkaline environment.[14][15]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (CSE) with Saponification

This protocol is a generalized method for extracting α-carotene from vegetables like carrots and pumpkins.

Materials:

  • Plant sample (e.g., carrots, pumpkin), fresh or freeze-dried

  • Homogenizer or blender

  • Solvents: Acetone, Hexane, Ethanol (HPLC grade)[5]

  • Saponification reagent: 15% (w/v) Potassium Hydroxide (KOH) in methanol[14]

  • Sodium chloride (NaCl) solution, 10% (w/v)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Centrifuge

  • Nitrogen gas cylinder

Methodology:

  • Sample Preparation:

    • Wash the fresh plant material to remove any surface contaminants.

    • Cut the sample into small pieces and weigh approximately 5-10 g. For dry samples, use 1-2 g.

    • Homogenize the sample in a blender with a small amount of acetone to create a slurry.[4]

  • Extraction:

    • Transfer the slurry to a flask. Add a solvent mixture, such as acetone:hexane (4:3 v/v), at a solvent-to-sample ratio of approximately 20:1 (mL:g).[5]

    • Agitate the mixture on an orbital shaker for 30-60 minutes at room temperature, protected from light.

    • Filter the mixture through a Büchner funnel. Re-extract the solid residue twice more with fresh solvent to ensure complete extraction.

    • Combine all the filtrates into a separating funnel.

  • Phase Separation:

    • Add 10% NaCl solution to the separating funnel (approximately one-third of the total extract volume) to facilitate the separation of the polar (acetone, water) and nonpolar (hexane) layers.[4]

    • Allow the layers to separate. The upper hexane layer, containing the carotenoids, will be brightly colored.

    • Discard the lower aqueous layer and wash the hexane layer twice more with distilled water.

  • Saponification (Optional, recommended for complex matrices):

    • Transfer the hexane extract to a light-protected flask.

    • Add an equal volume of 15% methanolic KOH.[14]

    • Flush the flask with nitrogen, seal it, and allow the mixture to stand in the dark at room temperature for 12-16 hours (or shake at 35°C for 10-20 minutes for a faster reaction).[14]

    • After saponification, transfer the mixture back to a separating funnel and wash repeatedly with water until the washings are neutral (check with pH paper).

  • Drying and Concentration:

    • Pass the final hexane extract through a column of anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

    • Immediately redissolve the carotenoid residue in a known volume of a suitable solvent for HPLC analysis (e.g., methanol/dichloromethane). Store under nitrogen at -20°C until analysis.

Protocol 2: Supercritical Fluid (SC-CO2) Extraction

This protocol outlines the extraction from pumpkin, based on optimized parameters from literature.[6][16]

Materials & Equipment:

  • Freeze-dried and ground pumpkin sample

  • Supercritical Fluid Extractor system

  • Food-grade carbon dioxide (CO2)

  • Co-solvent (optional): Ethanol

Methodology:

  • Sample Preparation:

    • Freeze-dry the pumpkin flesh to reduce moisture content, which improves extraction efficiency.[6]

    • Grind the dried sample to a fine powder to increase the surface area.

  • Extraction Parameters:

    • Load the ground pumpkin sample into the extraction vessel.

    • Set the extraction parameters. Optimal conditions for carotenoids from pumpkin have been reported as:

      • Pressure: 30-35 MPa[6][16]

      • Temperature: 45-70 °C[6][16]

      • CO2 Flow Rate: 2-3 mL/min

  • Extraction Process:

    • Pressurize the system with CO2 to the desired level.

    • Heat the vessel to the set temperature.

    • Initiate the CO2 flow through the sample matrix for a duration of 90-120 minutes. A co-solvent like ethanol (5-10%) can be added to the CO2 flow to increase the polarity of the fluid and enhance carotenoid recovery.

    • The extract is collected in a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and leave behind the carotenoid-rich extract.

  • Post-Extraction:

    • Collect the extract and dissolve it in a known volume of solvent for quantification.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the extraction of carotenoids from oil palm fronds and can be adapted for other matrices.[10][17]

Materials & Equipment:

  • Dried, powdered plant sample

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., ethanol or hexane/acetone mixture)

  • Filtration apparatus

Methodology:

  • Sample Preparation:

    • Dry and mill the plant material to a consistent particle size.

  • Extraction Process:

    • Weigh the sample and place it in an extraction vessel.

    • Add the chosen extraction solvent. Optimized conditions for carotenoids from oil palm fronds include:

      • Solvent-to-Sample Ratio: 20-25 mL/g[10]

      • Temperature: 30-40°C[10]

      • Time: 30-40 minutes[10]

    • Immerse the vessel in an ultrasonic bath or place the probe into the mixture and apply ultrasound at a set frequency (e.g., 20-40 kHz).

  • Recovery:

    • After the extraction time, separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.

    • Prepare the sample for analysis.

Protocol 4: Quantification by HPLC

This is a general protocol for the quantification of α-carotene.

Equipment & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 100 mm).[18]

  • Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile, methanol, and dichloromethane. A common mobile phase is 95% methanol and 5% acetonitrile.[18]

  • This compound standard.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of α-carotene standard in a suitable solvent.

    • Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 10 µg/mL).[19]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 95% methanol / 5% acetonitrile.[18]

    • Flow Rate: 1.0-2.0 mL/min.[18]

    • Detection Wavelength: 444-453 nm (maximum absorbance for α-carotene).[19]

    • Injection Volume: 20 µL.

  • Analysis:

    • Filter the redissolved sample extract through a 0.45 µm syringe filter before injection.

    • Inject the standards and the sample extracts into the HPLC system.

    • Identify the α-carotene peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of α-carotene in the sample by integrating the peak area and comparing it against the standard calibration curve.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on carotenoid extraction. Note that many studies report β-carotene or total carotenoids, as it is often the most abundant.

Plant MatrixExtraction MethodKey ParametersCompound MeasuredYieldReference
Pumpkin (Cucurbita spp.)SC-CO2 Extraction30 MPa, 47.75 °C, 67% seed co-matrixβ-carotene20.50 mg/100 g[16]
Pumpkin (Cucurbita spp.)SC-CO2 Extraction35 MPa, 60 °CTotal Carotenoids~9.3% Z-isomers of total[6]
Carrot (Daucus carota)Pressurized Hot Ethanol60 °C, 50 bar, 10 minβ-carotene18-23 mg/100 g[20]
Carrot (Daucus carota)Solvent Extraction (2-propanol)60 °C, 2-4 hoursTotal CarotenesNot specified, but higher than ethanol[1]
Carrot & PumpkinSolvent Extraction (Acetone:Hexane 4:3)Room TemperatureTotal CarotenoidsCarrot: 30.06 mg/g, Pumpkin: 16.83 mg/g[5]
Oil Palm FrondsUltrasound-Assisted (Ethanol)30.14 °C, 37.11 min, 23.18 mL/gβ-carotene17.95 µg/g DW[10][17]
Papaya EpicarpUltrasound-Assisted (Vegetable Oil)30 °C, 60 min, 0.0064 g/mLTotal Carotenoids66.03 mg β-carotene/100g[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from a plant matrix.

Extraction_Workflow General Workflow for this compound Extraction and Analysis A Plant Sample (e.g., Carrots, Pumpkin) B Sample Preparation (Wash, Cut, Homogenize) A->B C Extraction (Solvent, SFE, or UAE) B->C D Solid Residue (Discard) C->D Separation E Crude Extract C->E F Saponification (Optional: to remove lipids/chlorophyll) E->F If needed G Purification & Concentration (Washing, Drying, Evaporation) E->G If saponification is skipped F->G H Final Extract G->H I Quantification (HPLC-DAD) H->I J Data Analysis (Concentration Calculation) I->J

Caption: Workflow for α-carotene extraction from sample preparation to analysis.

References

Application Note: Analysis of α-Carotene in Food Samples Using Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-carotene (α-carotene) is a prominent member of the carotenoid family, functioning as a precursor to vitamin A and exhibiting significant antioxidant properties. Its presence and concentration in various food sources are of considerable interest to nutritionists, food scientists, and researchers in health and wellness. Ultra-Performance Liquid Chromatography (UPLC) offers a robust, sensitive, and high-throughput analytical technique for the precise quantification of α-carotene in complex food matrices. The utilization of sub-two-micron particle columns in UPLC systems facilitates superior resolution, reduced analysis times, and lower solvent consumption compared to conventional HPLC methods.[1][2] This application note provides a detailed protocol for the extraction and quantification of α-carotene in food samples using a UPLC system equipped with a Photodiode Array (PDA) detector.

Data Presentation

The following table summarizes the typical UPLC method parameters for the analysis of α-carotene and other carotenoids, compiled from various validated methods.[1][3][4][5]

Table 1: UPLC Method Parameters for α-Carotene Analysis

ParameterRecommended Conditions
Column C18 or C30 Reversed-Phase, sub-2 µm particle size (e.g., Acquity UPLC HSS T3, Zorbax Eclipse Plus C18)[1][3]
Mobile Phase A Methanol/Acetonitrile/Water (e.g., 84:14:2, v/v/v) or Acetonitrile/Dichloromethane/Methanol (e.g., 75:10:15, v/v/v)[4][5]
Mobile Phase B Dichloromethane or Methyl-tert-butyl ether (MTBE)
Gradient Elution A gradient program is typically employed to ensure the separation of various carotenoids. An example program would be a linear gradient starting with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds like α-carotene.
Flow Rate 0.5 - 1.3 mL/min[5]
Column Temperature 25 - 35 °C[5][6]
Injection Volume 1 - 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 450 nm[5]
Run Time < 15 minutes[1][6]

The quantitative analysis of α-carotene in various food samples yields a range of concentrations, as exemplified in the table below.

Table 2: α-Carotene Content in Selected Food Samples

Food Sampleα-Carotene Concentration (µg/g dry weight)Reference
Carrots35.0 - 45.0[7]
Pumpkin20.0 - 30.0[1]
Sweet Potatoes5.0 - 15.0[7]
Spinach0.1 - 0.5[7]
Nectarine Flesh1.0 - 3.0[1]

Experimental Protocols

1. Sample Preparation and Extraction

The extraction of α-carotene from food matrices is a critical step due to its lipophilic nature and susceptibility to degradation.[8][9] The following protocol is a generalized procedure adaptable to various food types.

  • Homogenization: Weigh approximately 1-5 grams of the food sample. For solid samples, lyophilize and grind to a fine powder. For liquid or semi-solid samples, homogenize directly.

  • Extraction:

    • To the homogenized sample, add a suitable extraction solvent mixture. A common choice is a combination of n-hexane, ethanol, and acetone (B3395972) (1:1:1, v/v/v).[5] For some matrices, saponification may be necessary to hydrolyze carotenoid esters.[5][10]

    • To prevent oxidative degradation, an antioxidant such as butylated hydroxytoluene (BHT) should be added to the extraction solvent (e.g., 0.1%).[1]

    • Thoroughly mix the sample and solvent using a vortex mixer or sonicator for 15-30 minutes. All procedures should be carried out under subdued light to prevent photo-degradation.[11]

  • Phase Separation and Collection:

    • Add deionized water to the mixture to facilitate phase separation.

    • Centrifuge the mixture at approximately 4000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully collect the upper organic layer containing the carotenoids.

    • Repeat the extraction process on the remaining residue two more times to ensure complete recovery.

  • Drying and Reconstitution:

    • Pool the collected organic extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a solvent compatible with the UPLC mobile phase (e.g., MTBE or the initial mobile phase composition).[11]

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the UPLC system.

2. UPLC Analysis

  • System Equilibration: Equilibrate the UPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of α-carotene of known concentrations in the reconstitution solvent. These will be used to generate a calibration curve for quantification.

  • Injection and Data Acquisition: Inject the prepared standards and samples onto the UPLC system. Acquire chromatograms and UV-Vis spectra using the PDA detector. The peak corresponding to α-carotene can be identified by comparing its retention time and absorption spectrum to that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the α-carotene standard against its concentration. Use the linear regression equation from the calibration curve to determine the concentration of α-carotene in the food samples.

Mandatory Visualization

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (+ Antioxidant) Homogenize->Extract UPLC UPLC Injection Centrifuge Centrifugation Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Evaporation to Dryness Collect->Dry Reconstitute Reconstitution & Filtration Dry->Reconstitute Reconstitute->UPLC Filtered Extract Separation Chromatographic Separation (C18/C30 Column) UPLC->Separation Identify Peak Identification (Retention Time & Spectrum) Detection PDA Detection (450 nm) Separation->Detection Detection->Identify Chromatogram & Spectra Quantify Quantification (Calibration Curve) Identify->Quantify Report Result Reporting (µg/g) Quantify->Report

References

Application Notes and Protocols for Spectroscopic Characterization of α-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alpha-carotene (α-carotene) is a member of the carotene family of pigments and a precursor to vitamin A. It is structurally similar to beta-carotene (B85742) but differs in the position of a double bond in one of its terminal rings (an epsilon-ring instead of a second beta-ring). This subtle structural difference impacts its biological activity and requires precise analytical techniques for accurate characterization and differentiation from its isomers. This document provides detailed application notes and experimental protocols for the characterization of α-carotene using a suite of spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Visible spectroscopy is a fundamental technique for the initial identification and quantification of carotenoids. The extensive system of conjugated double bonds in the polyene chain of α-carotene gives rise to strong absorption in the visible region of the electromagnetic spectrum, typically between 400 and 500 nm.[1][2] The resulting spectrum is characterized by a distinctive shape with three absorption maxima or shoulders, a hallmark of carotenoids.[3] The position of the maximum absorption wavelength (λmax) is sensitive to the length of the conjugated system and the solvent used.[1] While UV-Vis spectroscopy is excellent for quantification and initial confirmation, it generally cannot distinguish between different carotene isomers like α- and β-carotene on its own, as their spectra are very similar. However, specific absorbance readings at multiple wavelengths can be used in algorithms to estimate concentrations in a known mixture.[4]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of the purified α-carotene sample.

    • Dissolve the sample in a UV-grade spectroscopic solvent such as hexane, ethanol, or acetone (B3395972) to a known final concentration.[3] A typical concentration is in the range of 1-10 µg/mL.

    • Ensure the sample is fully dissolved and the solution is clear. If necessary, filter or centrifuge the solution to remove any particulate matter.[1]

  • Instrumentation and Data Acquisition:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the same solvent used for the sample to serve as a blank reference.

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Replace the blank cuvette in the sample beam with the cuvette containing the α-carotene solution.

    • Scan the absorbance spectrum from approximately 350 nm to 600 nm.[5] The absorbance values should ideally fall between 0.3 and 0.85 for optimal accuracy.[1]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • The concentration can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at a specific λmax, ε is the molar absorptivity coefficient for α-carotene in the chosen solvent, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Quantitative Data
ParameterValueSolventReference
Absorption Maxima (λmax)~422, 444, 473 nmHexaneGeneral Carotenoid Spectra
Specific Absorbance (A443)Used in calculationAcetone[4]
Specific Absorbance (A475)Used in calculationAcetone[4]

(Note: The triple-peak values are typical for α-carotene in non-polar solvents and provide a more complete picture than a single maximum.)

Infrared (IR) Spectroscopy

Application Note

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups and overall structure. For α-carotene, the FTIR spectrum reveals key information about its hydrocarbon skeleton. Characteristic peaks include C-H stretching vibrations from methyl and methylene (B1212753) groups, C=C stretching from the conjugated polyene chain, and various C-H bending and rocking vibrations.[6][7] While many of these peaks are common to all carotenoids, subtle differences in the fingerprint region (below 1500 cm⁻¹) can help in distinguishing isomers and assessing sample purity or degradation.[8] The out-of-plane C-H deformation of the trans double bonds in the polyene chain gives a characteristic strong peak around 960-970 cm⁻¹.[7][9]

Experimental Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of dry α-carotene sample (~1 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve the α-carotene sample in a volatile solvent (e.g., chloroform (B151607) or dichloromethane). Deposit a drop of the solution onto an IR-transparent window (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the sample.

  • Instrumentation and Data Acquisition:

    • Use a calibrated FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction on the acquired spectrum.

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to their corresponding molecular vibrations by comparing them to literature values for carotenoids.

Quantitative Data
Wavenumber (cm⁻¹)Vibration ModeIntensityReference
~2920C-H Stretching (sp³)Strong[6]
~1600-1550C=C Stretching (polyene)Medium[7]
~1450C-H Bending (CH₂, CH₃)Medium[9]
~1385C-H BendingMedium[6]
~965trans-C-H Out-of-plane wagStrong[7][9]

Raman Spectroscopy

Application Note

Raman spectroscopy is a powerful non-destructive technique that is exceptionally sensitive to carotenoids due to a phenomenon called resonance enhancement. When the excitation laser wavelength is close to the electronic absorption maximum of the carotenoid (e.g., using a 488 nm or 514.5 nm laser), the Raman signal is amplified by several orders of magnitude.[10] The Raman spectrum of α-carotene is dominated by three intense bands: the v1 C=C stretching mode (~1520 cm⁻¹), the v2 C-C stretching mode (~1160 cm⁻¹), and the v3 CH₃ in-plane rocking mode (~1000 cm⁻¹).[10][11] The exact position of the v1 band is correlated with the length of the conjugated polyene chain, making it a sensitive probe of the molecular structure.[11]

Experimental Protocol
  • Sample Preparation:

    • The sample can be analyzed as a solid, in solution, or directly in a biological matrix.

    • For solutions, dissolve the α-carotene in a suitable solvent (e.g., hexane, ethanol, or acetone) in a quartz cuvette or capillary tube.

    • For solid samples, place a small amount on a microscope slide.

  • Instrumentation and Data Acquisition:

    • Use a Raman spectrometer, preferably equipped with a confocal microscope for high spatial resolution.

    • Select an appropriate laser excitation wavelength. For resonance enhancement, use a wavelength in the blue-green region (e.g., 488 nm, 514.5 nm, or 532 nm).[10] Use a lower power laser (e.g., < 5 mW on the sample) to avoid photo-degradation.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

    • Acquire the Raman spectrum over a range of approximately 800 to 1800 cm⁻¹.

  • Data Analysis:

    • Perform baseline correction to remove fluorescence background.

    • Identify the positions, intensities, and widths of the characteristic v1, v2, and v3 bands.

Quantitative Data
Raman Shift (cm⁻¹)AssignmentDescriptionReference
~1520v1C=C stretching of the polyene chain[10][11]
~1160v2C-C stretching, coupled with C-H bending[10][11]
~1000v3In-plane rocking of CH₃ groups[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For α-carotene, ¹H NMR can distinguish the protons in the different end rings (β-ring vs. ε-ring) and along the polyene chain.[12] ¹³C NMR provides a unique signal for each carbon atom, allowing for definitive confirmation of the carbon skeleton and the position of the double bond in the ε-ring, which is the key feature distinguishing it from β-carotene.[13] 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the complete structure.

Experimental Protocol
  • Sample Preparation:

    • A highly purified sample is required (>95%).

    • Dissolve an adequate amount of the α-carotene sample (typically 1-5 mg) in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the chemical shifts (in ppm) for both ¹H and ¹³C spectra by comparing with literature data and using knowledge of chemical shift theory. The key is to identify the unique signals corresponding to the ε-ring.

Quantitative Data

(Note: Specific chemical shifts can vary slightly based on solvent and instrument.)

NucleusChemical Shift Range (ppm)DescriptionReference
¹H6.0 - 7.0Olefinic protons of the polyene chain[12]
¹H~2.0 - 2.5Allylic protons in the rings[12]
¹H~1.0 - 2.0Methyl and methylene protons[12]
¹³C120 - 140sp² carbons of the polyene chain and rings[13][14]
¹³C20 - 40sp³ carbons of the rings and methyl groups[13][14]

Mass Spectrometry (MS)

Application Note

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with tandem MS (MS/MS), it reveals structural details through controlled fragmentation. For α-carotene (C₄₀H₅₆), the expected molecular weight is ~536.44 Da. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are well-suited for non-polar molecules like carotenes.[15] The key application of MS/MS is to differentiate α-carotene from its isomer β-carotene. This is achieved by observing diagnostic fragment ions that are unique to the structure of the α-ionone and ε-rings.[16] For example, a retro-Diels-Alder fragmentation of the ε-ring is a characteristic pathway for α-carotene.[16]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the ionization source and chromatography system (if used), such as a mixture of methanol (B129727) and acetonitrile.[17]

    • The analysis is often performed using High-Performance Liquid Chromatography (HPLC) coupled to the mass spectrometer (LC-MS) to ensure the analysis of a pure compound.[18]

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer capable of tandem MS (e.g., QTOF, Triple Quadrupole, or Ion Trap).

    • Use an APCI or ESI source.[15][19]

    • Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 537 or the molecular ion M⁺˙ at m/z 536.

    • Perform an MS/MS experiment by selecting the parent ion (m/z 537 or 536) and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the parent ion to confirm the elemental formula.

    • Analyze the fragmentation pattern in the MS/MS spectrum.

    • Identify the diagnostic fragment ions that confirm the presence of the ε-ring structure of α-carotene.

Quantitative Data
m/z ValueIonIonization ModeSignificanceReference
536/537[M]⁺˙ / [M+H]⁺APCI/ESI (+)Molecular Ion[15][20]
480[M-56]⁻˙APCI (-)Retro-Diels-Alder of ε-ring[16][19]
388[Fragment]⁺MS/MS (+)Diagnostic ion[21]
123[Fragment]⁺APCI-MS/MS (+)Corresponds to the α-ionone moiety[15][16]
457[M-79]⁺ / [M+H-80]⁺APCI (+)Shared fragment[15][16]
413[M-123]⁺ / [M+H-124]⁺APCI (+)Shared fragment[15][16]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Preliminary Analysis cluster_2 Structural Confirmation cluster_3 Definitive Structure Elucidation Extraction Extraction from Source (e.g., Carrots, Palm Oil) Purification Purification (e.g., Chromatography) Extraction->Purification UV_Vis UV-Vis Spectroscopy (Quantification & λmax) Purification->UV_Vis FTIR FTIR (Functional Groups) UV_Vis->FTIR Raman Raman (Polyene Chain Vibrations) UV_Vis->Raman MS Mass Spectrometry (MS/MS) (Molecular Weight & Isomer ID) UV_Vis->MS Data Data Integration & Structure Confirmation FTIR->Data Raman->Data NMR NMR (1H, 13C, 2D) (Unambiguous Structure) MS->NMR For definitive structure MS->Data NMR->Data

Caption: Workflow for the spectroscopic characterization of α-carotene.

Structure-Spectra Relationship

G cluster_molecule α-Carotene Structure cluster_spectra Spectroscopic Signals Polyene Conjugated Polyene Chain UV_Vis UV-Vis Absorbance (400-500 nm) Polyene->UV_Vis determines λmax Raman_v1_v2 Raman v1 (C=C) & v2 (C-C) Polyene->Raman_v1_v2 gives strong signals FTIR_CH FTIR C-H Stretch/Bend Polyene->FTIR_CH Rings β-ring & ε-ring MS_Frag MS/MS Fragmentation (m/z 480, 123) Rings->MS_Frag yields diagnostic ions NMR_Signals NMR Chemical Shifts (Unique C/H signals) Rings->NMR_Signals provides unique environment Rings->FTIR_CH Methyls Methyl Groups Raman_v3 Raman v3 (CH3 rock) Methyls->Raman_v3 Methyls->FTIR_CH

Caption: Relationship between α-carotene's structure and its spectroscopic signals.

References

Application Notes and Protocols: Alpha-Carotene as a Biomarker for Fruit and Vegetable Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-carotene (B108777) is a lipophilic carotenoid and a provitamin A compound predominantly found in yellow and orange colored fruits and vegetables. Its presence and concentration in human plasma have been validated as a reliable biomarker for the intake of these specific food groups.[1][2][3] Unlike self-reported dietary intake data, which can be prone to recall bias, plasma this compound levels provide an objective measure of recent consumption.[4] Monitoring this compound concentrations can be a valuable tool in clinical trials, nutritional studies, and drug development to assess dietary adherence and to understand the physiological effects of fruit and vegetable consumption.

These application notes provide a summary of the quantitative relationship between fruit and vegetable intake and plasma this compound levels, detailed protocols for its quantification, and an overview of its metabolic and signaling pathway.

Data Presentation

The following tables summarize the correlation and quantitative relationship between fruit and vegetable intake and plasma this compound concentrations from various studies.

Table 1: Correlation between this compound Intake/Fruit and Vegetable Servings and Plasma this compound Concentration

Study PopulationDietary Assessment MethodCorrelation with Plasma this compound (r-value)Reference
Adult Volunteers (n=38)Australian Eating Survey (AES) Food Frequency Questionnaire (FFQ)0.52 (with dietary α-carotene intake)[1]
Women in Shanghai, China (n=2031)Food Frequency Questionnaire (FFQ)Positive association with fruit intake (p<0.05)[5][6]
Women in New York (n=302)Dietary History QuestionnairePositive correlation with fruit and vegetable consumption[4]
Children and Adolescents (Systematic Review)VariousStrongest correlation with vegetable intake (r=0.43)[7]

Table 2: Plasma this compound Concentrations in Relation to Fruit and Vegetable Intake

Study PopulationIntake GroupMean Plasma this compound Concentration (μmol/L)Reference
Overweight/Obese Postmenopausal Women2 vegetable servings/dayIncreased from baseline[8]
Overweight/Obese Postmenopausal Women5 vegetable servings/dayIncreased from baseline[8]
Overweight/Obese Postmenopausal Women10 vegetable servings/dayIncreased from baseline[8]
Adult Volunteers (Healthy vs. Overweight)Healthy Weight (BMI < 25)~0.08 mg/L[1]
Adult Volunteers (Healthy vs. Overweight)Overweight (BMI ≥ 25)~0.06 mg/L[1]

*Note: Original data may have been presented in different units and converted for consistency.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the extraction and quantification of this compound from human plasma or serum samples.

Materials:

  • Human plasma or serum, collected in EDTA or heparin-containing tubes and protected from light.

  • Ethanol (B145695) (absolute, HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Methylene (B1212753) chloride (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • This compound standard

  • Internal standard (e.g., echinenone)

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with a C18 or C30 reverse-phase column and a UV/VIS or photodiode array (PDA) detector.

Procedure:

  • Sample Preparation (under subdued light):

    • Thaw frozen plasma/serum samples at room temperature.

    • To 200 µL of plasma/serum in a centrifuge tube, add a known amount of internal standard.

    • Add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of hexane (containing 0.1% BHT) to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction step with another 1 mL of hexane.

    • Combine the hexane extracts.

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of methylene chloride and methanol).

  • HPLC Analysis:

    • Inject an aliquot (e.g., 20 µL) of the reconstituted sample into the HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methylene chloride, and methanol (e.g., 70:20:10, v/v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV/VIS detector at 450 nm.

    • Identify and quantify this compound by comparing the retention time and peak area to that of the this compound standard and the internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is deproteinize Add Ethanol (Deproteinization) add_is->deproteinize add_hexane Add Hexane deproteinize->add_hexane vortex Vortex add_hexane->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect dry Dry under Nitrogen collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Analysis reconstitute->hplc quantify Quantification hplc->quantify

Caption: Experimental workflow for the quantification of this compound in plasma.

Signaling Pathways

This compound, as a provitamin A carotenoid, is a precursor to retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors.

Metabolic and Signaling Pathway of this compound:

  • Conversion to Retinal: In the body, this compound is cleaved by the enzyme beta-carotene (B85742) 15,15'-monooxygenase (BCO1) to yield one molecule of retinal.

  • Conversion to Retinoic Acid: Retinal is then irreversibly oxidized to all-trans-retinoic acid (atRA) by retinaldehyde dehydrogenases (RALDHs).

  • Nuclear Translocation and Receptor Binding: atRA is transported into the nucleus where it binds to the Retinoic Acid Receptor (RAR).

  • Heterodimerization and DNA Binding: The atRA-RAR complex forms a heterodimer with the Retinoid X Receptor (RXR). This RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the RAR-RXR heterodimer to RAREs recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription. This process influences a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

signaling_pathway cluster_metabolism Metabolism cluster_signaling Signaling Cascade alpha_carotene This compound retinal Retinal alpha_carotene->retinal BCO1 retinoic_acid All-trans-Retinoic Acid (atRA) retinal->retinoic_acid RALDH nucleus Nucleus retinoic_acid->nucleus rar RAR rar_rxr RAR-RXR Heterodimer rar->rar_rxr rxr RXR rxr->rar_rxr rare RARE (DNA) rar_rxr->rare gene_transcription Gene Transcription rare->gene_transcription

Caption: Metabolic and signaling pathway of this compound to retinoic acid.

References

Application Notes & Protocols: α-Carotene in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-carotene (B108777) (α-carotene) is a prominent member of the carotenoid family, found in various fruits and vegetables.[1] As a precursor to vitamin A, it plays a crucial role in various biological processes, including vision, immune function, and gene regulation.[2] In recent years, α-carotene has garnered significant interest for its potent antioxidant and anti-cancer properties, making it a valuable compound for investigation in cell culture studies.[1][3] These notes provide an overview of the applications of α-carotene in in vitro research, detailing its mechanisms of action and providing protocols for its use.

Applications in Cell Culture

This compound is utilized in cell culture for a range of studies, primarily focusing on its effects on cell health and disease models.

  • Antioxidant Activity: Carotenoids like α-carotene are known for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage to DNA, lipids, and proteins.[1] This antioxidant capacity is a key area of investigation in studies related to aging, inflammation, and chronic diseases.

  • Anti-proliferative Effects: this compound has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[4] For instance, it has demonstrated approximately 10 times more inhibitory activity than beta-carotene (B85742) in human neuroblastoma GOTO cells.[4]

  • Induction of Cell Cycle Arrest: Studies have indicated that α-carotene can arrest cells in the G0-G1 phase of the cell cycle, a mechanism closely linked to its anti-proliferative effects.[4] This is often associated with the suppression of key regulatory genes like N-myc.[4]

  • Induction of Apoptosis: While some carotenoids are well-documented to induce apoptosis (programmed cell death) in cancer cells, the specific pathways for α-carotene are still an active area of research.[1][5] The pro-oxidant effect of carotenoids in the high-ROS environment of tumor cells can trigger apoptotic signaling.[5]

Mechanism of Action

This compound exerts its effects through various cellular and molecular pathways.

  • Modulation of Gene Expression: this compound can influence the expression of genes involved in cell growth and differentiation.[1] A notable example is the suppression of N-myc messenger RNA levels in neuroblastoma cells, which correlates with G0-G1 arrest.[4]

  • Regulation of Signaling Pathways: Carotenoids can modulate key signaling pathways implicated in cancer development, such as those involving p53, MAPKs (including JNK), and NF-κB.[1] For example, β-carotene has been shown to inhibit proliferation in myeloid leukemia cells through a JNK-dependent mechanism, leading to G0/G1 phase arrest.[1]

  • Antioxidant and Pro-oxidant Duality: The biological effect of α-carotene can depend on its concentration and the cellular redox environment.[1][6] At physiological concentrations, it primarily acts as an antioxidant.[1] However, in the pro-oxidant environment of cancer cells, it may enhance oxidative stress, leading to apoptosis.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on carotenoids, providing a reference for experimental design.

Table 1: Effective Concentrations of Carotenoids in In Vitro Antioxidant Assays

Carotenoid Concentration (% w/v)Observed Antioxidant/Pro-oxidant EffectAssay System
0.001% - 0.01%High antioxidant activityMetal chelation, DPPH radical scavenging, superoxide (B77818) scavenging
0.1%Displayed ABTS-scavenging activityABTS radical scavenging
0.1%Pronounced inhibition of lipid oxidationLipid peroxidation assay

Data derived from studies on α- and β-carotene isolated from crude palm oil.[6]

Table 2: IC50 Values of Carotenoids in Various Cancer Cell Lines

Carotenoid/CompoundCell LineIC50 Value (µM)Assay
β-CaroteneHCT 116 p53−/− (Colon)>100 µM (approx. 122.98 µM)MTT Assay
Liposomal β-CaroteneMCF-7 (Breast)0.45 µg/mLCytotoxicity Test
Free β-CaroteneMCF-7 (Breast)7.8 µg/mLCytotoxicity Test
Free β-CaroteneMDA-MB-231 (Breast)38.1 µg/mLCytotoxicity Test
Liposomal β-CaroteneMDA-MB-231 (Breast)12.1 µg/mLCytotoxicity Test

Note: IC50 values can vary significantly based on the specific carotenoid, cell line, and experimental conditions.[7][8]

Experimental Protocols

Protocol 1: Preparation of α-Carotene for Cell Culture

Objective: To prepare a stock solution of α-carotene for treating cells in culture.

Materials:

  • α-Carotene (crystalline)

  • Solvent (e.g., Tetrahydrofuran (THF), Cyclohexane, or Ethanol)

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Due to its lipophilic nature, α-carotene is insoluble in aqueous media. A suitable organic solvent is required.

    • Prepare a stock solution by dissolving α-carotene in a minimal amount of a solvent like THF or cyclohexane. To prevent oxidation, the solvent can be supplemented with an antioxidant like BHT (e.g., 50 µg/mL).[9]

    • For example, prepare a 10 mM stock solution. The exact concentration should be verified spectrophotometrically.

    • Note: Ethanol (B145695) can also be used as a solvent for preparing different concentrations for antioxidant assays.[6]

  • Working Solution Preparation:

    • Dilute the stock solution in complete cell culture medium (containing FBS) to the desired final concentrations (e.g., 0.5-10 µM).[10]

    • It is crucial to add the stock solution to the medium with vigorous vortexing to ensure proper dispersion and minimize precipitation. The final solvent concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Control Preparation:

    • Prepare a vehicle control containing the same final concentration of the solvent (e.g., THF) in the cell culture medium as the highest concentration of α-carotene used for treatment.

  • Storage:

    • Store the stock solution at -20°C or -80°C in the dark to prevent degradation. Prepare fresh working solutions for each experiment.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of α-carotene on the viability and proliferation of cultured cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • α-Carotene working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of α-carotene or the vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, or 96 hours).[4][10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Analysis of Cell Cycle by Flow Cytometry

Objective: To determine the effect of α-carotene on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • α-Carotene working solutions

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with α-carotene or vehicle control for the desired duration (e.g., 18, 48, or 96 hours).[4][10]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Visualizations

Signaling Pathways and Experimental Workflows

alpha_carotene_action cluster_cell Cancer Cell ac α-Carotene ros Cellular ROS ac->ros Modulates nmyc N-myc mRNA ac->nmyc Suppresses apoptosis Apoptosis ros->apoptosis Induces (Pro-oxidant effect) g0g1 G0/G1 Phase Arrest nmyc->g0g1 Leads to prolif Cell Proliferation g0g1->prolif Inhibits

Caption: Mechanism of α-carotene in cancer cells.

mtt_workflow arrow arrow start Seed Cells in 96-well Plate treat Treat with α-Carotene start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read end Analyze Data read->end

References

Application Note: Methods for Assessing Alpha-Carotene Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha-carotene (α-carotene) is a significant member of the carotenoid family, found abundantly in yellow-orange and dark green vegetables.[1] As a precursor to vitamin A, it plays a vital role in human health.[2][3] Beyond its provitamin A activity, α-carotene is recognized for its potent antioxidant properties, which may help in the prevention of chronic diseases such as cardiovascular disease and certain cancers.[2][4][5] The antioxidant activity of carotenoids like α-carotene is attributed to their ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS).[5]

The mechanisms by which antioxidants exert their effects are broadly categorized into Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7] Understanding and quantifying the antioxidant capacity of α-carotene is crucial for its application in functional foods, dietary supplements, and pharmaceuticals. This document provides detailed protocols for the most common in vitro assays used to assess its antioxidant capacity: DPPH, TEAC (ABTS), FRAP, and ORAC.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method based on the Single Electron Transfer (SET) mechanism.[8] It measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[2] The DPPH radical exhibits a deep purple color with a maximum absorbance around 517 nm.[9] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to the non-radical form DPPH-H, resulting in a loss of the purple color, which is measured spectrophotometrically.[2][9]

Experimental Protocol: DPPH Assay
  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.6 mM): Dissolve an appropriate amount of DPPH powder in methanol (B129727) or ethanol. Store this solution in a dark, amber-colored bottle at 4°C.[10] The solution should be prepared fresh.

    • Sample Preparation: Dissolve α-carotene in a suitable solvent (e.g., ethanol, acetone, or a mixture) to prepare various concentrations (e.g., 0.001% to 0.1% w/v).[2]

    • Standard: Prepare a series of concentrations of a standard antioxidant like Trolox or α-Tocopherol.

  • Assay Procedure:

    • Pipette a specific volume of the α-carotene sample solution (e.g., 1.0 mL) into a test tube.[10]

    • Add the DPPH working solution (e.g., 3.0 mL of methanol and 0.5 mL of 0.6 mM DPPH).[10]

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

    • Prepare a blank sample containing only the solvent and the DPPH solution.

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9][10]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.

    • Results can be expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[9]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis P1 Prepare DPPH Solution (in Methanol/Ethanol) A1 Mix Sample/Standard with DPPH Solution P1->A1 P2 Prepare α-Carotene Samples (Various Concentrations) P2->A1 P3 Prepare Standard (e.g., Trolox) P3->A1 A2 Incubate in Dark (e.g., 30 min at RT) A1->A2 M1 Measure Absorbance at 517 nm A2->M1 M2 Calculate % Inhibition and IC50 Value M1->M2

DPPH Assay Experimental Workflow.

Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay

The TEAC assay, also known as the ABTS assay, is another SET-based method.[6][7] It involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[11] This is achieved by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured by the decrease in absorbance at ~734 nm, is proportional to the antioxidant's concentration.[7][11] The results are typically expressed as Trolox equivalents (TE).[12]

Experimental Protocol: TEAC Assay
  • Reagent Preparation:

    • ABTS•+ Radical Solution: Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cations.[11]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare various concentrations of α-carotene in an appropriate solvent.

    • Standard: Prepare a standard curve using various concentrations of Trolox.

  • Assay Procedure:

    • Add a small volume of the α-carotene sample or Trolox standard (e.g., 25 µL) to a 96-well plate or cuvette.[6]

    • Add a larger volume of the diluted ABTS•+ working solution (e.g., 150 µL).[6]

    • Mix thoroughly and incubate at room temperature for a specific time (e.g., 6-10 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[1][2]

    • Calculate the percentage inhibition of absorbance relative to a control (buffer without antioxidant).

    • Plot the percentage inhibition against the concentration of the Trolox standards to create a standard curve.

    • Determine the TEAC value of the α-carotene sample by comparing its percentage inhibition to the standard curve. The result is expressed as µmol Trolox Equivalents (TE) per gram or mole of the sample.

TEAC_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis P1 Generate ABTS•+ Stock (ABTS + K₂S₂O₈, 12-16h) P2 Prepare ABTS•+ Working Solution (Dilute to Abs ~0.7) P1->P2 A1 Mix Sample/Standard with ABTS•+ Solution P2->A1 P3 Prepare α-Carotene Samples & Trolox Standards P3->A1 A2 Incubate at RT (e.g., 6-10 min) A1->A2 M1 Measure Absorbance at 734 nm A2->M1 M2 Calculate TEAC Value (vs. Trolox Standard Curve) M1->M2

TEAC (ABTS) Assay Experimental Workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14] The assay uses a FRAP reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce this complex to the ferrous form (Fe²⁺), which results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[13][15] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

Experimental Protocol: FRAP Assay
  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare and adjust the pH accordingly.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the reagent to 37°C before use.

    • Sample Preparation: Prepare α-carotene samples in a suitable solvent.

    • Standard: Prepare a standard curve using known concentrations of FeSO₄ or Trolox.[13]

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a microplate well.[15]

    • Add a large volume of the pre-warmed FRAP working reagent (e.g., 220 µL).[15]

    • Mix thoroughly.

    • Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[13][15]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[13][15]

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Calculate the FRAP value of the α-carotene sample using the linear regression equation from the standard curve.[15] Results are expressed as µM Fe²⁺ equivalents or Trolox equivalents.

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis P1 Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) P2 Warm Reagent to 37°C P1->P2 A1 Mix Sample/Standard with FRAP Reagent P2->A1 P3 Prepare α-Carotene Samples & FeSO₄/Trolox Standards P3->A1 A2 Incubate at 37°C (e.g., 30 min) A1->A2 M1 Measure Absorbance at 593 nm A2->M1 M2 Calculate FRAP Value (vs. Standard Curve) M1->M2

FRAP Assay Experimental Workflow.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a HAT-based method that evaluates the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical source.[16][17] A free radical initiator, typically 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is used to generate peroxyl radicals, which quench the fluorescence of a probe like fluorescein (B123965).[16][18] An antioxidant protects the probe by scavenging these radicals, thereby preserving the fluorescent signal. The antioxidant capacity is quantified by calculating the net area under the fluorescence decay curve (AUC) relative to a blank.[17]

Experimental Protocol: ORAC Assay
  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution (e.g., 4 µM) in a phosphate (B84403) buffer (75 mM, pH 7.4) and dilute to a working concentration before use.[18] Store protected from light.

    • AAPH Solution (Free Radical Initiator): Prepare a fresh solution of AAPH (e.g., 75 mM) in phosphate buffer just before the assay.[18]

    • Sample Preparation: Prepare α-carotene samples. For lipophilic compounds like α-carotene, a solubility enhancer such as randomly methylated β-cyclodextrin (RMCD) may be required.[19]

    • Standard: Prepare a standard curve using various concentrations of Trolox.

  • Assay Procedure (96-well plate format):

    • Pipette 25 µL of the sample, standard, or blank (buffer) into the wells of a black, clear-bottom 96-well plate.[17]

    • Add 150 µL of the fluorescein working solution to all wells.[17][18] Mix and incubate for 30 minutes at 37°C.[17]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or plate reader injector.[17]

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically at 37°C. Readings are taken every 1-2 minutes for 60-90 minutes, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC for each sample and standard by subtracting the AUC of the blank.

    • Plot the net AUC of the standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the α-carotene sample from the standard curve, expressed as µmol Trolox Equivalents (TE).

ORAC_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis P1 Prepare Fluorescein Working Solution A1 Add Sample/Standard & Fluorescein to Plate P1->A1 P2 Prepare α-Carotene Samples & Trolox Standards P2->A1 P3 Prepare AAPH Solution (Freshly Made) A2 Pre-incubate at 37°C A1->A2 A3 Initiate with AAPH A2->A3 M1 Measure Fluorescence Decay (Kinetic, 60-90 min) A3->M1 M2 Calculate Net Area Under Curve (AUC) M1->M2 M3 Determine ORAC Value (vs. Trolox Standard Curve) M2->M3

ORAC Assay Experimental Workflow.

Quantitative Data Summary

The antioxidant capacity of carotenoids can vary significantly depending on the assay method, solvent, and concentration.[2][20] Studies often analyze α- and β-carotene together, as they are isolated from natural sources like crude palm oil.[2] It's important to note that at high concentrations, carotenoids may exhibit pro-oxidant effects.[2][20] The following table summarizes representative data for carotenes from various assays.

AssayCompoundConcentrationAntioxidant CapacityReference
DPPH α- & β-Carotene Mix0.001% (w/v)~60% Scavenging Activity[2]
DPPH α- & β-Carotene Mix0.1% (w/v)~20% Scavenging Activity[2]
ABTS/TEAC α- & β-Carotene Mix0.1% (w/v)Showed scavenging activity[2]
ABTS/TEAC β-Carotene Isomers10 µM~2.5-3.1 mol α-TE/mol[21]
FRAP β-Carotene Isomers10 µMNo ferric reducing activity[1][21]
FRAP β-Apo-Carotenoids10 µM~1.3-1.4 mol α-TE/mol[21]
ORAC Not specified for α-carotene alone-Can measure lipophilic antioxidants[19][22]

Note: Data for α-carotene alone is limited in the cited literature; values often represent a mixture with β-carotene or are for β-carotene isomers, which are structurally similar.

Cellular Antioxidant Signaling Pathways

Beyond direct radical scavenging, carotenoids and their metabolites can indirectly promote the body's antioxidant defense system by modulating cellular signaling pathways.[3][23] One of the key pathways is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Electrophilic compounds, including oxidative metabolites of α-carotene, can modify cysteine residues on Keap1.[3][24] This modification causes a conformational change in Keap1, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[24] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like glutathione-S-transferases (GSTs), thus bolstering the cell's overall antioxidant capacity.[24]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nrf2_complex Nrf2 Inactive State cluster_nucleus Nucleus ROS ROS Carotene α-Carotene ROS->Carotene oxidizes Carotene->ROS scavenges Metabolites Oxidized Metabolites (Electrophiles) Carotene->Metabolites Complex Keap1 Nrf2 Complex:f0->Metabolites modified by Degradation Ubiquitination & Proteasomal Degradation Complex:f1->Degradation targeted for Nrf2_free Nrf2 Complex->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., GSTs) ARE->Transcription Activates

Indirect antioxidant action of α-carotene via Nrf2 pathway.

References

Application Notes and Protocols: Alpha-Carotene as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alpha-carotene (B108777) as a natural food colorant. This document details its physicochemical properties, extraction and purification methods, stability, antioxidant activity, and protocols for its application in various food matrices.

Introduction to this compound

This compound is a member of the carotene family of pigments, which are naturally occurring tetraterpenoids.[1] It is a structural isomer of beta-carotene (B85742) and is found in many yellow and orange fruits and vegetables.[2] Like beta-carotene, this compound possesses pro-vitamin A activity, meaning it can be converted to retinol (B82714) in the body.[3] Its vibrant yellow-orange hue makes it an attractive natural alternative to synthetic food colorants.[4] Beyond its coloring properties, this compound is a potent antioxidant with potential health benefits, including a reduced risk of certain chronic diseases.[5][6]

Physicochemical Properties

PropertyValueReference
Chemical Formula C40H56[1]
Molar Mass 536.87 g/mol N/A
Appearance Yellow-orange crystalsN/A
Solubility Insoluble in water, soluble in fats and organic solvents (e.g., hexane (B92381), acetone)[7]
Melting Point 187-188 °CN/A
Absorption Maxima (in hexane) 422, 444, 473 nmN/A

Extraction and Purification of this compound

Data Presentation: Extraction of Carotenoids from Carrots

The following table summarizes the yield of total carotenoids, including this compound, from carrots using different extraction methods and solvents.

Plant SourceExtraction MethodSolvent SystemTotal Carotenoid Yield (mg/g dry weight)This compound Content (% of total carotenoids)Reference
CarrotSolvent ExtractionAcetone (B3395972):Hexane (4:3)30.06~30-50%[8]
CarrotSolvent ExtractionEthanol:Hexane (4:3)27.55~30-50%[8]
CarrotAccelerated Solvent ExtractionEthanol:Acetone (63.4:36.6)25.88Not specified[5]
Carrot PomaceHigh Shear Disperser with Flaxseed OilN/A (Oil-based)82.66 µg/gNot specified[9]

Note: The this compound content in carrots is typically around 30-50% of the total carotenes, with beta-carotene being the other major component.

Experimental Protocol: Solvent Extraction of this compound from Carrots

This protocol describes a standard laboratory procedure for extracting this compound from carrots.

Materials:

  • Fresh carrots

  • Acetone

  • Hexane

  • Mortar and pestle or blender

  • Separatory funnel

  • Filter paper

  • Rotary evaporator

  • Sodium chloride (NaCl) solution (10%)

  • Distilled water

Procedure:

  • Sample Preparation: Wash and chop 100g of fresh carrots into small pieces.

  • Homogenization: Homogenize the carrot pieces with a mixture of acetone and hexane (1:1 v/v) in a blender or using a mortar and pestle until a uniform slurry is obtained.

  • Extraction: Transfer the slurry to a flask and continue extracting with gentle agitation for 1-2 hours at room temperature, protected from light.

  • Filtration: Filter the mixture through filter paper to separate the solid residue from the solvent extract.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add an equal volume of 10% NaCl solution and shake vigorously. Allow the layers to separate. The upper hexane layer will contain the carotenoids.

  • Washing: Discard the lower aqueous layer. Wash the hexane layer twice with distilled water to remove residual acetone and other water-soluble impurities.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate (B86663) to remove any remaining water.

  • Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C until a viscous, colored residue is obtained.

  • Storage: Store the concentrated this compound extract at -20°C in an airtight container, protected from light.

Stability of this compound

The stability of this compound is influenced by factors such as temperature, light, and oxygen.[10]

Data Presentation: Degradation of this compound

The following table presents data on the degradation kinetics of this compound under different storage temperatures. The degradation follows zero-order kinetics in encapsulated carrot waste extracts.[11]

Temperature (°C)Degradation Rate Constant (k) (mg/L/day)Half-life (t1/2) (days)Reference
4Stable for at least 413 days>413[11]
21.30.008 - 0.012240 - 360[11]
300.025 - 0.03390 - 120[11]
370.05 - 0.06745 - 60[11]

Note: The data is for encapsulated this compound from carrot waste. Stability may vary for purified this compound and in different food matrices.

Light exposure, especially in the presence of oxygen, can significantly accelerate the degradation of this compound.[12] Encapsulation techniques, such as spray-drying, can enhance its stability.[13]

Antioxidant Activity of this compound

This compound exhibits significant antioxidant activity by scavenging free radicals.[14]

Data Presentation: Antioxidant Activity of Carotenoid Extracts

The following table shows the IC50 values for the antioxidant activity of carotenoid-rich extracts, providing an indication of the potential activity of this compound.

AssayPlant/Microorganism SourceIC50 Value (µg/mL)Reference
DPPHHaloarcula hispanica extract2.05[14]
DPPHHalobacterium salinarum extract8.9[14]
ABTSHalococcus morrhuae extract0.85[14]
ABTSHalobacterium salinarum extract0.84[14]

Note: IC50 is the concentration of the extract required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity. These values are for extracts and not purified this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the antioxidant activity of this compound.

Materials:

  • This compound extract or standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

  • Methanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound extract or standard in methanol.

  • Reaction Mixture: In a test tube, mix 1 mL of each dilution with 2 mL of the DPPH solution. A control is prepared with 1 mL of methanol and 2 mL of DPPH solution.

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the this compound sample to determine the IC50 value.

Application in Food Matrices

This compound can be used to impart a yellow-orange color to a variety of food products. Due to its lipophilic nature, it is most suitable for fat-based foods or requires emulsification for use in aqueous systems.

Protocol for Incorporation into Dairy Products (Cheese)

This protocol describes the addition of a carotenoid-based colorant to cheese milk.

Materials:

  • Milk for cheesemaking

  • Water-soluble this compound preparation (emulsion or powder)

  • Cheese cultures

  • Rennet

  • Calcium chloride (optional)

Procedure:

  • Prepare Colorant Solution: If using a powdered form, dissolve the this compound in a small amount of warm water to create a concentrated solution. For emulsions, they can be used directly.

  • Add to Milk: While heating the milk to the desired temperature for culture addition, add the diluted this compound solution and stir thoroughly to ensure even distribution.[15]

  • Proceed with Cheesemaking: After the colorant is fully incorporated, proceed with the standard cheesemaking steps, including the addition of cultures, rennet, cutting the curd, and so on.[15] The lipophilic nature of this compound will cause it to associate with the fat globules, concentrating the color in the cheese curd rather than the whey.[16]

Protocol for Incorporation into Beverages

This protocol outlines the steps for adding a carotenoid-based colorant to a beverage.

Materials:

  • Beverage base (e.g., fruit juice, carbonated drink)

  • Water-dispersible this compound formulation (powder or emulsion)

  • High-shear mixer or homogenizer

Procedure:

  • Prepare a Stock Solution: It is recommended to first prepare a pre-solution of the this compound in water to ensure good distribution.[11] If using a powder, sprinkle it onto the surface of agitated water. Emulsions can be mixed directly with water.

  • Addition to Beverage: Add the this compound stock solution to the beverage base. The typical addition level is between 5-15 mg/L, but this should be optimized based on the specific beverage formulation.[4]

  • Homogenization: For beverages containing pulp or other complex ingredients, it may be necessary to homogenize the mixture under high pressure to prevent precipitation and ensure color stability.[4]

  • Stabilization: The addition of antioxidants like ascorbic acid (Vitamin C) can help improve the color stability of the beverage, especially when exposed to light.[4] Using dark-colored or opaque packaging is also recommended to protect the colorant from light degradation.[4]

Signaling Pathways and Health Benefits

This compound's health benefits are attributed to its antioxidant properties and its ability to modulate various cellular signaling pathways.

Nrf2 Signaling Pathway

Carotenoids, likely including this compound, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes Activates Cytoprotection Cytoprotection Antioxidant Genes->Cytoprotection

This compound activating the Nrf2 antioxidant pathway.
MAPK Signaling Pathway

Carotenoids have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.[19] Dysregulation of these pathways is often implicated in cancer.

MAPK_Pathway This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor Inhibits ERK ERK This compound->ERK May Inhibit Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

Potential modulation of the MAPK pathway by this compound.

Regulatory Status

United States (FDA)

In the United States, beta-carotene is listed in the Code of Federal Regulations (CFR) Title 21, Part 73, as a color additive exempt from certification.[7][8] It is permitted for use in food generally.[20] While this compound is not explicitly listed as a separate entity, it falls under the general category of "carotenes" and is often present in approved beta-carotene colorants derived from natural sources.

European Union (EFSA)

In the European Union, carotenes are designated as E 160a. This category includes:

  • E 160a(i): Mixed carotenes

  • E 160a(ii): Beta-carotene

  • E 160a(iii): Beta-carotene from Blakeslea trispora

  • E 160a(iv): Algal carotenes

This compound is permitted as a component of mixed carotenes (E 160a(i)). The use of these colorants is authorized in a wide range of food products, with maximum levels specified in Regulation (EC) No 1333/2008.

Conclusion

This compound is a promising natural food colorant that offers a vibrant yellow-orange hue and potential health benefits. Its application requires consideration of its lipophilic nature and sensitivity to environmental factors. Through appropriate formulation and processing techniques, this compound can be effectively incorporated into various food products, providing a "clean label" alternative to synthetic dyes. Further research into its specific effects on signaling pathways will continue to elucidate its role in human health and drug development.

References

Application Notes and Protocols for Saponification in Alpha-Carotene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-carotene (α-carotene) is a prominent member of the carotenoid family, recognized for its provitamin A activity and potential antioxidant properties. Accurate quantification of α-carotene in various matrices, including food, biological tissues, and pharmaceutical formulations, is crucial for nutritional assessment, clinical research, and quality control. A common and critical step in the analytical workflow for carotenoids is saponification, or alkaline hydrolysis. This process is essential for hydrolyzing carotenoid esters, which are frequently present in natural sources, to their free alcohol form, and for removing interfering substances like chlorophylls (B1240455) and triglycerides.[1][2] This application note provides a detailed protocol for the saponification of samples prior to α-carotene analysis, along with data on recovery and optimization strategies.

Principle of Saponification

Saponification is a chemical reaction in which an ester is hydrolyzed by a base (typically potassium hydroxide (B78521), KOH) to yield an alcohol and the salt of a carboxylic acid (soap). In the context of α-carotene analysis, the primary goals are:

  • Hydrolysis of Carotenoid Esters: Many xanthophylls, and to a lesser extent carotenes, can be esterified with fatty acids. Saponification cleaves these ester bonds, yielding the free carotenoid for accurate quantification.[1]

  • Removal of Interfering Lipids: The reaction converts fats and oils into water-soluble soap, facilitating their removal from the non-polar solvent containing the carotenoids.[2]

  • Degradation of Chlorophylls: In plant matrices, chlorophylls can interfere with the chromatographic analysis of carotenoids. Alkaline hydrolysis helps to degrade these pigments.[3]

However, the harsh conditions of saponification, such as high temperatures and strong alkali concentrations, can also lead to the degradation and isomerization of sensitive carotenoids like α-carotene.[3][4] Therefore, careful optimization of the protocol is paramount to ensure high recovery rates.

Experimental Protocols

This section details a standard protocol for the saponification of samples for α-carotene analysis. It is a generalized procedure and may require optimization depending on the specific sample matrix.

Materials and Reagents:

  • Potassium hydroxide (KOH) pellets

  • Methanol (HPLC grade)

  • Ethanol (95%, optional)

  • Butylated hydroxytoluene (BHT) or other antioxidant

  • Hexane (B92381) (HPLC grade)

  • Dichloromethane (HPLC grade, optional)

  • Diethyl ether (peroxide-free)

  • Sodium chloride (NaCl) solution, saturated

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas

  • Sample extract containing α-carotene (dissolved in a suitable organic solvent)

Standard Saponification Protocol:

  • Preparation of Reagents:

    • Methanolic KOH (10% w/v): Carefully dissolve 10 g of KOH pellets in 100 mL of methanol. This solution should be prepared fresh. Concentrations can be varied from 5% to 30% depending on the sample matrix.[2]

    • Antioxidant Solution: Dissolve 0.1 g of BHT in 100 mL of the extraction solvent to create a 0.1% (w/v) solution. The presence of an antioxidant is crucial to prevent oxidative degradation of α-carotene.[5]

  • Saponification Reaction:

    • To the sample extract, add an equal volume of 10% methanolic KOH.[5]

    • The reaction can be carried out under two main conditions:

      • Room Temperature Saponification (Gentle Method): Incubate the mixture in the dark, under a nitrogen atmosphere, for 10-15 hours at room temperature (or 5°C).[3] This method is preferred for thermally labile carotenoids.[3]

      • Hot Saponification (Rapid Method): Heat the mixture in a water bath at a controlled temperature (e.g., 35-60°C) for 10-60 minutes under a nitrogen atmosphere in the dark.[3][6] One study suggested optimal conditions of 35°C for 10 minutes.[6]

  • Extraction of α-Carotene:

    • After saponification, cool the mixture to room temperature if hot saponification was used.

    • Add an equal volume of saturated NaCl solution to the mixture to facilitate phase separation.

    • Extract the saponified sample three times with a non-polar solvent such as hexane or a mixture of hexane and diethyl ether (1:1, v/v).[5]

    • Combine the organic phases.

  • Washing and Drying:

    • Wash the combined organic phase with distilled water until the washings are neutral to pH paper. This step removes residual alkali and soaps.[5]

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 35°C.[5]

    • Reconstitute the dried residue in a known volume of a suitable solvent for HPLC analysis (e.g., mobile phase).[5]

Data Presentation

The efficiency of the saponification process is typically evaluated by determining the recovery of the target analyte. The following table summarizes recovery data for carotenes from various studies, which can serve as a benchmark for α-carotene analysis.

CarotenoidSaponification MethodRecovery (%)Reference
β-carotene Ambersep 900 OH resin~100%[7]
Carotenes 10% KOH in methanol, 1h, room temp.>96%[5]
Total Carotenoids Optimized (15% KOH, 35°C, 10 min)High recovery[6]
α-carotene Not explicitly stated--

Note: Specific recovery data for α-carotene is not always reported separately. However, its structural similarity to β-carotene suggests that high recovery rates are achievable with optimized protocols.

Optimization of Saponification Parameters

Several factors can influence the effectiveness of saponification and the stability of α-carotene.

  • KOH Concentration: Concentrations typically range from 3% to 30%.[6] Higher concentrations can accelerate the reaction but also increase the risk of carotenoid degradation.

  • Temperature and Time: These two parameters are inversely related. Higher temperatures require shorter incubation times.[8] For sensitive carotenoids, lower temperatures for a longer duration are generally recommended to minimize isomerization and degradation.[3] One study found no significant difference in carotenoid recovery for temperatures between 25°C and 65°C and times between 4 and 70 minutes, suggesting the reaction can be rapid.[6]

  • Atmosphere: Carotenoids are susceptible to oxidation, especially at elevated temperatures. Performing the saponification and subsequent steps under an inert atmosphere (e.g., nitrogen) is crucial.[3]

  • Light: Exposure to light, particularly UV light, can cause photoisomerization and photodegradation of carotenoids. All procedures should be carried out in the dark or under dim light.[3]

  • Matrix Effects: The composition of the sample matrix can influence the efficiency of saponification. For example, high lipid content may require more stringent conditions. To prevent the formation of soap micelles that can trap carotenoids, the addition of a phosphate (B84403) buffer has been shown to improve recovery.[6]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 Saponification cluster_2 Purification and Concentration cluster_3 Analysis Sample Sample Matrix (e.g., Food, Tissue) Extraction Solvent Extraction (with antioxidant) Sample->Extraction Saponification Alkaline Hydrolysis (Methanolic KOH) Extraction->Saponification Extraction_Carotenoids Liquid-Liquid Extraction (Hexane/Diethyl Ether) Saponification->Extraction_Carotenoids Washing Washing (to neutral pH) Extraction_Carotenoids->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Evaporation Solvent Evaporation (under Nitrogen) Drying->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC

Caption: Workflow for α-carotene analysis including saponification.

Logical Relationship of Saponification Parameters

G Saponification Saponification Efficiency Recovery α-Carotene Recovery Saponification->Recovery improves Degradation α-Carotene Degradation Degradation->Recovery decreases KOH_Conc KOH Concentration KOH_Conc->Saponification increases KOH_Conc->Degradation increases Temp Temperature Temp->Saponification increases Temp->Degradation increases Time Time Time->Saponification increases Time->Degradation increases Atmosphere Inert Atmosphere Atmosphere->Degradation minimizes Light Protection from Light Light->Degradation minimizes

Caption: Interplay of factors affecting saponification and α-carotene stability.

Conclusion

Saponification is an indispensable step in the analytical workflow for α-carotene when dealing with complex matrices containing esterified carotenoids and interfering lipids. The choice between a gentle, room-temperature protocol and a more rapid, heated protocol depends on the stability of the carotenoids in the specific sample and the required sample throughput. For accurate and reproducible results, careful optimization of parameters such as alkali concentration, temperature, and time, along with stringent protection from light and oxygen, is essential. The protocols and considerations outlined in this application note provide a solid foundation for researchers and scientists to develop robust methods for the quantification of α-carotene.

References

Application Note: Sensitive LC-MS/MS for the Quantitative Analysis of Alpha-Carotene and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-carotene (α-carotene) is a major provitamin A carotenoid found in many yellow and orange fruits and vegetables.[1] Like its well-known isomer, beta-carotene, it is a precursor to retinol (B82714) (Vitamin A) and possesses significant antioxidant properties.[2] The metabolism of α-carotene leads to the formation of various bioactive compounds, including retinol and retinoic acid, which are crucial for vision, immune function, cell differentiation, and growth.[3] Given their roles in health and disease, highly sensitive and specific analytical methods are required to accurately quantify α-carotene and its metabolites in biological matrices. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive detection and quantification of these compounds in human plasma.

Principle of the Method

This method utilizes the high separation efficiency of Liquid Chromatography (LC) coupled with the specificity and sensitivity of tandem Mass Spectrometry (MS/MS). Carotenoids and their metabolites are first extracted from the plasma matrix using liquid-liquid extraction. The extract is then injected into an LC system, where the compounds are separated on a C30 or C18 reversed-phase column. Following chromatographic separation, the analytes are ionized, typically using Atmospheric Pressure Chemical Ionization (APCI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] This approach allows for precise quantification even at very low physiological concentrations.

Metabolic Pathway of this compound

This compound is synthesized from lycopene (B16060) through the action of two enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB).[6] In the human body, α-carotene is a provitamin A, meaning it can be converted into retinol. This conversion is a critical step in providing the body with Vitamin A. While the complete metabolic cascade is complex, the primary conversion pathway involves cleavage to produce retinal, which is then reduced to retinol.

cluster_pathway This compound Metabolism Lycopene Lycopene alpha_Carotene alpha_Carotene Lycopene->alpha_Carotene Lycopene ε/β-cyclase Retinal Retinal alpha_Carotene->Retinal BCMO1 Cleavage Retinol Retinol Retinal->Retinol Retinaldehyde Reductase

Caption: Key metabolic conversion steps of α-carotene.

Experimental Workflow

The overall analytical procedure involves several key stages, from initial sample collection to final data analysis. A robust sample preparation step is critical to remove interfering substances like proteins and lipids and to concentrate the analytes of interest.

cluster_workflow Analytical Workflow A 1. Plasma Sample Collection (200 µL) B 2. Protein Precipitation (Ethanol Addition) A->B C 3. Liquid-Liquid Extraction (n-Hexane) B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Quantification E->F

Caption: General workflow for α-carotene metabolite analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade n-hexane, ethanol (B145695), methanol (B129727) (MeOH), and methyl tert-butyl ether (MTBE).

  • Reagents: Butylated hydroxytoluene (BHT), ammonium (B1175870) acetate, and ascorbic acid.

  • Standards: Certified reference standards for α-carotene, retinol, and internal standards (e.g., echinenone (B51690) or stable isotope-labeled analogs).[7]

  • Equipment: Microcentrifuge, vortex mixer, nitrogen evaporator, LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from established methods for carotenoid extraction from plasma.[7][8] All steps should be performed under reduced light to prevent degradation of light-sensitive carotenoids.

  • Thawing: Thaw frozen plasma samples (200 µL) at room temperature.

  • Internal Standard: Add 100 µL of the internal standard solution to each plasma sample to correct for extraction variability.

  • Deproteinization: Add 200 µL of cold ethanol containing 0.1% BHT to precipitate proteins.[8] Vortex vigorously for 1 minute.

  • Extraction: Add 0.5 mL of n-hexane (containing 0.1% BHT).[8] Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at 2,070 x g for 5 minutes at 4°C to separate the organic and aqueous layers.[8]

  • Collection: Carefully transfer the upper organic (n-hexane) layer to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction (steps 4-6) on the remaining aqueous layer to maximize recovery and combine the organic layers.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 81:15:4 v/v/v MeOH/MTBE/H₂O).[7] Vortex, and transfer the solution to an amber autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrument used.

  • Liquid Chromatography (LC)

    • LC System: Agilent 1290 Infinity II or equivalent.[9]

    • Column: YMC C30, 3 µm, 2.0 x 150 mm or equivalent.[10]

    • Mobile Phase A: Methanol/Water/Ammonium Acetate.[7]

    • Mobile Phase B: Methanol/MTBE/Ammonium Acetate.[7]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.[7]

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the nonpolar carotenoids.

  • Mass Spectrometry (MS/MS)

    • MS System: Agilent 6470 Triple Quadrupole or equivalent.[9]

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode.[4][5]

    • Nebulizing Gas Flow: 1.5 L/min.[11]

    • Drying Gas Temperature: 275°C.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The method's performance is evaluated by determining its linearity, limit of detection (LOD), and limit of quantification (LOQ). The tables below summarize typical instrument parameters and performance characteristics compiled from published methods.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
α-Carotene 537.4 445.4 APCI (+) [5] (β-carotene analog)
Retinol 269.2 93.1 APCI (+) [5]
Retinyl Acetate 269.2 227.2 APCI (+) [5]
Lutein/Zeaxanthin 569.4 477.4 APCI (+) N/A

| β-Cryptoxanthin | 553.4 | 461.4 | APCI (+) | N/A |

Table 2: Method Performance Characteristics

Analyte Linearity Range LOD (µg/mL) LOQ (µg/mL) Reference
α-Carotene sub-fmol to ~300 fmol (on-column) 0.003 0.010 [8][10]
β-Carotene sub-fmol to ~300 fmol (on-column) 0.002 0.007 [8][10]
Retinol N/A 0.004 0.013 [8]

| Lutein | sub-fmol to ~300 fmol (on-column) | 0.004 | 0.013 |[8][10] |

Note: Performance characteristics are highly dependent on the specific matrix, instrumentation, and protocol used. The values presented are representative examples.

Conclusion

The described LC-MS/MS method provides a highly sensitive and specific tool for the quantification of α-carotene and its key metabolites in human plasma.[10] The combination of a C30 column for excellent isomeric separation and tandem mass spectrometry for precise detection allows for reliable analysis essential for nutritional studies, clinical research, and understanding the role of these micronutrients in human health and disease.[8][10]

References

Application Notes and Protocols: α-Carotene Standard Preparation and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-carotene (α-carotene) is a naturally occurring carotenoid pigment found in many orange, yellow, and green vegetables.[1] It is a provitamin A compound, meaning it can be converted by the body into retinol (B82714) (vitamin A), which is essential for vision, immune function, and cellular health.[1] Structurally similar to beta-carotene, α-carotene possesses distinct biological properties, including potent antioxidant activity that helps neutralize harmful free radicals.[1] Accurate quantification of α-carotene in various matrices is crucial for research in nutrition, pharmacology, and drug development. This document provides detailed protocols for the preparation, handling, and analysis of α-carotene standards to ensure accurate and reproducible experimental results.

Chemical and Physical Properties

This compound is a hydrophobic molecule, making it practically insoluble in water.[2] It is a member of the carotene class of organic compounds, which are unsaturated hydrocarbons containing eight consecutive isoprene (B109036) units.[2]

PropertyValueReference
Chemical Formula C40H56[1][3][4]
Molar Mass 536.87 g/mol [1][4]
Appearance Yellow to orange crystalline powder[1]
Melting Point 187.5 °C (in evacuated tube)[5]
UV/Vis Absorbance Maxima (λmax) In Acetone: 424, 448, 476 nmIn Hexane: 421, 444, 472 nm[6]
Molar Extinction Coefficient (ε) 145 x 10³ L mol⁻¹ cm⁻¹ (at 448 nm in acetone)150 x 10³ L mol⁻¹ cm⁻¹ (at 444 nm in petroleum ether)[6]

Solubility Data

This compound is a fat-soluble compound.[1] Its solubility is highest in nonpolar organic solvents.

SolventSolubilityReference
Water Practically insoluble[2]
Carbon Disulfide Soluble[7]
Chloroform Soluble[5][7]
Ether Soluble[7]
Benzene Soluble[7]
Tetrahydrofuran High[8]
DMSO 0.7 mg/mL (slightly soluble, sonication recommended)[9]
Methanol Low[8]
Acetonitrile Low[8]
Hexane Low[8]

Experimental Protocols

Preparation of α-Carotene Standard Stock Solution

This protocol describes the preparation of a primary stock solution of α-carotene. Due to its sensitivity to light, heat, and air, all procedures should be performed in a dimly lit environment, and solutions should be protected from light.[7]

Materials:

  • α-Carotene (crystalline solid, ≥95% purity)

  • Tetrahydrofuran (THF), HPLC grade, stabilized with 0.025% butylated hydroxytoluene (BHT)

  • Cyclohexane (B81311), HPLC grade

  • Volumetric flasks (amber or covered with aluminum foil)

  • Analytical balance

  • Spatula

  • Glass Pasteur pipette

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of α-carotene into a 100 mL amber volumetric flask. Record the exact weight.

  • Dissolution: Add a small volume of THF (approximately 5 mL) to the flask to dissolve the α-carotene crystals completely. Gentle swirling or sonication may be used to aid dissolution.[9]

  • Dilution: Once the α-carotene is fully dissolved, dilute the solution to the 100 mL mark with cyclohexane.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the stock solution at -20°C in a tightly sealed amber container, protected from light.[5][9] The solution should be purged with an inert gas like nitrogen or argon before sealing to minimize oxidation.[7]

G Workflow for α-Carotene Standard Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh ~10 mg α-Carotene dissolve 2. Dissolve in THF weigh->dissolve Add small volume dilute 3. Dilute to 100 mL with Cyclohexane dissolve->dilute Ensure complete dissolution mix 4. Mix thoroughly dilute->mix store 5. Store at -20°C under inert gas mix->store

Caption: Workflow for preparing α-carotene standard stock solution.

Determination of Stock Solution Concentration by UV-Vis Spectrophotometry

The concentration of the prepared stock solution should be verified spectrophotometrically.

Materials:

  • α-Carotene stock solution

  • Cyclohexane, HPLC grade

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Dilution: Prepare a working dilution of the stock solution by transferring a known aliquot (e.g., 1 mL) into a volumetric flask (e.g., 50 mL) and diluting with cyclohexane. The final concentration should result in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

  • Spectrophotometer Setup: Set the spectrophotometer to scan the wavelength range from 300 nm to 600 nm. Use cyclohexane as the blank.

  • Measurement: Measure the absorbance of the diluted solution at the λmax of α-carotene in the chosen solvent. For cyclohexane, the primary absorbance maximum is around 444 nm.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration of the stock solution:

    A = εbc

    Where:

    • A is the absorbance at λmax

    • ε is the molar extinction coefficient (for α-carotene in petroleum ether/hexane, ε ≈ 150,000 L mol⁻¹ cm⁻¹)[6]

    • b is the path length of the cuvette (typically 1 cm)

    • c is the concentration in mol/L

    Concentration (mg/L) = (A × Molar Mass × Dilution Factor) / ε

G Protocol for UV-Vis Concentration Determination cluster_protocol Spectrophotometry Protocol dilute_stock 1. Dilute stock solution with cyclohexane setup_spec 2. Set up spectrophotometer (blank with cyclohexane) dilute_stock->setup_spec measure_abs 3. Measure absorbance at λmax (~444 nm) setup_spec->measure_abs calculate_conc 4. Calculate concentration using Beer-Lambert Law measure_abs->calculate_conc

Caption: Protocol for determining α-carotene concentration via UV-Vis.

Preparation of Calibration Standards for HPLC

A series of calibration standards should be prepared from the verified stock solution for use in HPLC analysis.

Materials:

  • Verified α-carotene stock solution

  • Mobile phase or appropriate solvent mixture (e.g., methanol:acetonitrile:water and methyl tert-butyl ether)[10]

  • Volumetric flasks (amber or foil-wrapped)

  • Micropipettes

Procedure:

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations. The concentration range should bracket the expected concentration of α-carotene in the samples to be analyzed. For example, linear ranges of 0.495-9.90 µg/mL have been reported.[10]

  • Solvent: Use the mobile phase or a solvent compatible with the HPLC system for dilutions to avoid solvent effects during injection.

  • Storage: Store the calibration standards under the same conditions as the stock solution (-20°C, protected from light) and use them within a short period to minimize degradation.

Handling and Storage

This compound is highly susceptible to degradation from light, heat, and oxidation.[7][11][12][13]

  • Light: All work with α-carotene and its solutions should be carried out in a dimly lit environment. Use amber glassware or glassware wrapped in aluminum foil to protect solutions from light.[7]

  • Temperature: Store solid α-carotene and its solutions at low temperatures, ideally at -20°C or below, in sealed containers.[5][7] For solutions in solvent, storage at -80°C is recommended for long-term stability (up to 1 year).[9]

  • Atmosphere: The presence of oxygen can lead to rapid degradation through oxidation.[7] Solutions should be purged with an inert gas (nitrogen or argon) before sealing. Store solid α-carotene under an inert atmosphere.

  • Purity: Use high-purity solvents and reagents to minimize contamination and degradation. The presence of impurities can catalyze the degradation of carotenoids.

Safety Precautions

While not classified as a hazardous substance according to some safety data sheets, general laboratory safety precautions should always be followed.[14][15]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and suitable gloves when handling α-carotene and its solutions.[7][16]

  • Inhalation: Avoid inhaling the crystalline powder. Handle in a well-ventilated area or under a fume hood.[7]

  • Contact: Avoid contact with skin and eyes.[7] In case of contact, wash the affected area with soap and water.[1]

  • Spills: In case of a spill, clean it up promptly using dry clean-up procedures to avoid generating dust.[7] Remove all ignition sources as combustible dust clouds may form.[7]

Application Example: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the quantification of α-carotene.[10][17]

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C30 reversed-phase column is highly recommended for the separation of carotene isomers (e.g., YMC Carotenoid C30, 3 µm, 4.6 x 150 mm).[10]

  • Mobile Phase: A gradient elution is typically used. For example, a binary gradient of:

    • Mobile Phase A: Methanol:Acetonitrile:Water (e.g., 73.5:24.5:2)[10]

    • Mobile Phase B: Methyl tert-butyl ether[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 450 nm[10]

  • Injection Volume: 20 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards in order of increasing concentration.

  • Sample Analysis: Inject the sample extracts. It is good practice to run a blank and a quality control standard periodically throughout the analytical run.

  • Data Analysis: Integrate the peak area corresponding to α-carotene. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of α-carotene in the samples by interpolating their peak areas from the calibration curve.

G HPLC Analysis Workflow for α-Carotene Quantification cluster_hplc HPLC Analysis cluster_data Data Processing equilibrate 1. Equilibrate HPLC system inject_standards 2. Inject calibration standards equilibrate->inject_standards inject_samples 3. Inject samples inject_standards->inject_samples analyze_data 4. Analyze data and quantify inject_samples->analyze_data calibration_curve Construct calibration curve analyze_data->calibration_curve quantify Determine sample concentration calibration_curve->quantify

Caption: Workflow for the quantification of α-carotene using HPLC.

References

Application Notes and Protocols for Studying Alpha-Carotene Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the study of alpha-carotene (B108777) metabolism. The following sections detail suitable animal models, experimental protocols for in vivo studies, and analytical techniques for quantifying this compound and its metabolites. This information is intended to assist in designing and executing robust preclinical studies to elucidate the metabolic fate and biological activities of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for studying carotenoid metabolism, as significant species-specific differences exist in absorption, tissue distribution, and conversion to vitamin A. Based on existing literature, the following models are recommended for investigating this compound metabolism:

  • Ferrets (Mustela putorius furo): Ferrets are considered an excellent model for human carotenoid metabolism.[1] They absorb carotenoids intact, similar to humans, and accumulate them in tissues such as the liver.[2] This model is particularly useful for studying the bioavailability and tissue distribution of this compound.

  • Mice (Mus musculus): Various mouse strains are utilized in carotenoid research. While mice are efficient converters of provitamin A carotenoids to vitamin A, certain strains can be valuable for specific research questions. For instance, the C3H/He male mouse model has been used to study the cancer-preventive effects of this compound.[3][4] Knockout models, such as those lacking β-carotene 15,15'-monooxygenase 1 (BCO1), can also be employed to study the effects of unmetabolized this compound.

  • Rats (Rattus norvegicus): Rats, particularly Sprague-Dawley strains, have been historically used to study the conversion of carotenoids to vitamin A.[5][6][7] While their absorption of intact carotenoids is less efficient than that of ferrets or humans, they remain a useful model for investigating the enzymatic conversion of this compound to retinol (B82714) in the intestine and liver.[5]

Experimental Protocols

Animal Handling and Husbandry
  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Cages should be appropriate for the species and group size.

  • Diet: A purified, carotenoid-deficient diet should be provided for an acclimation period of at least two weeks to deplete existing carotenoid stores. The basal diet can then be supplemented with this compound for the experimental groups.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

This compound Administration

Protocol for Oral Gavage in Mice:

This protocol is adapted for the administration of this compound suspended in an appropriate vehicle (e.g., corn oil).

Materials:

  • This compound supplement

  • Corn oil (or other suitable vehicle)

  • Gavage needles (18-20 gauge for adult mice, with a rounded tip)[5]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in corn oil at the desired concentration. Ensure the suspension is well-mixed before each administration.

  • Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body of the mouse should be held securely.[8]

  • Measurement of Gavage Needle Length: Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth. Mark this length on the gavage needle.[8]

  • Insertion of Gavage Needle: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is gently passed. Do not force the needle.[9]

  • Administration of Dose: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound suspension. The maximum volume should not exceed 10 mL/kg of body weight.[9]

  • Withdrawal of Needle: Gently withdraw the gavage needle in a single, smooth motion.

  • Monitoring: Observe the animal for several minutes post-gavage for any signs of distress, such as labored breathing.[10]

Tissue Collection and Preparation

Protocol for Tissue Collection:

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryovials or other appropriate storage tubes

  • Liquid nitrogen or dry ice

Procedure:

  • Anesthesia: Anesthetize the animal according to the approved protocol.

  • Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

  • Perfusion (Optional): To remove blood from tissues, perform a transcardial perfusion with ice-cold PBS until the liver is pale.

  • Tissue Dissection: Dissect the desired tissues (e.g., liver, lungs, adipose tissue, small intestine).

  • Rinsing: Rinse the tissues with ice-cold PBS to remove any remaining blood.

  • Blotting and Weighing: Gently blot the tissues dry and record their wet weight.

  • Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen or on dry ice.

  • Storage: Store the frozen tissues at -80°C until analysis.

Analytical Methodology

Quantification of this compound and Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of carotenoids and their metabolites in biological samples.

Protocol for HPLC Analysis of this compound:

This is a general protocol and may require optimization based on the specific HPLC system and sample matrix.

Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[11]

  • Solvents (HPLC grade): Methanol, Methyl-tert-butyl ether (MTBE), Water

  • This compound standard

  • Butylated hydroxytoluene (BHT) as an antioxidant

Procedure:

  • Sample Extraction:

    • Homogenize the frozen tissue sample in a suitable solvent (e.g., methanol/ethyl acetate).[12]

    • Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) to isolate the carotenoids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the extract in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol, MTBE, and water is commonly used. A typical gradient might start with a high percentage of methanol/water and gradually increase the percentage of MTBE.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Detection: Monitor the absorbance at the maximum wavelength for this compound (approximately 445 nm).

  • Quantification:

    • Prepare a standard curve using a certified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Table 1: Example HPLC Gradient for Carotenoid Separation

Time (min)% Methanol% MTBE% Water
081154
206904
256904
3081154
3581154

Note: This is an example gradient and should be optimized for your specific application.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Conversion to Vitamin A

This compound is a provitamin A carotenoid, meaning it can be converted to retinol (vitamin A) in the body. This conversion is primarily carried out by the enzyme β-carotene 15,15'-monooxygenase (BCO1) in the intestine and liver.[5] The resulting retinal is then reduced to retinol.

AlphaCaroteneMetabolism This compound This compound Retinal Retinal This compound->Retinal BCO1 Retinol (Vitamin A) Retinol (Vitamin A) Retinal->Retinol (Vitamin A) Retinal Reductase BCO1 BCO1

This compound conversion to Vitamin A.
Potential Signaling Pathways Modulated by this compound

This compound and its metabolites may exert biological effects through various signaling pathways.

  • Retinoic Acid Receptor (RAR) Signaling: Retinol derived from this compound can be oxidized to retinoic acid, which then binds to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) on DNA to regulate gene transcription.[13][14]

RAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Retinoic Acid Retinoic Acid RAR RAR Retinoic Acid->RAR RXR RXR RAR->RXR RARE RARE RXR->RARE Target Gene Transcription Target Gene Transcription RARE->Target Gene Transcription

Retinoic Acid Receptor (RAR) signaling pathway.
  • Antioxidant Response Element (ARE) Signaling: Carotenoids, including this compound, possess antioxidant properties and may activate the Nrf2-ARE signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxifying enzymes.[15][16]

Nrf2_ARE_Signaling cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduces Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2_cytoplasm Nrf2 Keap1->Nrf2_cytoplasm Releases Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant Gene Transcription Antioxidant Gene Transcription ARE->Antioxidant Gene Transcription

Nrf2-ARE antioxidant response pathway.
Experimental Workflow

The following diagram outlines a typical experimental workflow for studying this compound metabolism in an animal model.

ExperimentalWorkflow A Animal Model Selection (e.g., Ferret, Mouse, Rat) B Acclimation on Carotenoid-Deficient Diet A->B C This compound Supplementation (Oral Gavage or in Diet) B->C D Tissue and Blood Collection C->D E Sample Preparation (Extraction) D->E F HPLC Analysis (Quantification of this compound and Metabolites) E->F G Data Analysis and Interpretation F->G

Workflow for in vivo this compound studies.

Quantitative Data Summary

While specific data for this compound is limited, the following table provides an example of how to structure quantitative data from animal studies. Researchers should aim to collect and present data in a similar format for clarity and comparison.

Table 2: Illustrative Tissue Distribution of this compound in Ferrets Following Supplementation

TissueThis compound Concentration (nmol/g tissue)
Control Group
Liver< LOD
Lung< LOD
Adipose Tissue< LOD
Plasma< LOD
This compound Supplemented Group
LiverValue ± SD
LungValue ± SD
Adipose TissueValue ± SD
PlasmaValue ± SD

LOD: Limit of Detection; SD: Standard Deviation. Values are hypothetical and should be replaced with experimental data.

Note: The bioavailability and conversion efficiency of this compound can be influenced by factors such as the food matrix, dietary fat content, and the animal's vitamin A status.[17] It has been suggested that the apparent bioavailability of this compound is greater than that of beta-carotene (B85742) in Western diets.

By following these guidelines and protocols, researchers can conduct rigorous and reproducible studies to advance the understanding of this compound metabolism and its potential health benefits.

References

Application Notes and Protocols for In Vitro Alpha-Carotene Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the assessment of alpha-carotene (B108777) bioavailability. The described protocols detail the standardized INFOGEST in vitro digestion method coupled with the Caco-2 cell culture model to simulate the digestion and intestinal absorption of this compound.

Application Notes

In vitro models are indispensable tools for screening the bioavailability of bioactive compounds like this compound in a cost-effective and high-throughput manner. These models simulate the physiological conditions of the human gastrointestinal tract to predict the extent to which this compound is released from a food matrix, incorporated into mixed micelles (bioaccessibility), and subsequently absorbed by intestinal epithelial cells (bioavailability).

The most widely accepted in vitro model combines a simulated digestion process with a Caco-2 cell monolayer. Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the morphology and function of the small intestinal epithelium. This model allows for the investigation of both passive and facilitated transport mechanisms of carotenoids.

The bioavailability of this compound is influenced by several factors, including its release from the food matrix, its incorporation into bile salt micelles during digestion, and its uptake by intestinal cells. In vitro studies have shown that the micellarization of this compound is a critical step for its subsequent absorption. The efficiency of this process can be quantified, providing valuable data for formulation and food matrix design. Following micellarization, the uptake of this compound by Caco-2 cells can be measured to determine its potential for absorption.

Quantitative Data Summary

The following tables summarize quantitative data on this compound bioaccessibility and bioavailability derived from in vitro studies.

Table 1: In Vitro Bioaccessibility of Carotenes

CarotenoidMicellarization Efficiency (%)Reference
This compound12 - 18
Beta-carotene12 - 18
Lutein25 - 40
Lycopene< 0.5

Table 2: In Vitro Bioavailability of Carotenes using Caco-2 Cells

CarotenoidCellular Uptake of Micellarized Carotenoids (%) (after 6h)Extent of Absorption (%)Reference
This compoundNot Specified10
Beta-carotene28 - 4611
Lutein28 - 467
Lycopene28 - 462.5

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for in vitro this compound bioavailability studies and the proposed signaling pathway for its intestinal absorption.

G cluster_0 In Vitro Digestion (INFOGEST Method) cluster_1 Caco-2 Cell Model cluster_2 Data Analysis FoodMatrix Food Matrix Containing This compound OralPhase Oral Phase (α-amylase) FoodMatrix->OralPhase GastricPhase Gastric Phase (Pepsin, pH 2-3) OralPhase->GastricPhase IntestinalPhase Intestinal Phase (Pancreatin, Bile Salts) GastricPhase->IntestinalPhase Micelles Micellar Fraction (Bioaccessible this compound) IntestinalPhase->Micelles Caco2 Differentiated Caco-2 Monolayer Micelles->Caco2 Incubation Uptake Cellular Uptake Caco2->Uptake Analysis Quantification of Intracellular This compound (HPLC) Uptake->Analysis Bioavailability Calculation of Bioavailability (%) Analysis->Bioavailability

Caption: Experimental workflow for determining this compound bioavailability.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymphatic System Micelle This compound in Mixed Micelle SRB1 SR-B1 Micelle->SRB1 Uptake AlphaCarotene_cyto This compound SRB1->AlphaCarotene_cyto BCO1 BCO1 AlphaCarotene_cyto->BCO1 Cleavage Chylomicron Chylomicron Assembly AlphaCarotene_cyto->Chylomicron Retinal Retinal BCO1->Retinal AlphaRetinol Alpha-Retinol BCO1->AlphaRetinol LRAT LRAT Retinal->LRAT AlphaRetinol->LRAT RetinylEsters Retinyl Esters LRAT->RetinylEsters AlphaRetinylEsters Alpha-Retinyl Esters LRAT->AlphaRetinylEsters RetinylEsters->Chylomicron AlphaRetinylEsters->Chylomicron Chylomicron_lymph Chylomicrons Chylomicron->Chylomicron_lymph Secretion

Caption: Proposed signaling pathway for this compound absorption and metabolism.

Experimental Protocols

Protocol 1: In Vitro Digestion for this compound Bioaccessibility (Adapted INFOGEST Method)

This protocol simulates the digestion of a food sample to determine the bioaccessibility of this compound.

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • Porcine α-amylase, pepsin, and pancreatin

  • Bile salts (e.g., porcine bile extract)

  • NaOH and HCl solutions for pH adjustment

Resolving Alpha- and Beta-Carotene Isomers: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of α- and β-carotene isomers is critical. These closely related carotenoids exhibit different biological activities, making their distinct analysis essential for nutritional studies, food science, and pharmaceutical applications. This document provides detailed application notes and protocols for the resolution of α- and β-carotene isomers using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC).

Introduction to Carotene Isomer Analysis

Alpha-carotene (B108777) and beta-carotene (B85742) are structural isomers, differing only in the position of a double bond in one of the terminal β-ionone rings. This subtle difference, along with the potential for various cis/trans geometric isomers, presents a significant analytical challenge. The choice of analytical method depends on the sample matrix, the specific isomers of interest, and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for carotenoid analysis. Reversed-phase chromatography is particularly effective for separating these nonpolar compounds.[1]

Key Considerations for HPLC Method Development:
  • Stationary Phase: C18 columns are commonly used and offer high separation efficiency for structurally similar molecules.[1] However, for enhanced resolution of geometric isomers (cis/trans), C30 columns are often superior due to their increased shape selectivity for hydrophobic, long-chain molecules.[2][3] Amide-C16 columns have also been shown to be effective.[4]

  • Mobile Phase: A non-aqueous reversed-phase (NARP) mobile phase is typically employed.[2] This usually consists of a polar solvent like methanol (B129727) or acetonitrile, a less polar solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (B109758) to solubilize the carotenoids, and sometimes a third solvent to optimize selectivity.[2][5] The addition of a small percentage of water to the mobile phase can also influence selectivity.[6]

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[4][7][8] This allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is crucial for the identification and purity assessment of carotenoid peaks based on their characteristic spectra. Detection is typically performed around 450-462 nm.[9][10]

Protocol 1: HPLC Separation of α- and β-Carotene and their Cis/Trans Isomers on a C30 Column

This protocol is adapted from methodologies that emphasize high-resolution separation of carotene isomers.[2][11]

1. Sample Preparation (General):

Carotenoid extraction must be performed under subdued light to prevent isomerization and degradation.[12]

  • For solid samples (e.g., plant tissues, supplements):

    • Homogenize the sample.

    • Extract with a suitable organic solvent mixture such as hexane (B92381)/acetone/ethanol (B145695) (50/25/25 v/v/v) or methanol/acetone/hexane.[11][13] The addition of antioxidants like butylated hydroxytoluene (BHT) is recommended.[6][14]

    • For samples with high lipid content, a saponification step using methanolic potassium hydroxide (B78521) (KOH) may be necessary to remove interfering triglycerides.[14][15]

    • Partition the carotenoids into a non-polar solvent like petroleum ether or hexane.[14]

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase or a compatible solvent.[13]

  • For liquid samples (e.g., serum):

    • Precipitate proteins with an organic solvent like ethanol or acetonitrile.[10]

    • Extract the carotenoids with a non-polar solvent such as hexane or chloroform.[10]

    • Evaporate the solvent and reconstitute as described above.

2. Chromatographic Conditions:

  • Column: C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Methanol / Methyl-tert-butyl ether / Water (81:15:4, v/v/v)[6]

    • Solvent B: Methyl-tert-butyl ether / Methanol / Water (90:6:4, v/v/v)[6]

  • Gradient:

    • Start with 100% Solvent A.

    • Linear gradient to 56% Solvent B over 50 minutes.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 10-20°C (lower temperatures can improve resolution of some isomers).[2]

  • Detector: PDA/DAD set to scan from 250-600 nm, with quantification at ~450 nm.

  • Injection Volume: 20 µL

3. Identification and Quantification:

  • Identify peaks by comparing retention times and UV-Vis spectra with those of authentic standards.

  • Quantify using a calibration curve generated from pure standards of α- and β-carotene.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, utilizing sub-2 µm particle columns, offers faster analysis times and improved resolution compared to traditional HPLC.[1][16]

Protocol 2: Rapid UPLC Analysis of Carotenoids

This protocol is based on methods developed for rapid screening of carotenoids in plant extracts.[1]

1. Sample Preparation:

  • Follow the general sample preparation guidelines outlined in Protocol 1. Ensure the final extract is free of particulate matter by filtering through a 0.2 µm filter.

2. Chromatographic Conditions:

  • Column: C18 UPLC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase:

    • Solvent A: Acetonitrile / Water (90:10, v/v)

    • Solvent B: Ethyl Acetate

  • Gradient: A rapid gradient from a high percentage of A to a high percentage of B over a few minutes. For example:

    • 0-5 min: 25% B

    • 5-10 min: 45% B

    • 10-11 min: 60% B

    • 11-21 min: 70% B[17]

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 30-40°C

  • Detector: PDA/DAD with detection at 450 nm.

  • Injection Volume: 1-5 µL

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is a "green" alternative to normal-phase HPLC and can provide fast and efficient separations of carotenoids.[18]

Protocol 3: SFC Separation of α- and β-Carotene Isomers

This protocol is based on the separation of carotenoids from vegetable extracts.[9]

1. Sample Preparation:

  • Follow the general sample preparation guidelines outlined in Protocol 1. The final extract should be dissolved in a solvent compatible with the SFC mobile phase.

2. Chromatographic Conditions:

  • Column: Polymethylsiloxane-based capillary columns (e.g., SB-cyanopropyl or SB-phenyl).[9] Alternatively, packed columns like C18 or 2-ethylpyridine (B127773) can be used in series.[18]

  • Mobile Phase:

    • Supercritical Carbon Dioxide (CO2) with a co-solvent (modifier) such as ethanol or methanol.[9][18]

  • Gradient: A gradient of the co-solvent is typically used. For example, starting with 10% methanol and increasing to 25% over several minutes.[18]

  • Flow Rate: 2-4 mL/min

  • Column Temperature: 40-60°C

  • Back Pressure: 100-200 bar

  • Detector: PDA/DAD with detection at ~453-461 nm.[9]

  • Injection Volume: 5 µL

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of α- and β-carotene isomers. Note that retention times are highly dependent on the specific system and conditions.

Method Column Mobile Phase Composition α-Carotene Retention Time (min) all-trans-β-Carotene Retention Time (min) Reference
HPLCC18 (µBondapak, 10 µm)Acetonitrile-Chloroform (92:8)~6.5~7.4[10]
HPLCRP-Amide (C16)MethanolResolved before β-caroteneResolved after α-carotene[4]
HPLCC30Gradient: Methanol/MTBE/WaterResolved before β-caroteneResolved after α-carotene[6]
UPLCC30Gradient: Methanol/MTBE/Water~15-17~17-19[1]
SFCSB-cyanopropyl-50-polymethylsiloxane (capillary)CO2 with 1% ethanolResolvedResolved[9]

Visualizing the Analytical Workflow

A generalized workflow for the analysis of carotene isomers is essential for understanding the entire process from sample to result.

G General Workflow for Carotene Isomer Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sampling Representative Sampling Extraction Solvent Extraction (e.g., Hexane/Acetone/Ethanol) Sampling->Extraction Saponification Saponification (optional) (Removes lipids) Extraction->Saponification Partition Liquid-Liquid Partition Saponification->Partition Concentration Evaporation & Reconstitution Partition->Concentration Injection Inject into HPLC/UPLC/SFC Concentration->Injection Separation Chromatographic Separation (e.g., C30 Column) Injection->Separation Detection PDA/DAD Detection (~450 nm) Separation->Detection Identification Peak Identification (Retention Time & Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for carotene isomer analysis.

Signaling Pathway Visualization (Illustrative)

While carotenes themselves are not part of a signaling pathway in the classical sense, their conversion to retinal is a critical step in the visual cycle.

G Conversion of Beta-Carotene to Retinal BetaCarotene β-Carotene BCO1 BCO1 Enzyme (β-carotene 15,15'-monooxygenase) BetaCarotene->BCO1 Retinal all-trans-Retinal BCO1->Retinal Retinol all-trans-Retinol (Vitamin A) Retinal->Retinol VisualCycle Visual Cycle Retinal->VisualCycle

Caption: Enzymatic conversion of β-carotene.

References

Troubleshooting & Optimization

challenges in alpha-carotene extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-carotene (B108777) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction of this compound from complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during your extraction experiments in a question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Potential Causes & Solutions:

  • Incomplete Cell Lysis: The complex and rigid cell walls in plant matrices can prevent the solvent from reaching the carotenoids.[1]

    • Solution: Employ pre-treatment methods to break down the cell wall. Options include physical methods (milling, homogenization), enzymatic treatment (cellulase, pectinase), or osmotic pressure treatment.[1][2] Freezing the sample before extraction can also enhance the process.[3]

  • Inappropriate Solvent Selection: The choice of solvent is critical for efficient extraction and depends on the polarity of the carotenoids and the nature of the matrix.[1] For the non-polar this compound, non-polar solvents are generally more effective.

    • Solution: Experiment with different solvents or solvent mixtures. While polar solvents like acetone (B3395972) and ethanol (B145695) are often used for general carotenoid extraction due to their ability to penetrate water-rich tissues, non-polar solvents like hexane (B92381) are effective for carotenes.[4][5][6] A mixture of a polar and a non-polar solvent (e.g., hexane:acetone) can be particularly effective for complex matrices.[5]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the this compound.

    • Solution: Optimize the extraction time and temperature. For example, one study on pumpkin peel found optimal carotenoid extraction at 80°C for 100 minutes.[7] Another study on apricots found 60°C to be the optimum temperature.[3] However, be aware that excessive heat can lead to degradation.[8]

Question 2: I am observing significant degradation of my this compound during the extraction process. What can I do to prevent this?

Potential Causes & Solutions:

  • Oxidation: this compound, like other carotenoids, is highly susceptible to oxidation due to its unsaturated structure.[8]

    • Solution: Minimize exposure to oxygen. Perform extractions under an inert gas like nitrogen and use degassed solvents.[4] Adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent can also prevent oxidative degradation.[4][8]

  • Light and Heat Exposure: Exposure to light and high temperatures can cause isomerization (conversion from trans to cis isomers) and degradation of this compound.[4][8]

    • Solution: Protect your samples from light by using amber-colored glassware or by wrapping your containers in aluminum foil.[4] Conduct the extraction at low temperatures whenever possible.[4]

  • Acidic Conditions: The presence of acids can promote the isomerization of carotenoids.[8]

    • Solution: Neutralize any acidic components in your sample or extraction system if possible.

Question 3: My extract contains a high level of interfering compounds (e.g., chlorophylls (B1240455), lipids). How can I obtain a cleaner extract?

Potential Causes & Solutions:

  • Co-extraction of Lipids and Pigments: The solvents used for this compound extraction can also solubilize other compounds like lipids and chlorophylls.

    • Solution 1: Saponification: This is a common method to remove interfering lipids and chlorophylls by hydrolyzing them into water-soluble soaps and alcohols.[4][9] However, saponification itself can lead to carotenoid losses if not performed carefully.[4][9] It is recommended to perform saponification in an oxygen-free environment and at room temperature overnight to minimize degradation.[8]

    • Solution 2: Solid-Phase Extraction (SPE): SPE can be used for sample cleanup to remove interfering compounds.[10]

    • Solution 3: Lipid Precipitation: For oily samples, dissolving the sample in a solvent like acetone and then placing it in a freezer can solidify the lipids, which can then be removed by filtration.[8]

Question 4: I am having trouble with the saponification step, leading to this compound loss. How can I optimize this?

Potential Causes & Solutions:

  • Harsh Saponification Conditions: High temperatures and oxygen exposure during saponification can degrade carotenoids.[4] Studies have shown that saponification can result in an average loss of 12.6% of carotenoids.[4]

    • Solution: Optimize the saponification conditions. Use de-gassed solutions and perform the reaction under an inert atmosphere (e.g., nitrogen).[4] Conduct the saponification at room temperature overnight instead of using heat.[8] The concentration of the alkaline solution and the duration of the treatment should also be optimized for your specific sample matrix.[2][9]

  • Micelle Formation: The soap produced during saponification can form micelles that trap carotenoids, leading to their loss during the washing step.[2]

    • Solution: Adding an acidified phosphate (B84403) buffer instead of water after saponification can prevent the formation of these micelles and improve carotenoid recovery.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the sample matrix. Generally, for the non-polar this compound, a non-polar solvent like hexane is effective.[4] However, for wet samples, a water-miscible solvent like acetone or ethanol is necessary to penetrate the tissue.[6][8] Often, a mixture of a polar and a non-polar solvent, such as hexane/acetone (1:1), provides good results for complex matrices.[5]

Q2: Is saponification always necessary?

A2: Not always. Saponification is primarily used to remove large amounts of lipids and chlorophylls that can interfere with subsequent analysis.[9] If your sample is low in these interfering substances, you may be able to omit this step to avoid potential carotenoid losses.[8]

Q3: How can I protect my this compound samples during storage?

A3: To prevent degradation during storage, samples should be protected from light, oxygen, and high temperatures.[4] Store extracts in amber-colored vials under an inert atmosphere (like nitrogen or argon) at low temperatures (-20°C or lower).[2][4] The addition of an antioxidant like BHT to the storage solvent is also recommended.[4][8]

Q4: What are the key parameters to optimize for this compound extraction?

A4: The key parameters to optimize include:

  • Solvent type and ratio: As discussed in Q1.

  • Extraction temperature: Higher temperatures can increase extraction efficiency but also risk degradation.[3][7]

  • Extraction time: Longer times may increase yield but also the chance of degradation.[3][7]

  • Solid-to-solvent ratio: This affects the concentration gradient and thus the extraction efficiency.[7]

  • Sample particle size: Smaller particle sizes increase the surface area for extraction.

Q5: What are some common issues during HPLC analysis of this compound?

A5: Common issues include:

  • Poor separation of isomers: this compound can exist as cis and trans isomers, which can be difficult to separate. Using a C30 column is often recommended for better separation of carotenoid isomers compared to a C18 column.[11][12]

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[10][13] Proper sample cleanup is crucial to minimize these effects.[10]

  • Peak tailing or broadening: This can be caused by interactions with the stationary phase or issues with the mobile phase. Adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can sometimes improve peak shape.[14][15]

Quantitative Data Summary

Table 1: Optimization of Carotenoid Extraction Parameters from Pumpkin Peel

ParameterRange StudiedOptimal Value
Temperature6.25 - 98.75 °C80 °C
Extraction Time13.98 - 128.98 min100 min
Solvent Ratio0.23 - 50.23 mL10 mL
Resulting Yield 0.53 - 1.06 mg/g DW 0.97 mg/g DW
Data from a study on carotenoid extraction from pumpkin peel, which included this compound.[7]

Table 2: Comparison of Carotenoid Extraction from Apricot Fruits

SolventTemperaturePre-treatmentExtraction Rate (mg/100g)
Ethanol60 °CFreezing6.36
Propanol (B110389)60 °CNot specifiedHigher than ethanol
This study found propanol to be more suitable than ethanol for carotenoid extraction from apricots.[3]

Experimental Protocols

General Protocol for this compound Extraction from Plant Material

This is a generalized protocol and should be optimized for your specific sample matrix.

  • Sample Preparation:

    • Homogenize the fresh or frozen sample to a fine powder or paste.

    • For dry samples, rehydration may be necessary before extraction.[8]

  • Extraction:

    • To the homogenized sample, add an appropriate extraction solvent (e.g., a 1:1 mixture of hexane and acetone) containing 0.1% BHT.[5][8] Use a solid-to-solvent ratio of approximately 1:10 (g/mL).[7]

    • Mix thoroughly and extract for a specified time and temperature (e.g., 100 minutes at 80°C, but this needs optimization).[7] Protect the sample from light throughout this process.[4]

    • Repeat the extraction with fresh solvent until the residue is colorless (usually 2-3 times).[8]

    • Combine the solvent extracts.

  • Partitioning:

    • Add water to the extract to facilitate phase separation. The carotenoids will partition into the non-polar solvent layer (e.g., hexane).

    • Collect the non-polar layer containing the this compound.

  • Saponification (if necessary):

    • To the extract, add an equal volume of 10-20% methanolic KOH.[8]

    • Flush with nitrogen, seal, and leave at room temperature overnight in the dark.[8]

    • After saponification, add an equal volume of water or acidified phosphate buffer and mix.[2]

    • Extract the carotenoids with a non-polar solvent like petroleum ether or hexane. Repeat until the aqueous layer is colorless.

  • Washing and Drying:

    • Wash the combined organic extracts with water to remove any residual alkali.

    • Dry the extract over anhydrous sodium sulfate.[8]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., the mobile phase for HPLC).[8]

Visualizations

TroubleshootingWorkflow start Start: Low α-Carotene Yield cause1 Incomplete Cell Lysis? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 Degradation Occurring? start->cause3 cause1->cause2 No solution1 Action: - Mechanical disruption - Enzymatic treatment - Freeze-thaw cycles cause1->solution1 Yes cause2->cause3 No solution2 Action: - Test solvent mixtures (e.g., Hexane:Acetone) - Optimize polarity cause2->solution2 Yes solution3 Action: - Protect from light/heat - Use antioxidants (BHT) - Use inert atmosphere cause3->solution3 Yes end_node Yield Improved cause3->end_node No, re-evaluate solution1->end_node solution2->end_node solution3->end_node ExtractionWorkflow sample_prep 1. Sample Preparation (Homogenization) extraction 2. Solvent Extraction (e.g., Hexane:Acetone + BHT) sample_prep->extraction partition 3. Partitioning (Add water, collect organic layer) extraction->partition saponification_check Interfering Lipids/ Chlorophylls Present? partition->saponification_check saponification 4. Saponification (Methanolic KOH, room temp) saponification_check->saponification Yes washing_drying 5. Washing & Drying (Anhydrous Na2SO4) saponification_check->washing_drying No saponification->washing_drying evaporation 6. Solvent Evaporation (Under Nitrogen) washing_drying->evaporation reconstitution 7. Reconstitution (In mobile phase) evaporation->reconstitution analysis 8. HPLC Analysis reconstitution->analysis

References

Technical Support Center: Optimization of HPLC Gradient for Alpha-Carotene Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of alpha-carotene (B108777) using High-Performance Liquid Chromatography (HPLC) with gradient elution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of HPLC gradients for this compound separation.

Question: Why am I seeing poor resolution between this compound and beta-carotene (B85742) peaks?

Answer:

Poor resolution between this compound and beta-carotene is a common challenge due to their structural similarity. Several factors in your gradient method can be adjusted to improve separation:

  • Optimize the Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting compounds. Try making the gradient shallower by decreasing the rate of change of the organic solvent concentration. This will increase the retention time and improve resolution.

  • Adjust the Mobile Phase Composition: The choice of organic solvents is critical. For carotenoid separation, mobile phases often consist of mixtures of methanol, acetonitrile, and methyl tert-butyl ether (MTBE).[1] Modifying the ratios of these solvents can alter the selectivity of your separation.

  • Select the Appropriate Column: C30 columns are often recommended for carotenoid separations as they provide better shape selectivity for isomers compared to C18 columns.[1][2]

  • Control Column Temperature: Lower temperatures (around 13°C) can maximize the selectivity for some carotenoid isomers, while higher temperatures (up to 38°C) may be better for resolving different carotenoids.[3] Experimenting with the column temperature within the recommended range for your column can improve resolution.

Question: My this compound peak is tailing. What are the possible causes and solutions?

Answer:

Peak tailing can be caused by several factors, leading to inaccurate integration and quantification. Here are some common causes and their solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the analytes, causing tailing. Using a highly end-capped column or adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (less polar) than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: I am observing a decrease in the this compound peak area over a sequence of injections. What could be the reason?

Answer:

A decreasing peak area for this compound often indicates degradation of the analyte during the analysis. Carotenoids are highly susceptible to degradation from light, heat, and oxidation.[4][5]

  • Protect from Light: Use amber vials or cover your sample vials and mobile phase reservoirs with aluminum foil to protect them from light.[4]

  • Control Temperature: Use a thermostatted autosampler set to a low temperature (e.g., 4°C) to prevent thermal degradation of the samples in the vials.

  • Prevent Oxidation: Carotenoids are prone to oxidation.[4] It is crucial to use freshly prepared mobile phases and samples. Degassing the mobile phase can help to remove dissolved oxygen. Adding an antioxidant, such as butylated hydroxytoluene (BHT), to your sample solvent and mobile phase can help prevent oxidative degradation.[4]

  • Sample Preparation: Avoid prolonged exposure of the sample to air and high temperatures during preparation steps like solvent evaporation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting gradient for this compound separation?

A1: A good starting point for a gradient method for this compound separation using a C30 column is a binary gradient with a mobile phase consisting of (A) methanol/acetonitrile/water and (B) methyl tert-butyl ether.[1] You can start with a low percentage of B and gradually increase it over the run. A scouting gradient from 5% to 95% B over 20-30 minutes can help to determine the approximate elution time of this compound.

Q2: How can I confirm the identity of the this compound peak?

A2: The most reliable method for peak identification is to inject a pure standard of this compound and compare its retention time with the peak in your sample chromatogram. If a standard is not available, you can use a diode array detector (DAD) to obtain the UV-Vis spectrum of the peak and compare it to the known spectrum of this compound, which typically has absorption maxima around 444-448 nm.

Q3: Is saponification necessary for the analysis of this compound in all sample types?

A3: Saponification is a sample preparation step used to hydrolyze triglycerides and cholesterol esters, which can interfere with the chromatographic analysis of carotenoids in fatty matrices. For samples with high lipid content, such as oils or some biological tissues, saponification is often necessary. However, for samples with low lipid content, it may not be required and can sometimes lead to the degradation of carotenoids if not performed carefully.[6]

Q4: What are the ideal storage conditions for this compound standards and samples?

A4: this compound standards and samples should be stored at low temperatures (-20°C or below) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[4][5] It is also advisable to store them in small, sealed amber vials to reduce exposure to air and light.

Data Presentation

Table 1: Summary of HPLC Methods for this compound Separation

ParameterMethod 1Method 2Method 3
Column YMC Carotenoid C30, 3 µm, 4.6 x 150 mm[1]C18, 5 µm, 4.6 x 250 mmRP-Amide (C16)
Mobile Phase A Methanol:Acetonitrile:Water (73.5:24.5:2)[1]Acetonitrile:Methanol:Dichloromethane (75:20:5) with 0.1% TEAMethanol
Mobile Phase B Methyl tert-butyl ether[1]Not Applicable (Isocratic)Not Applicable (Isocratic)
Gradient Linear Gradient[1]IsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 450 nm[1]450 nmNot Specified
Column Temperature Not SpecifiedRoom TemperatureNot Specified

Experimental Protocols

Detailed Methodology for HPLC Separation of this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Sample Preparation (Example for a plant matrix): a. Homogenize the sample. b. Extract the carotenoids with a suitable organic solvent (e.g., ethanol, acetone, or a mixture of hexane (B92381) and acetone). c. If necessary, perform saponification to remove interfering lipids. d. Evaporate the solvent under a stream of nitrogen in a cool water bath. e. Reconstitute the residue in a known volume of the initial mobile phase or a compatible solvent. f. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions: a. Column: YMC Carotenoid C30, 3 µm, 4.6 x 150 mm. b. Mobile Phase A: Methanol:Acetonitrile:Water (73.5:24.5:2, v/v/v). c. Mobile Phase B: Methyl tert-butyl ether (MTBE). d. Gradient Program:

  • 0-1 min: 5% B
  • 1-20 min: Linear gradient from 5% to 50% B
  • 20-25 min: Hold at 50% B
  • 25-26 min: Linear gradient from 50% to 5% B
  • 26-30 min: Hold at 5% B for column re-equilibration e. Flow Rate: 1.0 mL/min. f. Column Temperature: 25°C. g. Injection Volume: 20 µL. h. Detection: Diode Array Detector (DAD) at 450 nm.

3. Standard Preparation: a. Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or THF) containing 0.1% BHT. b. Prepare a series of working standards by diluting the stock solution with the mobile phase. c. Store all standard solutions at -20°C in the dark.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end End Goal Start HPLC Problem Observed (e.g., Poor Resolution, Peak Tailing) CheckGradient Review Gradient Program - Is the slope too steep? Start->CheckGradient CheckColumn Evaluate Column Performance - Is it the correct type (C30)? - Is it old or contaminated? Start->CheckColumn CheckMobilePhase Inspect Mobile Phase - Correct composition? - Freshly prepared? - Degassed? Start->CheckMobilePhase CheckSamplePrep Assess Sample Preparation - Protected from light/heat/oxygen? - Injection solvent compatible? Start->CheckSamplePrep OptimizeGradient Optimize Gradient - Decrease slope - Adjust solvent ratios CheckGradient->OptimizeGradient ReplaceColumn Clean or Replace Column CheckColumn->ReplaceColumn PrepareNewMP Prepare Fresh Mobile Phase - Add antioxidant (BHT) CheckMobilePhase->PrepareNewMP ImproveSampleHandling Improve Sample Handling - Use amber vials - Control temperature - Use antioxidant CheckSamplePrep->ImproveSampleHandling ResolutionImproved Improved Separation Achieved OptimizeGradient->ResolutionImproved ReplaceColumn->ResolutionImproved PrepareNewMP->ResolutionImproved ImproveSampleHandling->ResolutionImproved

Caption: Troubleshooting workflow for HPLC separation of this compound.

References

Technical Support Center: Preventing Alpha-Carotene Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate alpha-carotene (B108777) degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, like other carotenoids, is highly susceptible to degradation due to its structure of conjugated double bonds. The primary factors leading to its degradation are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.[1][2] Peroxides that may be present in solvents can also initiate oxidation.[3]

  • Light: Exposure to light, especially UV light and high-intensity light, can cause photo-degradation and isomerization from the trans to the less stable cis form.[4][5]

  • Heat: High temperatures accelerate the rate of both oxidative degradation and isomerization.[6][7][8] Sterilization temperatures, in particular, can cause significant rearrangement of carotene molecules.[6]

  • Acids: Acidic conditions can lead to the isomerization and degradation of carotenoids.[5][9]

Q2: How can I minimize oxidation of this compound during sample extraction?

A2: To minimize oxidation, it is crucial to work in an environment with reduced oxygen and to use antioxidants.

  • Inert Atmosphere: Whenever possible, perform extraction and solvent evaporation steps under an inert gas like nitrogen or argon.[9]

  • Antioxidants: The addition of antioxidants to the extraction solvent is highly recommended.[3] Commonly used antioxidants include:

    • Butylated hydroxytoluene (BHT)

    • Tocopherols (Vitamin E)[10]

    • Ascorbic acid (Vitamin C) and its fat-soluble form, ascorbyl palmitate.[11][12]

Q3: What are the best practices for handling and storing samples to prevent light-induced degradation?

A3: Protecting samples from light is critical for preventing this compound degradation.

  • Low Light Conditions: Conduct all sample preparation steps under dim or red light.[13]

  • Amber Glassware: Use amber-colored glassware or wrap containers in aluminum foil to block light.

  • Storage: Store extracts and samples in the dark at low temperatures (ideally -20°C or below).[13]

Q4: I need to perform saponification. How can I prevent this compound loss during this step?

A4: Saponification is often necessary to remove interfering lipids and chlorophylls, but it can also lead to carotenoid degradation.[14][15] To minimize losses:

  • Use Antioxidants: Add antioxidants like ascorbic acid or pyrogallol (B1678534) to the saponification mixture.

  • Control Temperature and Time: Perform saponification at room temperature or slightly elevated temperatures for the shortest time necessary.[16]

  • Deoxygenate Solutions: Use deoxygenated solvents for the reaction and subsequent extraction steps.

  • Neutralization: After saponification, neutralize the solution before proceeding with extraction. Recent studies suggest that acidifying the solution after saponification can improve carotenoid recovery by preventing micelle formation.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound in the final extract. Oxidative degradation during extraction. Add an antioxidant such as BHT (0.025-0.1%) or α-tocopherol to the extraction solvent.[3] Perform the extraction under a nitrogen or argon atmosphere.[9]
Incomplete extraction from the sample matrix. Ensure the sample is thoroughly homogenized. Use a solvent system with appropriate polarity. A mixture of hexane (B92381) and acetone (B3395972) (1:1) is often effective. For complex matrices, multiple extraction steps may be necessary.
Degradation during solvent evaporation. Evaporate the solvent at a low temperature (e.g., under 40°C) using a rotary evaporator or a stream of nitrogen. Avoid complete dryness, as this can increase oxidation.
Discrepancies between replicate samples. Inconsistent exposure to light. Work in a light-controlled environment. Use amber vials or foil-wrapped tubes for all samples to ensure uniform light protection.
Variable temperature exposure. Use ice baths to keep samples cool during processing steps like sonication or vortexing.[17] Ensure consistent temperature control for all samples throughout the procedure.
Presence of unexpected peaks in chromatogram (potential isomers). Isomerization due to heat or acid. Avoid high temperatures during all steps.[6] Ensure all solvents are neutral and free of acidic contaminants. If acidic conditions are unavoidable, minimize the exposure time.
Isomerization due to light exposure. Minimize light exposure throughout the sample preparation and analysis process.[4][5]
Loss of this compound after saponification. Degradation in the alkaline environment. Perform saponification at room temperature and for a minimal duration.[16] Add antioxidants to the saponification mixture.
Micelle formation trapping carotenoids. After saponification and before extraction, acidify the aqueous layer to break up micelles and improve the transfer of carotenoids to the organic phase.[15]

Quantitative Data Summary

Table 1: Effect of Temperature on Carotene Stability

TemperatureHalf-life of α- and β-caroteneConditionReference
4°CStable for at least 413 daysEncapsulated carrot waste extract[2][18]
21.3°C8–12 monthsEncapsulated carrot waste extract[2][18]
30°C3–4 monthsEncapsulated carrot waste extract[2][18]
37°C1.5–2 monthsEncapsulated carrot waste extract[2][18]
140°COver 80% degradation after 4 hoursCrude carotene extract with oxygen supply[7]

Table 2: Impact of Antioxidants on β-Carotene Stability

AntioxidantConcentrationProtection against OxidationReference
α-tocopherol0.1 µmol/L4% suppression
α-tocopherol10 µmol/L92% suppression
α-tocopherol0.10 wt%Most effective under light exposure in O/W emulsions[12]
TBHQNot specifiedEffective in reducing degradation[12]
Ascorbyl palmitateNot specifiedLess effective than α-tocopherol and TBHQ in O/W emulsions[12]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material with Minimal Degradation

  • Homogenization: Homogenize the fresh or frozen sample material with a solvent system such as a 1:1 mixture of hexane and acetone.[19] To prevent degradation, perform this step on ice and under dim light.

  • Antioxidant Addition: Add an antioxidant, for example, 0.1% BHT or α-tocopherol, to the extraction solvent before homogenization.[3]

  • Extraction: Stir or sonicate the mixture for a defined period at a low temperature. Centrifuge the sample to pellet the solid material.

  • Solvent Collection: Carefully collect the supernatant containing the carotenoids.

  • Re-extraction: Repeat the extraction process with the pellet to ensure complete recovery of this compound.

  • Washing: Combine the supernatants and wash with a 10% NaCl solution in a separatory funnel to remove water-soluble impurities.[19]

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

  • Storage: Re-dissolve the extract in a suitable solvent for analysis and store at -20°C or lower in an amber vial.

Protocol 2: Saponification with Improved Carotenoid Recovery

  • Initial Extraction: Perform an initial extraction of carotenoids as described in Protocol 1.

  • Saponification Solution: Prepare a solution of 15% KOH in methanol. Add an antioxidant like 1% pyrogallol.

  • Reaction: Add the saponification solution to the carotenoid extract. Flush the container with nitrogen, seal, and stir at room temperature in the dark for a predetermined time (e.g., 2 hours, but this should be optimized).[16]

  • Neutralization/Acidification: After saponification, add phosphate (B84403) buffer to prevent micelle formation or carefully acidify the solution.[15]

  • Extraction: Extract the de-esterified carotenoids with a non-polar solvent like hexane or diethyl ether.

  • Washing and Drying: Wash the organic layer with water until it is free of alkali. Dry the solvent over anhydrous sodium sulfate.

  • Evaporation and Storage: Evaporate the solvent and store the sample as described in Protocol 1.

Visualizations

This compound Degradation Pathways cluster_factors Degradation Factors AlphaCarotene All-trans this compound CisIsomers Cis-Isomers of this compound AlphaCarotene->CisIsomers Isomerization OxidationProducts Oxidation Products (Epoxides, Apocarotenals) AlphaCarotene->OxidationProducts Oxidation Degradation Degradation Heat Heat Heat->AlphaCarotene Light Light Light->AlphaCarotene Oxygen Oxygen Oxygen->AlphaCarotene Acid Acid Acid->AlphaCarotene

Caption: Key factors leading to the degradation of this compound.

Workflow for Preventing this compound Degradation Start Start: Sample Collection Homogenization 1. Homogenization (Low light, on ice) Start->Homogenization Extraction 2. Solvent Extraction (+ Antioxidants, Inert gas) Homogenization->Extraction Saponification 3. Saponification (Optional) (Room temp, + Antioxidants) Extraction->Saponification Purification 4. Washing & Drying Extraction->Purification No Saponification Saponification->Purification Evaporation 5. Solvent Evaporation (Low temp, Nitrogen stream) Purification->Evaporation Storage 6. Storage (-20°C or below, Dark) Evaporation->Storage Analysis End: Analysis Storage->Analysis

Caption: Recommended experimental workflow to minimize degradation.

References

troubleshooting low recovery of alpha-carotene in extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low recovery of alpha-carotene (B108777) in your extracts. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound recovery?

Low recovery of this compound is often attributed to several factors throughout the experimental workflow. The primary culprits are typically degradation of the target molecule, inefficient extraction from the sample matrix, or a combination of both. Key areas to investigate include sample preparation, solvent selection, extraction conditions, and post-extraction handling. This compound is susceptible to degradation from heat, light, oxygen, and acidic conditions.[1][2][3]

Q2: How can I prevent the degradation of this compound during my extraction?

Protecting this compound from degradation is critical for achieving high recovery rates. Several preventative measures can be implemented:

  • Light Protection: Use amber-colored glassware or wrap your containers in aluminum foil to shield the sample from light, which can cause photo-oxidation and isomerization.[4][5]

  • Temperature Control: Perform extractions at low temperatures (e.g., below 40°C) whenever possible, as carotenoids are thermosensitive.[1][6] High temperatures can accelerate degradation.[7][8]

  • Oxygen Exclusion: Minimize exposure to oxygen by flushing storage containers and reaction vessels with an inert gas like nitrogen or argon.[4] Working quickly and keeping samples sealed can also reduce oxidation.

  • Use of Antioxidants: The addition of antioxidants, such as Butylated Hydroxytoluene (BHT), to the extraction solvent can help prevent oxidative degradation of this compound.[4][9]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting specific issues you may be encountering.

Issue 1: Consistently Low Yield Despite Following a Standard Protocol

If you are experiencing consistently low yields, it's beneficial to re-evaluate each step of your protocol.

Question: My this compound yield is consistently low. What should I check first?

Answer: Start by examining your sample preparation and solvent selection, as these are foundational to a successful extraction.

Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Checks cluster_solvent Solvent System Checks cluster_conditions Extraction Condition Checks cluster_post_extraction Post-Extraction Handling Checks start Low this compound Recovery sample_prep Step 1: Evaluate Sample Preparation start->sample_prep solvent_select Step 2: Assess Solvent System sample_prep->solvent_select If yields are still low cell_lysis Incomplete Cell Lysis? sample_prep->cell_lysis dehydration High Water Content? sample_prep->dehydration extraction_cond Step 3: Optimize Extraction Conditions solvent_select->extraction_cond If yields are still low polarity Incorrect Polarity? solvent_select->polarity solvent_mix Solvent Mixture Needed? solvent_select->solvent_mix post_extract Step 4: Review Post-Extraction Handling extraction_cond->post_extract If yields are still low temp Temperature Too High? extraction_cond->temp time Extraction Time Suboptimal? extraction_cond->time ratio Incorrect Solvent/Sample Ratio? extraction_cond->ratio success Improved Recovery post_extract->success Problem Resolved saponification Degradation during Saponification? post_extract->saponification storage Improper Storage? post_extract->storage

Caption: A step-by-step workflow for troubleshooting low this compound recovery.

Potential Cause 1: Incomplete Cell Lysis

The robust cell walls of plant matrices can prevent the efficient release of intracellular components, including this compound.[4]

  • Solution: Introduce a mechanical cell disruption step prior to solvent extraction. Techniques such as ultrasonication, bead beating, or high-pressure homogenization can significantly enhance extraction efficiency.[4] Pre-treating fruit samples by freezing has also been shown to accelerate the extraction process and improve yield.[6]

Potential Cause 2: Inappropriate Solvent Selection

The polarity of the extraction solvent is crucial for effectively solubilizing this compound. As a carotene, it is non-polar and requires non-polar solvents for efficient extraction.[10][11]

  • Solution: For this compound, which is a non-polar carotene, solvents like hexane (B92381) are generally more effective than polar solvents like ethanol (B145695) or methanol.[10][11] However, a mixture of solvents can often yield better results. For instance, a combination of a polar solvent to penetrate the tissue and a non-polar solvent to extract the carotenes can be effective. Experiment with different solvent systems, such as acetone-hexane or ethanol-hexane mixtures.[12]

Table 1: Solvent Polarity and Carotenoid Extraction Efficiency

Carotenoid TypePolarityRecommended Solvents
Carotenes (e.g., this compound) Non-polarHexane, Petroleum Ether, Ethyl Acetate
Xanthophylls PolarEthanol, Acetone, Methanol

Data compiled from multiple sources indicating general solvent suitability.[10][11]

Issue 2: Significant Loss of this compound During Saponification

Saponification is a common step to remove interfering lipids and chlorophylls, but it can also lead to the degradation of carotenoids if not performed with care.

Question: I'm losing a significant amount of my product during the saponification step. How can I prevent this?

Answer: Saponification-induced degradation is often due to exposure to oxygen and high temperatures.

  • Solution: De-gas all solutions with nitrogen before use to create an inert environment. Perform the saponification at a controlled, lower temperature and for the minimum time necessary to hydrolyze the lipids. The addition of an antioxidant like BHT to the saponification mixture can also offer protection.[4][9] If your sample matrix has low lipid content, consider if saponification is truly necessary, as it can sometimes be omitted.[9]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound from Plant Material

This protocol provides a general framework for the extraction of this compound. Optimization of specific parameters may be required depending on the sample matrix.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water, which can hinder extraction efficiency with non-polar solvents.[11]

    • Grind the dried material into a fine powder to increase the surface area for solvent penetration.

  • Cell Lysis (Optional but Recommended):

    • Resuspend the powdered sample in the chosen extraction solvent.

    • Perform ultrasonication for 15-20 minutes in an ice bath to prevent heating.

  • Extraction:

    • Use a non-polar solvent such as hexane or a mixture like acetone:hexane (1:1 v/v).

    • Add 0.1% BHT (w/v) to the solvent to prevent oxidation.[4][5]

    • Maintain a solvent-to-sample ratio of at least 10:1 (v/w).[13]

    • Stir the mixture at a controlled low temperature (e.g., 25-40°C) for 1-3 hours, protected from light.[1][14]

    • Perform repeated extractions (at least 3 times) on the sample residue to ensure complete recovery.[10]

  • Phase Separation and Washing:

    • Centrifuge the mixture to pellet the solid residue.

    • Collect the supernatant containing the extracted this compound.

    • If a polar solvent was used in a mixture, wash the extract with a saturated NaCl solution to remove the polar solvent and water.

  • Drying and Concentration:

    • Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Evaporate the solvent under a stream of nitrogen at a low temperature (<40°C) using a rotary evaporator.

  • Storage:

    • Re-dissolve the dried extract in a suitable solvent (e.g., hexane).

    • Store the extract at -20°C or lower under a nitrogen atmosphere in an amber vial.[4]

This compound Biosynthesis and Degradation Pathway

CarotenoidPathway cluster_synthesis Biosynthesis Pathway cluster_degradation Degradation Factors GGPP Geranylgeranyl diphosphate (B83284) (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases alpha_carotene α-Carotene Lycopene->alpha_carotene Lycopene ε-cyclase beta_carotene β-Carotene Lycopene->beta_carotene Lycopene β-cyclase Degradation Degradation Products alpha_carotene->Degradation Heat Heat Heat->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Acid Acid Acid->Degradation

Caption: Simplified pathway of this compound biosynthesis and factors leading to its degradation.

Data Summary

The following table summarizes the impact of different extraction conditions on carotenoid recovery from various studies. This data can help guide the optimization of your own protocols.

Table 2: Influence of Extraction Parameters on Carotenoid Yield

ParameterCondition 1Yield 1Condition 2Yield 2Source MatrixReference
Temperature 20°CLow60°COptimalApricot[6]
Extraction Time 10-40 minIncreased Yield> 40 minPotential DegradationPassion Fruit Peels[2][7]
Solvent Acetone 70%Poor carotene recoveryAcetone 100%High carotene recoveryMicrogreens[10]
Solvent EthanolLow YieldPropanolHigh YieldApricot[6]

This technical support guide provides a starting point for troubleshooting low this compound recovery. Remember that the optimal conditions can be highly dependent on the specific sample matrix you are working with. Systematic evaluation and optimization of each step in your workflow are key to achieving high-quality, reproducible results.

References

improving the resolution of alpha-carotene from other carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of α-carotene from other carotenoids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of separating α-carotene and other carotenoids.

Question: Why am I seeing poor resolution between α-carotene and β-carotene peaks?

Answer:

Poor resolution between α-carotene and β-carotene is a common challenge due to their structural similarity. Several factors in your High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method could be the cause. Here are the primary areas to investigate:

  • Inadequate Stationary Phase: The choice of column is critical for separating carotenoid isomers. While C18 columns are widely used in reversed-phase chromatography, they often fail to provide sufficient resolution for structurally similar isomers like α- and β-carotene.[1][2] C30 columns are specifically designed for carotenoid separations and offer superior shape selectivity, which is essential for resolving these closely related compounds.[1][2][3][4][5][6][7] The longer alkyl chains of the C30 stationary phase enhance the interaction with long-chain molecules like carotenoids, allowing for the discrimination between geometric and positional isomers.[7]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the separation. For carotenoids, non-aqueous reversed-phase (NARP) chromatography is often employed.[2] A typical mobile phase consists of a mixture of solvents like methanol (B129727), acetonitrile, and a less polar solvent such as methyl tert-butyl ether (MTBE) or dichloromethane.[2][8][9] The ratio of these solvents needs to be carefully optimized. The addition of a small amount of water to the mobile phase can sometimes improve the separation of more polar xanthophylls.[1]

  • Incorrect Column Temperature: Temperature plays a crucial role in the selectivity of carotenoid separations. Lower column temperatures can often lead to better resolution.[2] However, the optimal temperature can vary depending on the specific carotenoids and the column being used. For instance, while a lower temperature might be ideal for separating some isomers, it could cause co-elution of others.[10] It is recommended to evaluate a range of temperatures (e.g., 15°C to 30°C) to find the optimal condition for your specific separation.[10]

Question: My carotenoid peaks are broad and tailing. What could be the cause and how can I fix it?

Answer:

Peak broadening and tailing can obscure the resolution of α-carotene from other carotenoids. The following are potential causes and their solutions:

  • Column Overload: Injecting too concentrated a sample can lead to column overload and result in broad, asymmetric peaks. To address this, simply dilute your sample and reinject it.[11]

  • Incompatibility between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger (less polar) than the mobile phase, it can cause the sample to spread on the column, leading to broad peaks. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.

  • Co-elution with Degradation Products: Carotenoids are susceptible to degradation from light, heat, and oxygen, which can lead to the formation of isomers and oxidation products that may co-elute with your target analyte, causing peak tailing.[11] To mitigate this, it is crucial to protect your samples from light by using amber vials or wrapping them in foil, maintaining low temperatures during sample preparation and storage, and using deoxygenated solvents.[11][12] The addition of an antioxidant like butylated hydroxytoluene (BHT) to your solvents and samples can also help prevent oxidative degradation.[8][11]

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analytes and the stationary phase can also cause peak tailing. The addition of a small amount of a modifier like triethylamine (B128534) (TEA) to the mobile phase can help to mask active sites on the silica (B1680970) backbone of the column and improve peak shape.[8][13]

Question: I'm observing unexpected peaks in my chromatogram. What is their origin?

Answer:

The appearance of unexpected or "ghost" peaks in your chromatogram can arise from several sources:

  • Sample Degradation: As mentioned previously, carotenoids are labile compounds. Exposure to light, heat, or acidic conditions can induce isomerization, leading to the formation of cis-isomers from the naturally occurring all-trans form.[12][14] These isomers will appear as separate peaks in your chromatogram. To prevent this, handle samples in low-light conditions, use amber glassware, and maintain low temperatures.[12]

  • Oxidation: Exposure to oxygen can lead to the formation of oxidation products like epoxides and apocarotenals, which will also present as extra peaks.[11] Preparing samples and standards with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen) can minimize oxidation.[11]

  • Contamination: Contamination from the sample preparation process, solvents, or the HPLC/UPLC system itself can introduce extraneous peaks. Ensure all glassware is scrupulously clean and use high-purity, HPLC-grade solvents.

Frequently Asked Questions (FAQs)

Q1: Which type of column is best for separating α-carotene from β-carotene?

A1: For the separation of α-carotene and β-carotene, a C30 reversed-phase column is highly recommended.[1][2][3][4][5][6][7] C30 columns exhibit greater shape selectivity compared to the more common C18 columns, which is crucial for resolving these structurally similar isomers.[6] The longer carbon chains of the C30 stationary phase provide enhanced interaction with the long, rigid structures of carotenoids, allowing for better discrimination between them.[7]

Q2: What is a typical mobile phase for carotenoid separation?

A2: A common mobile phase for separating carotenoids is a gradient mixture of methanol, acetonitrile, and an ether such as methyl tert-butyl ether (MTBE).[2] The gradient starts with a higher proportion of the more polar solvents (methanol/acetonitrile) and gradually increases the proportion of the less polar solvent (MTBE) to elute the more retained carotenoids. The exact gradient profile will need to be optimized for your specific application. Sometimes, a small percentage of water is included in the initial mobile phase to improve the separation of more polar carotenoids like lutein (B1675518) and zeaxanthin.[1]

Q3: How does temperature affect the separation of carotenoids?

A3: Column temperature is a critical parameter that can significantly influence the selectivity and resolution of carotenoid separations.[2][10] In many cases, lower temperatures (e.g., 10-20°C) can improve the resolution between certain isomers.[2] However, the effect of temperature can be complex, and the optimal temperature may vary depending on the specific carotenoids being analyzed. It is advisable to perform experiments at different temperatures to determine the optimal condition for your separation.[10]

Q4: How can I prevent the degradation of my carotenoid samples during analysis?

A4: Carotenoids are sensitive to light, heat, and oxygen. To prevent degradation, the following precautions should be taken:

  • Protect from light: Use amber vials or wrap your sample vials and solvent bottles in aluminum foil.[11][12]

  • Control temperature: Prepare and store samples at low temperatures (e.g., in a refrigerator or freezer) and use a column oven to maintain a consistent and controlled temperature during the analysis.[12]

  • Minimize oxygen exposure: Use deoxygenated solvents for sample and standard preparation. You can do this by sparging the solvents with an inert gas like nitrogen. Store your prepared samples under an inert atmosphere.[11]

  • Use antioxidants: Adding an antioxidant such as butylated hydroxytoluene (BHT) to your solvents and sample solutions can help to prevent oxidative degradation.[8][11]

Q5: Is Supercritical Fluid Chromatography (SFC) a suitable alternative for separating carotenoids?

A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful and "green" alternative to HPLC for carotenoid analysis.[15][16][17] SFC uses supercritical carbon dioxide as the primary mobile phase, which is less toxic and less expensive than the organic solvents used in HPLC.[15][18] SFC can offer high-speed and high-resolution separations of carotenoid isomers.[16] The use of modifiers like methanol or ethanol (B145695) allows for the tuning of the mobile phase polarity to optimize the separation.[18]

Data Presentation

Table 1: Comparison of HPLC Columns for Carotenoid Separation

Column TypeAdvantagesDisadvantagesRecommended for α-Carotene Resolution?
C18 Widely available, good for general reversed-phase applications.Often provides insufficient resolution for carotenoid isomers.[1][2]Not ideal, C30 is superior.
C30 Excellent shape selectivity for long-chain molecules, ideal for resolving carotenoid isomers.[1][2][3][4][5][6][7]May require longer run times in some cases.Yes, highly recommended.

Table 2: Typical Mobile Phase Gradients for Carotenoid Separation on a C30 Column

Time (min)% Methanol% Acetonitrile% Methyl tert-butyl ether (MTBE)
075250
20153550
25153550
3075250

Note: This is an example gradient and should be optimized for your specific application and column dimensions.

Experimental Protocols

HPLC Method for α-Carotene Resolution

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column:

    • C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Methanol/Acetonitrile/Water (e.g., 81:15:4 v/v/v)

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • Gradient Elution:

    • A linear gradient from 100% A to a high percentage of B over 20-30 minutes is a good starting point. The exact gradient should be optimized.

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 20°C (or optimized temperature based on experimental evaluation).

  • Detection:

    • Monitor at the wavelength of maximum absorbance for α-carotene, typically around 444-454 nm.

  • Sample Preparation:

    • Extract carotenoids from the sample matrix using an appropriate solvent (e.g., a mixture of hexane, acetone, and ethanol).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable injection solvent (preferably the initial mobile phase).

    • Filter the sample through a 0.22 µm filter before injection.

    • Protect the sample from light and heat throughout the preparation process.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Extraction of Carotenoids Sample->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection onto C30 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection PDA/UV-Vis Detection (450 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Resolution_Check Resolution Assessment Peak_Integration->Resolution_Check Troubleshooting_Logic cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_temp Temperature Start Poor Resolution of α- and β-Carotene Check_Column Is a C30 column being used? Start->Check_Column Switch_to_C30 Action: Switch to a C30 column Check_Column->Switch_to_C30 No Check_MP Is the mobile phase gradient optimized? Check_Column->Check_MP Yes Optimize_Gradient Action: Optimize solvent ratios and gradient Check_MP->Optimize_Gradient No Check_Temp Has the column temperature been optimized? Check_MP->Check_Temp Yes Optimize_Temp Action: Evaluate a range of temperatures Check_Temp->Optimize_Temp No

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Alpha-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the LC-MS/MS analysis of alpha-carotene (B108777).

Troubleshooting Guides and FAQs

This section addresses specific issues related to matrix effects in this compound analysis in a question-and-answer format.

Q1: My this compound peak response is inconsistent and lower than expected in biological samples compared to standards in pure solvent. What could be the cause?

A1: This is a classic sign of ion suppression , a common matrix effect. Components in your sample matrix (e.g., phospholipids, salts, proteins in plasma) co-elute with this compound and compete for ionization in the MS source, leading to a reduced signal for your analyte of interest.[1][2]

Q2: How can I confirm that I am observing a matrix effect?

A2: You can perform a post-extraction spike experiment .[3] This involves comparing the peak area of this compound in three different samples:

  • Set A (Neat Solution): this compound standard in a clean solvent.

  • Set B (Post-Spiked Matrix): A blank matrix extract (a sample processed without the analyte) to which the this compound standard is added at the same concentration as Set A.

  • Set C (Pre-Spiked Matrix): A blank matrix sample spiked with the this compound standard before the extraction process.

The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value close to 100% suggests a minimal matrix effect.

Q3: My this compound signal is showing enhancement in some samples. Is this also a matrix effect?

A3: Yes, this is known as ion enhancement . While less common than suppression, some co-eluting compounds can facilitate the ionization of the target analyte, leading to a higher-than-expected signal.[2][4] The same post-extraction spike experiment can be used to quantify this effect.

Q4: What are the most effective ways to reduce matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before injection.[5][6]

    • Liquid-Liquid Extraction (LLE): A robust method for separating nonpolar compounds like this compound from polar matrix components.[5]

    • Solid-Phase Extraction (SPE): Can provide a cleaner extract by selectively retaining and eluting this compound.

    • Protein Precipitation (PPT): A simpler method, but often results in a less clean extract and may not be sufficient on its own to eliminate matrix effects.

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting interferences.[7]

    • Use a C30 Column: These columns are specifically designed for the separation of carotenoids and their isomers.[3][8]

    • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between this compound and interfering peaks.[7]

  • Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. The SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification.[7][9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification if the this compound concentration is low.[9][10]

Q5: I am seeing retention time shifts for this compound in my samples. Is this related to matrix effects?

A5: Yes, significant matrix effects can sometimes lead to shifts in retention time.[1] This can be caused by interactions between matrix components and the analytical column. Thorough sample cleanup and optimized chromatography are key to mitigating this issue.

Q6: Are there specific mobile phase additives that can help improve the signal for this compound and reduce matrix effects?

A6: Yes, the addition of modifiers to the mobile phase can enhance the ionization of carotenoids. Ammonium acetate (B1210297) and acetic acid have been shown to improve the MS signal intensity for this compound.[4][11][12] It is recommended to optimize the concentration of these additives during method development.

Quantitative Data Summary

The following table summarizes reported matrix effect data for this compound and related carotenoids in human plasma, a common and complex biological matrix.

AnalyteMatrixIonization ModeMatrix Effect (%)Citation
This compoundHuman PlasmaAPCI (+)Enhancement (Value not specified)[4]
This compoundHuman Plasma TRL FractionsAPCI (+)Suppression (Value not specified)[12]
Beta-caroteneHuman PlasmaAPCI (+)Suppression (Value not specified)[12]
Beta-caroteneHuman PlasmaAPCI (-)Suppression (Significant)[3]

TRL: Triglyceride-Rich Lipoprotein

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

This protocol describes how to quantitatively assess the matrix effect for this compound.

1. Preparation of Sample Sets:

  • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent (e.g., methanol/MTBE) at a known concentration (e.g., 50 ng/mL).

  • Set B (Post-Extraction Spiked Sample):

    • Select a representative blank matrix sample (e.g., human plasma) that is free of this compound.

    • Perform the complete sample extraction procedure on this blank matrix.

    • Evaporate the final extract to dryness and reconstitute it in a volume of reconstitution solvent containing the this compound standard to achieve the same final concentration as Set A.

  • Set C (Pre-Extraction Spiked Sample):

    • Spike a representative blank matrix sample with the this compound standard to achieve the same final concentration as Set A.

    • Perform the complete sample extraction procedure.

    • Evaporate the final extract to dryness and reconstitute in the same volume of reconstitution solvent as Set B.

2. LC-MS/MS Analysis:

  • Inject equal volumes of the solutions from Set A, Set B, and Set C into the LC-MS/MS system.

  • Acquire the data using the optimized method for this compound.

3. Calculation:

  • Matrix Effect (ME %):

  • Recovery (RE %):

  • Process Efficiency (PE %):

Protocol 2: Sample Preparation of Plasma for this compound Analysis using Liquid-Liquid Extraction (LLE)

This protocol is designed to minimize matrix effects from plasma samples.

1. Materials:

  • Human plasma (with anticoagulant like EDTA)

  • Internal Standard (IS) solution (e.g., ¹³C₁₀-beta-carotene)

  • Ethanol (B145695) with 0.1% BHT (Butylated hydroxytoluene) as an antioxidant

  • Hexane

  • Ethyl Acetate

  • Saturated NaCl solution

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • To 200 µL of plasma in a glass tube, add 20 µL of the internal standard solution.

  • Add 500 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow Workflow for Matrix Effect Evaluation cluster_prep Sample Preparation cluster_calc Calculations prep_A Set A: Standard in Solvent analysis LC-MS/MS Analysis prep_A->analysis prep_B Set B: Blank Matrix Extract + Spike prep_B->analysis prep_C Set C: Blank Matrix + Spike -> Extract prep_C->analysis calc_ME Matrix Effect (%) = (Area B / Area A) * 100 analysis->calc_ME calc_RE Recovery (%) = (Area C / Area B) * 100 analysis->calc_RE calc_PE Process Efficiency (%) = (Area C / Area A) * 100 analysis->calc_PE troubleshooting_logic Troubleshooting Matrix Effects for this compound cluster_mitigation Mitigation Strategies start Inconsistent/Low Signal in Matrix? eval Perform Post-Extraction Spike Experiment start->eval result Matrix Effect Confirmed? eval->result no_me Investigate Other Issues: Instrument, Standard Stability result->no_me No opt_sample_prep Optimize Sample Prep (LLE, SPE) result->opt_sample_prep Yes opt_chrom Improve Chromatography (C30 column, Gradient) opt_sample_prep->opt_chrom use_is Use Stable Isotope Internal Standard opt_chrom->use_is dilute Dilute Sample use_is->dilute re_eval Re-evaluate Matrix Effect dilute->re_eval

References

Technical Support Center: Optimization of Deodorization for Alpha-Carotene Retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of deodorization time for alpha-carotene (B108777) retention in vegetable oils.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the deodorization and analytical stages of experiments aimed at preserving this compound.

Deodorization Process Troubleshooting

Q1: My this compound retention is significantly lower than expected, even at moderate temperatures. What are the potential causes?

A1: Several factors beyond temperature can lead to excessive this compound degradation during deodorization. Consider the following:

  • Oxygen Exposure: Ensure your system is properly deaerated before heating.[1][2][3] Any residual oxygen will cause rapid oxidation of carotenoids at elevated temperatures.

  • High Vacuum Level: A high vacuum is crucial for efficient removal of volatile compounds at lower temperatures.[4][5] Poor vacuum can lead to longer processing times and increased thermal degradation. Ensure your vacuum pump is functioning correctly and all seals are airtight.

  • Stripping Steam/Nitrogen Flow Rate: An inadequate flow of stripping gas will not effectively remove pro-oxidants and other undesirable compounds, potentially leading to increased this compound degradation. Conversely, an excessively high flow rate might increase the exposure of the oil to the stripping medium, which if not properly deoxygenated, can introduce oxygen.

  • Quality of the Crude Oil: The initial quality of the oil, including the presence of pro-oxidants like metals and hydroperoxides, can accelerate the degradation of carotenoids.[6]

Q2: I'm observing a significant color change in my oil, even at lower deodorization temperatures. Is this solely due to carotene degradation?

A2: While carotene degradation contributes to color change, other factors might be at play.[7] The "heat bleaching" effect of deodorization also targets other pigments.[2] If you observe a greenish tinge, it could be due to chlorophyll (B73375) masking the red-yellow color of the carotenoids.

Q3: Can the type of deodorizer impact this compound retention?

A3: Yes, the design of the deodorizer plays a role. Laboratory-scale deodorizers can range from simple adapted rotary evaporators to more sophisticated custom glassware systems. A well-designed system will ensure efficient mixing and stripping, minimizing the time required at high temperatures.

HPLC Analysis Troubleshooting

Q1: I am seeing unexpected peaks in my HPLC chromatogram after analyzing a deodorized oil sample. What could they be?

A1: Unexpected peaks in your chromatogram could be several things:

  • Isomers of this compound: The heat applied during deodorization can cause the isomerization of all-trans-alpha-carotene to its cis-isomers. These isomers will have different retention times and may appear as new, smaller peaks close to the main all-trans-alpha-carotene peak.

  • Degradation Products: The thermal degradation of this compound can produce a variety of smaller compounds that may be detectable by HPLC.

  • Contaminants from the System: Ghost peaks can appear due to carryover from previous injections or contamination in the mobile phase or sample preparation solvents.[8] Running a blank injection can help identify if the issue is with the system.

Q2: The recovery of this compound from my samples is consistently low. How can I improve this?

A2: Low recovery can be a common issue in carotenoid analysis. Here are some steps to troubleshoot:

  • Incomplete Extraction: Ensure your extraction solvent and method are effective for oil samples. A mixture of polar and non-polar solvents is often necessary.

  • Degradation During Sample Preparation: this compound is sensitive to light, heat, and oxygen.[9] Protect your samples from light by using amber vials, work quickly, and consider using an antioxidant like BHT in your extraction solvent.

  • Losses During Saponification: If you are using a saponification step to remove interfering lipids, ensure it is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative losses.

  • Column Adsorption: Poorly chosen column chemistry or mobile phase can lead to irreversible adsorption of the analyte.

Q3: My HPLC baseline is drifting or noisy. What should I check?

A3: An unstable baseline can be caused by several factors:

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed and that the components are miscible.[10] A change in the mobile phase composition over time will cause baseline drift.

  • Detector Lamp: An aging detector lamp can lead to increased noise.

  • Column Contamination: A contaminated guard or analytical column can cause baseline instability.

  • Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and an unstable baseline.[10]

Quantitative Data on Carotene Retention

The following tables summarize the effect of deodorization temperature and time on carotene retention in palm oil. Note: Most studies report on total carotenes or beta-carotene, which serve as a strong indicator for this compound behavior due to their similar structures.

Table 1: Effect of Deodorization Temperature on Total Carotene Retention in Palm Olein

Deodorization Temperature (°C)Deodorization Time (hours)Total Carotene Retention (%)
1303.584.8
1503.569.7
1701.5Significant Drop

Source: Adapted from data on the effect of different deodorization temperatures on the retention of carotene in palm olein.[7]

Table 2: Carotene Retention in Neutralized Red Palm Oil (NRPO) at Different Deodorization Conditions

Deodorization Temperature (°C)Deodorization Time (hours)Carotene Retention (%)
1301~75
1302~70
1401~70
1402~65
1501~60
1502~55

Source: Adapted from a pilot plant study on red palm oil deodorization.[6]

Table 3: Predicted Carotene Retention Based on Deodorization Temperature and Duration

ParameterEquation
Temperature (K)Carotene Retention (%) = -764 * ln(absolute temperature) + 4693
Duration (hours)Carotene Retention (%) = -7.81 * ln(process duration) + 91.02

Source: Derived from a study on the engineering process of deodorization to improve red palm oil quality.[4][5]

Experimental Protocols

Laboratory-Scale Deodorization of Palm Oil

This protocol describes a general procedure for the laboratory-scale deodorization of palm oil aimed at preserving carotenoids.

1. Equipment:

  • Laboratory-scale deodorizer (e.g., a three-necked flask)

  • Heating mantle with a temperature controller

  • Vacuum pump and vacuum gauge

  • Stripping gas inlet (for nitrogen or steam)

  • Condenser to collect distillates

  • Magnetic stirrer

2. Procedure:

  • Sample Preparation: Start with neutralized and bleached palm oil.

  • Deaeration: Place the oil sample (e.g., 100g) into the deodorization flask. Seal the system and apply a vacuum (e.g., <5 mmHg) for approximately 30 minutes at room temperature with gentle stirring to remove dissolved air.[1][3]

  • Heating: Begin heating the oil to the desired deodorization temperature (e.g., 140-180°C) under vacuum.

  • Stripping: Once the target temperature is reached, introduce a gentle stream of stripping gas (e.g., high-purity nitrogen or steam) through a sparging tube below the oil surface. The flow rate should be carefully controlled (e.g., 20 L/hour for a 100L pilot scale, adjust for lab scale).[6]

  • Deodorization: Maintain the desired temperature, vacuum, and stripping gas flow for the specified time (e.g., 1-3 hours).

  • Cooling: After the deodorization period, turn off the heat and allow the oil to cool to below 60°C under vacuum.

  • Breaking Vacuum: Break the vacuum with an inert gas like nitrogen.

  • Sample Collection: Collect the deodorized oil sample and store it under nitrogen in an amber-colored container at a low temperature to prevent further degradation.

HPLC Analysis of this compound

This protocol outlines a method for the quantification of this compound in deodorized oil samples.

1. Sample Preparation:

  • Saponification (Optional, to remove interfering lipids):

    • Weigh a precise amount of the oil sample (e.g., 0.5-1.0 g) into a screw-capped tube.

    • Add an antioxidant such as BHT.

    • Add a solution of potassium hydroxide (B78521) in methanol (B129727) (e.g., 10% w/v).

    • Flush the tube with nitrogen, cap it tightly, and incubate in a shaking water bath at a controlled temperature (e.g., 60°C) for 1-2 hours.

  • Extraction:

    • After cooling, add a known volume of a non-polar solvent like n-hexane or a hexane/ethyl acetate (B1210297) mixture.

    • Add distilled water to facilitate phase separation.

    • Vortex the mixture vigorously and then centrifuge to separate the layers.

    • Carefully collect the upper organic layer containing the carotenoids.

    • Repeat the extraction process two more times and pool the organic extracts.

  • Washing: Wash the pooled extract with distilled water to remove any residual alkali.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase or a compatible solvent.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and dichloromethane (B109758) (e.g., 75:20:5 v/v/v) is a common mobile phase for carotenoid separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound (approximately 445 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Quantification:

  • Prepare a calibration curve using a certified standard of this compound.

  • Inject the prepared sample and identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Deodorization_Workflow cluster_preparation Sample Preparation cluster_deodorization Deodorization Process Crude_Oil Crude Palm Oil Neutralization Neutralization Crude_Oil->Neutralization Bleaching Bleaching Neutralization->Bleaching Deaeration Deaeration (Vacuum) Bleaching->Deaeration Heating Heating (e.g., 140-180°C) Deaeration->Heating Stripping Stripping (N2 or Steam) Heating->Stripping Cooling Cooling (<60°C) Stripping->Cooling Deodorized_Oil Deodorized_Oil Cooling->Deodorized_Oil Final Product

Caption: Workflow for the deodorization of palm oil to retain this compound.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Deodorized_Oil Deodorized Oil Sample Saponification Saponification (Optional) Deodorized_Oil->Saponification Extraction Solvent Extraction Saponification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV-Vis @ 445 nm) Separation->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results This compound Concentration

Caption: Workflow for the HPLC analysis of this compound in deodorized oil.

References

Technical Support Center: Alpha-Carotene Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in alpha-carotene (B108777) bioavailability studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and ensure robust, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause variability in this compound bioavailability?

A1: Variability in this compound bioavailability is multifactorial and can be broadly categorized into three main areas:

  • Food Matrix Effects: The physical and chemical properties of the food source significantly impact the release and absorption of this compound. Key factors include:

    • Food Processing: Mechanical and thermal treatments like homogenization, cooking, and steaming can disrupt plant cell walls, increasing the release of this compound and enhancing its bioavailability.[1][2][3] For instance, the bioavailability of carotenes from raw carrots is significantly lower than from stir-fried carrots.[1]

    • Dietary Fat: As a fat-soluble compound, this compound requires dietary fat for absorption. The amount and type of fat are crucial; fats rich in unsaturated fatty acids, such as olive oil, generally enhance carotenoid micellarization more effectively than those high in saturated fatty acids.[4][5][6][7]

    • Dietary Fiber: The presence of certain dietary fibers can entrap carotenoids and interfere with their micellarization, thereby reducing bioavailability.

  • Host-Related Factors: Inter-individual differences play a substantial role in how this compound is absorbed and metabolized. These include:

    • Genetics: Variations in genes that code for proteins involved in carotenoid uptake, transport, and metabolism can lead to significant differences in bioavailability among individuals.

    • Age and Gender: These demographic factors can influence digestive efficiency and hormonal environments, which may affect carotenoid absorption.

    • Health Status: Conditions affecting the gastrointestinal tract, such as malabsorption syndromes, and overall health status, including obesity and inflammatory states, can impair this compound bioavailability.

    • Lifestyle Factors: Habits such as smoking and alcohol consumption can also impact carotenoid absorption and metabolism.

  • Carotenoid Interactions: The presence of other carotenoids can lead to competition for absorption, potentially affecting the bioavailability of this compound.

Q2: I am observing low or inconsistent this compound levels in my plasma samples. What are the potential causes and how can I troubleshoot this?

A2: Low or inconsistent plasma this compound levels can stem from several experimental and biological factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: What is the recommended method for quantifying this compound in biological samples?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of this compound in food and biological samples.[3][8][9] A reversed-phase HPLC system with a C18 or C30 column is commonly used. Detection is typically performed using a photodiode array (PDA) detector, which allows for spectral confirmation of the this compound peak.[8]

Q4: How can I assess the bioaccessibility of this compound from a food matrix in vitro?

A4: An in vitro digestion model that simulates the physiological conditions of the human stomach and small intestine is a widely used method to assess bioaccessibility.[10][11][12][13] This typically involves a sequential enzymatic digestion process followed by the isolation of the micellar fraction, in which solubilized carotenoids are available for absorption. The concentration of this compound in the micellar fraction is then quantified, usually by HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioavailability studies.

Problem Potential Causes Troubleshooting Steps & Solutions
Low/No Detection of this compound in Plasma/Serum 1. Inefficient Extraction: Incomplete release of this compound from the sample matrix.1a. Optimize Extraction Solvent: Experiment with different solvent systems. A combination of a polar solvent (e.g., ethanol (B145695), acetone) and a non-polar solvent (e.g., hexane) is often effective.[14] 1b. Ensure Complete Cell Lysis: For tissue samples, ensure complete homogenization to break down cell membranes.
2. Degradation of this compound: this compound is susceptible to oxidation and isomerization when exposed to light, heat, and air.[14]2a. Protect from Light: Use amber-colored glassware or wrap containers in aluminum foil.[14] 2b. Minimize Heat Exposure: Perform extractions at low temperatures. 2c. Prevent Oxidation: Flush storage containers with an inert gas like nitrogen. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[14]
3. Insufficient Dietary Fat in Test Meal: Inadequate fat content in the meal provided to subjects will limit this compound absorption.[15]3a. Review Meal Composition: Ensure the test meal contains a sufficient amount of dietary fat (a minimum of 3-5 grams is often suggested).[16] 3b. Standardize Fat Source: Use a standardized source of fat across all study participants to minimize variability.
High Inter-Individual Variability in Plasma Response 1. Host-Related Factors: Genetic makeup, age, health status, and lifestyle of participants can significantly influence absorption.1a. Participant Screening: Screen participants for conditions that may affect nutrient absorption. 1b. Detailed Questionnaires: Collect detailed information on diet, lifestyle, and medication use. 1c. Genetic Analysis (Optional): If feasible, analyze genetic polymorphisms related to carotenoid metabolism.
2. Inconsistent Dietary Intake: Participants may not adhere strictly to the study diet.2a. Dietary Control: Provide all meals and snacks to participants during the study period. 2b. Dietary Records: If providing all food is not possible, use detailed food diaries and provide thorough instructions to participants.
Poor Chromatographic Resolution (HPLC Analysis) 1. Inappropriate HPLC Column: The column may not be suitable for separating this compound from other carotenoids.1a. Use a C30 Column: C30 columns often provide better resolution for carotenoid isomers compared to C18 columns. 1b. Check Column Condition: Ensure the column is not degraded or clogged.
2. Suboptimal Mobile Phase: The mobile phase composition may not be optimal for separation.2a. Adjust Mobile Phase Gradient: Optimize the gradient of your mobile phase (e.g., acetonitrile, methanol, dichloromethane) to improve separation.[17] 2b. Add a Modifier: The addition of triethylamine (B128534) (TEA) to the mobile phase can sometimes improve peak shape and recovery.[17]
Low Recovery During Sample Preparation 1. Incomplete Saponification: If removing interfering lipids, saponification may be incomplete.1a. Optimize Saponification Conditions: Adjust the concentration of KOH, temperature, and incubation time. However, be aware that prolonged or harsh saponification can degrade carotenoids.[14][17]
2. Loss During Liquid-Liquid Extraction: this compound may not be efficiently partitioned into the organic phase.2a. Repeat Extractions: Perform multiple extractions of the aqueous phase with the organic solvent to ensure complete transfer. 2b. Check pH: Ensure the pH of the aqueous phase is optimal for partitioning.

Experimental Protocols

Protocol 1: In Vitro Digestion for this compound Bioaccessibility

This protocol is a generalized procedure for assessing the bioaccessibility of this compound from a food sample.

1. Sample Preparation:

  • Homogenize the food sample to a fine paste or slurry.
  • Accurately weigh a portion of the homogenized sample for analysis.

2. Gastric Digestion:

  • Adjust the pH of the sample to ~2.0 with HCl.
  • Add pepsin solution and incubate at 37°C with gentle shaking for 1-2 hours to simulate stomach digestion.

3. Small Intestinal Digestion:

  • Adjust the pH of the gastric digest to ~7.0 with sodium bicarbonate.
  • Add a solution containing bile salts and pancreatin.
  • Incubate at 37°C with gentle shaking for 2-4 hours.

4. Micelle Isolation:

  • Centrifuge the digestate at high speed (e.g., 10,000 x g) to separate the solid food residues from the aqueous, micellar fraction.
  • Carefully collect the supernatant (micellar fraction).

5. This compound Extraction and Quantification:

  • Extract the this compound from the micellar fraction using an organic solvent (e.g., hexane (B92381):acetone mixture).
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the residue in the HPLC mobile phase.
  • Quantify the this compound concentration using a validated HPLC method.

Protocol 2: Quantification of this compound in Human Plasma by HPLC

This protocol outlines the steps for extracting and quantifying this compound from plasma samples.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To a known volume of plasma (e.g., 500 µL), add an equal volume of ethanol to precipitate proteins.
  • Add an internal standard (e.g., echinenone) to correct for extraction losses.

2. Liquid-Liquid Extraction:

  • Add a volume of an organic extraction solvent (e.g., hexane or a hexane:dichloromethane (B109758) mixture).
  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.
  • Centrifuge to separate the aqueous and organic layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Repeat the extraction process two more times and pool the organic extracts.

3. Evaporation and Reconstitution:

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.

4. HPLC Analysis:

  • Inject an aliquot of the reconstituted sample onto a reversed-phase HPLC system.
  • Column: C18 or C30 column.
  • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and dichloromethane with a small percentage of a modifier like triethylamine.
  • Detector: Photodiode array (PDA) detector set to monitor at the maximum absorbance wavelength for this compound (approximately 444 nm).
  • Quantification: Calculate the concentration of this compound based on a standard curve prepared from pure this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_in_vitro In Vitro Bioaccessibility cluster_in_vivo In Vivo Bioavailability cluster_analysis Analysis Food Food Sample Homogenization Homogenization Food->Homogenization Plasma Plasma Sample Protein_Precip Protein Precipitation (Ethanol) Plasma->Protein_Precip Gastric Gastric Digestion (Pepsin, pH 2) Homogenization->Gastric Intestinal Intestinal Digestion (Pancreatin, Bile, pH 7) Gastric->Intestinal Micelle Micelle Isolation (Centrifugation) Intestinal->Micelle Evaporation Evaporation & Reconstitution Micelle->Evaporation LLE Liquid-Liquid Extraction (Hexane) Protein_Precip->LLE LLE->Evaporation HPLC HPLC-PDA Analysis Evaporation->HPLC Quantification Quantification HPLC->Quantification

Figure 1: General experimental workflow for in vitro and in vivo this compound bioavailability studies.

factors_influencing_bioavailability cluster_food Food Matrix Factors cluster_host Host-Related Factors cluster_interactions Other Factors Bioavailability This compound Bioavailability Processing Food Processing (Cooking, Homogenization) Processing->Bioavailability + Fat Dietary Fat (Amount & Type) Fat->Bioavailability + Fiber Dietary Fiber Fiber->Bioavailability - Genetics Genetics Genetics->Bioavailability Age_Gender Age & Gender Age_Gender->Bioavailability Health Health Status Health->Bioavailability Lifestyle Lifestyle Lifestyle->Bioavailability Carotenoid_Interactions Carotenoid Interactions Carotenoid_Interactions->Bioavailability -

Figure 2: Key factors influencing the variability of this compound bioavailability.

References

Technical Support Center: Overcoming Alpha-Carotene Instability in Fortified Foods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stabilizing alpha-carotene (B108777) in fortified food matrices.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Degradation of this compound Post-Fortification

Question: I've fortified my aqueous food product with this compound, but HPLC analysis shows a significant decrease in its concentration within a short period. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound is a common issue owing to its highly unsaturated structure. The primary culprits are oxidation, light exposure, and heat.[1][2]

Potential Causes & Solutions:

  • Oxidation: this compound is highly susceptible to oxidation due to its conjugated double bonds, which react with free radicals and oxygen.[2][3]

    • Solution 1: Add Antioxidants. Incorporate antioxidants into your formulation. Alpha-tocopherol (Vitamin E) and ascorbic acid (Vitamin C) are effective at terminating lipid peroxidation chain reactions and protecting carotenoids.[4][5][6] For instance, α-tocopherol donates a hydrogen atom to lipid peroxyl radicals, forming a less reactive tocopheroxyl radical.[5]

    • Solution 2: Control Oxygen Levels. Process and package your product under a nitrogen or argon atmosphere to minimize oxygen exposure. Vacuum packaging can also be effective.

  • Photo-degradation: Exposure to light, especially UV light, can induce isomerization (from the more stable all-trans form to less stable cis-isomers) and oxidation, leading to rapid degradation.[1][2][3]

    • Solution: Use opaque or UV-protective packaging for your product. Conduct all processing steps under controlled, low-light conditions.

  • Thermal Degradation: High temperatures during processing (e.g., pasteurization) or storage accelerate the rate of oxidation and degradation.[1][4] At 60°C, carotenes can degrade 6 to 8 times faster than at 37°C.[4]

    • Solution: Optimize processing parameters to use the lowest possible temperature and shortest duration. Store the final product at refrigerated temperatures (e.g., 4°C), where carotenoids have been shown to be stable for over 400 days when encapsulated.[7]

Issue 2: Poor Bioavailability and Dispersibility in Aqueous Systems

Question: My this compound supplement is stable but shows poor dispersibility in my beverage formulation, and I'm concerned about its bioavailability. How can I improve this?

Answer: this compound is a lipophilic (fat-soluble) compound, leading to poor solubility and bioavailability in aqueous food systems.[8] Encapsulation is the most effective strategy to overcome this challenge.

Common Encapsulation Techniques:

  • Spray Drying: This is a cost-effective and widely used method where an emulsion containing this compound and a wall material (like gum arabic or maltodextrin) is atomized into hot air to form a dry, water-dispersible powder.[8][9][10][11]

  • Emulsification: Creating oil-in-water (O/W) emulsions or nanoemulsions protects the carotenoid within oil droplets, which can be stabilized by emulsifiers and dispersed in an aqueous phase.[10]

  • Freeze Drying: This technique can be more effective than spray drying in preserving carotenoids, especially at storage temperatures of 21°C and 30°C.[7]

  • Electrospinning: An emerging technique that encapsulates carotenoids within nanofibers, offering a high surface-area-to-volume ratio that can improve stability and controlled release.[8]

By encapsulating this compound, you create a protective barrier against environmental factors and convert it into a form that is easily dispersible in water, which is crucial for uniform fortification and improved bioavailability.[8]

Issue 3: Color Fading or Changing in the Fortified Product

Question: The vibrant orange color from the this compound in my fortified food is fading over time. What does this indicate and how can I prevent it?

Answer: Color fading is a direct visual indicator of this compound degradation. The color is a result of the conjugated double bond system in the molecule; when these bonds are broken through oxidation or isomerization, the chromophore is destroyed, leading to color loss.[12]

Potential Causes & Solutions:

  • Isomerization: Heat, light, and acid can cause the all-trans-α-carotene to convert to its cis-isomers.[1][4] These cis-isomers are thermodynamically less stable and have reduced color intensity and provitamin A activity.[7]

    • Solution: Strictly control pH, light, and heat exposure during processing and storage. Encapsulation provides a physical barrier that helps maintain the all-trans configuration.

  • Acidic pH: Low pH conditions (pH 2.0-4.0) can lead to protonation and isomerization, causing significant degradation and color fading.[4]

    • Solution: If possible, adjust the pH of your food matrix to be closer to neutral. If a low pH is required, use a robust encapsulation system (e.g., complex coacervation) that can withstand acidic environments.

Quantitative Data Summary

The stability of carotenoids is highly dependent on the preservation method and storage conditions. The following tables summarize quantitative data from relevant studies.

Table 1: Effect of Encapsulation and Storage Temperature on Carotene Stability Data adapted from a study on encapsulated carrot waste extracts.

Encapsulation MethodStorage Temp.Half-Life (α-carotene)Half-Life (β-carotene)
Freeze Drying21.3°C~12 months~11 months
Spray Drying21.3°C~9 months~8 months
Freeze Drying30°C~4 months~4 months
Spray Drying30°C~3 months~3 months
Freeze Drying37°C~2 months~2 months
Spray Drying37°C~1.5 months~1.5 months
Both4°CStable (>413 days)Stable (>413 days)
(Source: Adapted from literature data[7])

Table 2: Impact of Cooking Methods on Carotene Retention in Vegetables Data highlights how processing affects carotenoid stability. While not specific to fortification, it illustrates the impact of heat.

VegetableCooking Methodα-Carotene Retentionβ-Carotene Retention
CarrotsSteaming~83-139%~83-139%
CarrotsBoiling (30 min)N/A~60% (40% loss)
LettuceBoiling (30 min)N/A~47% (53% loss)
(Source: Adapted from literature data[13][14])

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol provides a general method for quantifying this compound in a fortified food matrix. Optimization may be required based on the specific matrix.

1. Sample Preparation & Extraction: a. Freeze-dry a known quantity of the food sample to remove water. b. Extract the carotenoids from the dried sample using a solvent mixture (e.g., n-hexane:acetone:ethanol in a 2:1:1 ratio).[15] This should be done multiple times (e.g., 3x) in the dark to prevent degradation.[15] c. Centrifuge the mixture to separate the solvent layer. d. Wash the collected supernatant with a 10% NaCl solution to remove water-soluble impurities.[15] e. Evaporate the solvent layer to dryness under a stream of nitrogen at a low temperature. f. Re-dissolve the residue in a known volume of a suitable solvent for HPLC, such as MTBE (methyl tert-butyl ether) or the mobile phase.[15] g. Filter the final solution through a 0.22 µm filter before injection.[15]

2. HPLC Conditions:

  • Column: A C30 reverse-phase column is highly recommended for carotenoid separation (e.g., YMC C30, 4.6 x 250 mm, 5 µm).[15]
  • Mobile Phase: A gradient elution is often used. For example:
  • Solvent A: Acetonitrile/Methanol (3:1) with 0.01% BHT and 0.05% TEA.[15]
  • Solvent B: MTBE with 0.01% BHT.[15]
  • Flow Rate: Typically 1.0 mL/min.[15][16]
  • Detection: UV-Vis detector set at 450 nm.[15][17]
  • Quantification: Create a calibration curve using an this compound standard of known concentrations. Identify and quantify the this compound peak in the sample by comparing its retention time and peak area to the standard curve.[16]

Protocol 2: Microencapsulation of this compound via Spray Drying

This protocol outlines the key steps for encapsulating an oil-soluble this compound extract.

1. Emulsion Preparation: a. Prepare an aqueous solution of the wall material. A combination of maltodextrin (B1146171) and gum arabic is common.[9] b. Separately, dissolve the this compound extract in a suitable carrier oil (e.g., sunflower oil). c. Add the oil phase to the aqueous wall material solution. An emulsifier like soy lecithin (B1663433) can be added to improve stability.[9] d. Homogenize the mixture using a high-speed homogenizer (e.g., 17,500 rpm) to create a fine oil-in-water emulsion.[9]

2. Spray Drying Process: a. Use a laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290).[9] b. Feed the prepared emulsion into the spray dryer via a peristaltic pump. c. Set the inlet air temperature. This is a critical parameter to optimize, often ranging from 160°C to 200°C.[8][9] Higher temperatures can increase degradation, but lower temperatures may result in poor drying. d. The atomized droplets are dried instantly, forming a powder where the this compound is encapsulated within the solid wall material matrix. e. Collect the resulting powder from the cyclone and collection chamber.

Visualizations

This compound Degradation & Protection Workflow

The following diagram illustrates the primary pathways of this compound degradation and the corresponding protective strategies that can be employed during food fortification experiments.

cluster_problem Problem cluster_causes Primary Degradation Factors cluster_solutions Mitigation Strategies A This compound Instability in Fortified Food B Oxidation (Oxygen, Free Radicals) A->B C Photo-degradation (UV Light Exposure) A->C D Thermal Stress (Processing, Storage Temp.) A->D E Chemical Factors (Low pH) A->E F Add Antioxidants (e.g., Tocopherols, Ascorbic Acid) B->F G Inert Atmosphere Packaging (Nitrogen, Argon) B->G J Encapsulation (Spray Drying, Emulsification) B->J Universal Solution H Use Opaque/UV-Blocking Packaging C->H C->J Universal Solution I Optimize Process (Low Temp) & Control Storage (Refrigerate) D->I D->J Universal Solution E->J Universal Solution start Define Food Matrix & Fortification Level prep Prepare this compound Delivery System (e.g., Oil solution, Emulsion, Encapsulate) start->prep fortify Fortify Food Matrix Under Controlled Conditions prep->fortify storage Accelerated Stability Study (Varying Temp, Light, Time) fortify->storage sampling Periodic Sampling storage->sampling analysis HPLC Analysis for This compound Quantification sampling->analysis data Data Analysis: Calculate Degradation Rate (k) & Half-Life (t½) analysis->data end Optimize Formulation & Processing Parameters data->end

References

Technical Support Center: Refinement of Cis-Trans Isomer Separation of α-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the method refinement of cis-trans isomer separation of α-carotene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the chromatographic separation of α-carotene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good resolution between α-carotene cis-trans isomers in HPLC?

A1: The choice of the stationary phase is the most critical factor. While standard C18 columns are widely used in reversed-phase chromatography, they often provide insufficient shape selectivity to resolve structurally similar carotenoid isomers like the cis-trans variants of α-carotene. For optimal separation, a C30 stationary phase is highly recommended. The longer alkyl chains of C30 columns enhance the interaction with the non-polar carotenoid molecules, allowing for better discrimination between the subtle structural differences of cis and trans isomers.[1]

Q2: I'm observing co-elution of α-carotene isomers with other carotenoids. How can I improve selectivity?

A2: Co-elution is a common challenge in carotenoid analysis. To improve selectivity, consider the following:

  • Column Chemistry: As mentioned, a C30 column is often superior to a C18 column for isomer separation.[1][2]

  • Mobile Phase Composition: The composition of your mobile phase plays a significant role. Methanol-based mobile phases have been reported to yield higher recoveries of carotenoids compared to acetonitrile-based systems.[3][4] The addition of a non-polar solvent like methyl tert-butyl ether (MTBE) can also enhance separation.

  • Temperature: Column temperature can significantly influence selectivity. Lowering the column temperature, for instance to 10-20°C, can often improve the resolution of major carotenoid peaks.[2][5]

Q3: My α-carotene peaks are showing significant tailing. What are the potential causes and solutions?

A3: Peak tailing in carotenoid analysis can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the carotenoids and the stationary phase can cause tailing. Ensure your mobile phase is appropriately buffered if necessary.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample or reducing the injection volume.[4]

  • Column Contamination: Buildup of strongly retained compounds from previous injections can degrade column performance. Implement a robust column flushing procedure with a strong solvent after each analytical batch.[4]

Q4: What are the best practices for sample preparation to minimize α-carotene degradation?

A4: Carotenoids are highly susceptible to degradation by light, heat, and oxygen.[6] To ensure the integrity of your samples:

  • Work under subdued light: Use amber vials or cover your glassware with aluminum foil.[6]

  • Use an inert atmosphere: Blanket your samples with nitrogen or argon gas whenever possible, especially during evaporation steps.[6]

  • Control temperature: Store samples and standards at low temperatures (e.g., -20°C) and avoid excessive heat during extraction and saponification.[4]

  • Use antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can help prevent oxidative degradation.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution of Cis-Trans Isomers - Inappropriate column chemistry (e.g., using a standard C18 column).- Mobile phase composition is not optimized.- Column temperature is too high.- Switch to a C30 column for enhanced shape selectivity.[1][2]- Optimize the mobile phase. Consider a methanol-based system and the addition of MTBE.- Lower the column temperature. Good resolution is often achieved between 10°C and 20°C.[2][5]
Peak Splitting - Co-elution of two or more isomers.- Partially blocked column frit.- Void in the column packing material.- Sample solvent is incompatible with the mobile phase.- Adjust mobile phase composition or gradient to improve separation.[8]- If all peaks are splitting, the issue may be a blocked frit; try back-flushing the column or replacing the frit.[8]- If the problem persists, the column may be damaged and require replacement.[8]- Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[9]
Retention Time Shifts - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- If retention times consistently decrease and peak shapes worsen, the column may be nearing the end of its lifespan.
Low Recovery of α-Carotene - Degradation during sample preparation (oxidation, light, or heat).- Adsorption to glassware or plasticware.- Incomplete extraction from the sample matrix.- Follow best practices for sample preparation (see FAQ A4).- Consider silanizing glassware to minimize adsorption.[4]- Optimize the extraction solvent and procedure to ensure complete recovery from the sample.

Experimental Protocols

Protocol 1: HPLC Separation of α-Carotene Isomers using a C30 Column

This protocol provides a general method for the separation of α-carotene cis-trans isomers from a plant extract.

1. Sample Preparation (Saponification and Extraction)

  • Weigh approximately 1 g of homogenized plant material into a flask.

  • Add 10 mL of ethanol (B145695) containing 0.1% BHT and stir.

  • Add 5 mL of 60% (w/v) potassium hydroxide.

  • Flush the flask with nitrogen, seal, and stir at room temperature in the dark for 16 hours.

  • Transfer the mixture to a separatory funnel containing 15 mL of deionized water.

  • Extract the carotenoids by adding 15 mL of diethyl ether, shaking gently, and collecting the upper ether layer.

  • Repeat the extraction two more times with 15 mL of diethyl ether.

  • Combine the ether extracts and wash with deionized water until the washings are neutral.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

2. HPLC Analysis

  • Column: C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    30 50 50
    35 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C[2]

  • Detection: UV-Vis detector at 450 nm

  • Injection Volume: 20 µL

Data Presentation

Table 1: Comparison of HPLC Columns for α-Carotene Isomer Separation

FeatureC18 ColumnC30 Column
Primary Application General-purpose reversed-phase chromatographySeparation of hydrophobic, structurally related isomers (e.g., carotenoids)[1]
Shape Selectivity LimitedHigh shape selectivity for isomers[1]
Resolution of α-Carotene Isomers Often poor, may lead to co-elutionExcellent, capable of separating various cis/trans isomers
Typical Mobile Phases Acetonitrile/Methanol/Water mixturesMethanol/MTBE or other non-aqueous mobile phases[1]

Table 2: Example Retention Times for Carotenoids on a C30 Column

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.

AnalyteApproximate Retention Time (min)
Lutein10.2
Zeaxanthin10.8
α-Cryptoxanthin13.5
all-trans-α-Carotene 15.8
cis-α-Carotene Isomers 16.2 - 17.5
all-trans-β-Carotene18.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Plant Material homogenization Homogenization sample->homogenization saponification Saponification with KOH homogenization->saponification extraction Liquid-Liquid Extraction (Diethyl Ether) saponification->extraction drying Drying and Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc_injection Injection into HPLC reconstitution->hplc_injection c30_column Separation on C30 Column hplc_injection->c30_column detection UV-Vis Detection (450 nm) c30_column->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for the separation of α-carotene isomers.

troubleshooting_logic start Poor Peak Resolution check_column Using a C30 Column? start->check_column switch_column Switch to C30 Column check_column->switch_column No optimize_mobile_phase Optimize Mobile Phase (e.g., Methanol/MTBE gradient) check_column->optimize_mobile_phase Yes switch_column->optimize_mobile_phase adjust_temp Lower Column Temperature (10-20°C) optimize_mobile_phase->adjust_temp Resolution Still Poor good_resolution Achieve Good Resolution optimize_mobile_phase->good_resolution Resolution Improved adjust_temp->good_resolution Resolution Improved

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Enhancing α-Carotene Synthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial synthesis of α-carotene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in enhancing the efficiency of α-carotene production in microorganisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing α-carotene in microorganisms?

A1: The microbial production of α-carotene, an asymmetric carotenoid with one β-ring and one ε-ring, presents unique challenges. The primary difficulty lies in achieving a balanced expression and activity of two distinct lycopene (B16060) cyclases: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB).[1][2] An imbalance can lead to the predominant formation of β-carotene (requiring two LCYB actions) or other unwanted carotenoids, thus reducing the α-carotene yield. Other challenges include ensuring a sufficient supply of the precursor geranylgeranyl diphosphate (B83284) (GGPP), overcoming metabolic bottlenecks in the central carbon metabolism, and preventing the accumulation of toxic intermediates.[3][4]

Q2: Which microbial hosts are commonly used for α-carotene synthesis?

A2: Escherichia coli and Saccharomyces cerevisiae are the most common hosts for heterologous production of carotenoids due to their well-characterized genetics, rapid growth, and established genetic tools.[1][5] Other hosts like Corynebacterium glutamicum have also been successfully engineered for high-level α-carotene production.[6] The choice of host can be influenced by factors such as the specific metabolic pathways present and the tolerance to metabolic stress.[4]

Q3: How can the ratio of lycopene ε-cyclase (LCYE) to lycopene β-cyclase (LCYB) be optimized?

A3: Optimizing the LCYE to LCYB ratio is critical for maximizing α-carotene production.[7] This can be achieved through several strategies:

  • Promoter Engineering: Utilize promoters of varying strengths to control the transcription levels of the lcyE and lcyB genes.[4][8]

  • Gene Copy Number Variation: Integrate single or multiple copies of the cyclase genes into the host chromosome or use plasmids with different copy numbers.[6][9]

  • Enzyme Engineering: Fusion proteins of LCYE and LCYB have been explored to control the product ratio. Modifying the linker region or the cyclase domains within these fusion proteins can shift the α-carotene to β-carotene ratio.[2]

  • Ribosome Binding Site (RBS) Engineering: In prokaryotic hosts like E. coli, engineering the RBS upstream of each gene can fine-tune translation rates.

Q4: What are the key precursor pathways to target for increasing α-carotene yield?

A4: The primary precursor for all carotenoids is geranylgeranyl diphosphate (GGPP), which is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] Enhancing the flux through the upstream pathways that produce IPP and DMAPP is a crucial strategy. In bacteria, this is the methylerythritol 4-phosphate (MEP) pathway, while in eukaryotes like yeast, it is the mevalonate (B85504) (MVA) pathway.[3] Overexpression of key enzymes in these pathways, such as dxs and idi in the MEP pathway or tHMG1 in the MVA pathway, can significantly boost carotenoid production.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no α-carotene production, but high levels of β-carotene. Unbalanced expression of lycopene cyclases, with LCYB being overly active compared to LCYE.1. Decrease the expression of lcyB by using a weaker promoter or a lower copy number plasmid. 2. Increase the expression of lcyE using a stronger promoter or a higher copy number plasmid. 3. Utilize a fusion LCYE-LCYB protein and optimize its structure.[2]
Accumulation of lycopene (red-colored colonies). Inefficient cyclization of lycopene. The activity of both LCYE and LCYB is a bottleneck.1. Overexpress both lcyE and lcyB genes.[1] 2. Ensure proper protein folding and function by optimizing codon usage for the host organism and considering chaperone co-expression.
Low overall carotenoid production (pale yellow or white colonies). Limited precursor (GGPP) supply.1. Overexpress key enzymes in the MEP or MVA pathway (e.g., dxs, idi, crtE).[3][12] 2. Knock out competing pathways that drain precursors from the central metabolism.
Inconsistent production levels between cultures. Plasmid instability or variable gene expression.1. Integrate the carotenoid biosynthesis genes into the host chromosome for stable expression.[6] 2. Use reliable and well-characterized promoters and expression vectors.[9]
Cell growth is inhibited after inducing gene expression. Accumulation of toxic metabolic intermediates or metabolic burden from heterologous protein expression.1. Balance the expression of pathway enzymes to prevent intermediate accumulation.[4] 2. Use inducible promoters to separate the cell growth phase from the production phase.[5] 3. Optimize fermentation conditions such as temperature and pH to reduce metabolic stress.[13]

Quantitative Data Summary

Table 1: Microbial Production of α-Carotene and Related Carotenoids

MicroorganismEngineering Strategyα-Carotene Titer (mg/L)Total Carotenoids Titer (mg/L)Reference
Corynebacterium glutamicumMulti-copy chromosomal integration of cyclases, fed-batch fermentation.1,054-[6]
Escherichia coliPlasmid-based expression with balanced LCYe and LCYb.-Mixture of α- and β-carotene produced.[7]
Saccharomyces cerevisiaeHeterologous expression of β-carotene pathway.-4 g/L (β-carotene)[14]
Escherichia coliEngineered MEP pathway.-465 mg/L (β-carotene)[3]

Note: Data for α-carotene production is limited in the literature, with many studies focusing on the more common β-carotene. The data presented for β-carotene can serve as a benchmark for total carotenoid production capacity in these hosts.

Experimental Protocols

Protocol 1: Construction of an α-Carotene Biosynthesis Plasmid

This protocol describes the general steps for constructing a plasmid for α-carotene production in E. coli.

  • Gene Selection and Synthesis:

    • Select genes for the α-carotene pathway: crtE (GGPP synthase), crtB (phytoene synthase), crtI (phytoene desaturase), lcyE (lycopene ε-cyclase), and lcyB (lycopene β-cyclase). These can be sourced from various organisms like Pantoea ananatis or plants.[15]

    • Codon-optimize the gene sequences for expression in the chosen host (E. coli).

    • Synthesize the genes commercially.

  • Vector Selection:

    • Choose a suitable E. coli expression vector with a controllable promoter (e.g., arabinose-inducible araBAD promoter or IPTG-inducible T7 promoter) and an appropriate antibiotic resistance marker.[16]

  • Plasmid Assembly:

    • Use a modular cloning method like Golden Gate assembly or Gibson assembly for efficient assembly of the multi-gene construct.[7][17]

    • Design primers to amplify each gene with appropriate overhangs for assembly into the vector.

    • To balance cyclase expression, place lcyE and lcyB under the control of different strength promoters or arrange them in a specific order within an operon. A common strategy is to place genes acting later in the pathway closer to the promoter.[7][18]

  • Transformation and Verification:

    • Transform the assembled plasmid into a competent E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).

    • Verify the correct assembly of the plasmid by colony PCR and Sanger sequencing.

Protocol 2: Quantification of α-Carotene by HPLC

This protocol outlines the extraction and quantification of α-carotene from microbial cultures.

  • Carotenoid Extraction:

    • Harvest a known volume of cell culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 0.9% NaCl solution).[19]

    • Extract the carotenoids from the cell pellet using a solvent like acetone (B3395972) with vigorous vortexing.[19] Multiple extractions may be necessary for complete recovery.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

    • Dry the extract under a stream of nitrogen and redissolve in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mobile phase component).

  • HPLC Analysis:

    • Use a reversed-phase HPLC system with a C18 or C30 column. A C30 column is often recommended for better separation of carotene isomers.[20]

    • Employ a photodiode array (PDA) detector to monitor the elution of carotenoids at their specific absorption maxima (around 450 nm for α-carotene).[21][22]

    • A typical mobile phase could be a gradient of methanol, methyl-tert-butyl ether, and water.

    • Identify α-carotene by comparing the retention time and absorption spectrum with an authentic α-carotene standard.[21]

  • Quantification:

    • Generate a standard curve using a series of known concentrations of an α-carotene standard.

    • Calculate the concentration of α-carotene in the sample by integrating the peak area and comparing it to the standard curve.

    • Express the final titer as mg of α-carotene per liter of culture or mg per gram of dry cell weight.

Visualizations

Alpha_Carotene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE gamma_Carotene γ-Carotene Lycopene->gamma_Carotene LCYB beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB (x2) alpha_Carotene α-Carotene delta_Carotene->alpha_Carotene LCYB gamma_Carotene->beta_Carotene LCYE

Caption: Metabolic pathway for α-carotene synthesis.

Troubleshooting_Workflow Start Start Experiment Check_Color Observe Colony Color Start->Check_Color Red Red Colonies (Lycopene Accumulation) Check_Color->Red Red Orange Orange/Yellow Colonies Check_Color->Orange Orange/Yellow White White/Pale Colonies Check_Color->White White/Pale Optimize_Cyclases Optimize LCYE/LCYB Ratio Red->Optimize_Cyclases Analyze_HPLC Analyze Carotenoids by HPLC Orange->Analyze_HPLC Boost_Precursors Boost Precursor Supply (MEP/MVA Pathway) White->Boost_Precursors High_Beta High β-Carotene, Low α-Carotene Analyze_HPLC->High_Beta Imbalanced Ratio Good_Alpha Successful α-Carotene Production Analyze_HPLC->Good_Alpha Desired Ratio Low_Total Low Total Carotenoids Analyze_HPLC->Low_Total Low Yield High_Beta->Optimize_Cyclases Low_Total->Boost_Precursors

Caption: Troubleshooting workflow for α-carotene production.

References

challenges in interpreting alpha-carotene's role in epidemiological studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of interpreting alpha-carotene's role in epidemiological studies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the design and execution of studies involving This compound (B108777).

Question: Why is there a poor correlation between my dietary intake data (FFQ/24-hour recalls) and serum this compound biomarker levels?

Answer: This is a common and well-documented issue stemming from inherent measurement errors in self-reported dietary assessments.[1][2]

  • Systematic and Random Errors: Self-report instruments like Food Frequency Questionnaires (FFQs) and 24-hour recalls are subject to both random and systematic errors.[3] These errors can arise from participant recall bias, social desirability bias, and inaccuracies in food composition databases.[2] Systematic errors, in particular, can significantly bias results and undermine the validity of a study.[3]

  • Low Validity of Self-Report Tools: Studies have quantified the limitations of these methods for carotenoids. The validity (correlation between self-reported and "true" intake) has been estimated at approximately 0.39 for FFQs and 0.44 for 24-hour recalls.[4][5] Systematic error can account for over 50% of the measurement error variance for FFQs.[1][4]

  • Variable Bioavailability: The amount of this compound that enters the bloodstream is not solely dependent on intake. It is heavily influenced by a host of extrinsic and intrinsic factors, meaning two individuals with identical intake can have very different serum levels.[6][7]

Solution:

  • Use Biomarkers: Whenever feasible, use serum/plasma this compound concentrations as the primary biomarker for exposure, as blood concentrations are the best biological markers for fruit and vegetable consumption.[8]

  • Multiple Assessment Methods: If relying on dietary assessment, use multiple methods (e.g., both FFQs and multiple 24-hour recalls) to provide more accurate estimates of true intake.[1][4]

  • Statistical Correction: Employ statistical models designed to correct for measurement error in dietary data.

Question: My results show significant inter-individual variation in this compound absorption, even in a well-controlled study. How can I account for this?

Answer: High inter-individual variability is expected in carotenoid absorption studies.[9][10] This variation is not necessarily a flaw in your protocol but rather a reflection of the complex interplay of factors that govern bioavailability.

  • Intrinsic Factors: These are subject-related and include age, sex, body composition (especially body fat distribution), hormonal fluctuations, baseline vitamin A status, and genetic variations in genes related to carotenoid absorption and metabolism (e.g., BCO1).[6][8]

  • Extrinsic Factors: These are diet- and environment-related. Key factors include the food matrix (e.g., raw vs. cooked vegetables), the amount and type of co-consumed fat, and interactions with other dietary components or prescription drugs.[6][11]

Solution:

  • Subject Stratification: In your analysis, stratify participants based on key intrinsic and extrinsic factors (e.g., smokers vs. non-smokers, BMI categories) to identify potential sources of variation.[6][8]

  • Repeated Measures Design: Use a crossover or repeated-measures design where each subject acts as their own control. This can help minimize inter-individual variability.[10]

  • Control for Covariates: Statistically control for known confounding variables affecting bioavailability, such as lipid co-consumption, smoking, and body mass index, in your regression models.[6]

Frequently Asked Questions (FAQs)

This section covers broader conceptual challenges in the interpretation of this compound's role in health and disease.

Question: How can I be sure that an observed association between this compound and a health outcome isn't due to other lifestyle factors?

Answer: This is the challenge of confounding . Individuals with high this compound intake often consume more fruits and vegetables and may also lead generally healthier lifestyles (e.g., less smoking, more physical activity).[8] These other behaviors, rather than this compound itself, could be responsible for the observed health benefit. Attributing observed health effects to carotenoids is a difficult task in observational studies due to these numerous confounding factors.

Mitigation Strategies:

  • Comprehensive Data Collection: Collect detailed data on potential confounders, including demographics, smoking, alcohol consumption, physical activity, and overall dietary patterns.[12]

  • Statistical Adjustment: Use multivariate statistical models to adjust for the effects of these confounding variables.

  • Biomarker Use: Relying on serum this compound can partially mitigate confounding from dietary reporting errors, but it does not eliminate confounding from other lifestyle factors.

cluster_main The Confounding Problem Exposure High this compound Intake (Exposure) Outcome Reduced Disease Risk (Outcome) Exposure->Outcome Observed Association (Potentially Spurious) Confounder Healthy Lifestyle Factors (e.g., Exercise, No Smoking) (Confounder) Confounder->Exposure Is Associated With Confounder->Outcome Causes

Caption: Logical relationship of a confounding variable.

Question: Could the low serum this compound levels I'm observing be a result of the disease process, rather than a cause?

Answer: Yes, this is the issue of reverse causation . A chronic disease state can induce systemic inflammation and oxidative stress, which may deplete circulating carotenoid levels. Therefore, low this compound could be a consequence, not a cause, of the disease. This is a critical consideration when interpreting cross-sectional or even prospective studies.

cluster_causality Interpreting Association: Causality vs. Reverse Causality A Low this compound B Disease State A->B Hypothesis 1: Low levels contribute to disease B->A Hypothesis 2 (Reverse Causation): Disease depletes carotenoid levels

Caption: Diagram illustrating the concept of reverse causation.

Question: How does this compound's function as a provitamin A precursor affect the interpretation of its independent health effects?

Answer: This is a significant challenge because this compound, along with beta-carotene (B85742) and beta-cryptoxanthin, can be converted by the body into retinol (B82714) (Vitamin A).[13] Therefore, a health effect associated with high this compound levels might be attributable to:

  • This compound's intrinsic properties (e.g., as an antioxidant).[12]

  • The resulting increase in Vitamin A status.[13]

  • A synergistic effect of both.

The conversion process itself is subject to large interindividual variability, with studies showing that this compound can contribute anywhere from 12% to 35% of newly converted vitamin A after a meal.[14] This makes it difficult to disentangle the effects of this compound from those of Vitamin A in epidemiological research.

Data Summary Tables

Table 1: Validity and Systematic Error in Carotenoid Dietary Self-Report Instruments

Assessment MethodValidity (Correlation with True Intake)Contribution of Systematic Error to VarianceCitation(s)
Food Frequency Questionnaire (FFQ)0.39>50%[1][4][5]
24-Hour Recall0.44>22%[1][4][5]

Experimental Protocols & Workflows

Protocol: Measurement of Serum this compound

This protocol outlines the key steps for accurately measuring this compound in blood samples, a method often involving high-performance liquid chromatography (HPLC).[15][16]

  • Patient Preparation:

    • The patient should fast for at least 12 hours prior to blood collection.[17]

    • The patient should abstain from alcohol for 24 hours before the test.[17]

    • For infants, the sample should be drawn just before the next feeding.[17]

  • Sample Collection:

    • Collect a blood sample in a red-top or gel-barrier tube.[17]

    • Critical Step: The specimen must be protected from light at all times, as carotenoids are light-sensitive. Use an amber transport tube or completely wrap the standard tube in aluminum foil.[17]

    • Avoid hemolysis, as it can interfere with the assay.[17]

  • Sample Processing & Analysis:

    • Separate serum from the whole blood via centrifugation.

    • Transfer the serum to a light-protected tube for transport and storage.

    • Analysis is typically performed using High-Performance Liquid Chromatography (HPLC), which can separate and quantify individual carotenoids like this compound.[15][16]

Workflow: From Sample to Interpretation cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase P1 Participant Recruitment & Consent P2 Dietary Assessment (e.g., FFQ, 24-hr Recall) P1->P2 P3 Fasting Blood Sample Collection (Protect from light) P1->P3 D1 Data Collation (Dietary, Biomarker, Covariates) P2->D1 Potential Error Source: Recall Bias A1 Serum Separation (Centrifugation) P3->A1 A2 HPLC Analysis (Quantify this compound) A1->A2 A2->D1 Biomarker Data D2 Statistical Analysis (Adjust for confounders) D1->D2 D3 Interpretation of Results D2->D3 D2->D3 Considerations: Reverse Causation, Bioavailability

Caption: General workflow for an epidemiological study on this compound.

References

optimizing storage conditions for alpha-carotene standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-carotene (B108777) standards.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound standards?

A1: For long-term stability, solid this compound standards should be stored at -20°C, or ideally at -70°C.[1][2] The standards should be kept in their original sealed ampoules under an inert atmosphere like nitrogen or argon to prevent oxidation.[1] It is crucial to protect the standards from light by using amber vials or by wrapping the container in aluminum foil.[3][4]

Q2: How should I prepare and store this compound standard stock solutions?

A2: To prepare a stock solution, dissolve the this compound standard in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of methanol (B129727) and chloroform.[5][6] It is highly recommended to use solvents containing an antioxidant like 0.1% butylated hydroxytoluene (BHT) to inhibit oxidation.[4] Solvents should be deoxygenated by purging with nitrogen or helium before use.[4] Stock solutions should be stored in amber, airtight containers under a nitrogen atmosphere at -20°C or lower for short-term storage and at -70°C for long-term stability (up to 6 months).[6][7]

Q3: What are the common signs of this compound degradation?

A3: Degradation of this compound can be observed as a decrease in the intensity of its characteristic orange-red color, eventually leading to a colorless solution as inactive oxidation products are formed.[3] Spectrophotometrically, a decrease in absorbance at its maximum wavelength (around 446 nm) indicates degradation.[8] Chromatographically, the appearance of additional peaks corresponding to isomers (like cis-isomers) or degradation products such as epoxides and apocarotenals on an HPLC chromatogram is a clear sign of instability.[4]

Q4: Which solvents are recommended for dissolving this compound standards, and are there any to avoid?

A4: Tetrahydrofuran (THF) is effective for dissolving carotenoids due to its high solubility.[9] However, THF can form peroxides, which can accelerate degradation, so the addition of an antioxidant like BHT is recommended.[6][9] Other suitable solvents include chloroform, benzene, ether, and carbon disulfide.[3] It is important to use high-purity solvents that are free of impurities.[10] Acidic conditions can promote degradation, so acidic solvents or mobile phases should be used with caution.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent absorbance readings of the standard solution. Degradation of this compound due to improper storage.Verify that the standard solution is stored at -70°C in an amber, airtight container under an inert atmosphere.[1] Prepare fresh standard solutions if degradation is suspected.
Pipetting or dilution errors.Calibrate all pipettes and ensure accurate dilutions are made. Prepare fresh dilutions from the stock solution for each experiment.
Appearance of unexpected peaks in the HPLC chromatogram. Isomerization of the all-trans this compound to cis-isomers.This can be caused by exposure to light and heat.[11] Prepare samples under subdued light and keep them cool.
Oxidative degradation.Oxygen exposure can lead to the formation of epoxides and apocarotenals.[11] Use deoxygenated solvents containing an antioxidant like 0.1% BHT. Store prepared samples under a nitrogen atmosphere.[4]
Contamination of the HPLC system or solvent.Flush the HPLC system thoroughly and use fresh, high-purity mobile phase.
Rapid color fading of the standard solution. Exposure to light, heat, or oxygen.Carotenoids are highly susceptible to oxidation when exposed to these elements.[3][11] Always work under subdued lighting, keep solutions on ice when not in use, and store them properly under an inert atmosphere.[4]
Presence of peroxides in the solvent (e.g., THF).Use freshly opened, high-purity solvents. Add an antioxidant like BHT to the solvent to quench peroxides.[6][9]
Poor solubility of the this compound standard. Use of an inappropriate solvent.Tetrahydrofuran (THF) offers excellent solubility for carotenoids.[9] Ensure the solvent is of high purity.
The standard has degraded and formed less soluble products.If the standard appears discolored or clumpy, it may have degraded. It is best to use a fresh, properly stored standard.

Summary of Storage Conditions

Parameter Solid Standard Standard Solution
Temperature -20°C (short-term), -70°C (long-term)[1]-20°C (short-term), -70°C (long-term, up to 6 months)[7]
Light Store in the dark (amber vial or wrapped in foil)[3]Store in the dark (amber vial or wrapped in foil)
Atmosphere Sealed under inert gas (Nitrogen or Argon)[1]Blanket with inert gas (Nitrogen or Argon)[4]
Solvent N/AHigh-purity, deoxygenated organic solvents (e.g., THF, chloroform) with 0.1% BHT[4][9]

Experimental Protocols

Protocol for Assessing the Stability of this compound Standard Solutions

This protocol outlines a method to evaluate the stability of an this compound standard solution under specific storage conditions using UV-Vis spectrophotometry.

1. Materials:

  • This compound standard
  • High-purity tetrahydrofuran (THF)
  • Butylated hydroxytoluene (BHT)
  • Amber glass vials with screw caps
  • Nitrogen gas
  • Calibrated micropipettes
  • UV-Vis spectrophotometer

2. Preparation of Standard Stock Solution: a. Prepare a 0.1% (w/v) BHT solution in THF. b. In a subdued light environment, accurately weigh a known amount of this compound standard. c. Dissolve the standard in the THF/BHT solution to create a concentrated stock solution (e.g., 1 mg/mL). d. Flush the headspace of the vial with nitrogen gas before sealing tightly. e. Wrap the vial in aluminum foil and store it at the desired temperature (e.g., 4°C, -20°C, -70°C).

3. Stability Monitoring: a. At designated time points (e.g., Day 0, Day 1, Day 7, Day 14, Day 30), remove the stock solution from storage and allow it to equilibrate to room temperature. b. Prepare a working dilution of the stock solution in the THF/BHT solvent to a concentration that falls within the linear range of the spectrophotometer. c. Measure the absorbance of the working solution at the maximum absorbance wavelength for this compound (approximately 446 nm). d. Record the absorbance value. e. Return the stock solution to its storage condition, ensuring to flush the headspace with nitrogen before sealing.

4. Data Analysis: a. Calculate the percentage degradation at each time point relative to the initial absorbance at Day 0. b. Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Standard Instability start Problem: Inconsistent Results or Signs of Degradation check_storage Verify Storage Conditions: - Temperature (-20°C to -70°C)? - Protected from light? - Under inert gas? start->check_storage check_solvent Examine Solvent: - High purity? - Deoxygenated? - Contains antioxidant (e.g., BHT)? start->check_solvent check_handling Review Handling Procedures: - Prepared under subdued light? - Kept cool during use? - Minimized air exposure? start->check_handling improper_storage Improper Storage check_storage->improper_storage improper_solvent Solvent Issues check_solvent->improper_solvent improper_handling Handling Issues check_handling->improper_handling solution_storage Action: Adjust storage to recommended conditions and use a fresh standard. improper_storage->solution_storage Yes solution_solvent Action: Use fresh, deoxygenated solvent with added antioxidant. improper_solvent->solution_solvent Yes solution_handling Action: Modify handling procedures to minimize exposure to light, heat, and air. improper_handling->solution_handling Yes end_node Problem Resolved solution_storage->end_node solution_solvent->end_node solution_handling->end_node

Caption: Troubleshooting workflow for this compound standard instability.

DegradationPathway Simplified Degradation Pathway of this compound cluster_triggers Degradation Triggers all_trans All-trans this compound (Stable) cis_isomers Cis-Isomers of this compound all_trans->cis_isomers Isomerization epoxides Epoxides all_trans->epoxides Oxidation colorless_products Colorless Oxidation Products cis_isomers->colorless_products Further Degradation apocarotenals Apocarotenals epoxides->apocarotenals Chain Cleavage apocarotenals->colorless_products Further Oxidation light Light light->all_trans heat Heat heat->all_trans oxygen Oxygen oxygen->all_trans acid Acidic pH acid->all_trans

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Spectrophotometric Quantification of Alpha-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals reduce interference in the spectrophotometric quantification of alpha-carotene (B108777).

Troubleshooting Guide

Q1: Why are my calculated this compound concentrations unexpectedly high or inconsistent?

A1: This is a common issue primarily caused by spectral interference from other pigments present in the extract. The absorption spectra of different molecules can overlap, leading to an additive absorbance at your target wavelength and an overestimation of the analyte concentration.[1][2]

  • Primary Suspects:

    • Other Carotenoids: Beta-carotene (B85742), lycopene (B16060), and lutein (B1675518) have absorption spectra that significantly overlap with this compound in the 400-500 nm range.[2][3][4] Beta-carotene is a particularly common interferent.

    • Chlorophylls (B1240455): Chlorophyll (B73375) a and b absorb light strongly in the blue region of the spectrum (400-450 nm), which overlaps with the absorption peaks of this compound, leading to artificially inflated readings.[1][5]

    • Sample Turbidity: A cloudy or turbid extract can cause light scattering, which the spectrophotometer reads as absorbance, leading to inaccurate results.[5]

  • Solutions:

    • Multi-Wavelength Analysis: Use calculation methods that measure absorbance at several wavelengths to mathematically separate the contributions of different pigments.[6]

    • Chlorophyll Removal (Saponification): If chlorophyll is present, perform a saponification step to degrade it before spectrophotometric measurement.[1][7]

    • Chromatographic Separation: For complex mixtures with high levels of interfering carotenoids, High-Performance Liquid Chromatography (HPLC) is the most reliable method to physically separate the compounds before quantification.[8][9][10] A C30 column is often recommended for better separation of carotenoid isomers.[8][11]

    • Sample Clarification: Ensure your extract is not turbid. Centrifuge or filter the sample to remove any particulate matter before measurement.[5]

Q2: My sample contains both this compound and beta-carotene. How can I accurately quantify this compound using a spectrophotometer?

A2: Quantifying this compound in the presence of its isomer, beta-carotene, is challenging due to their very similar spectral profiles.[3]

  • Recommended Approach: While spectrophotometry alone is not ideal for resolving this specific mixture, you can improve accuracy by using simultaneous equations that incorporate absorbance readings at multiple wavelengths. A method developed by Nagata et al. (2007) uses absorbance at 443, 475, 492, and 505 nm to determine concentrations of α-carotene, β-carotene, and lycopene in an acetone (B3395972) extract.[6]

  • Gold Standard: For the most accurate results, HPLC is strongly recommended as it can physically separate this compound from beta-carotene.[8][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the typical absorption maxima for this compound?

A1: The absorption maxima of carotenoids vary slightly depending on the solvent used.[5] In petroleum ether, this compound typically shows absorption maxima around 422, 444, and 473 nm. In an acetone-hexane mixture, the relevant absorption maxima for calculations involving other pigments are often cited at different points, such as 453 nm.[13]

Q2: What is the best solvent for extracting this compound?

A2: Carotenoids are liposoluble.[14] A mixture of acetone and hexane (B92381) (e.g., a 2:3 ratio) is highly effective for extracting carotenoids from plant tissues.[13] Other common solvents include ethanol, methanol, and petroleum ether.[11][14] The choice of solvent can affect the absorption maxima.[5]

Q3: Can I ignore chlorophyll interference if my sample is not visibly green?

A3: Not necessarily. Even in yellow or orange samples, residual chlorophylls or their degradation products (pheophytins) can be present in sufficient quantities to interfere with measurements in the blue end of the spectrum where carotenoids absorb.[15] It is always best to assess the full spectrum of your extract. A significant peak in the 640-670 nm range indicates chlorophyll presence.

Q4: How does saponification work, and can it degrade my this compound?

A4: Saponification is a chemical process that uses an alkali (like methanolic potassium hydroxide, KOH) to hydrolyze chlorophyll and triglycerides into water-soluble compounds, which can then be easily removed.[1] While effective, the process can lead to some loss of carotenoids (an average of ~12.6% has been reported) and potentially cause isomerization if conditions are not carefully controlled (e.g., exposure to light, heat, or oxygen).[1][7]

Data Presentation

Table 1: Absorption Maxima (λmax) of Common Interfering Pigments

This table provides the approximate absorption maxima for key pigments in a common solvent to illustrate the potential for spectral overlap.

PigmentSolventAbsorption Maxima (nm)
This compound Petroleum Ether~422, 444, 473
Beta-Carotene Petroleum Ether~425, 450, 478
Lycopene Petroleum Ether~446, 472, 505
Lutein Ethanol~420, 445, 474
Chlorophyll a Acetone~430, 663
Chlorophyll b Acetone~453, 645

Note: Values are approximate and can shift based on solvent polarity and instrument calibration.

Experimental Protocols

Protocol 1: Saponification for Chlorophyll Removal

This protocol is adapted from methods designed to minimize chlorophyll interference in carotenoid analysis.[1][7]

  • Reagents & Equipment:

    • Pigment extract in an organic solvent.

    • 30% Methanolic Potassium Hydroxide (KOH).

    • Petroleum ether.

    • Deionized water.

    • Separatory funnel.

    • Spectrophotometer.

  • Methodology:

    • Take a known volume of your pigment extract (e.g., 5 mL).

    • Add an equal volume of 30% methanolic KOH.

    • Mix thoroughly and allow the reaction to proceed in the dark for 15-30 minutes at room temperature. Avoid heat and light to minimize carotenoid degradation.

    • Add 10 mL of petroleum ether and 10 mL of deionized water to the mixture in a separatory funnel.

    • Shake gently to partition the carotenoids into the upper petroleum ether layer. The saponified chlorophylls and other water-soluble compounds will remain in the lower aqueous/methanolic layer.

    • Allow the layers to separate completely.

    • Collect the upper petroleum ether layer containing the purified carotenoids.

    • Wash the ether layer two more times with deionized water to remove residual KOH.

    • Dry the final extract over anhydrous sodium sulfate.

    • Bring the extract to a known final volume with petroleum ether and proceed with spectrophotometric analysis.

Protocol 2: Multi-Wavelength Quantification in Acetone

This protocol uses the simultaneous equations published by Nagata et al. (2007) to quantify this compound in a mixture with beta-carotene and lycopene.[6]

  • Reagents & Equipment:

    • Acetone (100%).

    • Spectrophotometer with a quartz cuvette.

    • Centrifuge.

  • Methodology:

    • Homogenize the sample material (e.g., 1g of tissue) in a known volume of 100% acetone.

    • Centrifuge the homogenate to pellet any solid material.

    • Transfer the clear supernatant to a quartz cuvette.

    • Measure the absorbance of the extract at four wavelengths: 443 nm, 475 nm, 492 nm, and 505 nm. Use 100% acetone as the blank.

    • Calculate the concentration of this compound using the following equation:

      α-carotene (mg/L) = 0.847A₄₄₃ + 3.218A₄₇₅ - 1.499A₄₉₂ - 3.519A₅₀₅ - 0.119 [6]

      Where Aλ is the absorbance at the specified wavelength.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Pathway Sample 1. Sample Tissue Homogenize 2. Homogenize in Solvent (e.g., Acetone/Hexane) Sample->Homogenize Extract 3. Centrifuge/Filter to get crude extract Homogenize->Extract Chlorophyll_Check Chlorophyll Present? Extract->Chlorophyll_Check HPLC Alternate Pathway: HPLC Analysis Extract->HPLC For complex mixtures Saponify 4a. Saponification (Chlorophyll Removal) Chlorophyll_Check->Saponify  Yes Measure 5. Spectrophotometric Measurement Chlorophyll_Check->Measure No   Saponify->Measure Calculate 6. Calculate Concentration (Multi-Wavelength Equations) Measure->Calculate

Caption: Workflow for α-carotene quantification.

Troubleshooting_Flowchart Start Inaccurate / High α-Carotene Reading Q1 Is sample green or shows absorbance at ~660 nm? Start->Q1 Sol1 Perform Saponification to remove chlorophylls. Q1->Sol1 Yes Q2 Is sample known to contain high levels of other carotenoids (e.g., β-carotene)? Q1->Q2 No Sol1->Q2 Sol2 Use Multi-Wavelength Equations for estimation. Q2->Sol2 Yes Q3 Is the extract clear (not turbid)? Q2->Q3 No Sol3 Use HPLC with a C30 column for accurate separation and quantification. Sol2->Sol3 For higher accuracy Sol4 Centrifuge or filter the sample before measurement. Q3->Sol4 No End Re-measure and check instrument calibration. Q3->End Yes Sol4->End

References

Validation & Comparative

A Comparative Analysis of Alpha-Carotene and Beta-Carotene Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of alpha-carotene (B108777) and beta-carotene (B85742), two key provitamin A carotenoids. The information presented is supported by experimental data from human studies to aid in research and development involving these micronutrients.

Executive Summary

This compound and beta-carotene are important dietary precursors to vitamin A. While structurally similar, evidence suggests differences in their bioavailability, with this compound exhibiting potentially greater absorption and leading to higher serum concentrations when consumed in comparable amounts from food sources. This guide delves into the quantitative data from comparative studies, outlines detailed experimental protocols for assessing bioavailability, and illustrates the metabolic pathways and experimental workflows.

Quantitative Bioavailability Comparison

The following table summarizes key quantitative findings from studies comparing the bioavailability of this compound and beta-carotene.

ParameterThis compoundBeta-CaroteneKey Findings
Apparent Bioavailability HigherLowerStudies indicate that consuming comparable amounts of this compound and beta-carotene from foods can result in 55% greater serum concentrations of this compound compared to beta-carotene, suggesting a higher apparent bioavailability.
Serum Response Robust increase post-consumptionVariable increase post-consumptionWhile both carotenoids show increased plasma levels after supplementation, the relative increase of this compound can be more pronounced.
Conversion to Vitamin A (Retinol) Can be converted to one molecule of retinolCan be cleaved to form two molecules of retinolTheoretically, beta-carotene has a higher potential vitamin A activity due to its two β-ionone rings. However, the higher bioavailability of this compound may compensate for its lower theoretical conversion rate.

Experimental Protocols

The assessment of carotenoid bioavailability in humans typically involves controlled clinical trials. The following is a representative experimental protocol synthesized from common methodologies in the field.

Study Design: Randomized Crossover Trial

A randomized crossover design is frequently employed to minimize inter-individual variation.

  • Participant Recruitment:

    • Inclusion Criteria: Healthy, non-smoking adults with a normal body mass index (BMI). Participants should have no history of malabsorption disorders or diseases affecting lipid metabolism.

    • Exclusion Criteria: Individuals taking supplements containing vitamin A or carotenoids, pregnant or lactating women, and those with a high habitual intake of carotenoid-rich foods.

  • Dietary Control and Washout Period:

    • Participants undergo a "washout" period of at least two weeks prior to the study, consuming a low-carotenoid diet to standardize baseline serum levels.

    • Throughout the study periods, participants consume a controlled diet with known amounts of fat to ensure consistent carotenoid absorption, as dietary fat is a crucial factor.

  • Intervention:

    • Participants are randomly assigned to receive either an this compound-rich source (e.g., carrots, pumpkin) or a beta-carotene-rich source (e.g., sweet potatoes, spinach) in a standardized meal. The amounts are calculated to provide an equivalent dose of each carotenoid.

    • After a washout period, participants "cross over" to the other intervention arm.

  • Blood Sampling:

    • Fasting blood samples are collected at baseline (0 hours) before the intervention meal.

    • Postprandial blood samples are collected at regular intervals (e.g., 2, 4, 6, 8, 10, and 24 hours) to measure the appearance of the carotenoids in the plasma.

Serum Carotenoid Analysis: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Blood samples are protected from light and centrifuged to separate the serum, which is then frozen at -80°C until analysis.

    • For analysis, serum proteins are precipitated using an organic solvent like ethanol.

    • Carotenoids are then extracted from the serum using a nonpolar solvent such as hexane.

  • HPLC Analysis:

    • The extracted carotenoids are reconstituted in a suitable solvent and injected into an HPLC system.

    • A C18 or C30 reverse-phase column is commonly used for separation.

    • A mobile phase gradient of solvents like methanol, acetonitrile, and dichloromethane (B109758) is employed to separate the different carotenoids.

    • Detection is typically performed using a photodiode array (PDA) detector at the maximum absorbance wavelength for carotenoids (around 450 nm).

    • Quantification is achieved by comparing the peak areas of the samples to those of known standards for this compound and beta-carotene.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the metabolic pathways of alpha- and beta-carotene.

experimental_workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_crossover Phase 3: Crossover cluster_analysis Phase 4: Analysis Recruitment Participant Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Health Screening Informed_Consent->Screening Baseline_Blood_Sample Baseline Blood Sample Screening->Baseline_Blood_Sample Washout Low-Carotenoid Diet (Washout) Baseline_Blood_Sample->Washout Randomization Randomization Washout->Randomization Group_A Group A: this compound Meal Randomization->Group_A Group_B Group B: Beta-Carotene Meal Randomization->Group_B Post_Meal_Blood_Samples Post-Meal Blood Sampling Group_A->Post_Meal_Blood_Samples Group_B->Post_Meal_Blood_Samples Washout_2 Second Washout Period Post_Meal_Blood_Samples->Washout_2 Crossover Group A -> Beta-Carotene Group B -> this compound Washout_2->Crossover Post_Meal_Blood_Samples_2 Post-Meal Blood Sampling Crossover->Post_Meal_Blood_Samples_2 HPLC_Analysis Serum HPLC Analysis Post_Meal_Blood_Samples_2->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis Comparison Bioavailability Comparison Data_Analysis->Comparison

Caption: Experimental workflow for a human crossover bioavailability study.

metabolic_pathway cluster_intake Dietary Intake cluster_absorption Intestinal Absorption cluster_conversion Conversion to Vitamin A cluster_transport Transport Alpha_Carotene This compound Micelle Incorporation into Micelles Alpha_Carotene->Micelle BCMO1 BCMO1 Enzyme Alpha_Carotene->BCMO1 Beta_Carotene Beta-Carotene Beta_Carotene->Micelle Beta_Carotene->BCMO1 Enterocyte Uptake by Enterocytes Micelle->Enterocyte Enterocyte->BCMO1 Chylomicrons Packaging into Chylomicrons Enterocyte->Chylomicrons Unconverted Carotenoids Retinal_A Retinal (from this compound) BCMO1->Retinal_A 1 molecule Retinal_B Retinal (from Beta-Carotene) BCMO1->Retinal_B 2 molecules Retinol Retinol (Vitamin A) Retinal_A->Retinol Retinal_B->Retinol Retinol->Chylomicrons Lymphatic_System Transport via Lymphatic System Chylomicrons->Lymphatic_System Bloodstream Circulation in Bloodstream Lymphatic_System->Bloodstream

Caption: Simplified metabolic pathway of alpha- and beta-carotene.

A Comparative Guide to the Antioxidant Efficacy of Alpha-Carotene and Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

This guide provides an objective comparison of the antioxidant properties of two prominent dietary carotenoids, alpha-carotene (B108777) and lycopene (B16060). By examining their mechanisms of action, relative efficacy supported by experimental data, and influence on cellular pathways, this document serves as a resource for research and development in nutrition, pharmacology, and therapeutic applications.

Introduction to Carotenoid Antioxidants

Carotenoids are a class of organic pigments produced by plants, algae, and some bacteria, responsible for the vibrant yellow, orange, and red colors in many fruits and vegetables.[1] In the human body, they play crucial roles, most notably as antioxidants that protect cells from damage caused by reactive oxygen species (ROS).[2] Oxidative stress, the imbalance between ROS production and the body's ability to neutralize them, is a key factor in the pathogenesis of various chronic conditions, including cardiovascular disease and cancer.[2]

This compound (α-carotene) and lycopene are two of the most essential carotenoids in the human diet and body.[3] this compound, found in yellow and orange vegetables like carrots and pumpkin, is a provitamin A carotenoid, meaning the body can convert it into retinol.[1][4] Lycopene, the pigment responsible for the red color of tomatoes, watermelon, and pink grapefruit, has no vitamin A activity but is renowned for its potent antioxidant capabilities.[5][6] This guide delves into the comparative antioxidant efficacy of these two molecules.

Mechanisms of Antioxidant Action

Both this compound and lycopene exert their antioxidant effects primarily through their unique chemical structure, which features a long chain of conjugated double bonds. This system allows them to efficiently quench singlet oxygen and scavenge free radicals.[7][8]

  • Singlet Oxygen Quenching: Carotenoids can absorb the energy from highly reactive singlet oxygen (¹O₂) without being chemically altered, dissipating the energy as heat. This physical quenching is a primary defense mechanism against photooxidative damage.[5][9] Lycopene is recognized as one of the most efficient singlet oxygen quenchers among biological carotenoids.[6][10]

  • Free Radical Scavenging: Carotenoids can donate electrons or react with free radicals, particularly lipid peroxyl radicals (ROO•), to form stable, resonance-stabilized carotenoid radical adducts. This action terminates the chain reactions of lipid peroxidation, protecting cellular membranes from damage.[8][11]

While both molecules share these fundamental mechanisms, their efficacy differs due to subtle variations in their molecular structure. Lycopene's acyclic (open-ring) structure is thought to contribute to its superior reactivity compared to carotenoids with ionone (B8125255) rings like this compound.[12]

Comparative Efficacy: Experimental Data

Numerous in vitro studies have been conducted to quantify and compare the antioxidant capacity of this compound and lycopene. The results consistently highlight lycopene as a remarkably potent antioxidant, often surpassing both alpha- and beta-carotene (B85742) in specific assays.

Data Summary: Antioxidant Activity

The following table summarizes key quantitative findings from various experimental models.

Antioxidant Parameter This compound Lycopene Key Findings & Remarks Source(s)
Singlet Oxygen Quenching Rate Constant (kq) Not consistently reported, but generally lower than lycopene.31 x 10⁹ M⁻¹s⁻¹ (in solution); ~2.5 x 10⁹ M⁻¹s⁻¹ (in liposomes)Lycopene exhibits one of the highest known physical quenching rate constants. Its activity is approximately twice that of β-carotene and ten times that of α-tocopherol.[6][10][13][14]
Peroxyl Radical (ROO•) Scavenging Effective scavenger. Found to be a better antioxidant than β-carotene in phosphatidyl choline (B1196258) vesicles.Highly effective scavenger.Both are potent, but lycopene's reactivity is often higher. In one study, lycopene was more effective than α-carotene at inhibiting hydroperoxide formation during lipid peroxidation.[15][16]
Inhibition of Lipid Peroxidation Degraded by 50% after 72h incubation during methyl linoleate (B1235992) oxidation.Degraded by 84% after 72h incubation, indicating higher reactivity and protective consumption.Lycopene's faster degradation corresponds with greater inhibition of hydroperoxide formation, marking it as a more effective antioxidant in this system.[16]
DPPH/ABTS/FRAP Assays High activity. In one study, a higher α/β-carotene ratio correlated with higher DPPH, ABTS, and FRAP scavenging.High activity. Generally shows higher or comparable activity to other carotenoids in these assays.These assays confirm the strong electron-donating and radical-scavenging abilities of both carotenoids.[3][17]

Influence on Cellular Signaling Pathways

The antioxidant activity of this compound and lycopene translates into significant effects on cellular signaling pathways, particularly those related to inflammation, cell cycle regulation, and apoptosis. By reducing the cellular burden of ROS, these carotenoids can modulate key signaling cascades implicated in disease.

Lycopene , in particular, has been shown to:

  • Inhibit Pro-inflammatory Pathways: Lycopene can suppress the activation of NF-κB, a key transcription factor that governs the expression of inflammatory mediators. It has been shown to down-regulate the expression of TNF-α, iNOS, and COX-2.[18]

  • Modulate Cell Growth and Apoptosis: It can interfere with growth factor signaling (e.g., PDGF, IGF) and induce cell cycle arrest by reducing the levels of cyclins D and E.[19][20] Furthermore, lycopene can promote apoptosis in cancer cells by altering the expression of Bcl-2 and Bax and activating caspases.[19]

  • Enhance Intercellular Communication: Studies have shown that lycopene can upregulate the expression of the connexin 43 gene, which is crucial for forming gap junctions that allow direct communication between cells.[20] This function is often deficient in tumors.

The diagram below illustrates the inhibitory effect of carotenoid antioxidants on the NF-κB inflammatory pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates Carotenoids α-Carotene & Lycopene Carotenoids->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) NFkB->Genes Transcription NFkB_IkB->NFkB Dissociation Nucleus Nucleus Inflammation Inflammation Genes->Inflammation

Caption: Antioxidant inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocols & Workflows

Accurate assessment of antioxidant capacity is fundamental to comparative studies. The DPPH and ABTS assays are two of the most common spectrophotometric methods used to evaluate the scavenging activity of compounds like carotenoids.

General Experimental Workflow

The workflow for in vitro antioxidant assays typically follows a standardized process from sample preparation to data analysis.

G A Sample Preparation (e.g., Carotenoid dissolved in appropriate solvent) C Reaction Incubation (Mix sample and reagent; incubate in dark) A->C B Reagent Preparation (e.g., DPPH or ABTS•+ working solution) B->C D Spectrophotometric Measurement (Read absorbance at specific wavelength) C->D E Data Analysis (Calculate % inhibition and IC50 value) D->E

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Detailed Protocol: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[21]

1. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Spectrophotometric grade methanol (B129727) or ethanol (B145695)

  • Test samples (this compound, lycopene) dissolved in a suitable solvent (e.g., hexane, acetone, or chloroform)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer capable of reading at ~517 nm

2. Procedure:

  • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution protected from light, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0.[21][22]

  • Sample Preparation: Prepare a series of dilutions for each test sample and the positive control.

  • Reaction Setup:

    • In a microplate well or cuvette, add a specific volume of the sample solution (e.g., 20 µL).

    • Add the DPPH working solution (e.g., 180 µL) to the sample and mix thoroughly.

    • Prepare a blank containing only the solvent used for the samples and the DPPH solution.[23]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (typically 30 minutes).[21][24]

  • Measurement: Measure the absorbance of each sample at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Value: Plot the scavenging percentage against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Detailed Protocol: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, a blue-green chromophore. The reduction in color is measured spectrophotometrically at ~734 nm.[25][26]

1. Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test samples (this compound, lycopene)

  • Positive control (e.g., Trolox)

  • Spectrophotometer

2. Procedure:

  • ABTS•+ Stock Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[27]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[27]

  • ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 (±0.02) at 734 nm.[25]

  • Reaction Setup:

    • Add a small volume of the test sample or standard (e.g., 10 µL) to a cuvette or microplate well.

    • Add a larger volume of the ABTS•+ working solution (e.g., 1 mL or 200 µL) and mix.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6-30 minutes) at room temperature.[26]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of the standard, Trolox.

Summary and Conclusion

Both this compound and lycopene are powerful biological antioxidants with significant potential for protecting against oxidative stress-related diseases. However, the available experimental evidence consistently points to lycopene as the more potent antioxidant of the two, particularly in its ability to quench singlet oxygen.[5][10][14] Its acyclic structure and extensive system of conjugated double bonds allow for highly efficient neutralization of reactive oxygen species.[7][12]

While this compound may be less potent in direct antioxidant comparisons, its role as a provitamin A confers distinct biological functions essential for vision, immune response, and cell differentiation.[1] Furthermore, studies suggest a diet rich in this compound is strongly correlated with reduced risk for cardiovascular disease and certain cancers.[4]

For researchers and drug development professionals, the choice between these carotenoids may depend on the specific application. For applications requiring maximal singlet oxygen quenching and free radical scavenging, lycopene is a superior candidate. For contexts where provitamin A activity is also desired, this compound remains a critical compound of interest. Ultimately, a diet rich in a variety of carotenoids from diverse fruit and vegetable sources is the most effective strategy for leveraging their synergistic health benefits.

References

Validating Skin Carotenoid Measurement as a Biomarker for Alpha-Carotene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of non-invasive spectroscopic methods against the gold standard of high-performance liquid chromatography (HPLC) for quantifying alpha-carotene (B108777) levels.

The measurement of skin carotenoids is emerging as a valuable, non-invasive tool for assessing fruit and vegetable intake and overall health status. Among the various carotenoids, this compound has garnered interest for its potential health benefits. This guide provides a comparative analysis of two primary non-invasive techniques—Resonance Raman Spectroscopy (RRS) and Reflection Spectroscopy (RS)—validated against the current gold standard, HPLC analysis of plasma or serum this compound. This information is intended for researchers, scientists, and drug development professionals seeking to utilize skin carotenoid measurements as a reliable biomarker.

Comparison of Validation Studies

The following table summarizes the findings from various studies that have validated skin carotenoid measurements as a biomarker for this compound by comparing them with plasma/serum concentrations.

Study (Year)Measurement MethodCorrelation with Plasma/Serum this compound (r or β)PopulationKey Findings
Tan et al. (2021)[1]Skin Carotenoid Status (SCS)β skin: 2095 (95% CI 51, 4139) a.u./mg, P = 0.04Middle-aged and older Singaporean adultsA positive association was found between Skin Carotenoid Status and dietary this compound.[1]
Pezdirc et al. (2016)[2]Skin Yellowness (b*)CorrelatedYoung womenSkin yellowness showed a correlation with plasma this compound.[2]
Jahns et al. (2019)[3]Reflection Spectroscopy (RS)r = 0.40; P = 0.0002 (for reported intake vs. plasma)Nonobese adultsA correlation was observed between reported this compound intake and plasma concentrations.[3]
Tan et al. (2025)[4]Skin YellownessNot significantly associatedAustralian adultsWhile other carotenoids showed a significant association, skin yellowness was not significantly associated with plasma this compound in this study.[4]
Jilcott et al. (2024)[5]Reflection Spectroscopy (RS)Strongly correlates (specific r-value not provided in abstract)Adults from two prior studies (n=213 and n=162)RS-assessed skin carotenoid scores were found to strongly correlate with plasma concentrations of all major dietary carotenoids, including this compound, with the exception of lycopene (B16060).[5]

Experimental Protocols

The validation of non-invasive skin carotenoid measurements requires a rigorous comparison against established biomarkers. The general experimental workflow is depicted below, followed by detailed descriptions of the key methodologies employed in the cited studies.

Experimental Workflow for Validation

G cluster_0 Participant Recruitment & Baseline cluster_1 Data Collection cluster_2 Laboratory Analysis cluster_3 Data Analysis & Validation A Recruit Study Population B Informed Consent & Screening A->B C Collect Baseline Data (e.g., FFQ, Demographics) B->C D Non-invasive Skin Carotenoid Measurement (RRS/RS) C->D E Fasting Blood Sample Collection H Statistical Correlation Analysis D->H F Plasma/Serum Separation E->F G HPLC Analysis for this compound F->G G->H I Comparison of Skin vs. Plasma this compound H->I

Caption: Generalized workflow for validating skin carotenoid measurements.

Participant Recruitment and Dietary Assessment

Studies typically recruit a diverse group of participants to ensure the generalizability of the findings.[5][6] Baseline data often includes demographic information, lifestyle factors (e.g., smoking), and dietary habits.[7] Dietary intake of carotenoids, including this compound, is often estimated using validated food frequency questionnaires (FFQs).[3][5][7]

Non-Invasive Skin Carotenoid Measurement

Two primary technologies are used for the non-invasive assessment of skin carotenoids:

  • Resonance Raman Spectroscopy (RRS): This technique uses a low-power laser to illuminate the skin, typically on the palm of the hand.[7][8] The carotenoid molecules in the skin scatter the laser light in a unique way, creating a spectral "fingerprint" that allows for their quantification.[9] RRS is highly specific for carotenoids due to their conjugated carbon backbone structure.[8][9]

  • Reflection Spectroscopy (RS): RS devices, such as the Veggie Meter, use a broad-band light source to measure the density of carotenoids in the skin.[10][11] This method assesses the absorption of light by carotenoids and can be influenced by other skin chromophores like melanin (B1238610) and hemoglobin, though algorithms are used to account for these.[12]

Blood Sample Collection and Analysis (Gold Standard)

The gold standard for validating skin carotenoid measurements is the quantification of carotenoids in blood plasma or serum.[13]

  • Sample Collection: Fasting blood samples are collected from participants.[2] The blood is then processed to separate the plasma or serum, which is stored until analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the analytical method used to separate and quantify individual carotenoids, including this compound, in plasma or serum samples.[5][14] This method is highly sensitive and specific, providing accurate measurements of circulating carotenoid concentrations.

Statistical Analysis

The final step in the validation process is to statistically compare the data from the non-invasive skin measurements with the results from the HPLC analysis. Correlation coefficients (like Pearson's r) are calculated to determine the strength and significance of the relationship between skin and plasma/serum this compound levels.[3] Linear regression models are also used to assess the association between these variables.[1]

Conclusion

Non-invasive methods for measuring skin carotenoids, particularly Reflection Spectroscopy, show strong potential as a valid biomarker for this compound status.[5] While Resonance Raman Spectroscopy is also a well-validated technique for total carotenoids, more specific data on its correlation with this compound is needed for a direct comparison.[15][16] The choice of method may depend on the specific research question, the need for portability, and the cost of instrumentation. For researchers and clinicians, these non-invasive tools offer a practical and reliable way to assess dietary intake and study the role of this compound in human health.

References

head-to-head comparison of different alpha-carotene extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

The isolation of alpha-carotene (B108777), a potent antioxidant and precursor to vitamin A, is a critical process for research in nutrition, pharmacology, and drug development. The efficiency and quality of the extracted this compound are highly dependent on the methodology employed. This guide provides a comprehensive comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Extraction Methods

The choice of an extraction method for this compound involves a trade-off between yield, purity, cost, and environmental impact. Below is a summary of quantitative data from various studies comparing the performance of different extraction techniques.

Extraction MethodMatrixKey Parametersα-Carotene Yield/RecoveryExtraction TimeKey AdvantagesKey Disadvantages
Solvent Extraction Carrots, PumpkinAcetone (B3395972):Hexane (B92381) (4:3)~30.06 mg/g (carrots), ~16.83 mg/g (pumpkin)[1]Variable, can be lengthySimple, low initial equipment costHigh solvent consumption, potential for thermal degradation, labor-intensive[2][3][4]
Supercritical Fluid Extraction (SFE) Vegetables, Carrots59°C, 350 bar, 15.5% ethanol (B145695) co-solvent>95% recovery[5]30 minutes[2][5]High purity, solvent-free final product, shorter extraction time[2][3]High initial investment, requires technical expertise
Ultrasound-Assisted Extraction (UAE) Papaya, Carrot Pomace60% amplitude, 10 min, 20% ethanol (papaya)[6]; 17 min, 32°C, 51% ethanol (carrot pomace)[7][8]58.7 µg/g (papaya pulp with soybean oil)[6]; 31.82 µg/g (total carotenoids from carrot pomace)[7][8]10 - 20 minutes[6][7][8]Reduced extraction time and solvent, improved yield, lower energy consumption[7]Potential for localized heating, equipment can be costly
Microwave-Assisted Extraction (MAE) Citrus Peels, Carrot Juice Waste561 W, 7.64 min, 68% hexane (citrus peels)[9]; 165 W, 9.39 min, flaxseed oil (carrot waste)[10]186.55 µg/g (citrus peels)[9]; 77.48% recovery (carrot waste)[10]~8 - 10 minutes[9][10]Rapid extraction, reduced solvent use, higher yields compared to conventional methods[9][11]Requires specialized equipment, potential for thermal degradation if not controlled
Enzyme-Assisted Extraction (EAE) Carrot Pomace, Sunflower WastePectinase, CellulaseUp to 90% improvement in efficiency (carrot pomace)[12]; 1449 mg/100g (sunflower waste)[13]Variable, depends on enzyme activityEco-friendly, can improve extraction from complex matrices, high specificity[12]Cost of enzymes, requires specific pH and temperature conditions, can be slower
Pressurized Liquid Extraction (PLE) Carrot By-ProductsEthanol, 60°C, 10 minα-carotene content of 2.7–4.1 mg/100 g[14]10 minutes[14]Less solvent and shorter extraction times than conventional methods[14]Requires specialized high-pressure equipment

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the key extraction methods discussed.

Solvent Extraction Protocol (Acetone:Hexane)

This protocol is adapted from a study on carotenoid extraction from carrots and pumpkins.[1]

  • Sample Preparation: Fresh carrots or pumpkins are washed, peeled, and grated.

  • Extraction: A known weight of the grated sample is homogenized with a 4:3 mixture of acetone and hexane. The mixture is vigorously shaken or sonicated for a set period (e.g., 30 minutes).

  • Phase Separation: The mixture is centrifuged to separate the solid and liquid phases. The supernatant, containing the extracted carotenoids, is collected.

  • Re-extraction: The solid residue is re-extracted with the solvent mixture to ensure maximum recovery. The supernatants are then pooled.

  • Washing: The pooled extract is washed with distilled water to remove acetone and any water-soluble impurities. The upper hexane layer containing the carotenoids is collected.

  • Drying and Concentration: The hexane extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under a stream of nitrogen gas.

  • Quantification: The this compound content is determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on optimized conditions for carotenoid recovery from various fruit and vegetable wastes.[5]

  • Sample Preparation: The vegetable material is freeze-dried and ground to a fine powder to increase the surface area for extraction.

  • SFE System Setup: A supercritical fluid extractor is used with carbon dioxide as the primary solvent.

  • Extraction Conditions: The extraction is performed at a temperature of 59°C and a pressure of 350 bar. Ethanol is used as a co-solvent at a concentration of 15.5% (v/v) to enhance the solubility of the carotenoids.

  • Extraction Process: The supercritical CO₂ with the co-solvent is passed through the sample matrix for 30 minutes at a flow rate of 15 g/min .

  • Collection: The extracted carotenoids are separated from the supercritical fluid in a collection vessel by depressurization, where the CO₂ returns to its gaseous state.

  • Analysis: The collected extract is dissolved in an appropriate solvent for subsequent analysis by HPLC.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is derived from a study on carotenoid extraction from papaya.[6]

  • Sample Preparation: Freeze-dried papaya pulp or peel is mixed with a green solvent such as soybean or sunflower oil at a solid-to-solvent ratio of 2:10 (g/mL).

  • Co-solvent Addition: Ethanol is added as a co-solvent at a concentration of 20% (v/v) to improve the extraction of more polar carotenoids.

  • Ultrasonication: The mixture is subjected to ultrasonication at an amplitude of 60% for 10 minutes.

  • Separation: After extraction, the mixture is centrifuged to separate the oil phase containing the carotenoids from the solid residue.

  • Quantification: The carotenoid content in the oil is determined spectrophotometrically or by HPLC.

Visualizing the Extraction Workflow

A generalized workflow for this compound extraction provides a clear overview of the key stages involved, from raw material to the final purified product.

AlphaCaroteneExtraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_final Final Product RawMaterial Raw Material (e.g., Carrots) Washing Washing & Cleaning RawMaterial->Washing Drying Drying (e.g., Freeze-drying) Washing->Drying Grinding Grinding/Homogenization Drying->Grinding ExtractionMethod Extraction (e.g., SFE, UAE, Solvent) Grinding->ExtractionMethod Filtration Filtration/Centrifugation ExtractionMethod->Filtration Concentration Solvent Removal/ Concentration Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (HPLC, UV-Vis) Purification->Analysis FinalProduct Purified α-Carotene Analysis->FinalProduct

Caption: General workflow for this compound extraction.

References

A Comparative Guide to HPLC and UPLC Methods for Alpha-Carotene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of alpha-carotene (B108777), a vital carotenoid with significant antioxidant properties, is crucial in various fields, including nutrition, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more rapid and efficient alternative. This guide provides a detailed comparison of these two methods for this compound analysis, supported by experimental data and protocols compiled from various studies.

Methodology Comparison

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (typically sub-2 µm) and higher pressures (up to 15,000 psi). This fundamental difference leads to significant improvements in resolution, sensitivity, and speed of analysis. UPLC systems are designed to minimize band broadening, resulting in sharper and more defined peaks.

Experimental Protocols

The following protocols are representative examples for the analysis of this compound using HPLC and UPLC, based on methodologies described in the literature.

Sample Preparation (General Protocol):

A common procedure for extracting this compound from a sample matrix (e.g., vegetable extract, supplement) involves saponification to remove interfering lipids.

  • Extraction: The sample is extracted with an organic solvent mixture, such as n-hexane/ethanol/acetone.

  • Saponification: A solution of potassium hydroxide (B78521) in methanol (B129727) is added to the extract to hydrolyze fats and chlorophylls. This step is often performed overnight at room temperature or accelerated by heating.[1]

  • Liquid-Liquid Extraction: The carotenoids are then partitioned into a non-polar solvent like diethyl ether or hexane.

  • Washing and Drying: The organic layer is washed with water to remove the alkali and then dried using anhydrous sodium sulfate.

  • Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for injection (e.g., mobile phase).

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for carotenoid separation.[2] C30 columns are also noted for providing superior resolution for carotenoid isomers.[1]

  • Mobile Phase: A gradient or isocratic mobile phase is employed. A typical mobile phase could be a mixture of acetonitrile, methanol, and dichloromethane, sometimes with a small percentage of triethylamine (B128534) to improve peak shape.[2] For example, a mobile phase of acetonitrile/methanol/dichloromethane (75:20:5 v/v/v) has been used.[2]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[3]

  • Detection: A UV/Vis or Photodiode Array (PDA) detector is used, with the wavelength set at the maximum absorbance for this compound (around 445-450 nm).[1][2]

  • Injection Volume: 20 µL.[2]

Ultra-Performance Liquid Chromatography (UPLC) Protocol:

  • Column: A UPLC column with smaller particle sizes, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size), is utilized.[4]

  • Mobile Phase: A gradient elution system is often necessary to achieve optimal separation in the shorter analysis time. For instance, a gradient of methanol and methyl tert-butyl ether might be used.

  • Flow Rate: The flow rate is typically lower than in HPLC, for example, 0.5 mL/min.

  • Detection: A PDA or mass spectrometry (MS) detector can be used. The PDA detector would be set to 450 nm.

  • Injection Volume: A smaller injection volume, such as 2-5 µL, is common.

Performance Data Comparison

The following table summarizes the key performance parameters for HPLC and UPLC in the context of carotenoid analysis, including this compound. The data is compiled from various studies to provide a comparative overview.

Performance ParameterHPLCUPLC/UHPLCKey Advantages of UPLC
Analysis Time ~20-40 minutes< 10 minutesSignificantly faster analysis times, increasing sample throughput.[4]
Resolution GoodExcellentUPLC provides better resolution of isomers, such as all-trans- and cis-isomers of carotenes.[5]
Sensitivity (LOD/LOQ) LOD: ~8.28 ng/mL (for β-carotene)LOD: < 1.0 µg/mL (for various carotenoids)Generally offers equal or better sensitivity.[4][5][6]
Solvent Consumption HighLowReduced solvent usage leads to lower operational costs and is more environmentally friendly.[4]
Peak Width BroaderSharperNarrower peaks contribute to better resolution and higher sensitivity.
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi or more)Higher pressure allows for the use of smaller particle columns.
Reproducibility (RSD) Good (RSD < 5%)Excellent (RSD < 2%)UPLC methods often show better reproducibility of retention times and peak areas.[5]

Workflow for Cross-Validation

The cross-validation of HPLC and UPLC methods for this compound analysis involves a systematic process to ensure that the UPLC method provides results that are equivalent or superior to the established HPLC method. The following diagram illustrates this workflow.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_validation Method Validation & Comparison Sample Sample Matrix (e.g., food, supplement) Extraction Solvent Extraction Sample->Extraction Saponification Saponification Extraction->Saponification LLE Liquid-Liquid Extraction Saponification->LLE FinalSample Reconstituted Sample LLE->FinalSample HPLC_System HPLC System (C18 Column, ~1.0 mL/min) FinalSample->HPLC_System UPLC_System UPLC System (Sub-2µm Column, ~0.5 mL/min) FinalSample->UPLC_System HPLC_Data HPLC Chromatogram (Retention Time, Peak Area) HPLC_System->HPLC_Data Validation Parameter Comparison (Resolution, Sensitivity, Speed) HPLC_Data->Validation UPLC_Data UPLC Chromatogram (Retention Time, Peak Area) UPLC_System->UPLC_Data UPLC_Data->Validation Decision Method Equivalency? Validation->Decision Adopt Adopt UPLC Method Decision->Adopt Yes Refine Refine UPLC Method Decision->Refine No

Caption: Workflow for cross-validation of HPLC and UPLC methods.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound reveals that UPLC offers significant advantages in terms of speed, resolution, and efficiency. While HPLC remains a robust and reliable technique, UPLC can provide substantial improvements in laboratory throughput and data quality. The choice between the two methods will depend on the specific requirements of the analysis, including the number of samples, the need for high resolution of isomers, and available instrumentation. For laboratories focused on high-throughput analysis and detailed carotenoid profiling, UPLC represents a superior analytical solution.

References

A Comparative Analysis of Alpha-Carotene Levels Across Diverse Carrot Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Alpha-Carotene (B108777) Content and Quantification in Carrots

This guide provides a comparative overview of this compound levels in various carrot ( Daucus carota L.) cultivars, supported by experimental data from multiple studies. Carrots are a primary dietary source of provitamin A carotenoids, including this compound and beta-carotene (B85742).[1][2][3] The concentration of these vital micronutrients can vary significantly between different carrot varieties, influencing their nutritional value and potential applications in research and drug development.[1][2] This guide summarizes the quantitative data on this compound content, details the experimental protocols for its measurement, and provides a visual representation of the analytical workflow.

Data Presentation: this compound Content in Carrot Varieties

The following table summarizes the this compound levels found in a range of carrot cultivars as reported in various scientific studies. For ease of comparison, all values have been converted to milligrams per 100 grams of fresh weight (mg/100g FW). It is important to note that carotenoid content can be influenced by factors such as growing location and harvest year.[1][2]

Carrot CultivarThis compound (mg/100g FW)Beta-Carotene (mg/100g FW)Analytical MethodReference
Spring Cultivars
Socheon-5-chon11.77 - 20.53 (DW)11.31 - 18.96 (DW)HPLC[3]
Hongsim-5-chon11.77 - 20.53 (DW)11.31 - 18.96 (DW)HPLC[3]
Myeongju-5-chon11.77 - 20.53 (DW)11.31 - 18.96 (DW)HPLC[3]
Seonhongbom-5-chon11.77 - 20.53 (DW)11.31 - 18.96 (DW)HPLC[3]
Betarich (Spring)11.77 - 20.53 (DW)11.31 - 18.96 (DW)HPLC[3]
Autumn Cultivars
Yeoreum-5-chon4.62 - 7.11 (DW)9.25 - 14.02 (DW)HPLC[3]
Hanyeoreum-5-chon4.62 - 7.11 (DW)9.25 - 14.02 (DW)HPLC[3]
Sinheukjeon-5-chon4.62 - 7.11 (DW)9.25 - 14.02 (DW)HPLC[3]
Bibariheukjeon4.62 - 7.11 (DW)9.25 - 14.02 (DW)HPLC[3]
Manina4.62 - 7.11 (DW)9.25 - 14.02 (DW)HPLC[3]
Betarich (Autumn)4.62 - 7.11 (DW)9.25 - 14.02 (DW)HPLC[3]
Various Cultivars
Nanco1.63 - 2.604.81 - 6.44HPLC[1]
Maestro F1Not SpecifiedNot SpecifiedHPLC[1]
Presto F1Not SpecifiedNot SpecifiedHPLC[1]
BoleroNot SpecifiedNot SpecifiedHPLC[1]
NantindoNot SpecifiedNot SpecifiedHPLC[1]
TitoNot SpecifiedNot SpecifiedHPLC[1]
Petoseed F1 (PS F1)Not SpecifiedNot SpecifiedHPLC[1]
Petoseed-AlmaroNot SpecifiedNot SpecifiedHPLC[1]
Nantes Duke Notabene 3702.2 - 4.94.6 - 10.3HPLC[4]
Nantes Fancy Notabene 4052.2 - 4.94.6 - 10.3HPLC[4]
Narbonne F1 BZ2.2 - 4.94.6 - 10.3HPLC[4]
Nelson F1 BZ2.2 - 4.94.6 - 10.3HPLC[4]
Nantucket F1 BZ2.2 - 4.94.6 - 10.3HPLC[4]
Berlicum R2.2 - 4.94.6 - 10.3HPLC[4]
Mature, Peeled, Fresh, Raw (Average)4.2128.100Not Specified[5]

Note: (DW) indicates data reported in µg/g dry weight, which has not been converted to fresh weight due to unknown moisture content.

Experimental Protocols

The accurate quantification of this compound in carrot samples relies on robust and validated analytical methods. The most common and reliable method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] A generalized protocol based on several cited studies is outlined below.

1. Sample Preparation:

  • Fresh carrot samples are washed and homogenized to ensure a representative sample.[1]

  • For dry weight analysis, samples are freeze-dried prior to extraction.[3]

2. Extraction of Carotenoids:

  • A known weight of the homogenized or freeze-dried sample is extracted with an organic solvent. Acetone (B3395972) is a commonly used solvent for this purpose.[3][8]

  • The mixture is thoroughly mixed or macerated to ensure complete extraction of carotenoids.[8]

  • The solid residue is separated from the solvent extract by centrifugation or filtration.[8]

  • The extraction process may be repeated to maximize the recovery of carotenoids.

3. Saponification (Optional but Recommended):

  • For samples with high chlorophyll (B73375) content, a saponification step with potassium hydroxide (B78521) may be included to remove interfering chlorophylls. However, for carrots, this step is often omitted.

4. Final Extract Preparation:

  • The solvent extract is evaporated to dryness under a stream of nitrogen.[8]

  • The residue is then redissolved in a small, precise volume of a solvent suitable for HPLC injection, such as acetone or a mobile phase constituent.[8]

5. HPLC Analysis:

  • Column: A C30 reversed-phase column is highly effective for separating carotenoid isomers, including alpha- and beta-carotene.[8][9]

  • Mobile Phase: A gradient elution is typically employed using a mixture of solvents such as methanol, acetonitrile, water, and methyl tert-butyl ether.[9] The specific gradient program is optimized to achieve good separation of the target analytes.

  • Detection: A photodiode array (PDA) detector is used to monitor the eluent at a specific wavelength, typically around 450 nm for carotenoids.[2][9]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of this compound.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Carrot Sample homogenize Homogenization sample->homogenize add_solvent Add Acetone homogenize->add_solvent macerate Macerate & Centrifuge add_solvent->macerate extract Collect Supernatant macerate->extract dry_extract Dry Extract (N2) extract->dry_extract redissolve Redissolve in Injection Solvent dry_extract->redissolve hplc RP-HPLC-PDA Analysis redissolve->hplc quantify Quantification hplc->quantify end end quantify->end This compound Level

Caption: Experimental workflow for this compound quantification.

This guide highlights the variability of this compound content among different carrot varieties and provides a standardized protocol for its accurate measurement. This information is crucial for researchers in nutrition, food science, and drug development who are interested in the specific biological activities of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Alpha-Carotene in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of alpha-carotene (B108777) in dietary supplements. It is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific needs, supported by experimental data and detailed protocols.

Introduction

This compound is a significant provitamin A carotenoid found in various dietary supplements, valued for its antioxidant properties and potential health benefits. Accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and ensuring product efficacy. This guide compares the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry. Additionally, it explores High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) as a highly sensitive alternative.

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While spectrophotometry offers a rapid and straightforward approach, it lacks the specificity to distinguish between different carotenoids. Chromatographic methods like HPLC and UPLC provide the necessary resolution to separate this compound from other carotenoids, with UPLC offering advantages in speed and efficiency. HPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis.

Comparison of Analytical Methods

The performance of each method is summarized below, with quantitative data presented for easy comparison.

ParameterHPLC with UV/Vis DetectionUPLC with UV/Vis DetectionUV-Visible SpectrophotometryHPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Chromatographic separation based on polarity, followed by quantification using UV/Vis absorbance.Chromatographic separation using smaller particle size columns for higher resolution and speed, with UV/Vis detection.Measurement of light absorbance of the entire sample at a specific wavelength.Chromatographic separation followed by mass analysis of fragmented ions, providing high selectivity and sensitivity.
Specificity Good. Can resolve this compound from beta-carotene (B85742) and other carotenoids, especially with a C30 column.[1]Excellent. Offers superior resolution of carotenoid isomers in a shorter time compared to HPLC.[2]Poor. Cannot differentiate between this compound, its isomers, and other carotenoids, leading to potential overestimation.[3][4]Excellent. Highly specific due to the unique mass-to-charge ratio of the parent and daughter ions.[5][6]
Linearity (R²) for α-carotene >0.99[7]>0.99Not applicable for specific quantification>0.99[5]
Limit of Detection (LOD) ~0.11 ng/μL[7]~0.08 µ g/100 g (for total carotenoids)[8]High, not suitable for trace analysis~0.001 - 0.422 µg/mL[5]
Limit of Quantification (LOQ) ~0.27 µ g/100 g (for total carotenoids)[8]~0.27 µ g/100 g (for total carotenoids)[8]High, not suitable for accurate quantification~0.003 - 1.406 µg/mL[5]
Recovery (%) 97.5 - 102.1 (for β-carotene)[9]75 - 104[2]Not applicable for specific quantification86.1 - 104.8[10]
Analysis Time ~20 - 40 minutes[2]< 17 minutes[2]< 5 minutes~50 minutes (including extensive separation)[5]
Advantages Robust, reliable, widely available.Faster analysis, better resolution, less solvent consumption.Rapid, simple, low cost.Highest sensitivity and specificity, suitable for complex matrices.
Disadvantages Longer run times compared to UPLC.Higher initial instrument cost.Low specificity, prone to interference.[3]High instrument cost, requires specialized expertise.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

This method is a robust and widely used technique for the separation and quantification of this compound. A C30 column is often preferred for its superior ability to separate carotenoid isomers.

a. Sample Preparation (Saponification and Extraction)

  • Weigh a precise amount of the homogenized dietary supplement.

  • For oil-based supplements, dissolve directly in a suitable organic solvent. For solid supplements, a solvent extraction is required.

  • To remove interfering fats and oils, a saponification step is often employed. Add 1 mL of 10% (w/v) potassium hydroxide (B78521) in methanol.

  • Incubate the mixture in a 60°C water bath for 30 minutes.[2]

  • After cooling, extract the carotenoids with a mixture of hexane (B92381) and diethyl ether.

  • Wash the organic layer with water to remove the alkali.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. Chromatographic Conditions

  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.[11]

  • Detector: UV/Vis or Diode Array Detector (DAD) set at 450 nm.

  • Injection Volume: 20 µL.

Ultra-Performance Liquid Chromatography (UPLC) with UV/Vis Detection

UPLC offers a significant improvement in speed and resolution over conventional HPLC.

a. Sample Preparation

The sample preparation protocol is similar to that for HPLC, involving extraction and potentially saponification.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile, methanol, and dichloromethane.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detector: DAD set at 450 nm.

  • Injection Volume: 5 µL.

UV-Visible Spectrophotometry

This method is a simple and rapid screening tool but is not recommended for accurate quantification of this compound due to its lack of specificity.

a. Sample Preparation

  • Extract the carotenoids from the supplement using a suitable solvent (e.g., hexane/acetone/ethanol mixture).

  • Centrifuge the mixture to remove any solid particles.

  • Use the clear supernatant for analysis.

b. Measurement

  • Measure the absorbance of the extract at the wavelength of maximum absorption for this compound (around 444 nm).

  • Calculate the total carotenoid concentration using the Beer-Lambert law and the specific extinction coefficient. Note that this will be an estimation of total carotenoids, not specifically this compound.[4]

Experimental Workflows

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Dietary Supplement Sample weigh Weighing start->weigh extract Solvent Extraction weigh->extract saponify Saponification (optional) extract->saponify concentrate Evaporation & Reconstitution saponify->concentrate hplc HPLC System (C30 Column) concentrate->hplc detection UV/Vis or DAD Detector (450 nm) hplc->detection quant Quantification detection->quant

Figure 1. HPLC Experimental Workflow.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis start Dietary Supplement Sample weigh Weighing start->weigh extract Solvent Extraction weigh->extract saponify Saponification (optional) extract->saponify concentrate Evaporation & Reconstitution saponify->concentrate uplc UPLC System (C18 Column) concentrate->uplc detection DAD Detector (450 nm) uplc->detection quant Quantification detection->quant

Figure 2. UPLC Experimental Workflow.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis start Dietary Supplement Sample extract Solvent Extraction start->extract clarify Centrifugation extract->clarify spectro Spectrophotometer clarify->spectro measure Measure Absorbance (~444 nm) spectro->measure calculate Calculate Total Carotenoids measure->calculate

Figure 3. Spectrophotometry Workflow.

Conclusion

For the accurate and reliable quantification of this compound in dietary supplements, HPLC and UPLC methods are highly recommended. UPLC provides the advantage of faster analysis times and improved resolution. When very high sensitivity and specificity are required, particularly in complex matrices or for trace-level quantification, HPLC-MS/MS is the superior choice. Spectrophotometry, while simple and rapid, should be limited to preliminary screening for total carotenoids due to its inherent lack of specificity. The selection of the most suitable method will ultimately depend on the specific analytical needs, available resources, and regulatory requirements.

References

Alpha-Carotene Versus Non-Provitamin A Carotenoids: A Comparative Guide to Health Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the health effects of alpha-carotene (B108777), a provitamin A carotenoid, with those of several non-provitamin A carotenoids, including lycopene, lutein (B1675518), zeaxanthin (B1683548), astaxanthin (B1665798), and canthaxanthin. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct biological activities of these compounds.

Comparative Analysis of Health Effects

Carotenoids, a diverse group of pigments found in plants and other photosynthetic organisms, are renowned for their antioxidant and health-promoting properties. While this compound can be converted to vitamin A in the body, non-provitamin A carotenoids exert their effects through other mechanisms. This section compares their performance across several key health domains.

Antioxidant Activity

The antioxidant capacity of carotenoids is a cornerstone of their health benefits, primarily attributed to their ability to quench singlet oxygen and scavenge free radicals.

CarotenoidAntioxidant AssayIC50 Value / Relative ActivitySource
This compound DPPH Radical ScavengingHigh activity at low concentrations (0.001%)[1]
ABTS Radical ScavengingActive at 0.1% concentration[1]
Lycopene Singlet Oxygen QuenchingTwice as effective as beta-carotene (B85742)[2]
DPPH Radical ScavengingIC50 = 140 µg/mL (for 5% Z-isomer)[3]
ABTS Radical ScavengingIC50 = 80 µg/mL (for 5% Z-isomer)[3]
Lutein DPPH Radical Scavenging--
ABTS Radical Scavenging--
Zeaxanthin Lipid Peroxidation InhibitionSuperior to lutein in preventing UV-induced lipid peroxidation[4]
Astaxanthin Singlet Oxygen Quenching11 times more effective than beta-carotene[5]
Free Radical Scavenging6 times more powerful than beta-carotene (ORAC score)[6]
Canthaxanthin ---

Note: Direct comparative IC50 values for all carotenoids under identical conditions are limited in the available literature. The data presented is compiled from various studies and should be interpreted with caution.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Carotenoids have been shown to modulate inflammatory pathways, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

CarotenoidKey Anti-inflammatory MechanismsExperimental FindingsSource
This compound -Associated with lower levels of inflammatory markers in observational studies.[7]
Lycopene Inhibits NF-κB activation; Activates Nrf2/HO-1 pathwaySuppressed TNF-α-induced inflammation in 3T3-L1 cells.[8][9]
Lutein Inhibits NF-κB activation; Activates Nrf2 pathwayInhibited H2O2-induced NF-κB activation and IL-8 expression in gastric epithelial cells.[10][11]
Astaxanthin Inhibits NF-κB activation; Modulates PI3K/AKT, ERK1/2, JNK, p38 MAPK, and JAK-2/STAT-3 signalingMore bioactive than zeaxanthin, lutein, and carotene in some models.[12][13]
Canthaxanthin -Limited comparative data available.
Anticancer Activity

Several carotenoids have demonstrated the ability to inhibit the proliferation of cancer cells and are associated with a reduced risk of certain cancers.

CarotenoidCancer TypeComparative EfficacySource
This compound Lung, ProstateAssociated with a 63% lower risk of lung cancer in nonsmokers. Dietary intake associated with reduced prostate cancer risk.[14][15]
Lycopene Prostate, Endometrial, Mammary, LungMore potent inhibitor of human cancer cell proliferation than this compound and beta-carotene in some studies.[16]
Lutein BreastCan inhibit breast cancer cell proliferation by inactivating the NF-κB pathway and activating the Nrf2/ARE signaling pathway.
Astaxanthin -Demonstrates antiproliferative effects in various cancer cell lines.[13]
Canthaxanthin -Limited comparative data available.
Cardiovascular Health

Carotenoids are associated with a reduced risk of cardiovascular disease, potentially through their antioxidant and anti-inflammatory properties, and their ability to inhibit LDL oxidation.

CarotenoidCardiovascular BenefitComparative EvidenceSource
This compound Reduced risk of CVD mortalityHigher serum levels associated with lower CVD risk.[7][17]
Lycopene Reduced risk of CVD and all-cause mortalityHigher levels associated with lower risk.[17]
Lutein Reduced risk of CVDLower serum levels associated with a higher carotid intima-media thickness.[17]
Zeaxanthin Reduced arterial stiffnessLower levels linked to increased stiffness in the right common carotid artery.[17]
Astaxanthin Improved blood flow, reduced oxidative stressMay lower triglycerides and improve blood flow.[6][11]
Neuroprotective Effects

The brain is particularly vulnerable to oxidative stress, and some carotenoids have shown promise in protecting against neurodegenerative diseases.

CarotenoidNeuroprotective ActionComparative InsightsSource
This compound -Limited direct comparative studies available.
Lycopene Reduced risk of Alzheimer's mortalityHigher levels, along with zeaxanthin and lutein, correlated with lower Alzheimer's mortality.[18]
Lutein Improved cognitive functionPositive relationship between intake and cognitive health.[19]
Zeaxanthin NeuroprotectionAccumulates in brain regions associated with cognition.[18][20]
Astaxanthin Crosses blood-brain barrierMay improve thinking skills and lower Alzheimer's risk.[11]
Skin Health

Carotenoids can protect the skin from UV-induced damage and improve overall skin health.

CarotenoidSkin Health BenefitComparative NotesSource
This compound -Limited direct comparative studies available.
Astaxanthin UV protection, improved elasticity and moistureSuperior photoprotection compared to beta-carotene.[6][21][22]
Lutein & Zeaxanthin Protection from blue light and UV damageAccumulate in the skin and protect against photodamage.[20]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of carotenoid bioactivity.

Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the carotenoid in a suitable solvent (e.g., ethanol, THF).

    • Prepare a fresh solution of DPPH in methanol.

    • In a microplate or cuvette, mix various concentrations of the carotenoid solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the carotenoid required to scavenge 50% of the DPPH radicals).[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add various concentrations of the carotenoid to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and the IC50 value.[1]

Anti-inflammatory Assays

1. Inhibition of NF-κB Activation

  • Principle: This assay determines the ability of a compound to prevent the activation and nuclear translocation of the transcription factor NF-κB, a key regulator of inflammation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or Caco-2 intestinal epithelial cells) under standard conditions.

    • Pre-treat the cells with various concentrations of the carotenoid for a specific duration (e.g., 2 hours).

    • Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Electrophoretic Mobility Shift Assay (EMSA):

    • Isolate nuclear proteins from the treated cells.

    • Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB binding consensus sequence.

    • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography. A decrease in the intensity of the shifted band in carotenoid-treated cells indicates inhibition of NF-κB DNA binding.[8]

2. Nrf2 Activation Assay

  • Principle: This assay measures the activation of the transcription factor Nrf2, which regulates the expression of antioxidant and cytoprotective genes.

  • ARE-Luciferase Reporter Gene Assay:

    • Transfect cells (e.g., HepG2) with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

    • Treat the transfected cells with different concentrations of the carotenoid.

    • Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the Nrf2/ARE pathway.

  • Western Blot for Nrf2 Nuclear Translocation:

    • Treat cells with the carotenoid for various time points.

    • Fractionate the cells to separate the cytoplasmic and nuclear components.

    • Perform Western blotting on both fractions using an antibody specific for Nrf2. An increase in Nrf2 protein in the nuclear fraction indicates its activation.

Inhibition of LDL Oxidation
  • Principle: This assay assesses the ability of a compound to protect low-density lipoprotein (LDL) from oxidation, a key event in the development of atherosclerosis.

  • Protocol:

    • Isolate LDL from human plasma by ultracentrifugation.

    • Incubate the isolated LDL with the carotenoid at various concentrations.

    • Induce oxidation by adding a pro-oxidant such as copper sulfate (B86663) (CuSO4).

    • Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the change in absorbance at 234 nm over time.

    • The lag time before the rapid onset of oxidation is used as a measure of LDL's resistance to oxidation. An increased lag time in the presence of the carotenoid indicates a protective effect.[23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_carotenoid Carotenoid Intervention Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Carotenoid This compound or Non-Provitamin A Carotenoid Carotenoid->IKK Inhibits Nrf2_Activation cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_carotenoid Carotenoid Intervention Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces Carotenoid This compound or Non-Provitamin A Carotenoid Carotenoid->Keap1 May Inactivate Experimental_Workflow_Antioxidant cluster_workflow Antioxidant Assay Workflow (DPPH/ABTS) Start Prepare Carotenoid & Radical Solutions Mix Mix Solutions Start->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

References

comparative genomics of alpha-carotene biosynthesis across species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to Alpha-Carotene (B108777) Biosynthesis Across Species

This compound is a vital carotenoid pigment and a precursor to vitamin A, found across various photosynthetic organisms. Its production is a key branch within the broader carotenoid biosynthetic pathway, diverging from the synthesis of its more common isomer, beta-carotene (B85742). Understanding the genetic basis for this compound production across different species is crucial for fields ranging from nutritional science to metabolic engineering. This guide provides a comparative genomic overview of the this compound biosynthesis pathway, supported by experimental data and detailed protocols for researchers.

The this compound Biosynthetic Pathway: A Crucial Branch Point

The synthesis of carotenoids begins with the formation of phytoene (B131915) from two molecules of geranylgeranyl pyrophosphate (GGPP).[1] A series of desaturation and isomerization reactions then converts phytoene into the bright red hydrocarbon, lycopene (B16060).[2][3] The cyclization of lycopene represents the critical bifurcation point that determines the flux towards different carotenoid end-products.[2][4]

The synthesis of beta-carotene requires the enzyme lycopene β-cyclase (LCYB), which adds a β-ring to both ends of the linear lycopene molecule.[3][4] In contrast, the synthesis of This compound is a two-step process requiring the sequential action of two distinct enzymes:

  • Lycopene ε-cyclase (LCYE) : This key enzyme introduces a single ε-ring at one end of the lycopene molecule.[4]

  • Lycopene β-cyclase (LCYB) : This enzyme then adds a β-ring to the other end, completing the formation of this compound (β,ε-carotene).[2][3][4]

Therefore, the presence, abundance, and relative activity of LCYE and LCYB are the primary determinants of a species' ability to produce this compound and the resulting ratio of alpha- to beta-carotene.[2][3]

Alpha_Carotene_Pathway cluster_upstream Upstream Pathway cluster_branches Lycopene Cyclization Branches cluster_key Enzyme Key GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO Alpha_Carotene α-Carotene Lycopene->Alpha_Carotene LCYE + LCYB Beta_Carotene β-Carotene Lycopene->Beta_Carotene LCYB Lutein (B1675518) Lutein Alpha_Carotene->Lutein Hydroxylases (CYP97A, CYP97C) key PSY: Phytoene Synthase PDS: Phytoene Desaturase ZDS: ζ-Carotene Desaturase CRTISO: Carotenoid Isomerase LCYE: Lycopene ε-Cyclase LCYB: Lycopene β-Cyclase

Caption: The bifurcating pathway of alpha- and beta-carotene synthesis from lycopene.

Comparative Genomics of Key Lycopene Cyclase Genes

The evolution and distribution of lycopene cyclase genes (LCYE and LCYB) are central to understanding this compound production across the tree of life. Gene duplication, transfer, and modification have led to the diversity of carotenoid profiles observed in nature.[5]

GeneOrganism GroupTypical Genomic FeaturesImpact on α-Carotene SynthesisReferences
LCYE Higher Plants Typically present as a single-copy gene. Its expression level is a critical control point.Essential for the α-carotene branch. Low or absent expression leads to a lack of α-carotene and lutein.[4][6]
Green Algae Presence is variable. Some species possess LCYE, while others, like many cyanobacteria, do not.The presence of LCYE allows for the production of α-carotene and its derivatives like lutein and loroxanthin.[7]
Cyanobacteria Generally absent. Cyanobacteria typically lack the α-carotene branch of the pathway.The absence of LCYE means these organisms primarily produce β-carotene and its derivatives.[7][8]
LCYB Higher Plants Often present as multiple paralogs that can be differentially expressed in various tissues (e.g., chloroplasts vs. chromoplasts).Participates in both α- and β-carotene synthesis. Its high competitiveness can divert flux towards β-carotene.[3][4]
Green Algae Present and essential for cyclization. Some algal LCYB enzymes have been shown to have bifunctional (β and ε) activity.A bifunctional LCYB can produce both α- and β-carotene from lycopene.[9]
Bacteria Homologs exist (e.g., CrtY). Some bacteria possess rare lycopene cyclases with distinct structures and mechanisms.The type of lycopene cyclase (e.g., CrtY vs. CrtYcd in Flavobacterium) determines the final carotenoid products.[10]

Quantitative Comparison of α-Carotene Content

The genetic makeup of an organism directly influences its carotenoid profile. The table below summarizes typical this compound content in various species, highlighting the diversity that arises from genomic differences.

SpeciesCommon NameTissueα-Carotene Content (µg/g fresh weight)Predominant CaroteneReferences
Daucus carotaCarrotRoot10 - 50α- and β-Carotene[11][12]
Cucurbita moschataPumpkinFlesh5 - 20α- and β-Carotene[3]
Solanum lycopersicumTomato (common red)Fruit< 0.1β-Carotene, Lycopene[13]
Spinacia oleraceaSpinachLeaf~5Lutein (α-derivative)[11][12]
Chlorella sorokinianaGreen AlgaWhole cellVariable, rich in luteinLutein (α-derivative)[9]
Synechocystis sp. PCC 6803CyanobacteriumWhole cell0 (Wild Type)β-Carotene[8]

Experimental Protocols

Accurate comparative analysis relies on robust and standardized experimental methods. Below are detailed protocols for key experiments in carotenoid research.

Carotenoid Extraction from Plant Tissues

This protocol is adapted for the extraction of carotenoids from plant material for subsequent analysis.

Principle: Carotenoids are fat-soluble pigments that can be extracted from plant tissues using organic solvents. Saponification is often included to remove interfering chlorophylls (B1240455) and lipids.[14][15] Care must be taken to protect the carotenoids from light, heat, and oxygen to prevent degradation and isomerization.[16]

Materials:

  • Plant tissue (e.g., leaves, fruit pulp)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (with 0.1% BHT as antioxidant)

  • Petroleum ether or Hexane

  • 30% (w/v) methanolic KOH

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and tubes

  • Rotary evaporator

Procedure:

  • Freeze approximately 1-2 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 10 mL of acetone (with 0.1% BHT). Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet until the tissue is colorless.

  • Combine all supernatants. For saponification, add an equal volume of 30% methanolic KOH and incubate in the dark with stirring for 4-8 hours at room temperature.[15]

  • Transfer the extract to a separatory funnel. Add 20 mL of petroleum ether and 20 mL of saturated NaCl solution to facilitate phase separation.

  • Collect the upper petroleum ether phase containing the carotenoids. Wash the aqueous phase again with petroleum ether to ensure complete extraction.

  • Combine the organic phases and wash with distilled water until the pH is neutral.

  • Dry the extract by passing it through a column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at <35°C.

  • Re-dissolve the carotenoid residue in a known volume of a suitable solvent (e.g., MTBE/methanol mixture or dichloromethane) for HPLC analysis.[17][18]

Quantification of α-Carotene by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying individual carotenoids.[11][18][19]

Principle: A C30 reversed-phase column is highly effective for separating carotenoid isomers.[20] A photodiode array (PDA) detector allows for both quantification at a specific wavelength (approx. 450 nm) and identification based on the absorption spectrum.[18][19]

Instrumentation & Conditions:

  • HPLC System: With a quaternary pump, autosampler, and PDA detector.

  • Column: C30 reversed-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm).

  • Mobile Phase (Gradient): A common gradient system involves Methanol, Methyl-tert-butyl ether (MTBE), and water.[20]

    • Solvent A: Methanol/Water (95:5, v/v)

    • Solvent B: MTBE

    • Gradient: Start with a high percentage of A, gradually increasing B to elute more nonpolar compounds like α- and β-carotene.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-25°C.[20]

  • Detection: Monitor at 450 nm. Collect spectra from 250-700 nm for peak identification.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a standard curve using a certified α-carotene standard of known concentrations.

  • Filter the re-dissolved sample extract through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Identify the α-carotene peak by comparing its retention time and absorption spectrum with the standard.

  • Quantify the amount of α-carotene in the sample by integrating the peak area and comparing it to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the analysis of LCYE and LCYB gene expression levels.

Principle: Quantitative Real-Time PCR (qRT-PCR) measures the amount of a specific transcript in a sample. Gene expression levels are typically normalized to one or more stable reference (housekeeping) genes.

Procedure:

  • RNA Extraction: Extract total RNA from the tissue of interest using a commercial kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design specific primers for the target genes (e.g., LCYE, LCYB) and reference genes (e.g., Actin, PP2A, GAPDH).[6][21] Primers should amplify a product of 100-200 bp.

  • qRT-PCR Reaction: Set up the reaction in a 20 µL volume containing:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL diluted cDNA

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform the reaction in a real-time PCR cycler with a typical program:

    • Initial denaturation: 95°C for 5 min.

    • 40 cycles of: 95°C for 15s, 60°C for 30s, 72°C for 30s.

    • Melting curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[22]

A Workflow for Comparative Genomic Analysis

Understanding the evolutionary relationships and functional divergence of genes like LCYE requires a systematic bioinformatic approach.

Comparative_Genomics_Workflow A 1. Sequence Retrieval (e.g., from NCBI, Phytozome) B 2. Homology Search (BLASTp, HMMER) A->B C 3. Multiple Sequence Alignment (ClustalW, MAFFT) B->C F 6. Functional Characterization (Heterologous Expression in E. coli) B->F D 4. Phylogenetic Analysis (Maximum Likelihood, Bayesian) C->D E 5. Gene Structure & Synteny Analysis C->E H Evolutionary Insights (Gene Duplication, HGT, Selection) D->H E->H G 7. Correlate with Metabolite Data (HPLC-MS) F->G G->H

Caption: A typical workflow for the comparative genomic analysis of biosynthesis genes.

This workflow allows researchers to identify homologous genes across species, infer their evolutionary history, and predict or confirm their function.[23] By correlating genomic data with metabolite profiles, one can build a comprehensive understanding of how genetic variation leads to the diverse carotenoid compositions observed in nature.

References

Unveiling the Cooperative Power of Alpha-Carotene: A Guide to its Synergistic Antioxidant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic antioxidant effects of alpha-carotene (B108777) when combined with other key antioxidants. By presenting experimental data, detailed protocols, and visualizing critical signaling pathways, this document aims to facilitate a deeper understanding of the enhanced protective mechanisms offered by these antioxidant combinations. While direct quantitative data on this compound synergy is limited in the available literature, we will draw upon data from its close structural isomer, beta-carotene (B85742), to illustrate these principles, with the explicit understanding that these results are likely comparable but not identical.

Data Presentation: Comparative Antioxidant Activity

The synergistic effect of an antioxidant combination is achieved when the total antioxidant capacity of the mixture is greater than the sum of the individual antioxidant capacities of its components. This synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The following tables summarize the synergistic antioxidant activity of beta-carotene (as a proxy for this compound) in combination with other antioxidants, as determined by various in vitro assays.

Table 1: Synergistic Radical Scavenging Activity of Beta-Carotene and Alpha-Tocopherol (B171835) (Vitamin E)

Antioxidant(s)Concentration (nmol/mg protein)Inhibition of Lipid Peroxidation (%)Expected Additive Inhibition (%)Synergistic Effect
Beta-Carotene1025--
Alpha-Tocopherol6.540--
Beta-Carotene + Alpha-Tocopherol10 + 6.58065Synergistic[1][2]

Data extrapolated from studies on beta-carotene and alpha-tocopherol in a membrane model, demonstrating a significant increase in the inhibition of lipid peroxidation beyond the expected additive effect.

Table 2: Synergistic DPPH Radical Scavenging Activity of Carotenoid Mixtures

Antioxidant Combination (Ratio)IC50 (µg/mL) - IndividualIC50 (µg/mL) - MixtureCombination Index (CI)Interaction
Lycopene (B16060) + Beta-CaroteneLycopene: ~5, Beta-Carotene: ~8Varies with ratio< 1Synergistic
Lycopene + Lutein (B1675518)Lycopene: ~5, Lutein: ~35[3]Varies with ratio< 1Synergistic[4]

Studies on mixtures of carotenoids, such as lycopene and beta-carotene or lutein, have consistently shown synergistic effects in scavenging the DPPH radical. The Combination Index is typically less than 1, indicating a potentiation of their antioxidant activity when combined.

Table 3: Antioxidant Activity of Individual Carotenoids and Vitamins

AntioxidantAssayIC50 / EC50 Value
This compoundTBARS (inhibition of lipid peroxidation)More effective than beta-carotene[4]
Beta-CaroteneDPPH Radical Scavenging~8 µg/mL
LycopeneDPPH Radical Scavenging~5 µg/mL
LuteinDPPH Radical Scavenging35 µg/mL[3]
Alpha-TocopherolDPPH Radical Scavenging-
Ascorbic AcidDPPH Radical Scavenging3.37 µg/mL[5]

This table provides a reference for the individual antioxidant capacities of various compounds, highlighting the potent antioxidant nature of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the individual antioxidants (this compound, alpha-tocopherol, etc.) and their combinations in a suitable solvent (e.g., ethanol, DMSO) to create a series of concentrations.

  • Reaction Mixture: In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the antioxidant solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample to 200 µL of DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer. A blank containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the individual antioxidants and their combinations at various concentrations.

  • Reaction Mixture: Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL) in a 96-well plate.

  • Incubation: Incubate the mixture at 37°C for a specific time, typically 4 to 30 minutes.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of the sample is then expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture: Culture human hepatocarcinoma (HepG2) cells in an appropriate medium until they reach confluence in a 96-well plate.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, for 1 hour.

  • Treatment with Antioxidants: Remove the DCFH-DA solution and treat the cells with various concentrations of the individual antioxidants and their combinations for 1 hour.

  • Induction of Oxidative Stress: After incubation, wash the cells and add a solution of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an emission wavelength of 535 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is expressed as micromoles of quercetin (B1663063) equivalents (QE) per 100 micromoles of the compound.

Isobolographic Analysis for Synergy Assessment

This graphical method is used to evaluate the interaction between two compounds.

Methodology:

  • Determine IC50 values: Determine the IC50 (or EC50) values for each individual antioxidant.

  • Construct the Isobologram: Plot the IC50 value of antioxidant A on the x-axis and the IC50 value of antioxidant B on the y-axis. A straight line connecting these two points represents the line of additivity (isobole).

  • Test Combinations: Prepare mixtures of the two antioxidants at various fixed ratios (e.g., 1:1, 1:3, 3:1) and determine the IC50 value for each mixture.

  • Plot Experimental IC50: Plot the concentrations of the two antioxidants that result in a 50% effect for the mixtures on the same graph.

  • Interpret Results:

    • If the experimental data points fall on the line of additivity, the interaction is additive .

    • If the data points fall below the line, the interaction is synergistic .

    • If the data points fall above the line, the interaction is antagonistic .

Mandatory Visualization

Experimental Workflow for Assessing Antioxidant Synergy

G cluster_0 Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis cluster_3 Interpretation A Prepare Stock Solutions of Individual Antioxidants (e.g., this compound, Alpha-Tocopherol) C DPPH Radical Scavenging Assay A->C D FRAP Assay A->D E Cellular Antioxidant Activity (CAA) Assay A->E B Prepare Antioxidant Mixtures at Various Ratios B->C B->D B->E F Calculate IC50/EC50 Values C->F D->F E->F G Isobolographic Analysis F->G H Calculate Combination Index (CI) F->H I Determine Interaction: Synergistic, Additive, or Antagonistic G->I H->I

Caption: Workflow for evaluating antioxidant synergy.

Signaling Pathway: this compound and Nrf2 Activation

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Nrf2_n Nrf2 Keap1->Nrf2_n dissociation Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Nrf2->Nrf2_n translocation Proteasome Proteasome Cul3->Proteasome degradation AlphaCarotene This compound AlphaCarotene->Keap1 modifies cysteine residues Maf sMaf Nrf2_n->Maf heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE binds Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Keap1-Nrf2 signaling pathway activation.

References

A Comparative Analysis of the Anti-Cancer Potential of Alpha-Carotene and Beta-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer potential of two prominent dietary carotenoids, alpha-carotene (B108777) and beta-carotene (B85742). The information presented is based on preclinical and clinical experimental data to assist researchers and professionals in the field of oncology and drug development in understanding the nuanced differences in the bioactivity of these closely related compounds.

Executive Summary

Both this compound and beta-carotene, isomers of carotene, have been investigated for their chemopreventive properties. While structurally similar, emerging evidence from preclinical studies suggests that this compound may possess a more potent anti-cancer activity in certain cancer models compared to the more commonly known beta-carotene. However, the translation of these findings to clinical settings, particularly for beta-carotene, has been complex and, in some cases, contradictory. This guide synthesizes the current understanding of their comparative efficacy, mechanisms of action, and clinical relevance.

Quantitative Data Comparison

The following table summarizes the in vitro cytotoxic effects of this compound and beta-carotene on various human cancer cell lines, presenting their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.

CarotenoidCancer Cell LineIC50 (µM)Reference
This compound Ishikawa (Endometrial)~8[1]
MCF-7 (Breast)Not specified, but more potent than beta-carotene[1]
NCI-H226 (Lung)Not specified, but more potent than beta-carotene[1]
Beta-Carotene Ishikawa (Endometrial)~20[1]
MCF-7 (Breast)7.8[2]
MDA-MB-231 (Breast)38.1[2]

In a study on skin carcinogenesis in mice, this compound demonstrated a more potent tumor-suppressive effect than beta-carotene. In 7,12-dimethylbenz[a]anthracene-initiated and 12-O-tetradecanoylphorbol-13-acetate-promoted skin carcinogenesis, the number of tumors per mouse was significantly lower in the this compound-treated group compared to the beta-carotene-treated group.[3]

Mechanisms of Action and Signaling Pathways

Alpha- and beta-carotene exert their anti-cancer effects through a variety of mechanisms, including antioxidant activity, pro-oxidant effects under certain conditions, and modulation of cellular signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Beta-Carotene: The anti-cancer mechanisms of beta-carotene have been more extensively studied. It has been shown to induce apoptosis and inhibit cell proliferation through several signaling pathways:

  • JNK Pathway: In triple-negative breast cancer cells (MDA-MB-231), beta-carotene induces S-phase cell cycle arrest and apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway.[4]

  • Akt/NF-κB Pathway: Beta-carotene can induce apoptosis by decreasing the protein levels of p-Akt and p-NF-κB.[5]

  • ROS-Mediated Apoptosis: At higher concentrations, beta-carotene can act as a pro-oxidant, leading to increased production of reactive oxygen species (ROS) in cancer cells, which in turn triggers apoptosis.[6] This can involve the activation of caspase-3 and a decrease in DNA repair proteins.[6]

beta_carotene_pathway cluster_ros ROS-Mediated Apoptosis cluster_jnk JNK Pathway cluster_akt Akt/NF-κB Pathway BC Beta-Carotene ROS ↑ ROS Production BC->ROS JNK ↑ JNK Activation BC->JNK Akt ↓ p-Akt BC->Akt NFkB ↓ p-NF-κB BC->NFkB Casp3 ↑ Caspase-3 Activation ROS->Casp3 Apoptosis1 Apoptosis Casp3->Apoptosis1 S_arrest S-Phase Arrest JNK->S_arrest Apoptosis2 Apoptosis S_arrest->Apoptosis2 Apoptosis3 Apoptosis Akt->Apoptosis3 NFkB->Apoptosis3

Signaling pathways modulated by beta-carotene in cancer cells.

This compound: While preclinical studies suggest higher potency, the specific signaling pathways modulated by this compound are less well-defined compared to beta-carotene. It is believed to share some common mechanisms with beta-carotene, such as antioxidant and pro-oxidant activities. The superior tumor-suppressive activity of this compound observed in some animal models suggests it may have unique molecular targets or a higher affinity for certain receptors.[3] Further research is needed to elucidate the distinct signaling cascades activated by this compound.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested from culture flasks and counted.

  • Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Carotenoid Treatment:

  • Stock solutions of this compound and beta-carotene are prepared in an appropriate solvent (e.g., tetrahydrofuran (B95107) or DMSO).

  • Serial dilutions of the carotenoids are made in culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the carotenoids or the vehicle control.

  • Plates are incubated for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[7]

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[8]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the log of the carotenoid concentration and fitting the data to a dose-response curve.

mtt_workflow A Seed cancer cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with Alpha- or Beta-Carotene (various concentrations) B->C D Incubate for desired treatment period (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

References

A Comparative Guide to Inter-Laboratory Validation of Alpha-Carotene Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the quantification of alpha-carotene (B108777), tailored for researchers, scientists, and professionals in drug development. It focuses on the performance of common analytical techniques as evaluated through single-laboratory and inter-laboratory validation studies, presenting supporting experimental data and detailed methodologies.

Data Presentation: Performance Characteristics of this compound Quantification Methods

The quantitative performance of an analytical method is critical for its reliability and is typically assessed through various validation parameters. Below is a summary of performance data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with different detectors.

Table 1: Comparison of HPLC-UV/PDA and HPLC-MS/MS Methods for this compound Quantification

ParameterHPLC-UV/PDAHPLC-MS/MSKey Observations
Limit of Detection (LOD) ~0.36 - 0.5 µ g/100g [1][2]~0.0051 µg/mL[3]HPLC-MS/MS is generally more sensitive for α-carotene, with studies showing it to be around 3.6 times more sensitive than HPLC-PDA.[4][5]
Limit of Quantification (LOQ) ~1.20 - 1.5 µ g/100g [1][2]~0.0155 µg/mL[3]Consistent with LOD, the LOQ for HPLC-MS/MS is significantly lower, allowing for quantification in samples with trace amounts.
Linearity (R²) >0.999[1][6]>0.999Both methods demonstrate excellent linearity over a range of concentrations.[1]
Accuracy (% Recovery) 81.6% - 93.3%[1]83.12% - 106.58%[3]Both methods show acceptable accuracy, with recovery rates generally falling within the 80-120% range.
Precision (RSD) <10% (Repeatability)[1]1.25% - 4.20% (Repeatability)[3]HPLC-MS/MS methods may offer slightly better precision. Inter-laboratory studies on carotenoids show reproducibility RSD (RSDR) can range from 6.8% to 39%.[7][8]
Matrix Effects LowPotential for signal suppression or enhancement.[4][5]Matrix effects are a significant consideration for MS-based methods, often requiring matrix-matched calibrants or stable isotope-labeled internal standards.

Experimental Protocols

Detailed and standardized protocols are fundamental to achieving reproducible results across different laboratories. Below are typical methodologies for the quantification of this compound.

1. Sample Preparation: Extraction

A common challenge in carotenoid analysis is the efficient extraction from the sample matrix.

  • Objective: To extract this compound from the sample matrix (e.g., vegetable, plasma, dietary supplement) while minimizing degradation.

  • Protocol Steps:

    • Homogenization: Samples are homogenized to ensure uniformity.

    • Saponification (Optional): For samples rich in lipids, saponification with potassium hydroxide (B78521) (KOH) is often used to hydrolyze triglycerides that can interfere with the analysis. However, this step can also degrade some carotenoids and should be performed under controlled conditions (e.g., in the presence of antioxidants like ascorbic acid).[1][6]

    • Solvent Extraction: Carotenoids are extracted using organic solvents. A common procedure involves initial extraction with ethanol (B145695) followed by partitioning into a less polar solvent like petroleum ether or a dichloromethane-ethanol mixture.[1][9][10]

    • Washing and Drying: The extract is washed with water to remove water-soluble impurities and then dried, often using sodium sulfate.

    • Concentration: The solvent is evaporated under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the HPLC mobile phase.[1]

2. Chromatographic Separation: HPLC Method

High-Performance Liquid Chromatography is the cornerstone for separating this compound from other carotenoids and interfering compounds.

  • Objective: To achieve baseline separation of this compound from its isomers (e.g., cis-isomers) and other carotenoids like beta-carotene.

  • Typical HPLC System:

    • Column: A C30 reversed-phase column is highly recommended and widely used for its superior ability to separate carotenoid isomers.[1][10] C18 columns have also been used but may offer less resolution for specific isomers.[6][9][10]

    • Mobile Phase: A gradient elution is often employed. A typical mobile phase system consists of a polar solvent mixture (e.g., methanol:acetonitrile:water) and a less polar solvent (e.g., methyl tert-butyl ether).[1]

    • Flow Rate: Typically around 1.0 mL/min.[6]

    • Detection:

      • UV-Vis/PDA: Detection is performed at the maximum absorption wavelength for this compound, which is around 450 nm.[1]

      • MS/MS: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is a common interface for carotenoid analysis.[4][5][11]

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study, ensuring that a method is robust and transferable across different laboratory environments.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Data Evaluation A Method Optimization & Single-Lab Validation B Develop Standard Operating Procedure (SOP) A->B C Prepare & Characterize Homogenous Test Materials B->C D Distribute Samples & SOP to Participating Labs C->D E Participating Labs Analyze Samples Following SOP D->E F Submit Results to Coordinating Lab E->F G Statistical Analysis (e.g., ISO 5725) F->G H Calculate Repeatability (RSDr) & Reproducibility (RSDR) G->H I Final Report & Method Assessment H->I

Caption: Workflow of an inter-laboratory validation study.

Logical Relationship of Method Performance Metrics

This diagram shows the relationship between key validation parameters that define the reliability of an analytical method.

G cluster_core Core Performance Metrics cluster_precision_types Types of Precision cluster_derived Derived Performance Metrics cluster_applicability Applicability Accuracy Accuracy (Closeness to True Value) Linearity Linearity Accuracy->Linearity Specificity Specificity Accuracy->Specificity Precision Precision (Agreement between Measurements) Repeatability Repeatability (Intra-lab) Precision->Repeatability Reproducibility Reproducibility (Inter-lab) Precision->Reproducibility Robustness Robustness Precision->Robustness Sensitivity Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

Safety Operating Guide

Proper Disposal of Alpha-Carotene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including alpha-carotene (B108777). This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

This compound, a member of the carotenoid family, is a naturally occurring pigment found in many fruits and vegetables. While not classified as a hazardous substance, proper disposal procedures should be followed to minimize environmental impact and maintain a safe laboratory environment. Adherence to local, state, and federal regulations is paramount in the disposal of any chemical waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2] In situations where dust may be generated, respiratory protection should be used.[2][3]

Key Safety Information:

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Respiratory protection if dust is present.[2][3]
Spill Cleanup Use dry clean-up procedures; avoid generating dust. Place in a labeled container for disposal.[1]
Environmental Precautions Do not allow to enter sewers, surface water, or ground water.[2][4]
Storage of Waste Store in a suitable, closed, and labeled container.[1][2]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves chemical incineration through a licensed waste disposal service.

  • Waste Collection:

    • Carefully collect all this compound waste, including any contaminated materials such as absorbent pads from spill cleanups.

    • Place the waste into a suitable, clearly labeled, and sealed container.[1][2]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified and licensed professional waste disposal service to handle the final disposal of the this compound waste.[3][5]

    • Inform the service provider of the nature of the waste to ensure they are equipped to handle it appropriately.

  • Chemical Incineration (to be performed by the licensed service):

    • The recommended method of disposal is to dissolve or mix the this compound with a combustible solvent.[3][5]

    • The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize any harmful emissions.[3][5]

  • Regulatory Compliance:

    • Ensure that all disposal activities are conducted in strict accordance with all applicable local, state, and federal environmental regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Contact Licensed Waste Disposal Service C->D E Arrange for Pickup and Transportation D->E F Chemical Incineration by Licensed Service E->F G End: Compliant Disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling α-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling alpha-carotene (B108777). It includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] While not always classified as hazardous under GHS, it is prudent to handle it with care.[2] Key hazards include:

  • Health: Accidental ingestion may be harmful.[1] High doses can lead to retinoid poisoning (Vitamin A intoxication).[1] While not considered a skin irritant, direct eye contact may cause temporary discomfort.[1] Long-term exposure to high dust concentrations may lead to changes in lung function.[1]

  • Physical: It is a combustible solid.[1] Dust may form an explosive mixture with air, so ignition sources should be avoided.[1][3]

  • Reactivity: this compound is sensitive to light, heat, and air which can cause degradation.[1][4] It is incompatible with strong oxidizing agents, which may cause ignition.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting chemical safety goggles.[1][5]To protect eyes from dust particles and potential splashes.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[1]To prevent skin contact. Good hygiene practice requires that exposure be kept to a minimum.[1]
Body Protection A lab coat or overalls are required.[1][7] A PVC apron may be used for additional protection.[1]To protect skin from exposure.[3] Open cuts or irritated skin should not be exposed to this material.[1]
Respiratory Protection Generally not required if dust is not generated.[2] If dust is formed or ventilation is inadequate, use an approved respirator.[5]To prevent inhalation of dust, which can cause respiratory irritation.[3]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure user safety. The substance is sensitive to light, heat, and air.[1]

Step-by-Step Handling Protocol:

  • Preparation: Ensure the work area is clean and well-ventilated.[8] Confirm that all required PPE is available and in good condition. Have spill cleanup materials readily accessible.

  • Dispensing: Handle the substance in an area with adequate ventilation. Use dry clean-up procedures and avoid generating dust.[1]

  • General Practices: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly with soap and water after handling.[8]

  • Empty Containers: Be aware that empty containers may contain residual dust that could be explosive. Do not cut, drill, grind, or weld such containers.[1]

Storage Conditions:

  • Store in a tightly sealed container at -20°C.[4]

  • Protect from light, heat, and air.[1]

  • For long-term stability, store under an inert atmosphere like argon or nitrogen.[9]

  • Store away from incompatible materials such as oxidizing and reducing agents.[1]

Spill Response Protocol

Minor Spills:

  • Remove all potential ignition sources from the area.[1]

  • Wear appropriate PPE, including gloves and eye protection.[1]

  • Clean up the spill immediately using dry procedures to avoid generating dust.[1]

  • Collect the material in a suitable, labeled container for waste disposal.[1]

Major Spills:

  • Evacuate and alert personnel in the immediate area.[1]

  • Alert emergency responders and inform them of the hazard's location and nature.[1]

  • Wear appropriate PPE, which must include a breathing apparatus and protective gloves.[1]

  • Contain the spill using sand, earth, or vermiculite (B1170534) and prevent it from entering drains or water courses.[8]

  • Collect the spilled material using spark-free tools and place it in a labeled drum for disposal.[8]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Solid Waste: Collect unused or contaminated solid this compound and disposable materials (e.g., gloves, weigh paper) in a designated, labeled waste container.[1] This material may be disposed of through a licensed chemical destruction plant or by controlled incineration.[5]

  • Liquid Waste: Do not allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for appropriate treatment before disposal.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent).[5] The packaging can then be offered for recycling or reconditioning, or it can be punctured to be made unusable and disposed of in a sanitary landfill.[5]

Quantitative Safety Data

ParameterValueSource
Storage Temperature -20°C[4]
Occupational Exposure Limits (OELs) No specific data available for this compound.[5]

This compound Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.